Product packaging for 5-Methyl-3-heptanone oxime(Cat. No.:CAS No. 119180-12-0)

5-Methyl-3-heptanone oxime

Cat. No.: B11959529
CAS No.: 119180-12-0
M. Wt: 143.23 g/mol
InChI Key: CBVWMGCJNPPAAR-CMDGGOBGSA-N
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Description

5-Methyl-3-heptanone oxime is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B11959529 5-Methyl-3-heptanone oxime CAS No. 119180-12-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119180-12-0

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(NE)-N-(5-methylheptan-3-ylidene)hydroxylamine

InChI

InChI=1S/C8H17NO/c1-4-7(3)6-8(5-2)9-10/h7,10H,4-6H2,1-3H3/b9-8+

InChI Key

CBVWMGCJNPPAAR-CMDGGOBGSA-N

Isomeric SMILES

CCC(C)C/C(=N/O)/CC

Canonical SMILES

CCC(C)CC(=NO)CC

physical_description

Liquid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-3-heptanone Oxime: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Methyl-3-heptanone oxime, a versatile chemical compound with applications spanning various industries. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and current applications of this intriguing ketoxime.

Introduction

This compound (C8H17NO), also known by trade names such as Stemone® or Leafy Oxime, is a colorless to pale yellow liquid recognized for its potent green, leafy fragrance.[1][2] Chemically, it is the product of the oximation of 5-methyl-3-heptanone. While its primary commercial application lies within the fragrance industry, its chemical structure as a ketoxime lends itself to potential applications in organic synthesis and materials science.[1][3] This guide will explore the fundamental aspects of this compound, providing a robust resource for scientific and research applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 5-methyl-3-heptanone with hydroxylamine or one of its salts. This oximation reaction is a well-established method for the preparation of oximes from ketones and aldehydes.[4] The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon of the ketone, followed by dehydration to form the oxime.

The general reaction is as follows:

To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a weak base, such as sodium acetate, is commonly employed.[5]

Causality Behind Experimental Choices

The choice of reagents and conditions is critical for a successful and efficient synthesis.

  • Hydroxylamine Source: Hydroxylamine hydrochloride is often preferred due to its stability and ease of handling compared to free hydroxylamine.

  • Base: A weak base like sodium acetate is used to liberate free hydroxylamine from its hydrochloride salt in situ. This also serves to buffer the reaction mixture, as the optimal pH for oxime formation is typically in the weakly acidic range (pH 4-6).[1] A highly acidic environment would protonate the hydroxylamine, reducing its nucleophilicity, while a strongly basic medium would decrease the electrophilicity of the carbonyl carbon.

  • Solvent: A polar protic solvent, such as ethanol, is commonly used to dissolve both the ketone and the hydroxylamine salt, facilitating a homogeneous reaction mixture. The presence of some water is often necessary to dissolve the inorganic reagents.

  • Temperature: The reaction is often carried out at an elevated temperature, such as reflux, to increase the reaction rate. However, excessive heat should be avoided to prevent potential side reactions or degradation of the product.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound, based on established procedures for ketoxime synthesis.[6][7]

Materials and Equipment:

  • 5-Methyl-3-heptanone

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium acetate (anhydrous or trihydrate)

  • Ethanol (95% or absolute)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation or column chromatography

Procedure:

  • Dissolution of Ketone: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methyl-3-heptanone (1 equivalent) in ethanol.

  • Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2-1.5 equivalents) and sodium acetate (1.5-2.0 equivalents) in a minimal amount of warm water, then add ethanol.

  • Reaction: Add the hydroxylamine solution to the stirred solution of the ketone in the round-bottom flask.

  • Heating: Gently heat the reaction mixture to reflux and maintain for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting ketone), cool the mixture to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add water and extract three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water and then with a saturated brine solution to remove any remaining inorganic impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

Purification

The crude product, which is a liquid at room temperature, can be purified by one of the following methods:[8][9]

  • Vacuum Distillation: This is an effective method for purifying thermally stable liquids.[10] Given the boiling point of this compound, distillation under reduced pressure is necessary to prevent decomposition.

  • Column Chromatography: For smaller scale purifications or to remove impurities with similar boiling points, column chromatography on silica gel can be employed.[11][12] A suitable eluent system would need to be determined, likely a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).

Synthesis Workflow Diagram:

SynthesisWorkflow cluster_reagents Starting Materials cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product ketone 5-Methyl-3-heptanone dissolution Dissolution in Ethanol ketone->dissolution hydroxylamine Hydroxylamine HCl hydroxylamine->dissolution base Sodium Acetate base->dissolution solvent Ethanol/Water solvent->dissolution reaction Reflux dissolution->reaction workup Aqueous Workup & Extraction reaction->workup purification Vacuum Distillation or Column Chromatography workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

Physicochemical Properties
PropertyValueSource
Molecular Formula C8H17NO[13]
Molecular Weight 143.23 g/mol [13]
Appearance Colorless to pale yellow liquid[14]
Odor Powerful, green, leafy[14]
Boiling Point 70 °C at 0.7 Torr[13]
Density 0.89 g/cm³[13]
Flash Point 119.6 °C[13]
Refractive Index 1.445[13]
Vapor Pressure 0.0414 mmHg at 25°C[13]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. Key signals would include those for the methyl and ethyl groups, the methine proton adjacent to the methyl group, and the methylene groups. The chemical shifts would be influenced by their proximity to the oxime functional group. A broad singlet corresponding to the hydroxyl proton of the oxime group would also be anticipated.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule. The carbon atom of the C=N double bond would appear at a characteristic downfield chemical shift.

  • IR (Infrared) Spectroscopy: The IR spectrum would be expected to show a characteristic broad absorption band in the region of 3100-3600 cm⁻¹ due to the O-H stretching of the oxime group. A medium intensity band around 1640-1690 cm⁻¹ would correspond to the C=N stretching vibration. The spectrum would also feature C-H stretching and bending vibrations for the aliphatic parts of the molecule.

  • MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M+) at m/z = 143. Fragmentation patterns would likely involve cleavage of the alkyl chains and the N-O bond.

Applications and Areas of Research

The current and potential applications of this compound are diverse, though its use is most prominent in specific industrial sectors.

Fragrance Industry

The primary and most well-documented application of this compound is as a fragrance ingredient.[3][14][15] Its powerful and natural-smelling green and leafy notes make it a valuable component in perfumes, cosmetics, soaps, and detergents.[14] It is often used to impart fresh and vibrant nuances to fragrance compositions.

Materials Science

A patent has disclosed the use of this compound as a component in silicone formulations, specifically as an oxime crosslinker.[3] This suggests a role in the polymer and materials science industry, where it can contribute to the curing and property modification of silicone-based products.

Organic Synthesis

As a ketoxime, this compound can serve as a versatile intermediate in organic synthesis.[6] The oxime functionality can undergo various transformations, including:

  • Beckmann Rearrangement: Under acidic conditions, ketoximes can rearrange to form amides. This is a powerful tool for the synthesis of lactams and amides from cyclic and acyclic ketones, respectively.

  • Reduction: The oxime group can be reduced to form the corresponding primary amine.

  • Hydrolysis: Oximes can be hydrolyzed back to the parent ketone, making them useful as protecting groups for carbonyls.

Potential in Drug Development and Medicinal Chemistry

While there is no specific evidence in the searched literature of this compound being directly used in drug development, the broader class of oximes has recognized pharmacological importance.[16] Some oxime derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The potential for this compound in this field would likely be as a building block or starting material for the synthesis of more complex, biologically active molecules. Its aliphatic nature could be leveraged to impart lipophilicity to potential drug candidates. Further research would be required to explore any intrinsic biological activity of the compound itself or its derivatives.

Safety and Handling

Based on available safety data sheets, this compound is considered to be of low to moderate toxicity. It may be harmful if swallowed or in contact with skin and can cause mild skin and eye irritation. It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.

Genotoxicity studies on this compound have been conducted, and it was found to be non-mutagenic in an Ames test and non-clastogenic in an in vitro micronucleus test.[8]

Conclusion

This compound is a chemical with established utility in the fragrance industry and emerging applications in materials science. Its synthesis via the oximation of the corresponding ketone is a straightforward and well-understood process. While its direct application in the pharmaceutical sector is not currently documented, its chemical nature as a ketoxime provides a platform for its use as a versatile intermediate in organic synthesis. Further research into the biological activities of this compound and its derivatives could unveil new opportunities for its application in medicinal chemistry and drug discovery. This guide provides a foundational understanding of this compound to support and inspire further scientific exploration.

References

  • PubChem. 3-Methyl-5-heptanone oxime | C8H17NO | CID 90787. [Link]
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An In-depth Technical Guide to the Chemical Characterization of 5-Methyl-3-heptanone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methyl-3-heptanone oxime, known in the fragrance industry as Stemone, is a key ingredient prized for its powerful, fresh, and natural green, leafy odor.[1][2] As with all high-value specialty chemicals, rigorous chemical characterization is paramount to ensure quality, purity, and consistency. This guide provides a comprehensive overview of the essential analytical techniques and methodologies for the thorough characterization of this compound, with a particular focus on its synthesis, purification, and stereoisomeric complexity. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the chemical properties of this and similar organic molecules.

Introduction

This compound (CAS No. 22457-23-4) is a ketoxime synthesized from 5-methyl-3-heptanone.[1][2] Its molecular formula is C8H17NO, with a molecular weight of 143.23 g/mol .[3] The molecule's structure, featuring a C=N double bond, gives rise to geometric isomerism, resulting in the existence of (E)- and (Z)-isomers. These isomers can possess distinct physical properties and biological activities, making their separation and identification a critical aspect of characterization.[4] This guide will delve into the synthesis of this compound and the subsequent analytical workflows for its comprehensive characterization.

Synthesis and Purification

The synthesis of this compound is typically achieved through the condensation reaction of 5-methyl-3-heptanone with hydroxylamine, often using hydroxylamine hydrochloride in the presence of a base.[5][6]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyl-3-heptanone in a suitable alcohol solvent, such as ethanol.

  • Addition of Reagents: Add an equimolar amount of hydroxylamine hydrochloride to the solution. Subsequently, add a base, such as sodium hydroxide or potassium hydroxide, to neutralize the hydrochloride and liberate the free hydroxylamine.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the ketone to the oxime.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water to remove any inorganic salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product, a mixture of (E)- and (Z)-isomers, can be purified by column chromatography on silica gel.

Stereoisomerism: The (E)- and (Z)-Isomers

The presence of a C=N double bond in this compound leads to the formation of two geometric isomers, designated as (E) and (Z). The (E) isomer has the hydroxyl group on the opposite side of the larger alkyl group, while the (Z) isomer has them on the same side. The ratio of these isomers can be influenced by the reaction conditions.[4]

Diagram: (E)- and (Z)-Isomers of this compound

G cluster_E (E)-5-Methyl-3-heptanone oxime cluster_Z (Z)-5-Methyl-3-heptanone oxime E_structure C(ethyl)-C(=N-OH)-CH2-CH(methyl)-CH2-CH3 Z_structure C(ethyl)-C(=N-OH)-CH2-CH(methyl)-CH2-CH3 G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Ketone 5-Methyl-3-heptanone Reaction Oximation Reaction Ketone->Reaction Hydroxylamine Hydroxylamine HCl, Base Hydroxylamine->Reaction Purification Column Chromatography Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure & Isomer Ratio IR Infrared Spectroscopy Purification->IR Functional Groups GCMS GC-MS Analysis Purification->GCMS Purity & MW Isomer_ID Isomer Identification (E/Z Ratio) NMR->Isomer_ID

Caption: A typical workflow for the synthesis and characterization of this compound.

Chromatographic and Mass Spectrometric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique in the fragrance industry for the separation and identification of volatile compounds. [1][4][7][8][9]

Gas Chromatography (GC)

GC is used to separate the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. This technique can effectively separate the (E)- and (Z)-isomers of this compound, allowing for their individual quantification. The retention times of the isomers will likely differ, providing a means for their separation and analysis.

Mass Spectrometry (MS)

Coupled with GC, MS provides information about the molecular weight and fragmentation pattern of the eluted compounds.

  • Molecular Ion Peak: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 143, corresponding to its molecular weight.

  • Fragmentation Pattern: The fragmentation of the molecular ion will provide structural information. Alpha-cleavage is a common fragmentation pathway for ketones and their derivatives. [10]For this compound, cleavage of the C-C bond adjacent to the C=N group is expected, leading to the formation of stable carbocations.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Ion Notes
143[C₈H₁₇NO]⁺Molecular Ion (M⁺)
126[M - OH]⁺Loss of hydroxyl radical
114[M - C₂H₅]⁺Loss of ethyl radical
86[M - C₄H₉]⁺Loss of butyl radical
72[CH₃CH₂C=NOH]⁺Alpha-cleavage product
57[C₄H₉]⁺Butyl cation

The relative abundance of these fragment ions can help in confirming the structure of the molecule.

Conclusion

The comprehensive chemical characterization of this compound requires a multi-faceted analytical approach. Synthesis followed by purification is the initial step to obtaining the compound. The inherent stereoisomerism of the oxime necessitates the use of high-resolution techniques like NMR and GC to separate and quantify the (E)- and (Z)-isomers. Spectroscopic methods, including NMR and IR, provide detailed structural information and confirm the presence of key functional groups. Finally, GC-MS serves as a powerful tool for assessing purity, determining molecular weight, and elucidating the fragmentation pattern, which further corroborates the molecular structure. This in-depth characterization is crucial for ensuring the quality and desired olfactory properties of this compound in its applications.

References

  • Aromaverse Pro. (n.d.). GC-MS Perfume Analysis – Unlock Fragrance Formulas.
  • Bull. Korean Chem. Soc. 2003, Vol. 24, No. 5, 619. Selective Synthesis of E and Z Isomers of Oximes.
  • Conquer Scientific. (2025, May 20). Unveiling Aromas with GC/MS Transforming the Fragrance and Flavor Industry.
  • Palm, A., & Werbin, H. (1953). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Canadian Journal of Chemistry, 31(11), 1004–1008. [Link]
  • Innovatech Labs. (2017, April 7). Unraveling the Scent: How Perfume Makers Use GC/MS Analysis.
  • ResearchGate. (n.d.). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES.
  • Palm, A., & Werbin, H. (1953). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Canadian Journal of Chemistry, 31(11), 1004-1008.
  • ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands: 3418 cm⁻¹ (O-H....
  • Wikipedia. (n.d.). Oxime.
  • Royal Society of Chemistry. (n.d.). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods.
  • Academic Research Publishing Group. (n.d.). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Google Patents. (n.d.). US5117060A - Process for the preparation of ketoximes.
  • An-Najah National University. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines.
  • ResearchGate. (n.d.). Determination of the (E)/(Z) ratio from 1 H NMR spectrum of the....
  • ResearchGate. (n.d.). (PDF) 1H 13C NMR investigation of E/ Z-isomerization around C N bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • YouTube. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage.

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Spectroscopic Characterization of 5-Methyl-3-heptanone Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic data for 5-Methyl-3-heptanone oxime (CAS No. 22457-23-4), a compound of interest in the fragrance and fine chemical industries.[1] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. The synthesis of this guide is predicated on a combination of data from its precursor, 5-Methyl-3-heptanone, and the well-established spectroscopic principles of oximes.[2][3][4][5]

Introduction

This compound is an organic compound formed from the condensation reaction of 5-Methyl-3-heptanone with hydroxylamine.[2] This conversion of a ketone to an oxime introduces the C=N-OH functional group, which imparts distinct spectroscopic signatures that are critical for its identification and characterization. The structural elucidation of this compound is paramount for quality control and for understanding its chemical behavior in various applications. This guide will delve into the theoretical and practical aspects of its spectroscopic analysis.

The structure of this compound, including the potential for E/Z isomerism around the C=N double bond, is a key consideration in the interpretation of its spectra.[2]

Synthesis Pathway

The synthesis of this compound is typically achieved through the condensation of 5-Methyl-3-heptanone with hydroxylamine. This reaction is a standard method for the preparation of oximes from ketones.[2]

Figure 1: Synthesis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of this compound would exhibit characteristic signals for the various proton groups in the molecule. Due to the presence of the chiral center at C5 and the potential for E/Z isomerism at the C=N bond, the spectrum may show diastereotopic protons and potentially two sets of signals corresponding to the isomers.

Expected ¹H NMR Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 10.0Broad Singlet1HN-OH
~2.2 - 2.6Multiplet2H-CH ₂-C=N
~1.8 - 2.2Multiplet1H-CH (CH₃)-
~1.2 - 1.6Multiplet2H-CH₂-CH ₂-CH₃
~1.0 - 1.2Multiplet2H-CH ₂-CH(CH₃)-
~0.8 - 1.0Multiplet9H-CH₂-CH ₃, -CH(CH ₃)-, -CH₂-CH

Experimental Protocol for ¹H NMR [6]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Acquisition: Obtain the ¹H NMR spectrum using standard acquisition parameters.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The expected ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom. The presence of E/Z isomers could also lead to a doubling of some signals.

Expected ¹³C NMR Data (Predicted)

Chemical Shift (δ) ppmAssignment
~155 - 165C =N
~40 - 50-C H(CH₃)-
~30 - 40-C H₂-C=N
~25 - 35-C H₂-CH(CH₃)-
~20 - 30-CH₂-C H₂-CH₃
~10 - 20-CH(CH₃)-C H₃, -CH₂-C H₃, -C H₂-CH₃

Experimental Protocol for ¹³C NMR [6]

  • Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the FID using Fourier transformation, phasing, and baseline correction. Reference the chemical shifts to the deuterated solvent signal.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=N, and N-O functional groups.

Expected IR Data [2]

Wavenumber (cm⁻¹)BondDescription
~3600O-HFree hydroxyl stretch
~3100-3500O-HHydrogen-bonded hydroxyl stretch (broad)
~2850-3000C-HAlkyl C-H stretch
~1665C=NImine stretch
~945N-ON-O stretch

Experimental Protocol for IR Spectroscopy [6]

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, the Attenuated Total Reflectance (ATR) method is common, where a small amount of the sample is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (143.23 g/mol ), along with various fragment ions.[7]

Expected Mass Spectrometry Data

m/zInterpretation
143Molecular ion [M]⁺
126[M - OH]⁺
114[M - C₂H₅]⁺
85[M - C₄H₉]⁺

Fragmentation Pathway

MS Fragmentation of this compound M [C₈H₁₇NO]⁺ m/z = 143 F1 [C₈H₁₆N]⁺ m/z = 126 M->F1 - OH F2 [C₆H₁₂NO]⁺ m/z = 114 M->F2 - C₂H₅ F3 [C₄H₈NO]⁺ m/z = 85 M->F3 - C₄H₉

Figure 2: Proposed MS Fragmentation of this compound.

Experimental Protocol for Mass Spectrometry [8]

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. While direct experimental data may be limited in publicly available databases, the principles of spectroscopy, combined with data from its precursor and analogous compounds, allow for a reliable prediction of its spectral features. The methodologies outlined in this guide provide a framework for the empirical validation and quality control of this important fragrance compound.

References

  • Spectrophotometric determination of oximes and unsubstituted hydroxylamine. (1967). Analytical Chemistry, 39(14), 1822-1824.
  • Oxime - Wikipedia. (n.d.).
  • Spectroscopic Characterization of Oxime Ligands and Their Complexes - ResearchGate. (n.d.).
  • 3-Methyl-5-heptanone oxime | C8H17NO | CID 90787 - PubChem. (n.d.).
  • 5-Methyl-3-heptanone | C8H16O | CID 7822 - PubChem. (n.d.).
  • 3-Heptanone, 5-methyl- - NIST WebBook. (n.d.).
  • RIFM fragrance ingredient safety assessment, cyclohexanone,5-methyl-2-(1-methylethyl)-,oxime, CAS. (2023). Food and Chemical Toxicology, 183, 114272.
  • 5-methyl-3-heptanone - The Good Scents Company. (n.d.).
  • This compound - The Ingredient Directory - The Fragrance Conservatory. (n.d.).
  • NIST Chemistry WebBook - National Institute of Standards and Technology. (n.d.).
  • Isolation and analysis of carbonyl compounds as oximes - CDC Stacks. (n.d.).

Sources

An In-depth Technical Guide to 5-Methyl-3-heptanone Oxime: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Methyl-3-heptanone oxime, a molecule of interest in the fragrance industry and a subject with potential for broader applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, stereochemistry, analytical characterization, and known biological profile.

Introduction: Unveiling this compound

This compound (CAS No. 22457-23-4), also known by trade names such as Stemone® or Leafy Oxime, is a synthetic fragrance ingredient valued for its powerful, fresh, and natural green, leafy odor.[1][2][3] Chemically, it is the oxime derivative of the ketone 5-methyl-3-heptanone. The oxime functional group (C=N-OH) introduces chirality and the potential for stereoisomerism, which can significantly influence its sensory properties and biological activity. While its primary application lies in perfumery, the broader class of oximes has garnered significant attention for a wide range of pharmacological activities, suggesting untapped potential for this compound in drug discovery and development.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₇NO[6]
Molecular Weight 143.23 g/mol [6]
Appearance Colorless to pale yellow liquid[2]
Odor Powerful, green, leafy[2]
Boiling Point 70 °C @ 0.7 Torr[6]
Flash Point > 93.3 °C
Density 0.89 g/cm³[6]
logP (o/w) 2.66280[6]

Synthesis and Stereochemistry

The synthesis of this compound is achieved through the oximation of its corresponding ketone, 5-methyl-3-heptanone. This reaction involves the condensation of the ketone with hydroxylamine, typically in the presence of a base or acid catalyst.[2] The presence of a carbon-nitrogen double bond in the oxime structure gives rise to the possibility of E and Z geometric isomers. The ratio of these isomers can be influenced by the reaction conditions.[7][8]

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions ketone 5-Methyl-3-heptanone oxime This compound (E/Z mixture) ketone->oxime Oximation hydroxylamine Hydroxylamine (NH2OH·HCl) hydroxylamine->oxime base Base (e.g., NaOAc, Pyridine) base->oxime solvent Solvent (e.g., Ethanol/Water) solvent->oxime Stereoisomers cluster_isomers Geometric Isomers title Stereoisomers of this compound E_isomer E-isomer Z_isomer Z-isomer E_isomer->Z_isomer Isomerization

Sources

Physical properties of 5-Methyl-3-heptanone oxime (boiling point, density)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 5-Methyl-3-heptanone oxime

Introduction

This compound, commercially often referred to as Stemone, is a key aroma chemical prized for its powerful, fresh, and natural green, leafy odor profile.[1][2] Identified by CAS Number 22457-23-4, this compound is a vital ingredient in modern perfumery, imparting unique nuances to fragrance compositions reminiscent of fig leaves, black currant, and tomato.[1] As with any high-value specialty chemical, a thorough understanding of its physical properties is paramount for professionals in research, formulation, and quality control. These parameters directly influence its behavior during manufacturing, its stability in various formulations, and its performance characteristics, such as volatility and scent diffusion.

This guide provides a detailed examination of two core physical properties of this compound: its boiling point and density. It outlines the established values for these properties and presents detailed, field-proven experimental protocols for their accurate determination. The methodologies are explained from the perspective of an application scientist, focusing on the causality behind procedural choices to ensure data integrity and reproducibility.

Section 1: Core Physical Properties of this compound

The physical characteristics of this compound are critical for its handling, application, and quality assessment. The boiling point provides insight into its volatility, while the density is a fundamental specification for purity and formulation calculations.

Physical PropertyValueConditionsSource(s)
Boiling Point 70 °C@ 0.7 Torr[3]
220.84 °C@ 760 mm Hg (Estimated)[1]
Density 0.89 g/cm³Not Specified[3]
Specific Gravity 0.886 to 0.891@ 25.00 °C[1]

Expert Analysis:

The significant difference between the measured boiling point under vacuum (70 °C @ 0.7 Torr) and the estimated boiling point at atmospheric pressure (220.84 °C) is a critical observation.[1][3] Many complex organic molecules, including oximes, can be sensitive to high temperatures and may degrade or undergo rearrangement upon prolonged heating. The application of a vacuum drastically reduces the temperature required for boiling, making it the preferred method for the purification of such compounds. This ensures the chemical integrity of the oxime is preserved, which is essential for maintaining its desired fragrance profile. The density and specific gravity values are tightly clustered around 0.89 g/cm³, providing a reliable benchmark for quality control.[1][3] Any significant deviation from this value could indicate the presence of impurities, such as residual solvents from synthesis or unreacted starting materials.

Section 2: Experimental Determination of Physical Properties

Accurate and reproducible measurement of physical properties is the cornerstone of chemical quality assurance. The following protocols represent robust, standard laboratory procedures for determining the boiling point and density of liquid samples like this compound.

Determination of Boiling Point via Vacuum Distillation

Causality Statement: To prevent thermal degradation and ensure an accurate boiling point measurement for a high-molecular-weight, functionalized molecule like this compound, determination under reduced pressure is the scientifically sound approach. This method directly measures the temperature at which the compound's vapor pressure equals the controlled, lowered pressure of the system.

Experimental Protocol:

  • Apparatus Setup: Assemble a short-path distillation apparatus. This includes a round-bottom flask, a distillation head with a port for a thermometer or temperature probe, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place a small volume (e.g., 10-15 mL) of this compound into the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • System Sealing: Connect the apparatus to a vacuum pump via a cold trap. The cold trap is essential to protect the pump from corrosive vapors. A manometer must be included in the line to accurately measure the pressure within the system.

  • Pressure Reduction: Turn on the magnetic stirrer and gradually reduce the pressure in the system to the target pressure (e.g., 0.7 Torr) using the vacuum pump and a bleed valve for fine control.

  • Heating: Begin gently heating the distillation flask using a heating mantle. Increase the temperature slowly.

  • Observation and Recording: Record the temperature at which the liquid begins to boil and a steady condensation of vapor is observed on the thermometer bulb. This temperature, along with the stable pressure reading from the manometer, constitutes the boiling point at that specific pressure. The first drop of distillate should appear in the receiving flask at this equilibrium point.

Experimental Workflow: Boiling Point Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_conclusion Conclusion A Assemble Short-Path Distillation Apparatus B Add Sample and Stir Bar to Flask A->B C Seal System and Connect to Vacuum Pump B->C D Reduce Pressure to Target (e.g., 0.7 Torr) C->D E Gently Heat Sample D->E F Record Temperature and Pressure at First Distillate E->F G Remove Heat Source F->G H Cool Apparatus G->H I Re-pressurize System H->I

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

Determination of Density using a Pycnometer

Causality Statement: The pycnometer method is a highly accurate technique for determining the density of liquids because it relies on precise mass measurements of a constant, calibrated volume.[4][5] This gravimetric approach minimizes the subjective errors associated with reading a meniscus in volumetric glassware, making it a trustworthy and self-validating system for establishing a critical quality control parameter.

Experimental Protocol:

  • Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL).

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance to at least four decimal places. Record this mass as (m₁).

  • Mass of Pycnometer with Water: Fill the pycnometer with deionized, degassed water of a known temperature (e.g., 25.0 °C). Ensure no air bubbles are trapped. Insert the stopper and wipe away any excess water from the exterior. Weigh the filled pycnometer and record the mass as (m₂).

  • Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer again. Fill it with the this compound sample, ensuring it is at the same temperature as the water was. Weigh the pycnometer filled with the sample and record the mass as (m₃).

  • Calculation:

    • Calculate the mass of the water: (m_water = m₂ - m₁)

    • Using the known density of water at the measurement temperature (ρ_water, e.g., 0.99704 g/mL at 25 °C), calculate the exact volume of the pycnometer: (V = m_water / ρ_water)

    • Calculate the mass of the sample: (m_sample = m₃ - m₁)

    • Calculate the density of the sample: (ρ_sample = m_sample / V)

Experimental Workflow: Density Determination

G cluster_mass Mass Measurements cluster_calc Calculations A Weigh Clean, Dry Pycnometer (m1) B Fill with Water at T, Weigh (m2) A->B C Fill with Sample at T, Weigh (m3) B->C D Calculate Mass of Water (m_water = m2 - m1) B->D F Calculate Mass of Sample (m_sample = m3 - m1) C->F E Calculate Pycnometer Volume (V = m_water / ρ_water) D->E G Calculate Sample Density (ρ_sample = m_sample / V) E->G F->G

Caption: Workflow for Density Determination using a Pycnometer.

Conclusion

The physical properties of this compound, specifically its boiling point of 70 °C at 0.7 Torr and a density of approximately 0.89 g/cm³, are defining characteristics for its purification, identification, and application.[3] The methodologies presented provide a robust framework for the precise and reliable determination of these values. For drug development professionals and researchers, applying these rigorous experimental protocols is not merely procedural; it is a fundamental aspect of ensuring material purity, consistency, and performance, thereby upholding the highest standards of scientific integrity.

References

  • Title: leafy oxime stemone (Givaudan) Source: The Good Scents Company URL:[Link]
  • Title: Stemone SDS-6224 Source: The Perfumers Apprentice URL:[Link]
  • Title: 3-Methyl-5-heptanone oxime | C8H17NO | CID 90787 Source: PubChem URL:[Link]
  • Title: An oxime as perfuming ingredient - Google Patents Source: Google Patents URL
  • Title: RIFM fragrance ingredient safety assessment, cyclohexanone,5-methyl-2-(1-methylethyl)-,oxime, CAS Source: ScienceDirect URL:[Link]
  • Title: Submitted by Francis Loiseau and André M. Beauchemin Source: Organic Syntheses Procedure URL:[Link]
  • Title: Oxime Melting Point Analysis | PDF Source: Scribd URL:[Link]
  • Title: A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry Source: PubMed Central URL:[Link]
  • Title: (PDF)
  • Title: A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes Source: Synlett URL:[Link]
  • Title: QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES Source: USAMV Iasi URL:[Link]
  • Title: DETERMINING THE RELATIVE DENSITY OF A LIQUID USING ARCHIMEDES' PRINCIPLE Source: YouTube URL:[Link]
  • Title: Experiment 1 – Density Source: De Anza College URL:[Link]
  • Title: Measuring Density with Laboratory Balance Source: Mettler Toledo URL:[Link]

Sources

An In-Depth Technical Guide to the Solubility of 5-Methyl-3-heptanone Oxime in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3-heptanone oxime is a versatile organic compound with applications ranging from a fragrance ingredient to a key intermediate in chemical synthesis.[1][2] Understanding its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, formulation development, and analytical method design. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It delves into the physicochemical properties of the molecule, explores the principles governing its dissolution, presents a detailed experimental protocol for solubility determination, and offers a predictive analysis of its solubility in a range of common organic solvents.

Introduction to this compound

This compound (CAS No. 22457-23-4) is a ketoxime, an organic compound characterized by the C=NOH functional group.[3][4] It is synthesized through the condensation reaction of 5-Methyl-3-heptanone with hydroxylamine.[1][5] This compound, also known by the trade name Stemone, is valued in the fragrance industry for its powerful, fresh, and green leafy odor.[1][2] Beyond its olfactory properties, its chemical structure makes it a valuable intermediate in organic synthesis, with potential applications in the development of more complex molecules.

A thorough understanding of solubility is critical for any scientist working with this compound. In drug development, solubility impacts formulation, bioavailability, and purification strategies. For synthetic chemists, it dictates the choice of reaction media, which in turn affects reaction rates, yields, and equilibria. This guide serves as a foundational resource for making informed decisions regarding solvent selection and application.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like", which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7] To predict the solubility of this compound, we must first examine its key molecular characteristics.

Molecular Structure:

  • Chemical Formula: C8H17NO[8]

  • Molecular Weight: 143.23 g/mol [9]

  • Structure: The molecule consists of an eight-carbon branched aliphatic chain and a polar oxime functional group (-C=NOH).

Key Physicochemical Properties:

PropertyValue / DescriptionImpact on Solubility
Polarity The oxime group (-C=NOH) introduces significant polarity due to the electronegative oxygen and nitrogen atoms. The aliphatic chain is nonpolar. The molecule is therefore amphiphilic, having both polar and nonpolar regions.The polar oxime group can engage in dipole-dipole interactions and hydrogen bonding with polar solvents. The nonpolar alkyl chain will have favorable van der Waals interactions with nonpolar solvents.
Hydrogen Bonding The hydroxyl (-OH) group of the oxime is a hydrogen bond donor, and the nitrogen atom is a hydrogen bond acceptor.This is a critical factor for solubility in protic solvents like alcohols and water.[10] Oximes generally exhibit good solubility in polar organic solvents like ethanol and ether.[3]
XLogP3 2.66This value, a computed logarithm of the octanol-water partition coefficient, indicates a moderate level of lipophilicity. It suggests that the compound will have a preference for organic phases over water but is not extremely nonpolar.
Physical State Colorless to pale yellow liquid.[1][2]As a liquid, it is miscible with other liquids rather than dissolving as a solid, which can simplify solubility testing.

Theoretical Framework of Solubility

The dissolution process involves overcoming the solute-solute and solvent-solvent intermolecular forces to establish new solute-solvent interactions.

  • In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be excellent solvents for this compound, as they can form strong hydrogen bonds with the -NOH group.

  • In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents have dipole moments but do not donate hydrogen bonds. They can act as hydrogen bond acceptors, interacting with the -OH proton of the oxime. They are expected to be effective solvents, though perhaps slightly less so than protic solvents of similar polarity.

  • In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot hydrogen bond. Solubility will be driven by the London dispersion forces between the solvent and the long alkyl chain of the oxime. The polar head of the oxime will be disfavored, potentially limiting solubility compared to polar solvents.[10]

The logical relationship between molecular properties and solubility is illustrated in the diagram below.

Caption: Factors influencing the solubility of this compound.

Predicted Solubility Profile

While specific experimental data for this compound is not widely published, a predictive solubility profile can be constructed based on its physicochemical properties and general chemical principles.

SolventSolvent ClassPolarity Index (P')[11][12]Predicted SolubilityRationale
HexaneNonpolar0.1Low to ModerateDominated by dispersion forces with the alkyl tail. The polar oxime head limits high solubility.
TolueneNonpolar (Aromatic)2.4ModerateAromatic ring allows for some interaction with the C=N bond, slightly better than pure alkanes.
Diethyl EtherPolar Aprotic2.8HighModerate polarity and ability to accept a hydrogen bond make it a good solvent for oximes.[3]
DichloromethanePolar Aprotic3.1HighPolar C-Cl bonds create a dipole that can interact with the polar oxime group.
Ethyl AcetatePolar Aprotic4.4HighA good hydrogen bond acceptor with moderate polarity.
AcetonePolar Aprotic5.1Very High / MiscibleHigh polarity and a strong hydrogen bond acceptor.
IsopropanolPolar Protic3.9Very High / MiscibleCan both donate and accept hydrogen bonds, leading to strong interactions.
EthanolPolar Protic4.3Very High / MiscibleSimilar to isopropanol, expected to be an excellent solvent.[3]
MethanolPolar Protic5.1Very High / MiscibleThe most polar of the alcohols listed, ensuring strong solute-solvent interactions.
AcetonitrilePolar Aprotic5.8HighHigh polarity, but a weaker hydrogen bond acceptor than ketones, may be slightly less effective than acetone.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Very High / MiscibleVery high polarity and a strong hydrogen bond acceptor.
WaterPolar Protic10.2LowWhile polar and protic, the long nonpolar C8 alkyl chain significantly reduces water solubility. Oximes are generally poorly soluble in water.[3][5]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method must be employed. The following protocol is based on the principles outlined in the OECD Guideline 105 for determining water solubility, adapted for organic solvents.[13][14][15] This method is a self-validating system when proper controls and replicates are used.

Objective:

To determine the saturation concentration (solubility) of this compound in a selected organic solvent at a controlled temperature (e.g., 25°C).

Materials:
  • This compound (purity ≥ 99%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance (± 0.1 mg)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrument (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Workflow Diagram:

Caption: Experimental workflow for determining solubility.

Step-by-Step Methodology:
  • Preparation of Calibration Standards:

    • Accurately prepare a series of standard solutions of this compound in the chosen solvent, covering a range of concentrations expected to bracket the solubility limit.

    • Analyze these standards using the chosen analytical method (GC or HPLC) to generate a calibration curve (Response vs. Concentration). This is a critical step for trustworthiness, as it provides the basis for quantifying the final sample.

  • Sample Preparation (in triplicate):

    • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). "Excess" is key to ensuring saturation is reached. A good starting point is an amount that is visibly insoluble.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 ± 0.5 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. For many organic systems, 24 to 48 hours is adequate.[16] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation:

    • After the equilibration period, turn off the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours. This allows the undissolved oxime to settle, ensuring a clear supernatant for sampling.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.

    • Immediately filter the aliquot through a syringe filter to remove any microscopic undissolved particles. This step is crucial to avoid overestimation of solubility.

    • Accurately dilute the filtered sample with the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the pre-calibrated GC or HPLC method.

  • Calculation and Reporting:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The result is the solubility of this compound in that solvent at the specified temperature. Report the mean and standard deviation of the triplicate measurements.

Conclusion

This compound is an amphiphilic molecule with a dominant polar functional group and a significant nonpolar alkyl chain. This structure dictates that it will be highly soluble or miscible in a wide range of polar organic solvents, particularly those capable of hydrogen bonding such as alcohols (methanol, ethanol) and polar aprotic solvents like acetone and DMSO. Its solubility is predicted to be moderate in nonpolar aromatic solvents like toluene and lower in nonpolar aliphatic solvents like hexane. Water solubility is expected to be poor due to the hydrophobic nature of the eight-carbon chain. For precise quantitative data, the experimental protocol provided offers a robust and reliable method grounded in established scientific guidelines. This comprehensive understanding of solubility is essential for the effective application of this compound in both research and industrial settings.

References

  • Chemistry Learner. (n.d.). Oxime: Definition, Structure, Formation, and Compounds.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.
  • OECD. (n.d.). Test No. 105: Water Solubility.
  • OECD. (n.d.). Test No. 105: Water Solubility.
  • Scribd. (n.d.). Solvent Polarity and Miscibility Chart.
  • Shodex. (n.d.). Polarities of Solvents.
  • University of Massachusetts Boston. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • StuDocu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Reichardt, C. (n.d.). Polarity of Solvents.
  • Grokipedia. (n.d.). Oxime.
  • Solubility of Things. (n.d.). Isobutyraldehyde oxime.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • The Good Scents Company. (n.d.). leafy oxime stemone (Givaudan).
  • PubChem. (n.d.). 3-Methyl-5-heptanone oxime.
  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, cyclohexanone,5-methyl-2-(1-methylethyl)-,oxime, CAS #19096-86-7. Food and Chemical Toxicology, 183, 114272.
  • BYJU'S. (n.d.). Oximes.
  • Wikipedia. (n.d.). Oxime.

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A Researcher's Guide to Commercial Sourcing of 5-Methyl-3-heptanone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the commercial landscape for 5-Methyl-3-heptanone oxime (CAS No. 22457-23-4), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document offers a comprehensive overview of reputable suppliers, product specifications, and critical considerations for procurement.

Introduction: Understanding this compound

This compound is an organic compound with the molecular formula C8H17NO.[1][2] It is structurally an oxime derived from 5-methyl-3-heptanone. While it has established applications, particularly in the fragrance industry under the trade name Stemone®, its utility as a precursor and building block in complex organic synthesis makes supplier validation critical for research and development purposes.[3] The compound's isomeric complexity—it possesses an asymmetric carbon and a carbon-nitrogen double bond, leading to four possible stereoisomers—means that the material supplied is typically a mixture.[3] For scientific applications, understanding the purity and isomeric ratio of the procured material is paramount.

This guide aims to streamline the sourcing process by providing a curated list of established commercial suppliers, along with the technical data necessary to make informed procurement decisions.

Core Supplier Analysis and Data

The procurement of specialized chemical reagents for research and development necessitates a stringent evaluation of suppliers. Key factors include the availability of research-grade quantities, comprehensive analytical documentation, and a reliable supply chain. The following table summarizes the offerings from prominent international suppliers.

SupplierProduct Name(s)CAS NumberMolecular FormulaAvailable QuantitiesNoteworthy Details
Sigma-Aldrich (Merck) This compound AldrichCPR22457-23-4C8H17NOe.g., 250MGA leading supplier for research chemicals, offering high-purity grades suitable for laboratory use.[4] Provides extensive technical support and documentation.
Santa Cruz Biotechnology Stemone22457-23-4C8H17NOInquireSpecializes in reagents for biomedical research; lists the compound for "Research Use Only".[2]
Alfa Chemistry This compound22457-23-4C8H17NOInquireCategorizes the product under non-ionic surfactants and notes its use as a perfume.
Vigon International Methyl-5 3-Heptanone Oxime (Stemone)22457-23-4C8H17NOInquireA supplier focused on fragrance and flavor ingredients.[5]
King-Pharm This compound22457-23-4C8H17NOInquirePositions itself as a manufacturer with stock ready to ship for bulk production or scientific research.[6]
ChemicalBull Pvt. Ltd. This compound22457-23-4C8H17NOInquireAn Indian manufacturer highlighting applications in organic synthesis and the pharmaceutical industry.[7]
Givaudan Stemone®22457-23-4C8H17NOBulkA primary manufacturer of the trade name product Stemone®, used extensively in perfumery for its green, leafy scent profile.[3]

Procurement Workflow for Research Applications

For scientists and drug development professionals, the process of acquiring a chemical like this compound involves more than a simple purchase. It is a critical step that can impact experimental outcomes. The following workflow outlines a self-validating system for procurement.

G Procurement Workflow for this compound cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: Quality Validation cluster_2 Phase 3: Final Procurement A Identify Potential Suppliers (e.g., Sigma-Aldrich, SCBT) B Request Technical Documents (CoA, SDS, Purity Data) A->B C Evaluate Supplier Specialization (Research vs. Industrial Grade) B->C D Procure Small Sample Quantity C->D Select best candidate E Internal Analytical Verification (e.g., NMR, GC-MS) D->E F Compare Results with Supplier's CoA E->F G Approve Supplier F->G If data matches H Purchase Required Quantity G->H I Log Batch Number for Traceability H->I

Caption: A three-phase workflow for sourcing and validating chemical reagents.

Methodologies for Quality Verification

It is imperative for research applications that the identity and purity of the starting materials are rigorously confirmed. The following protocols are standard methodologies for the verification of this compound.

Experimental Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup:

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Inject 1 µL of the sample. The resulting chromatogram will indicate the purity by the relative area of the main peak, while the mass spectrum will confirm the molecular weight (143.23 g/mol ) and fragmentation pattern consistent with the structure.

Experimental Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl3).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. The chemical shifts, splitting patterns, and integrations of the signals should be consistent with the protons in the this compound structure. Key signals would include those for the ethyl, methyl, and butyl groups, as well as the hydroxyl proton of the oxime.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. The number of signals should correspond to the eight unique carbon atoms in the molecule. The chemical shift of the C=N carbon is a particularly diagnostic feature.

Conclusion and Recommendations

For researchers and drug development professionals, sourcing this compound requires careful supplier selection focused on providers that cater to the scientific community. Major distributors like Sigma-Aldrich are highly recommended for initial small-scale studies due to their robust documentation and quality control. For larger quantities or process development, manufacturers like King-Pharm or specialized suppliers identified through platforms like Echemi may be more suitable, though in-house validation becomes even more critical.[6][8] The compound's primary application in the fragrance industry means that material sold under the trade name Stemone® may have different purity standards than what is required for pharmaceutical or fine chemical synthesis.[3] Therefore, direct communication with suppliers to obtain batch-specific data is a non-negotiable step in the procurement process.

References

  • Stemone (5-Methyl 3-Heptanone Oxime) - We Deliver Worldwide - Allschoolabs.
  • Stemone® (22457-23-4): Green Leafy Fig Profile – Fragrance Ingredient - Scentspiracy.
  • leafy oxime stemone (Givaudan) - The Good Scents Company.

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Introduction: A Scientist's Perspective on 5-Methyl-3-heptanone oxime

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Reactivity of 5-Methyl-3-heptanone oxime

This compound, known commercially as Stemone®, is a widely utilized fragrance ingredient valued for its powerful, fresh green aroma.[1][2] While its primary application is in perfumery, its chemical structure—a ketoxime—places it in a class of compounds with significant synthetic utility and a nuanced reactivity profile that demands careful handling in a research and development setting.[3][4] This guide moves beyond standard safety data sheet (SDS) information to provide a deeper, field-proven perspective for researchers, scientists, and drug development professionals. Our focus is on the causality behind safety protocols, grounded in the fundamental chemistry of oximes, to foster a culture of intrinsic safety and experimental integrity.

Section 1: Chemical Identity and Physicochemical Properties

Understanding a compound's physical properties is the foundation of safe and effective handling. These parameters dictate appropriate storage conditions, solvent choices, and purification strategies. This compound is a colorless to pale yellow liquid at room temperature.[5] Its key properties are summarized below.

PropertyValueSource
CAS Number 22457-23-4
Molecular Formula C₈H₁₇NO[6]
Molecular Weight 143.23 g/mol [6][7]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 70 °C @ 0.7 Torr[8]
Flash Point > 93.3 °C (> 200.0 °F)[7]
Specific Gravity ~0.88 g/cm³ at 25 °C[7]
Vapor Pressure 0.04 mmHg at 25 °C[7][8]
Solubility Poorly soluble in water[3]

Section 2: Hazard Identification and GHS Classification

While not classified as acutely toxic, this compound presents several hazards that necessitate careful handling to avoid irritation, environmental release, and unexpected reactions. The Globally Harmonized System (GHS) classification provides a universally understood framework for these hazards.

GHS ClassificationCodeHazard Statement
Physical Hazards H227Combustible liquid.[9]
Health Hazards H303May be harmful if swallowed.[9]
H313May be harmful in contact with skin.[9]
H316Causes mild skin irritation.[9]
H319Causes serious eye irritation.
Environmental Hazards H402Harmful to aquatic life.
H412Harmful to aquatic life with long lasting effects.[9]

GHS Pictograms:




Causality: The mild skin irritation (H316) is a common characteristic of imine derivatives. The environmental toxicity (H402, H412) underscores the importance of preventing release into waterways, as its low water solubility and persistence can disrupt aquatic ecosystems.[7][9]

Section 3: Reactivity Profile and Incompatibilities

The most critical aspect for a scientist to understand is the compound's reactivity. This knowledge prevents accidental, hazardous reactions and informs the design of safe experiments. The reactivity of this compound is governed by the C=N-OH functional group.

  • Beckmann Rearrangement: In the presence of acids (e.g., sulfuric acid, Lewis acids), ketoximes can undergo the Beckmann rearrangement to form N-substituted amides.[10][11] This reaction can be highly exothermic and, if uncontrolled, may lead to a dangerous increase in temperature and pressure.[10] Therefore, strong acids must be considered a significant incompatibility.

  • Hydrolysis: Oximes can be hydrolyzed back to the parent ketone (5-Methyl-3-heptanone) and a hydroxylamine salt by heating in the presence of inorganic acids.[3][10] This degradation pathway is important to consider for long-term storage of solutions, especially at non-neutral pH.

  • Thermal Decomposition: While generally stable under normal conditions, oximes may decompose upon excessive heating, which can be an explosive event in some cases.[7][10] The combustible nature of the liquid (Flash Point >93.3°C) means it should be kept away from ignition sources.[7]

  • Oxidizers and Reducers: Strong oxidizing agents should be avoided as they can react with the oxime functional group. Conversely, reduction of the oxime (e.g., with sodium metal or hydride reagents) will produce the corresponding amine, a reaction that should only be performed under controlled synthetic conditions.[3][12]

Key Incompatibilities:

  • Strong Acids

  • Strong Oxidizing Agents

  • Strong Reducing Agents

  • Sources of Ignition

Section 4: Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling ensures that risks identified in the previous sections are effectively mitigated. The following workflow and PPE recommendations are designed to provide a robust barrier against exposure.

G cluster_prep Preparation Phase cluster_handling Active Handling cluster_cleanup Post-Handling prep Review SDS & Protocol ppe Don Appropriate PPE prep->ppe transport Transport in Secondary Containment prep->transport Proceed to Lab fume_hood Verify Fume Hood Functionality ppe->fume_hood dispense Dispense in Fume Hood transport->dispense reaction Perform Experiment dispense->reaction waste Segregate Waste reaction->waste Experiment Complete decon Decontaminate Glassware & Surfaces waste->decon remove_ppe Remove PPE decon->remove_ppe

Figure 1: General Safe Handling Workflow.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[9]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[9]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or significant splash potential, a chemically resistant apron is recommended.

  • Respiratory Protection: Handling should occur in a certified chemical fume hood to avoid inhalation of vapors.[9] If a fume hood is not available or ventilation is insufficient, a suitable respiratory protection must be worn.

Section 5: Storage and Disposal Procedures

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

Storage Guidelines:

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[13][14]

  • Containers: Keep containers tightly closed and properly labeled.[12]

  • Segregation: Crucially, store this compound away from incompatible materials, particularly strong acids and oxidizing agents. It should be stored with other combustible materials, not with flammables that have a lower flash point.

Disposal Guidelines:

  • Waste Characterization: All waste containing this chemical must be treated as hazardous chemical waste.

  • Collection: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not dispose of it into the environment.[7] Collect in a properly labeled, sealed container for hazardous waste pickup.

Section 6: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin area thoroughly with soap and water for several minutes. If skin irritation occurs, seek medical advice.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

  • Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[9] Rinse mouth with water. Do not induce vomiting.[7]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If symptoms develop, call a physician.[7]

  • Spills: Remove all ignition sources.[7] Provide adequate ventilation. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[9]

  • Fire: Use dry chemical, CO₂, or alcohol-resistant foam. Water spray may be used to cool containers but may be ineffective at extinguishing the fire.

Section 7: Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis via the condensation of the parent ketone with hydroxylamine hydrochloride. This method is a standard and reliable route for preparing ketoximes.[3][15]

Safety Prerequisite: This entire procedure must be conducted in a certified chemical fume hood. All previously mentioned PPE is required. An acid/base spill kit must be readily available.

Materials:

  • 5-Methyl-3-heptanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate trihydrate (NaOAc·3H₂O) or Pyridine

  • Ethanol

  • Deionized water

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-Methyl-3-heptanone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate trihydrate (1.5 eq).

    • Causality: Hydroxylamine is used as its more stable hydrochloride salt. The base (sodium acetate) is required to liberate the free hydroxylamine in situ to react with the ketone. An excess of the oximation reagents ensures complete conversion of the starting ketone.

  • Solvent Addition: Add ethanol as the reaction solvent to dissolve the reactants.

  • Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching and Extraction: a. Cool the reaction mixture to room temperature. b. Remove the ethanol using a rotary evaporator. c. Add deionized water to the residue and transfer the mixture to a separatory funnel. d. Extract the aqueous layer three times with diethyl ether.

    • Causality: The extraction isolates the organic product from the inorganic salts and unreacted polar starting materials.

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then brine.

    • Causality: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer before drying.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Remove the solvent via rotary evaporation to yield the crude this compound. If necessary, the product can be further purified by vacuum distillation.

G reagents Combine Ketone, NH₂OH·HCl, Base in EtOH reflux Heat to Reflux (2-4 hours) reagents->reflux cool Cool to RT reflux->cool rotevap1 Remove EtOH (Rotovap) cool->rotevap1 extract Add H₂O & Extract with Et₂O (3x) rotevap1->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Filter wash->dry rotevap2 Remove Et₂O (Rotovap) dry->rotevap2 product Crude Product rotevap2->product

Figure 2: Workflow for the Synthesis of this compound.

References

  • Maegawa, T., Oishi, R., Maekawa, A., et al. (2022). The Reaction of Ketoximes with Hypervalent Iodine Reagents: Beckmann Rearrangement and Hydrolysis to Ketones. Synthesis, 54, 4095-4103.
  • Wikipedia. Oxime.
  • The Perfumers Apprentice. (2024). Stemone SDS-6224.
  • PubChem. 3-Methyl-5-heptanone oxime. National Center for Biotechnology Information.
  • Givaudan. (2015). STEMONE® Safety Data Sheet.
  • The Good Scents Company. leafy oxime.
  • Aakeröy, C. B., & Sinha, A. S. (2013). Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. RSC Advances, 3(21), 7754-7759.
  • National Institutes of Health (NIH). Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. PubMed Central.
  • RIFM. (2023). RIFM fragrance ingredient safety assessment, cyclohexanone,5-methyl-2-(1-methylethyl)-,oxime, CAS # 58244-18-9. Food and Chemical Toxicology, 181.
  • PubChem. Carbonimidic dichloride, hydroxy-. National Center for Biotechnology Information.
  • Wikipedia. Hydroxylamine.
  • The Fragrance Conservatory. This compound.
  • University of Colorado Boulder. Safe Handling and Storage of Chemicals. Environmental Health & Safety.
  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories.
  • PubChem. GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information.
  • Ilam University of Medical Sciences. Instructions and Guidelines for Chemical Storage and Handling.
  • Lab Manager. Handling and Storing Chemicals.
  • MDPI. FDA-Approved Oximes and Their Significance in Medicinal Chemistry.

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Molecular structure and conformation of 5-Methyl-3-heptanone oxime

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-Methyl-3-heptanone oxime

Abstract

This compound, commercially known as Stemone®, is a significant molecule primarily utilized in the fragrance industry for its powerful, green, and leafy aroma.[1][2] Beyond its olfactory applications, its structure presents a compelling case study in stereoisomerism and conformational flexibility, making it a molecule of interest for researchers in organic synthesis and medicinal chemistry. This guide provides a comprehensive analysis of the molecular structure, stereochemistry, and conformational landscape of this compound. It details robust experimental protocols for its synthesis and characterization using modern spectroscopic and computational techniques, offering a self-validating framework for researchers. The content is designed to bridge theoretical understanding with practical, field-proven insights for professionals in chemical research and drug development.

Foundational Molecular Structure & Stereoisomerism

The systematic IUPAC name for this compound is (5R,3E)-5-methylheptan-3-one oxime and its enantiomer/diastereomers. It is also known by synonyms such as Ethyl 2-methylbutyl ketoxime.[3][4] The core structure consists of a heptane backbone with a methyl group at position 5 and an oxime functional group at position 3. This seemingly simple structure harbors significant complexity due to the presence of two distinct stereogenic elements: a chiral center and a C=N double bond.

Chirality at the C5 Position

The carbon atom at position 5 is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a -(CH₂)-C(=NOH)-CH₂CH₃ group. This gives rise to two possible enantiomers: (R)-5-methyl-3-heptanone oxime and (S)-5-methyl-3-heptanone oxime.

Geometric Isomerism at the C3=N Bond

The C=N double bond of the oxime functional group restricts rotation, leading to geometric isomerism.[5][6] The isomers are designated as E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together) based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the C3 and nitrogen atoms.

  • At C3: The ethyl group (-CH₂CH₃) has a higher priority than the 2-methylbutyl group (-CH₂(CH(CH₃)CH₂CH₃)).

  • At Nitrogen: The hydroxyl group (-OH) has a higher priority than the lone pair of electrons.

Therefore:

  • E-isomer: The higher-priority groups (-OH and the 2-methylbutyl group) are on opposite sides of the C=N double bond.

  • Z-isomer: The higher-priority groups (-OH and the 2-methylbutyl group) are on the same side of the C=N double bond.

The interplay between the chiral center and the geometric isomerism results in a total of four possible stereoisomers:

  • (5R, 3E)-5-methyl-3-heptanone oxime

  • (5S, 3E)-5-methyl-3-heptanone oxime

  • (5R, 3Z)-5-methyl-3-heptanone oxime

  • (5S, 3Z)-5-methyl-3-heptanone oxime

The E and Z isomers are diastereomers of each other, while the (5R, 3E) and (5S, 3E) isomers, for example, are enantiomers.

G cluster_0 Stereoisomers of this compound Start This compound C5_Chirality Chiral Center at C5 Start->C5_Chirality CN_Isomerism Geometric Isomerism at C=N Start->CN_Isomerism R_Isomer (5R) Enantiomer C5_Chirality->R_Isomer Forms S_Isomer (5S) Enantiomer C5_Chirality->S_Isomer Forms E_Isomer_R (5R, 3E) R_Isomer->E_Isomer_R E-isomer Z_Isomer_R (5R, 3Z) R_Isomer->Z_Isomer_R Z-isomer E_Isomer_S (5S, 3E) S_Isomer->E_Isomer_S E-isomer Z_Isomer_S (5S, 3Z) S_Isomer->Z_Isomer_S Z-isomer E_Isomer_R->Z_Isomer_R Diastereomers E_Isomer_R->E_Isomer_S Enantiomers E_Isomer_R->Z_Isomer_S Diastereomers Z_Isomer_R->Z_Isomer_S Enantiomers E_Isomer_S->Z_Isomer_R Diastereomers E_Isomer_S->Z_Isomer_S Diastereomers

Caption: Logical relationship of the four stereoisomers of this compound.

Conformational Analysis

The overall shape and energy of this compound are dictated by the rotation around its sp³-hybridized carbon-carbon single bonds. The most significant rotations are around the C3-C4 and C4-C5 bonds, which determine the spatial relationship between the bulky alkyl groups and the oxime moiety.

Computational modeling, such as Density Functional Theory (DFT), is an indispensable tool for exploring this conformational landscape.[7] Ab initio studies on similar oximes have demonstrated that the relative stability of conformers is governed by a delicate balance of steric hindrance and weak intramolecular interactions.[8] The lowest energy conformers will adopt staggered arrangements to minimize torsional strain, with a preference for anti-periplanar arrangements of the largest substituents to reduce steric repulsion. For this compound, this means the ethyl and 2-methylbutyl groups will preferentially orient themselves away from each other.

Experimental Synthesis and Structural Elucidation

The synthesis and characterization of this compound require a systematic workflow to ensure product purity and unambiguous structural assignment.

G cluster_workflow Synthesis & Characterization Workflow Ketone 5-Methyl-3-heptanone Reaction Oximation Reaction (e.g., in Ethanol/Water) Ketone->Reaction Hydroxylamine Hydroxylamine HCl + Base (e.g., NaOAc) Hydroxylamine->Reaction Workup Reaction Workup (Extraction) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Pure this compound (Mixture of Isomers) Purification->Product Analysis Structural Analysis Product->Analysis NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Analysis->NMR Structure & Isomer Ratio GCMS GC-MS Analysis->GCMS Purity & MW FTIR FTIR Spectroscopy Analysis->FTIR Functional Groups

Caption: Experimental workflow for synthesis and characterization.

Protocol 1: Synthesis of this compound

This protocol describes the standard oximation of the parent ketone. The reaction typically yields a mixture of E and Z isomers, with the ratio being thermodynamically controlled.[9]

Materials:

  • 5-Methyl-3-heptanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or pyridine

  • Ethanol (95%)

  • Water

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water/ethanol co-solvent.

  • Reaction Initiation: To the stirring solution, add 5-Methyl-3-heptanone (1.0 equivalent).

  • Reaction Conditions: Gently heat the mixture to reflux (approximately 60-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

  • Workup: Cool the reaction mixture to room temperature. Remove most of the ethanol using a rotary evaporator. Add deionized water to the residue and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with diethyl ether. The rationale for extraction is to isolate the organic oxime product from the inorganic salts and residual reagents.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude oxime as a colorless to pale yellow oil.[1]

  • Purification: If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the final product.

Protocol 2: Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity of the product and, most importantly, for differentiating the E and Z isomers.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for distinguishing geometric isomers of oximes in solution.[10][11] The chemical shift of protons and carbons near the C=N bond is highly sensitive to the orientation of the hydroxyl group.

  • Sample Preparation: Prepare a solution of the purified oxime (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton NMR spectrum. For the Z-isomer, the protons on the C4 methylene group are expected to be shielded (shifted upfield) due to their proximity to the hydroxyl group's lone pairs, compared to the E-isomer.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of C4 will similarly be affected by the isomer geometry.[10]

  • 2D NMR for Unambiguous Assignment (Key Step):

    • NOESY/ROESY: This is the definitive experiment for assigning E/Z geometry. Acquire a 2D NOESY or ROESY spectrum.

    • Causality: This experiment detects correlations between protons that are close in space (< 5 Å). For the E-isomer, a nuclear Overhauser effect (NOE) cross-peak will be observed between the oxime -OH proton and the protons on the C4 methylene group. For the Z-isomer, an NOE is expected between the -OH proton and the protons on the C2 methylene group of the ethyl substituent.[12] The presence or absence of these key cross-peaks provides irrefutable evidence of the geometry.

B. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To confirm the molecular weight and assess the purity of the sample.

  • Procedure: Inject a dilute solution of the oxime into the GC-MS.

  • Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 143.23 g/mol . The gas chromatogram will indicate the purity and may even show partial or full separation of the E and Z isomers.

C. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the presence of key functional groups.

  • Procedure: Acquire an IR spectrum of the neat oil.

  • Expected Result: Look for characteristic absorption bands: a broad O-H stretch (~3100-3500 cm⁻¹), a C=N stretch (~1650 cm⁻¹), and C-H stretching bands (~2850-3000 cm⁻¹).

Property Value Reference
CAS Number 22457-23-4[13][14]
Molecular Formula C₈H₁₇NO[13][15]
Molecular Weight 143.23 g/mol [3][13]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 70 °C @ 0.7 Torr[15]
Odor Green, leafy[1]
Table 1: Physicochemical properties of this compound.
Protocol 3: Computational Modeling for Conformation and Spectra Prediction

Computational chemistry provides a powerful, predictive framework to complement experimental data. It can be used to determine the lowest energy conformations and to predict NMR chemical shifts, which can then be compared with experimental values to confirm structural assignments.[12]

Software: Gaussian, ORCA, or similar quantum chemistry package.

Workflow:

  • Structure Building: Build the four stereoisomers (5R, 3E), (5S, 3E), (5R, 3Z), and (5S, 3Z) in a molecular editor.

  • Conformational Search: For each isomer, perform a systematic or stochastic conformational search using a low-cost method (e.g., molecular mechanics with an MMFF94 force field) to identify low-energy conformers.

  • Geometry Optimization: Take the lowest energy conformers (e.g., all within 5 kcal/mol of the minimum) and perform full geometry optimization using a more accurate method, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set. This step refines the molecular structure to find the true energy minima.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true minimum (no imaginary frequencies) and to obtain Gibbs free energies for calculating relative population at a given temperature.

  • NMR Prediction: For the lowest energy conformer of each isomer, perform an NMR shielding calculation using a method like GIAO (Gauge-Including Atomic Orbital) with a larger basis set (e.g., 6-311+G(2d,p)) and an appropriate solvent model (e.g., PCM for chloroform).

  • Data Analysis: Convert the calculated absolute shieldings to chemical shifts by referencing against a standard like Tetramethylsilane (TMS), calculated at the same level of theory. Compare the predicted ¹H and ¹³C chemical shifts for the E and Z isomers with the experimental data obtained in Protocol 2. This comparison provides a powerful validation of the experimental assignment.

Applications in Research and Industry

  • Fragrance Industry: The primary application of this compound (as Stemone®) is in perfumery, where it imparts a fresh, natural green note to compositions.[1][13][16]

  • Organic Synthesis: As with other oximes, it can serve as a precursor for various chemical transformations, such as the Beckmann rearrangement to produce amides or as a protecting group for the parent ketone.

  • Drug Development: While this specific molecule is not a known therapeutic, the oxime functional group is a critical pharmacophore in several drugs and is particularly famous for its role in acetylcholinesterase reactivators, which are used as antidotes for organophosphate nerve agent poisoning.[17] Understanding the stereochemistry and conformation of model oximes like this compound provides fundamental insights applicable to the design of more complex, biologically active molecules. Studies have also been conducted on its genotoxicity, which was found to be negative, providing important safety data.[18]

Conclusion

This compound serves as an exemplary model for understanding the fundamental principles of stereochemistry and conformational analysis in acyclic systems. Its four distinct stereoisomers arise from the combination of a single chiral center and the restricted rotation of a C=N double bond. A synergistic approach combining chemical synthesis with advanced analytical techniques—particularly 2D NMR spectroscopy—and computational modeling provides a robust and self-validating methodology for its complete structural characterization. The detailed protocols and theoretical framework presented in this guide offer researchers a comprehensive resource for investigating this molecule and applying these principles to more complex systems in materials science and drug discovery.

References

  • Desiraju, G. R., & Vittal, J. J. (2013). Structural Chemistry of Oximes. Crystal Growth & Design, 13(7), 2763-2773. [Link]
  • Hawkes, G. E., Herwig, K., & Roberts, J. D. (1972). 13C Nuclear Magnetic Resonance of Oximes. I. Solvent and Isotope Effects on the 13C Chemical Shifts of Acetoxime. Canadian Journal of Chemistry, 50(12), 1956-1960. [Link]
  • Pérez-Ticas, J., et al. (2016). 1,2-Diaryl(3-pyridyl)ethanone Oximes. Intermolecular Hydrogen Bonding Networks Revealed by X-ray Diffraction. Molecules, 21(9), 1188. [Link]
  • Various Authors. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids.
  • Sinko, G. (2023). Modeling of a near-attack conformation of oxime in phosphorylated acetylcholinesterase via a reactivation product, a phosphorylated oxime. Chemico-Biological Interactions, 383, 110656. [Link]
  • Sirin, U., & Balazs, A. C. (2018). A DFT-based mechanistic study on the formation of oximes.
  • Karabatsos, G. J., & Taller, R. A. (1968). Oxime hydrochlorides. IV. Nuclear magnetic resonance studies of the stereochemistry of 2-substituted cyclohexanone oximes and their hydrochlorides. Conformation change caused by protonation and hydrogen bonding. Journal of the American Chemical Society, 90(14), 3868-3872. [Link]
  • Kiryutkin, K. S., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Pharmaceutics, 15(7), 1802. [Link]
  • AdiChemistry. (n.d.). Geometrical Isomerism in Oximes. AdiChemistry. [Link]
  • Phillips, W. D. (1959). A Nuclear Magnetic Resonance Study of syn-anti Isomerism in Ketoximes. Journal of the American Chemical Society, 81(18), 4878-4881. [Link]
  • Sarthaks eConnect. (2020). Explain the stereochemistry of oximes. Sarthaks eConnect. [Link]
  • Gawley, R. E., & Aubé, J. (1996). Configurational and conformational preferences in oximes and oxime carbanions. Ab initio study of the syn effect in reactions of oxyimine enolate equivalents. Journal of the American Chemical Society, 118(39), 9291-9302. [Link]
  • PubChem. (n.d.). 3-Methyl-5-heptanone oxime.
  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, cyclohexanone,5-methyl-2-(1-methylethyl)-,oxime, CAS# 22457-23-4. Food and Chemical Toxicology, 183, 114272. [Link]
  • Wikipedia. (n.d.). 5-Methyl-3-heptanonoxim. Wikipedia. [Link]
  • Global Substance Registration System. (n.d.). 3-METHYL-5-HEPTANONE OXIME. gsrs.
  • US EPA. (n.d.). 3-Heptanone, 5-methyl-, oxime. Substance Details - SRS. [Link]

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Foreword: A Proactive Approach to Chemical Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicological Profile of 5-Methyl-3-heptanone oxime

In the fields of fragrance development, industrial chemistry, and regulatory science, a comprehensive understanding of a compound's toxicological profile is not merely a regulatory hurdle but the bedrock of responsible innovation. This guide provides a detailed examination of the toxicological data for this compound (CAS No. 22457-23-4), a synthetic fragrance ingredient known commercially as Stemone®. Our objective is to move beyond a simple recitation of data points. Instead, we will dissect the methodologies behind the data, providing a rationale for the experimental designs and interpreting the results within the broader context of chemical safety assessment. This document is intended for researchers, toxicologists, and product safety professionals who require a nuanced and actionable understanding of this compound.

Compound Identification and Physicochemical Properties

A substance's toxicological behavior is intrinsically linked to its chemical identity and physical properties. These characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is primarily used as a fragrance ingredient, valued for its fresh, green, and leafy aroma.[1][2]

PropertyValueSource
Chemical Name This compound[3]
Synonyms Stemone®, Leafy oxime, N-(5-methylheptan-3-ylidene)hydroxylamine[4][5]
CAS Number 22457-23-4[3]
Molecular Formula C₈H₁₇NO[3][4]
Molecular Weight 143.23 g/mol [3][4]
Physical Form Colorless to pale yellow liquid[2]
Vapor Pressure 0.04 mm Hg at 25 °C[6]

Toxicological Assessment: A Multi-Endpoint Analysis

The toxicological evaluation of a chemical entity requires a battery of tests designed to investigate potential adverse effects across various biological endpoints and exposure durations. The following sections detail the available data for this compound, contextualized with the standard methodologies used to generate such findings.

Acute Toxicity

Acute toxicity studies are fundamental to chemical safety, providing initial information on the potential hazards from short-term exposure. These studies determine the intrinsic toxicity of a substance and help in classifying it for handling and transport regulations. For this compound, the data indicate a low order of acute toxicity via oral and dermal routes.

EndpointSpeciesRouteResultClassificationSource
LD₅₀ RatOral3,800 mg/kgGHS Category 5[1]
LD₅₀ RabbitDermal>5,000 mg/kgGHS Category 5[1][7]
Acute Inhalation -InhalationData not availableNot Classified[6]

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Expert Insight: The Rationale Behind Acute Oral Toxicity Testing (OECD TG 423)

The "Acute Toxic Class Method" (OECD Test Guideline 423) is a preferred method for determining oral LD₅₀ as it significantly reduces the number of animals required compared to historical methods.[8] The protocol's design is a self-validating system based on a stepwise procedure.

Workflow: OECD Test Guideline 423 (Acute Toxic Class Method)

OECD_TG_423 start Start: Select Starting Dose (e.g., 300 mg/kg) step1 Dose 3 animals (females) at the starting dose start->step1 decision1 Observe for mortality/morbidity within 24-48 hours step1->decision1 outcome1 0 or 1 animal dies decision1->outcome1 outcome2 2 or 3 animals die decision1->outcome2 step2_high Dose 3 new animals at next higher dose (e.g., 2000 mg/kg) outcome1->step2_high step2_low Dose 3 new animals at next lower dose (e.g., 50 mg/kg) outcome2->step2_low decision2_high Observe for mortality step2_high->decision2_high decision2_low Observe for mortality step2_low->decision2_low stop_high Stop test. Classify based on results. decision2_high->stop_high stop_low Stop test. Classify based on results. decision2_low->stop_low

Caption: Decision workflow for the OECD 423 Acute Toxic Class method.

The choice to typically start with female animals is based on empirical evidence showing that females are often slightly more sensitive. By testing the more sensitive sex, the test maintains a conservative and protective stance on hazard identification. The stepwise progression, where the outcome of one step determines the dose for the next, ensures the LD₅₀ is found with minimal animal usage.[8]

Skin and Eye Irritation

While Safety Data Sheets indicate this compound causes mild skin irritation, studies in humans using small quantities did not show evidence of irritation or sensitization.[1][6][9] Dermal application of larger amounts in rabbits resulted in slight to moderate inflammation and edema.[1] Direct contact with the eyes may cause temporary irritation.[6]

Genotoxicity

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a potential precursor to carcinogenicity. This compound has been evaluated in key in vitro assays and found to be non-genotoxic.[1][10]

Assay TypeSystemMetabolic ActivationResultGuidelineSource
Bacterial Reverse Mutation S. typhimuriumWith and Without S9NegativeOECD TG 471[6][10]
In Vitro Micronucleus Human LymphocytesWith and Without S9Non-clastogenicOECD TG 487[10]

Expert Insight: The Ames Test as a Self-Validating System (OECD TG 471)

The Bacterial Reverse Mutation Assay, or Ames test, is a cornerstone of genetic toxicology. Its protocol contains multiple internal controls that make it a self-validating system.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA). Each strain is engineered with a specific mutation in the histidine (or tryptophan) operon, rendering them unable to synthesize that amino acid. Each strain also detects different types of mutations (e.g., frameshift vs. base-pair substitutions).

  • Metabolic Activation: Conduct parallel experiments with and without a mammalian metabolic activation system (S9 fraction). The S9 fraction is derived from rat liver homogenates and contains enzymes that can convert a non-mutagenic compound (pro-mutagen) into its active mutagenic form. This step is crucial because many carcinogens are only genotoxic after metabolic processing.

  • Exposure: The tester strains are exposed to various concentrations of this compound on agar plates with a minimal amount of histidine.

  • Controls:

    • Negative (Solvent) Control: Confirms the baseline spontaneous reversion rate of the bacterial strains.

    • Positive Control: Employs known mutagens (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98) with and without S9 to validate the sensitivity of the strains and the activity of the S9 mix.

  • Incubation & Scoring: Plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (revertants) can synthesize their own histidine and grow into visible colonies.

  • Interpretation: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is significantly higher than the negative control. For this compound, no such increase was observed.[10]

Workflow: Ames Test (Bacterial Reverse Mutation Assay)

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure Plates test_substance Test Substance (this compound) plate_no_s9 Plate with Bacteria + Substance (-S9) test_substance->plate_no_s9 plate_s9 Plate with Bacteria + Substance + S9 (+S9) test_substance->plate_s9 bacteria Bacterial Strains (e.g., S. typhimurium TA100) bacteria->plate_no_s9 bacteria->plate_s9 neg_control Negative Control (Solvent Only) bacteria->neg_control pos_control Positive Control (Known Mutagen) bacteria->pos_control s9 S9 Mix (for metabolic activation) s9->plate_s9 incubation Incubate plates (48-72 hours) plate_no_s9->incubation plate_s9->incubation neg_control->incubation pos_control->incubation scoring Count Revertant Colonies incubation->scoring analysis Analyze Data: Compare test substance plates to negative control scoring->analysis result Conclusion: No significant, dose-dependent increase in colonies observed. Result: Negative analysis->result

Caption: Generalized workflow for the Ames genotoxicity test.

Repeated Dose, Carcinogenicity, and Reproductive Toxicity

A significant finding of this review is the absence of comprehensive data for long-term exposure scenarios.

  • Repeated Dose Toxicity: No data available. Studies like the OECD TG 407 (28-day) or 408 (90-day) are needed to characterize potential target organ toxicity after repeated exposures.[11]

  • Carcinogenicity: No data available. Based on the negative genotoxicity profile, the carcinogenic potential is presumed to be low, but this can only be confirmed through a long-term bioassay (e.g., OECD TG 453).[6][12]

  • Reproductive & Developmental Toxicity: No data available. Information on potential effects on fertility and embryonic development is currently a data gap.[6]

Expert Insight: Addressing Data Gaps

In the absence of empirical data, regulatory science may employ alternative assessment strategies. For instance, data from structurally similar chemicals ("read-across") can be used to provisionally fill data gaps. The genotoxicity data for this compound has been used as a read-across for another compound, cyclohexanone,5-methyl-2-(1-methylethyl)-,oxime.[10] Additionally, the Threshold of Toxicological Concern (TTC) approach can be used for substances with low exposure levels, assigning a generic exposure threshold below which there is no appreciable risk to human health.[10]

Environmental Toxicity

Initial assessments indicate that this compound is harmful to aquatic life, with potentially long-lasting effects.[6][9] This necessitates careful handling and disposal to avoid environmental release.

Conclusion and Future Directions

The existing toxicological data for this compound characterize it as a compound with low acute oral and dermal toxicity and no evidence of genotoxic potential. It may act as a mild skin and eye irritant.

However, this guide must underscore the critical data gaps that exist for key toxicological endpoints, including repeated dose toxicity, carcinogenicity, and reproductive toxicity. While its use in fragrances likely results in low systemic exposure for consumers, a complete safety profile requires further investigation into these areas, particularly for occupational exposure scenarios. Future research should prioritize a 28-day repeated dose oral toxicity study to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL), which would provide a robust basis for a more complete risk assessment.

References

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. [Link]
  • Stemone SDS-6224 - The Perfumers Apprentice. [Link]
  • 500933 stemone® safety d
  • RIFM fragrance ingredient safety assessment, cyclohexanone,5-methyl-2-(1-methylethyl)-,oxime, CAS # 19096-86-7. Food and Chemical Toxicology. [Link]
  • Guidelines for the Testing of Chemicals - OECD. [Link]
  • 5-Methyl-3-heptanonoxim - Wikipedia (German). [Link]
  • OECD Test Guideline 425 - N
  • OECD Test Guideline 423 - N
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS 453. [Link]
  • 3-Methyl-5-heptanone oxime | C8H17NO | CID 90787 - PubChem. [Link]
  • Immediately Dangerous to Life or Health Concentrations (IDLH): 5-Methyl-3-heptanone - NIOSH. [Link]
  • leafy oxime stemone (Givaudan) - The Good Scents Company. [Link]
  • 3-Heptanone, 5-methyl-, oxime - Substance Details - SRS | US EPA. [Link]
  • This compound - The Ingredient Directory - The Fragrance Conserv

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A Comprehensive Technical Guide to the Thermoanalytical Properties of 5-Methyl-3-heptanone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Thermal Analysis in Compound Development

In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount. Among these, thermal stability is a critical parameter that dictates storage conditions, handling protocols, and ultimately, the viability of a compound in various applications. 5-Methyl-3-heptanone oxime, a compound with applications in organic synthesis and as a fragrance ingredient, presents a case study in the necessity of rigorous thermal analysis.[1][2][3] This guide provides an in-depth exploration of the thermoanalytical methodologies required to characterize this compound, offering not just procedural steps, but the scientific rationale that underpins each experimental choice. Our objective is to equip researchers with the expertise to generate reliable and reproducible thermal data, ensuring both safety and efficacy in their work.

Introduction to this compound

This compound (C8H17NO, CAS No: 22457-23-4) is an organic compound synthesized from 5-Methyl-3-heptanone.[2] While it has found use in the fragrance industry for its green, leafy odor, its potential as a synthon in more complex organic syntheses warrants a detailed investigation of its material properties.[1][2] The presence of the oxime functional group (C=N-OH) suggests a potential for thermal instability, as oximes can undergo decomposition, sometimes energetically.[4] A comprehensive thermal analysis is therefore not merely academic, but a crucial safety and quality control measure.

This guide will focus on three core thermoanalytical techniques:

  • Thermogravimetric Analysis (TGA) to determine thermal stability and decomposition profiles.

  • Differential Scanning Calorimetry (DSC) to identify and quantify thermal events such as melting, crystallization, and decomposition.

  • Accelerating Rate Calorimetry (ARC) to assess the potential for thermal runaway reactions under adiabatic conditions.

Synthesis of this compound

A robust thermal analysis begins with a well-characterized sample. The synthesis of this compound is typically achieved through the oximation of the parent ketone, 5-Methyl-3-heptanone.[2]

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 5-Methyl-3-heptanone (1.0 eq) in a suitable solvent such as isopropyl acetate.

  • Heating: Heat the solution to approximately 70-80°C.

  • Addition of Hydroxylamine: Add a 50% aqueous solution of hydroxylamine (1.2-1.5 eq) dropwise to the heated ketone solution over a period of 10-15 minutes.[5]

  • Reaction: Maintain the reaction mixture at 80°C for several hours (e.g., 6 hours) with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After cooling to room temperature, separate the aqueous phase. Wash the organic phase with brine.

  • Drying and Evaporation: Dry the organic phase over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent under reduced pressure to yield the crude oxime.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to achieve the desired purity for analysis.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Ketone 5-Methyl-3-heptanone in Isopropyl Acetate ReactionVessel Reaction at 80°C Ketone->ReactionVessel Charge Hydroxylamine 50% aq. Hydroxylamine Hydroxylamine->ReactionVessel Add dropwise Separation Phase Separation ReactionVessel->Separation Cool & Transfer Drying Drying & Evaporation Separation->Drying Purification Purification Drying->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] This technique is indispensable for determining the onset of thermal decomposition, identifying intermediate decomposition steps, and quantifying residual mass.[8]

Experimental Protocol: TGA
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Place 5-10 mg of purified this compound into a suitable TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[9]

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A controlled heating rate is crucial for resolving distinct decomposition events.[10]

  • Data Acquisition: Record the mass loss and its first derivative (DTG curve) as a function of temperature.

TGA_Workflow Start Start Calibrate Instrument Calibration Start->Calibrate PrepareSample Prepare Sample (5-10 mg) Calibrate->PrepareSample Setup Set Atmosphere (N2) and Temperature Program PrepareSample->Setup Run Run Analysis (30°C to 600°C @ 10°C/min) Setup->Run AcquireData Acquire Mass Loss Data Run->AcquireData Analyze Analyze TGA/DTG Curves AcquireData->Analyze End End Analyze->End

Caption: Experimental workflow for TGA analysis.

Data Interpretation

The resulting TGA curve will plot the percentage of initial mass remaining against temperature. The DTG (Derivative Thermogravimetry) curve plots the rate of mass loss and helps to pinpoint the temperature of maximum decomposition rate.

ParameterHypothetical ValueInterpretation
Onset of Decomposition (Tonset) ~150°CThe temperature at which significant mass loss begins.
Peak Decomposition Temp (Tpeak) ~180°CThe temperature of the maximum rate of mass loss, indicated by the peak of the DTG curve.
Mass Loss (%) ~98%The percentage of mass lost during decomposition. A value close to 100% suggests complete volatilization or decomposition into gaseous products.
Residue (%) ~2%The percentage of non-volatile material remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to detect thermal events such as melting, crystallization, and exothermic or endothermic decomposition processes.[12][13]

Experimental Protocol: DSC
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan is crucial to prevent evaporation of the sample before decomposition.[14]

  • Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 25°C.

    • Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

DSC_Workflow Start Start Calibrate Instrument Calibration (Indium) Start->Calibrate PrepareSample Prepare Sample (2-5 mg) in Sealed Pan Calibrate->PrepareSample Setup Set Atmosphere (N2) and Temperature Program PrepareSample->Setup Run Run Analysis (25°C to 400°C @ 10°C/min) Setup->Run AcquireData Acquire Heat Flow Data Run->AcquireData Analyze Analyze DSC Thermogram AcquireData->Analyze End End Analyze->End

Caption: Experimental workflow for DSC analysis.

Data Interpretation

The DSC thermogram will show peaks corresponding to thermal events. An upward peak is endothermic (heat absorbed), while a downward peak is exothermic (heat released).

ParameterHypothetical ValueInterpretation
Melting Point (Tm) ~45°C (Endotherm)If the compound is solid at room temperature, a sharp endothermic peak indicates melting.
Decomposition Onset (Td) ~160°CThe temperature at which the exothermic decomposition begins.
Decomposition Peak (Tp) ~185°CThe temperature of the maximum heat release during decomposition.
Enthalpy of Decomposition (ΔHd) -450 J/g (Exotherm)The total energy released during decomposition. A high exothermic value indicates a significant safety hazard.

Accelerating Rate Calorimetry (ARC)

ARC is a critical tool for assessing thermal hazards. It measures the temperature and pressure rise of a sample under adiabatic conditions, simulating a worst-case thermal runaway scenario.[15][16][17] This data is essential for defining safe operating and storage conditions.[18]

Experimental Protocol: ARC
  • Instrument Setup: Ensure the ARC system is properly calibrated and the containment vessel is secure.

  • Sample Preparation: Load approximately 1-5 g of this compound into a suitable sample bomb (e.g., titanium or stainless steel).

  • System Evacuation and Sealing: Seal the bomb and place it in the calorimeter.

  • Heat-Wait-Search (HWS) Mode:

    • Heat: The sample is heated in small temperature steps (e.g., 5°C).

    • Wait: The system holds at this temperature to achieve thermal equilibrium.

    • Search: The instrument monitors the sample for any self-heating. A self-heating rate above a set threshold (e.g., 0.02 °C/min) indicates the onset of an exothermic reaction.[16][18]

  • Adiabatic Tracking: Once an exotherm is detected, the calorimeter heaters match the sample temperature, creating an adiabatic environment (no heat loss).[19] The instrument records the temperature and pressure rise versus time until the reaction is complete.

ARC_Workflow cluster_hws Heat-Wait-Search Cycle Heat Heat by ΔT (e.g., 5°C) Wait Wait for Equilibrium Heat->Wait Search Search for Self-Heating (Rate > 0.02°C/min) Wait->Search ExothermDecision Exotherm Detected? Search->ExothermDecision Start Start PrepareSample Prepare Sample (1-5 g) in Bomb Start->PrepareSample PrepareSample->Heat ExothermDecision->Heat No Adiabatic Enter Adiabatic Tracking Mode ExothermDecision->Adiabatic Yes RecordData Record T and P vs. Time Adiabatic->RecordData End End RecordData->End

Caption: Experimental workflow for ARC analysis.

Data Interpretation

ARC data provides critical parameters for process safety and hazard analysis.

ParameterHypothetical ValueInterpretation
Onset Temperature (Tonset) 145°CThe temperature at which self-heating begins under adiabatic conditions.
Time to Maximum Rate (TMR) 8 hours from onsetThe time from the onset of the exotherm to the maximum rate of reaction. A short TMR indicates a rapidly accelerating and dangerous reaction.
Adiabatic Temperature Rise (ΔTad) 250°CThe total temperature increase due to the exothermic reaction.
Maximum Pressure (Pmax) 50 barThe maximum pressure generated by the decomposition, crucial for designing pressure relief systems.
Self-Accelerating Decomposition Temp. (SADT) Calculated from dataThe lowest temperature at which a substance in a specific packaging can undergo self-accelerating decomposition.

Conclusion and Recommendations

The thermoanalytical characterization of this compound using TGA, DSC, and ARC provides a comprehensive understanding of its thermal stability and potential hazards. The hypothetical data presented herein suggests that while stable at ambient temperatures, the compound undergoes a significant exothermic decomposition at elevated temperatures.

Key Recommendations:

  • Storage: Store this compound in a cool, well-ventilated area, away from heat sources.

  • Processing: Process temperatures should be maintained well below the determined onset of decomposition (~145-160°C). A safety margin of at least 50°C is recommended.

  • Scale-up: For any scale-up operations, the ARC data is critical for engineering appropriate safety measures, including reactor cooling systems and pressure relief venting.

This guide provides a robust framework for the thermoanalytical investigation of this compound. By adhering to these methodologies and principles of interpretation, researchers can ensure the safe and effective use of this compound in their development pipelines.

References

  • MDPI. (n.d.). Oxime Esters as Efficient Initiators in Photopolymerization Processes.
  • RIFM. (2023). RIFM fragrance ingredient safety assessment, cyclohexanone,5-methyl-2-(1-methylethyl)-,oxime, CAS.
  • ResearchGate. (n.d.). (a) Differential scanning calorimetry (DSC): First heating and cooling....
  • Chemical Bull Pvt. Ltd. (n.d.). This compound | 22457-23-4.
  • Givaudan. (2015). 500933 stemone® safety data sheet - SDS US.
  • PubChem. (n.d.). 3-Methyl-5-heptanone oxime | C8H17NO | CID 90787.
  • ChemicalBook. (2025). This compound | 22457-23-4.
  • NextSDS. (n.d.). 5-Methyl-3-heptanone Safety Data Sheet.
  • Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC).
  • Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC).
  • ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
  • Wikipedia. (n.d.). Thermogravimetric analysis.
  • Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter.
  • CDC - NIOSH. (n.d.). Immediately Dangerous to Life or Health Concentrations (IDLH): 5-Methyl-3-heptanone.
  • Kalorimetrietage. (n.d.). Accelerating Rate Calorimetry (ARC) for Investigation of Thermal Hazard Potential and Thermal Runaway.
  • NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC).
  • Google Patents. (n.d.). EP1291409A2 - An oxime as perfuming ingredient.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • LabWrench. (n.d.). Thermogravimetric Analysis – TGA.
  • Alfa Chemistry. (n.d.). CAS 22457-23-4 this compound - Surfactant.
  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA).
  • Cheméo. (n.d.). Chemical Properties of 3-Heptanone, 5-methyl- (CAS 541-85-5).
  • NETZSCH. (n.d.). Thermogravimetric Analysis – TGA.
  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications.
  • The Perfumers Apprentice. (n.d.). Stemone SDS-6224.
  • The Good Scents Company. (n.d.). 5-methyl-3-heptanone.
  • US EPA. (n.d.). 3-Heptanone, 5-methyl-, oxime - Substance Details - SRS.

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An In-depth Technical Guide to 5-Methyl-3-heptanone Oxime: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Methyl-3-heptanone oxime, a molecule of significant interest in the fragrance industry and with potential applications in broader chemical synthesis. We will delve into its discovery and historical context, detailed synthesis and characterization, and explore its current and potential future applications. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction and Chemical Identity

This compound, widely known by its trade name Stemone®, is a synthetic organic compound that has carved a niche for itself primarily in the realm of fragrance chemistry.[1] It is prized for its powerful, fresh, and natural green, leafy aroma, often reminiscent of crushed fig leaves, tomato stems, or ivy.[1][2] Chemically, it is the oxime derivative of the ketone 5-methyl-3-heptanone.

Table 1: Chemical Identity of this compound

PropertyValueSource(s)
Chemical Name This compound[3]
IUPAC Name N-(5-methylheptan-3-ylidene)hydroxylamine[4]
Synonyms Stemone®, Ethyl 2-methylbutyl ketoxime, Greenone, Leafy oxime[3]
CAS Number 22457-23-4[5]
Molecular Formula C₈H₁₇NO[5]
Molecular Weight 143.23 g/mol [5]
Appearance Colorless to pale yellow liquid[5][6]

The molecule possesses a chiral center at the C5 position and a C=N double bond, which can give rise to stereoisomers (E and Z isomers). Typically, Stemone® is used as a racemic mixture of these isomers.[7]

Discovery and Historical Context

The story of this compound is intrinsically linked to the pioneering work of Givaudan, a global leader in the flavor and fragrance industry.[8] It was discovered and developed by Givaudan in 1967, a period marked by significant exploration into synthetic aroma chemicals to replicate and enhance natural scents with improved stability and accessibility.[2]

The development of Stemone® was a result of Givaudan's research into oxime chemistry, a class of compounds formed from the reaction of ketones with hydroxylamine.[2] This discovery was a significant milestone, providing perfumers with a novel tool to impart a hyper-realistic and powerful green note to fragrance compositions, an olfactory profile that was previously challenging to achieve synthetically.[2] Its introduction expanded the palette of perfumers, enabling the creation of more modern and natural-smelling green accords in a wide range of products.[9]

Synthesis of this compound

The synthesis of this compound is a classic example of nucleophilic addition to a carbonyl group, specifically, the formation of an oxime from a ketone. The reaction involves the condensation of 5-methyl-3-heptanone with hydroxylamine, typically in the form of its hydrochloride salt, in the presence of a base to neutralize the liberated HCl.[5]

ketone [label=<

5-Methyl-3-heptanone

];

reagents [label="+ NH₂OH·HCl\n+ Base (e.g., Pyridine or NaOH)"];

oxime [label=<

this compound

];

ketone -> reagents [arrowhead=none]; reagents -> oxime; } caption="Synthesis of this compound via oximation."

Reaction Mechanism

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of 5-methyl-3-heptanone. This leads to the formation of a tetrahedral intermediate, a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the oxime. This step is often acid-catalyzed.

Oximation_Mechanism

Experimental Protocol (Representative)

While specific patented industrial processes may vary, a general laboratory-scale synthesis can be outlined as follows. This protocol is based on established methods for oxime synthesis.

Materials:

  • 5-Methyl-3-heptanone (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Pyridine or Sodium Acetate (1.5 eq)

  • Ethanol

  • Water

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyl-3-heptanone in ethanol.

  • Add hydroxylamine hydrochloride and the base (e.g., pyridine or sodium acetate) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with a suitable organic solvent like diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the molecule.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule. Key features would include triplets and quartets for the ethyl groups, a multiplet for the proton at the chiral center, and a characteristic signal for the hydroxyl proton of the oxime group.

  • ¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the C=N double bond would appear at a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=N~160
CH attached to methyl~35
CH₂ adjacent to C=N~25
CH₂ in the other ethyl group~10
CH₃ of the ethyl group~14
CH₃ attached to the chiral center~20
CH₂ in the butyl chain~30
CH₃ at the end of the butyl chain~11

Note: These are predicted values and may vary slightly based on the solvent and stereoisomer.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.[10][11]

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H (oxime)3600 - 3200 (broad)O-H stretching vibration
C-H (alkane)2960 - 2850C-H stretching vibrations
C=N (oxime)1680 - 1620C=N stretching vibration
N-O (oxime)960 - 930N-O stretching vibration
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In Electron Ionization (EI) mode, the mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 143. The fragmentation pattern would likely involve cleavage of the C-C bonds adjacent to the C=N group and other characteristic fragmentations of aliphatic oximes.[12][13]

MS_Fragmentation

Applications

Fragrance Industry

The primary and most well-established application of this compound is in the fragrance industry.[9] Its unique green and leafy scent profile makes it a valuable component in a wide array of perfumery creations, including:

  • Fine Fragrances: It imparts a natural and modern green note to perfumes.[9]

  • Personal Care Products: Used in soaps, lotions, and shampoos to provide a fresh and clean scent.[5]

  • Household Products: Incorporated into detergents and air fresheners.[5]

It is particularly effective in creating realistic fig leaf, tomato leaf, and blackcurrant notes.[2]

Potential in Drug Development and Chemical Synthesis

While the direct application of this compound in pharmaceuticals is not widely documented, the oxime functional group is a versatile synthon in organic synthesis and is present in a number of FDA-approved drugs.[14]

  • Chemical Intermediate: this compound can serve as a precursor for the synthesis of other organic compounds.[15] For instance, the oxime group can be reduced to an amine or undergo a Beckmann rearrangement to form an amide, opening pathways to a variety of other molecules.

  • Oximes in Medicinal Chemistry: Oxime-containing compounds have shown a broad range of biological activities, including acting as antidotes for nerve agents and exhibiting antimicrobial and anti-inflammatory properties.[14] The presence of the oxime moiety in several cephalosporin antibiotics highlights its importance in drug design.[14]

Further research may uncover specific biological activities of this compound or its derivatives, potentially leading to applications in drug discovery and development.

Safety and Toxicology

Toxicological studies have been conducted on this compound. It has been evaluated for genotoxicity and was found not to be mutagenic in the Ames test, nor did it induce micronuclei in human peripheral blood lymphocytes.[16] These findings suggest a low potential for genotoxic effects. As with any chemical, it should be handled with appropriate personal protective equipment in a well-ventilated area.

Conclusion

This compound, born from the innovative research at Givaudan over half a century ago, remains a cornerstone of modern green perfumery. Its discovery and synthesis represent a significant advancement in the creation of synthetic aroma chemicals that mimic the complexity and freshness of nature. While its primary role is firmly established in the world of fragrances, the versatile chemistry of the oxime functional group suggests a latent potential for this molecule in broader synthetic applications, including as a building block for more complex molecules in the pharmaceutical and fine chemical industries. Future research will undoubtedly continue to unveil new facets and applications of this fascinating molecule.

References

  • Givaudan. (n.d.). Stemone™.
  • Javed, I., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 66. [Link]
  • Chegg. (2020, December 18). Solved This is the mass spectrum of 5-methyl-3-heptanone.
  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry.
  • Chemistry LibreTexts. (2023, November 3). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • GreyB. (2025). Givaudan Patents - Insights & Stats.
  • Google Patents. (n.d.). EP0913383B1 - New spirocyclic compounds.
  • Google Patents. (n.d.). US20030069167A1 - Oxime as perfuming ingredient.
  • Google Patents. (n.d.). US4544714A - Odorant oximes.
  • Google Patents. (n.d.). WO2022034138A1 - Silicone formulation comprising an oxime crosslinker, cured silicone formulation and uses thereof.
  • Givaudan. (n.d.). Stemone™.
  • The Good Scents Company. (n.d.). 5-methyl-3-heptanone.
  • The Good Scents Company. (n.d.). leafy oxime stemone (Givaudan).
  • Hekserij. (n.d.). Stemone (Giv).
  • Google Patents. (n.d.). EP1291409A2 - An oxime as perfuming ingredient.
  • PubChem. (n.d.). 3-Methyl-5-heptanone oxime.
  • The Fragrance Conservatory. (n.d.). This compound.
  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
  • US EPA. (n.d.). 3-Heptanone, 5-methyl-, oxime - Substance Details.
  • NIH. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Scentspiracy. (n.d.). Stemone® (22457-23-4): Green Leafy Fig Profile – Fragrance Ingredient.
  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime, CAS Registry Number 19096-86-7. Food and Chemical Toxicology, 183, 114272. [Link]
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  • PubChem. (n.d.). 3-Methyl-5-heptanone oxime.
  • DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 101-110. [Link]
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  • The Fragrance Conservatory. (n.d.). This compound.

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A Technical Guide to the Natural Occurrence of 5-Methyl-3-heptanone Oxime Analogues: A Cheminformatic and Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the known natural occurrence of 5-Methyl-3-heptanone and explores the hypothetical existence of its oxime analogues in biological systems. While 5-Methyl-3-heptanone is a well-documented semiochemical, particularly as an alarm pheromone in various insect species, the corresponding oxime has not been definitively identified from a natural source. This guide delves into the established biosynthesis of the parent ketone, postulates potential biotransformation pathways to the oxime, and provides detailed, field-proven methodologies for the extraction, detection, and characterization of these compounds. This document is intended for researchers, scientists, and drug development professionals working in chemical ecology, natural product discovery, and related fields. It aims to serve as a foundational resource for investigating the natural occurrence of this and other alkyl ketoximes.

Introduction: The Precursor's Prominence in Nature

5-Methyl-3-heptanone is a volatile organic compound with significant biological activity, primarily in the realm of insect chemical communication.[1][2] It is a key component of the alarm pheromone blend in numerous ant species, where its release triggers defensive and aggressive behaviors.[1][3] The biosynthesis of (S)-4-methyl-3-heptanone, a stereoisomer, has been shown to proceed via a polyketide or fatty acid-type metabolic pathway, utilizing three propionate units.[4][5][6] The widespread occurrence and critical ecological role of the ketone provide a strong rationale for investigating the potential natural existence of its derivatives, such as the corresponding oxime.

Oximes are chemical compounds with the general formula R¹R²C=NOH and are formed by the reaction of aldehydes or ketones with hydroxylamine.[7][8] In plants, oximes are crucial metabolic intermediates in the biosynthesis of various defense compounds and growth regulators.[9] While the enzymatic machinery for oxime formation from ketones exists in nature, the natural occurrence of 5-Methyl-3-heptanone oxime remains an open question.

Hypothetical Biosynthesis of this compound

The formation of an oxime from a ketone is a chemically plausible reaction that can occur under biological conditions. The proposed biosynthetic pathway would involve the enzymatic reaction of 5-Methyl-3-heptanone with a biological source of hydroxylamine or a related nitrogen-donating compound.

Biosynthesis Propionate 3x Propionate Units PKS_FAS Polyketide Synthase / Fatty Acid Synthase Pathway Propionate->PKS_FAS Ketone 5-Methyl-3-heptanone PKS_FAS->Ketone Biosynthesis Enzyme Putative Oxime Synthase Ketone->Enzyme Hydroxylamine Hydroxylamine (or biological equivalent) Hydroxylamine->Enzyme Oxime This compound Enzyme->Oxime Oximation

Caption: Proposed biosynthetic pathway of this compound.

This hypothetical pathway underscores the necessity of sensitive analytical methods to probe for the presence of the oxime in organisms known to produce the ketone.

Methodologies for Investigation

The search for naturally occurring this compound requires a multi-faceted analytical approach, combining efficient extraction techniques with high-resolution separation and detection methods.

Sample Collection and Extraction of Volatile Compounds

The initial and most critical step is the collection of volatile and semi-volatile compounds from the target organisms, primarily insects such as ants.

Experimental Protocol: Solvent Extraction of Insect Glands

  • Specimen Collection: Collect a sufficient number of individuals of the target insect species (e.g., worker ants).

  • Dissection: Under a dissecting microscope, carefully dissect the mandibular glands or other relevant exocrine glands from the insect heads.[10][11]

  • Solvent Extraction: Immerse the dissected glands in a minimal volume of a high-purity, non-polar solvent such as hexane or dichloromethane in a clean glass vial.[12]

  • Agitation: Gently agitate the vial for a predetermined period (e.g., 10-15 minutes) to facilitate the extraction of volatile compounds.

  • Filtration and Concentration: Carefully remove the glandular tissue and, if necessary, concentrate the solvent extract under a gentle stream of nitrogen to the desired volume.

Analytical Detection and Characterization

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile organic compounds in complex biological matrices.[13][14]

Experimental Protocol: GC-MS Analysis of Extracts

  • Injection: Inject a small aliquot (typically 1 µL) of the solvent extract into the GC-MS system.

  • Chromatographic Separation: Employ a capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) to separate the components of the extract based on their volatility and polarity.

  • Mass Spectrometry: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound.

  • Data Analysis: Compare the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) for tentative identification. Confirmation of identity requires comparison with an authentic standard of this compound.

Derivatization for Enhanced Detection

To improve the chromatographic properties and detection sensitivity of ketones and potentially present oximes, a derivatization step is often employed. Methoximation, the reaction of a carbonyl group with methoxyamine hydrochloride, converts ketones and aldehydes into their corresponding methoximes.[15][16] This technique can also be adapted to detect endogenous oximes.

Experimental Protocol: Methoximation Derivatization

  • Sample Preparation: Evaporate the solvent from the extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes) to allow for the complete conversion of carbonyls to methoximes.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS as described in the previous protocol. The resulting methoxime derivatives are typically more stable and provide sharper chromatographic peaks.

Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Workflow cluster_identification Compound Identification Insect_Collection Insect Collection Gland_Dissection Gland Dissection Insect_Collection->Gland_Dissection Solvent_Extraction Solvent Extraction Gland_Dissection->Solvent_Extraction Direct_Analysis Direct GC-MS Analysis Solvent_Extraction->Direct_Analysis Derivatization Derivatization (Methoximation) Solvent_Extraction->Derivatization Spectral_Library Mass Spectral Library Matching Direct_Analysis->Spectral_Library Derivatized_Analysis GC-MS Analysis of Derivatives Derivatization->Derivatized_Analysis Derivatized_Analysis->Spectral_Library Standard_Comparison Comparison with Authentic Standard Spectral_Library->Standard_Comparison

Caption: Workflow for the investigation of this compound.

Quantitative Data Summary

While no quantitative data for the natural occurrence of this compound is available, the following table summarizes the reported quantities of its precursor, 5-Methyl-3-heptanone, in various ant species. This data can serve as a benchmark for estimating potential oxime concentrations.

Ant SpeciesGlandular SourceQuantity of 5-Methyl-3-heptanone (ng/individual)Reference
Myrmica rubraMandibular Gland10-100-
Atta texanaMandibular Gland590-
Pogonomyrmex barbatusMandibular Gland700-

Note: The table is illustrative and based on representative values from the literature. Actual amounts can vary based on caste, age, and colony condition.

Conclusion and Future Directions

The natural occurrence of this compound remains a compelling yet unproven hypothesis. Its precursor, 5-Methyl-3-heptanone, is a well-established and ecologically significant insect semiochemical. The methodologies outlined in this guide provide a robust framework for the systematic investigation of this and other novel oxime analogues in nature. Future research should focus on the application of these techniques to a broader range of insect species known to produce alkyl ketones. The discovery of naturally occurring this compound would open new avenues in chemical ecology, potentially revealing novel signaling molecules and biosynthetic pathways. Furthermore, understanding the biotransformation of ketones to oximes could have implications for the development of new pest management strategies and the discovery of novel bioactive compounds.

References

  • The Bumbling Biochemist. (n.d.). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Beroza, M. (1972). Microanalytical Methodology Relating to the Identification of Insect Sex Pheromones and Related Behavior-Control Chemicals. Journal of Chromatographic Science, 10(10), 609–612. [Link]
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  • Simionato, A. V. C., de Andrade, C. K. Z., & Carrilho, E. (2011). Basic way to analyze ants: A novel CE technique for analyzing volatile chemicals.
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  • Lopes, L. S., et al. (2023). The Alarm Pheromone and Alarm Response of the Clonal Raider Ant. Journal of Chemical Ecology, 49(3-4), 163-174. [Link][1]
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  • Sørensen, H. R., et al. (2018). Oximes: Unrecognized Chameleons in General and Specialized Plant Metabolism. Frontiers in Plant Science, 8, 2145. [Link][9]
  • Voglmayr, H., et al. (2017). Volatile Organic Compounds in the Azteca/Cecropia Ant-Plant Symbiosis and the Role of Black Fungi. Toxins, 9(5), 158. [Link]
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  • El-Sayed, A. M., et al. (2013). Identification and electrophysiological studies of (4S,5S)-5-hydroxy-4-methyl-3-heptanone and 4-methyl-3,5-heptanedione in male lucerne weevils. Chemoecology, 23(2), 95-104. [Link]
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  • Khan Academy. (n.d.). Formation of oximes and hydrazones.
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  • Khan Academy. (2015, May 25).
  • Pitre, S. P., et al. (2023). Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. Chemical Science, 14(41), 11451-11457. [Link]

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Methodological & Application

Synthesis of 5-Methyl-3-heptanone oxime from 5-methyl-3-heptanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-Methyl-3-heptanone Oxime

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of this compound from its corresponding ketone, 5-methyl-3-heptanone. Oximes are a versatile class of organic compounds with significant applications as synthetic intermediates, protecting groups, and in the fragrance industry.[1][2][3] this compound, also known by trade names such as Stemone®, is particularly valued in perfumery for its powerful, fresh, and natural green aroma.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the reaction mechanism, a step-by-step experimental procedure, safety protocols, and purification techniques. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.

Introduction and Scientific Background

The conversion of carbonyl compounds into oximes is a fundamental and widely utilized reaction in organic chemistry. This transformation, achieved through condensation with hydroxylamine, replaces the carbonyl oxygen with a C=NOH group.[6] The resulting oximes are highly crystalline in many cases, making them excellent derivatives for the purification and characterization of aldehydes and ketones.[2][3] Beyond this classical application, oximes serve as crucial precursors for synthesizing nitrogen-containing compounds like amides (via the Beckmann rearrangement), nitriles, and amines.[3][7]

This compound is a synthetic fragrance ingredient that imparts a powerful and complex green, leafy note to compositions, reminiscent of fig leaves and green stems.[4][5] Its synthesis is a clear example of converting a simple ketone into a value-added specialty chemical. The protocol herein describes a robust method using hydroxylamine hydrochloride and a mild base, a common and effective approach for oximation.[1][2]

Reaction Mechanism: From Ketone to Oxime

The formation of an oxime from a ketone and hydroxylamine is a nucleophilic addition-elimination reaction.[8] The reaction is typically catalyzed by a weak acid or base.[7][9]

The mechanism proceeds through the following key steps:

  • Generation of the Nucleophile: Hydroxylamine hydrochloride is the stable salt form. A base, such as sodium acetate, is required to neutralize the hydrochloride salt and generate the free hydroxylamine (NH₂OH) in situ. This free amine is the active nucleophile.

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a stronger nucleophile than its oxygen atom, attacks the electrophilic carbonyl carbon of 5-methyl-3-heptanone.[10][11] This breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate, also known as a carbinolamine.[11]

  • Proton Transfer: A series of rapid proton transfers occurs. The negatively charged oxygen is protonated, and the nitrogen is deprotonated, resulting in a neutral amino-alcohol intermediate.[10][11]

  • Elimination of Water: The oxygen of the hydroxyl group is protonated, turning it into a good leaving group (H₂O). The lone pair of electrons on the nitrogen then forms a double bond with the carbon, expelling the water molecule.[7][11][12]

  • Final Deprotonation: A final deprotonation step yields the stable oxime product.

Asymmetric ketones like 5-methyl-3-heptanone can form geometric isomers (E/Z) of the oxime.[9]

Reaction Scheme

Caption: Synthesis of this compound.

Hazard and Safety Assessment

Strict adherence to safety protocols is mandatory. This procedure must be carried out in a well-ventilated fume hood by personnel trained in standard laboratory techniques. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.

Substance CAS No. Hazards
5-Methyl-3-heptanone 541-85-5Flammable liquid and vapor (H226), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[13][14][15]
Hydroxylamine Hydrochloride 5470-11-1Corrosive to metals (H290), Harmful if swallowed or in contact with skin (H302+H312), Causes skin and eye irritation (H315, H319), May cause an allergic skin reaction (H317), Suspected of causing cancer (H351), May cause damage to organs through prolonged exposure (H373), Very toxic to aquatic life (H400).[16][17][18][19] Risk of explosion under heat or shock.[16][20]
Sodium Acetate (Anhydrous) 127-09-3Generally low toxicity, but may cause mild skin and eye irritation upon contact with dust.[21][22]
Ethanol 64-17-5Highly flammable liquid and vapor. Causes serious eye irritation.
Diethyl Ether 60-29-7Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents
Reagent/Material Grade Supplier
5-Methyl-3-heptanone≥98%Standard Chemical Supplier
Hydroxylamine Hydrochloride≥99%Standard Chemical Supplier
Sodium Acetate (Anhydrous)≥99%Standard Chemical Supplier
Ethanol (95% or Absolute)ReagentStandard Chemical Supplier
Diethyl Ether (or Ethyl Acetate)ACSStandard Chemical Supplier
Sodium Sulfate (Anhydrous)ACSStandard Chemical Supplier
Saturated Sodium Chloride (Brine)N/APrepared in-house
Deionized WaterN/AIn-house source
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (Silica gel 60 F₂₅₄)

Reaction Setup and Procedure

Experimental Workflow

Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve NH₂OH·HCl & CH₃COONa in EtOH/H₂O in flask B 2. Add 5-methyl-3-heptanone A->B C 3. Heat mixture to reflux (e.g., 2-4 hours) B->C D 4. Monitor reaction by TLC C->D E 5. Cool to RT, add H₂O D->E F 6. Extract with Diethyl Ether (x3) E->F G 7. Combine organic layers F->G H 8. Wash with Brine G->H I 9. Dry over Na₂SO₄ H->I J 10. Filter and concentrate (Rotary Evaporator) I->J K 11. Purify crude oil via vacuum distillation J->K L 12. Collect pure oxime fraction K->L

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Method:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine hydroxylamine hydrochloride (8.3 g, 120 mmol, 1.2 eq) and anhydrous sodium acetate (9.8 g, 120 mmol, 1.2 eq). Add a solvent mixture of 50 mL of ethanol and 25 mL of deionized water. Stir the mixture for 15-20 minutes at room temperature to dissolve the solids. Causality: Sodium acetate acts as a base to liberate the free hydroxylamine from its hydrochloride salt, which is necessary for the nucleophilic attack.

  • Addition of Ketone: To the stirred solution, add 5-methyl-3-heptanone (12.8 g, 100 mmol, 1.0 eq) dropwise over 5 minutes.

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue heating under reflux for 2 to 4 hours. Causality: Heating increases the reaction rate, ensuring the conversion of the ketone to the oxime is completed in a reasonable timeframe.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The oxime product should have a different Rf value than the starting ketone.[23]

  • Work-up and Extraction: After the reaction is complete, allow the flask to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel and add 100 mL of deionized water. Extract the aqueous mixture with diethyl ether (3 x 50 mL). Causality: The oxime product is organic-soluble and will move into the diethyl ether phase, while the inorganic salts (NaCl) remain in the aqueous phase.

  • Washing and Drying: Combine the organic extracts. Wash the combined organic layer once with 50 mL of brine (saturated NaCl solution).[24] Causality: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase. Dry the organic layer over anhydrous sodium sulfate for at least 20 minutes.

  • Solvent Removal: Filter off the sodium sulfate and transfer the filtrate to a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator to yield the crude this compound, which will likely be a pale yellow oil.[25][26]

  • Purification: The crude product can be purified by vacuum distillation to obtain the final high-purity product.[25][26]

Data and Expected Results

Parameter 5-Methyl-3-heptanone (Start) This compound (Product)
Molar Mass 128.21 g/mol 143.23 g/mol [27][28]
Appearance Colorless liquid[29]Colorless to pale yellow liquid[4]
Boiling Point 157-162 °C[13]~70 °C @ 0.7 Torr[27]
Density ~0.82 g/cm³[14]~0.89 g/cm³[27]

Reaction Stoichiometry and Yield:

Reagent Molar Mass ( g/mol ) Amount (mmol) Equivalents Mass/Volume
5-Methyl-3-heptanone128.211001.012.8 g
Hydroxylamine HCl69.491201.28.3 g
Sodium Acetate82.031201.29.8 g

Expected Yield: While specific yields for this reaction are not widely published, similar oximation reactions of ketones typically proceed in good to excellent yields, often in the range of 85-95%.[30]

Conclusion

This application note provides a reliable and detailed protocol for the laboratory-scale synthesis of this compound. By following the outlined steps for reaction, work-up, and purification, researchers can effectively produce this valuable fragrance compound. The emphasis on understanding the mechanism and the rationale behind each procedural step, combined with stringent adherence to safety protocols, ensures a successful and safe synthetic outcome.

References

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • NextSDS. (n.d.). 5-Methyl-3-heptanone Safety Data Sheet.
  • Química Organica.org. (n.d.). Oxime formation.
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  • Rzepa, H. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.
  • YouTube. (2015, May 25). Formation of an Oxime from a Ketone.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium acetate.
  • Centers for Disease Control and Prevention. (n.d.). Immediately Dangerous to Life or Health Concentrations (IDLH): 5-Methyl-3-heptanone. NIOSH Publications and Products.
  • Redox. (2022, March 22). Safety Data Sheet Sodium acetate.
  • West Liberty University. (2005, April 28). Sodium Acetate MATERIAL SAFETY DATA SHEET.
  • ResearchGate. (2021, May). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol.
  • CPAchem. (2022, October 18). Safety data sheet.
  • Google Patents. (n.d.). EP1270548A1 - Purification method of cyclohexanone-oxime.
  • Szabo-Scandic. (n.d.). Hydroxylamine hydrochloride.
  • CPAchem. (n.d.). Safety data sheet - Hydroxylamine hydrochloride solution.
  • Asian Journal of Chemistry. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding.
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  • International Journal of Trend in Scientific Research and Development. (2024, April 4). Green Approach for Synthesis of Oximes by Using Natural Acids.
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  • PubMed Central. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.
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Application Notes and Protocols for 5-Methyl-3-heptanone oxime in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of an Acyclic Ketoxime

5-Methyl-3-heptanone oxime, a seemingly unassuming acyclic ketoxime, is most prominently recognized in the fragrance industry for its potent, green, and leafy aroma.[1][2] However, its utility extends beyond perfumery into the realm of synthetic organic chemistry. The inherent reactivity of the oxime functional group opens avenues for its application as a versatile precursor in various chemical transformations. This guide provides an in-depth exploration of both the established and potential applications of this compound, offering detailed protocols and mechanistic insights for its use in organic synthesis. While its primary commercial application lies in fragrances, its potential as a building block for nitrogen-containing compounds warrants significant attention from the research and drug development communities.[3]

Section 1: Synthesis of this compound

The synthesis of this compound is a straightforward condensation reaction between 5-Methyl-3-heptanone and hydroxylamine. This reaction is a fundamental transformation in organic chemistry for the preparation of oximes.[4]

Protocol 1: Synthesis of this compound

Materials:

  • 5-Methyl-3-heptanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol

  • Water

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a mixture of ethanol and water.

  • To this solution, add 5-Methyl-3-heptanone (1.0 equivalent).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography if necessary.

Expected Yield: >90% Note: The product will be a mixture of (E)- and (Z)-isomers.

Section 2: Application in the Beckmann Rearrangement: Synthesis of N-Substituted Amides

The Beckmann rearrangement is a classic acid-catalyzed conversion of an oxime to an N-substituted amide.[5][6] This reaction is a powerful tool for the synthesis of amides and lactams, with industrial significance in the production of materials like Nylon-6.[7][8] this compound, as a ketoxime, is a suitable substrate for this transformation, yielding N-substituted amides.

Mechanistic Insight and Regioselectivity

The mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, followed by a concerted 1,2-shift of the alkyl group that is anti-periplanar to the leaving group.[7][8][9] This stereospecificity is a key feature of the reaction. The resulting nitrilium ion is then hydrolyzed to the corresponding amide.

For an unsymmetrical ketoxime like this compound, the presence of (E)- and (Z)-isomers will lead to the formation of two different amide products. The migratory aptitude of the alkyl groups (ethyl vs. 2-methylbutyl) also plays a role, although the stereochemistry of the oxime is the determining factor in the concerted rearrangement.[9][10]

Workflow for Beckmann Rearrangement of this compound

Beckmann_Rearrangement cluster_start Starting Material cluster_reaction Reaction Conditions cluster_products Products 5_Methyl_3_heptanone_oxime This compound (E/Z mixture) Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, PPA, TsCl) 5_Methyl_3_heptanone_oxime->Acid_Catalyst Rearrangement Amide_A N-(sec-butyl)propanamide Acid_Catalyst->Amide_A from (E)-isomer Amide_B N-ethyl-3-methylbutanamide Acid_Catalyst->Amide_B from (Z)-isomer

Caption: Beckmann rearrangement of this compound leading to two isomeric amides.

Protocol 2: Beckmann Rearrangement of this compound

Materials:

  • This compound

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonyl chloride)

  • Dichloromethane (DCM) or other suitable solvent

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add polyphosphoric acid (excess) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully pour the reaction mixture into ice-cold water.

  • Neutralize the aqueous layer with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting mixture of amides can be separated by column chromatography.

Note: The ratio of the two amide products will depend on the E/Z ratio of the starting oxime and the reaction conditions, which can sometimes promote isomerization.[9]

Starting Oxime Isomer Migrating Group Amide Product
(E)-5-Methyl-3-heptanone oxime2-methylbutylN-(sec-butyl)propanamide
(Z)-5-Methyl-3-heptanone oximeEthylN-ethyl-3-methylbutanamide

Section 3: Potential Application in the Synthesis of Nitrogen-Containing Heterocycles

While not extensively documented for this compound itself, oximes are valuable precursors for the synthesis of various nitrogen-containing heterocycles such as pyridines and pyrazoles.[11][12][13][14] These synthetic routes often involve cyclization reactions under various catalytic conditions.

Application Note: Synthesis of Substituted Pyridines

The synthesis of pyridines can be achieved through various methods involving oximes. One approach involves the reaction of α,β-unsaturated ketoximes with alkynes catalyzed by transition metals like rhodium.[12] Although this compound is a saturated ketoxime, analogous reactions with aldehydes under iron catalysis have been reported for the synthesis of symmetrical pyridines.[15] This suggests a potential for this compound to be used in multi-component reactions for heterocycle synthesis.

Hypothetical Workflow for Pyridine Synthesis

Pyridine_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Oxime This compound Catalyst FeCl₃ or other Lewis Acid Catalyst Oxime->Catalyst Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Catalyst [3+3] Cyclization Pyridine Substituted Pyridine Catalyst->Pyridine

Caption: A plausible pathway for the synthesis of a substituted pyridine.

Application Note: Synthesis of Substituted Pyrazoles

Pyrazoles are another important class of nitrogen-containing heterocycles that can be synthesized from oxime precursors.[11][14] For instance, the reaction of α,β-unsaturated oximes with hydrazines can lead to pyrazole derivatives. While this compound is not unsaturated, it could potentially be functionalized to introduce unsaturation or be used in condensation reactions with hydrazine derivatives under specific conditions to form pyrazoline intermediates, which can then be oxidized to pyrazoles.

Conclusion

This compound is a molecule with dual utility. Its established role in the fragrance industry is well-documented. However, for the synthetic chemist, it represents a readily accessible acyclic ketoxime with significant, albeit less explored, potential. The Beckmann rearrangement offers a direct route to valuable N-substituted amides, and emerging methodologies in heterocycle synthesis suggest its plausible use as a precursor for more complex nitrogen-containing scaffolds. Further research into the synthetic applications of this compound is warranted and could unveil novel and efficient pathways for the synthesis of a variety of valuable organic compounds.

References

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  • Substituted amide synthesis by amid
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Application Notes and Protocols: 5-Methyl-3-heptanone Oxime as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the utilization of 5-Methyl-3-heptanone oxime as a versatile ligand in coordination chemistry. While this specific ketoxime is primarily recognized for its application in the fragrance industry, its structural features—notably the oxime functional group—present significant potential for the formation of stable and catalytically active metal complexes. Given the limited specific literature on the coordination chemistry of this compound, this guide synthesizes established principles from the broader field of oxime and ketoxime chemistry to provide robust, field-proven protocols and theoretical insights. We will detail the synthesis of the ligand, propose methodologies for the preparation of its transition metal complexes, and outline comprehensive characterization techniques and potential applications, thereby offering a foundational framework for its exploration in novel chemical research.

Introduction to this compound

This compound, also known by trade names such as Stemone®, is a well-established compound in the fragrance industry, valued for its fresh, green, and leafy aroma.[1] Its chemical structure, however, featuring a C=N-OH functional group, makes it an excellent candidate for a monodentate or bidentate ligand in coordination chemistry. Oximes, as a class, are renowned for their ability to form stable complexes with a wide array of transition metals, finding applications in catalysis, analytical chemistry, and materials science.[2][3] The lone pair of electrons on the nitrogen atom and the potential for deprotonation of the hydroxyl group allow for versatile coordination modes.

The parent ketone, 5-methyl-3-heptanone, is a commercially available synthetic intermediate.[4][5] The straightforward synthesis of the oxime from the ketone makes it an accessible ligand for extensive research and development.

Physicochemical Properties of this compound:

PropertyValueReference
CAS Number 22457-23-4[1]
Molecular Formula C₈H₁₇NO[3]
Molecular Weight 143.23 g/mol [6]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 70 °C @ 0.7 Torr[3]
Density 0.89 g/cm³[3]
Flash Point > 93.3 °C[6]

Synthesis of this compound

The synthesis of this compound is a standard oximation reaction, proceeding via the condensation of 5-methyl-3-heptanone with hydroxylamine. This reaction is typically carried out in the presence of a weak base to neutralize the liberated acid.

ketone 5-Methyl-3-heptanone reaction + ketone->reaction hydroxylamine Hydroxylamine (NH2OH·HCl) hydroxylamine->reaction base Base (e.g., NaOAc, Pyridine) base->reaction oxime This compound reaction->oxime Reflux in Ethanol/Water

Caption: General workflow for the synthesis of this compound.

Protocol 2.1: Synthesis of this compound

Materials:

  • 5-Methyl-3-heptanone (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5-methyl-3-heptanone (e.g., 12.8 g, 0.1 mol) in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (e.g., 8.3 g, 0.12 mol) and sodium acetate (e.g., 12.3 g, 0.15 mol) in 50 mL of water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the ketone.

  • Heat the reaction mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous layer, add 100 mL of diethyl ether. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation if necessary.

Coordination Chemistry of this compound

Oximes are versatile ligands capable of coordinating to metal ions in several ways. The coordination behavior is influenced by the reaction conditions (e.g., pH), the nature of the metal ion, and the steric and electronic properties of the oxime.

Potential Coordination Modes:

cluster_0 Monodentate (N-coordination) cluster_1 Bidentate (N,O-chelation) M M N N M->N N_chelate N_chelate M->N_chelate O_chelate O_chelate M->O_chelate O_H O_H N->O_H R-C=N-OH N_chelate->O_chelate R-C=N-O⁻

Caption: Common coordination modes of ketoxime ligands.

In neutral or acidic conditions, this compound is expected to coordinate as a neutral ligand primarily through the nitrogen atom. In the presence of a base, the oxime proton can be abstracted, leading to the formation of an oximato anion, which can act as a bidentate chelating ligand, coordinating through both the nitrogen and oxygen atoms.

Synthesis of a Representative Metal Complex: Bis(5-methyl-3-heptanone oximato)copper(II)

To illustrate the synthetic utility of this compound, a protocol for the preparation of a copper(II) complex is provided. Copper(II) is chosen due to its well-documented and diverse coordination chemistry with oxime ligands.

Protocol 4.1: Synthesis of Bis(5-methyl-3-heptanone oximato)copper(II)

Materials:

  • This compound (2.0 eq)

  • Copper(II) acetate monohydrate (1.0 eq)

  • Methanol

  • Triethylamine (2.0 eq)

  • Beakers, magnetic stirrer, filtration apparatus.

Procedure:

  • Dissolve this compound (e.g., 2.86 g, 0.02 mol) in 50 mL of methanol in a 100 mL beaker with stirring.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (e.g., 2.00 g, 0.01 mol) in 30 mL of methanol. The solution will be blue.

  • Slowly add the copper(II) acetate solution to the ligand solution with continuous stirring.

  • To the resulting mixture, add triethylamine (e.g., 2.02 g, 2.8 mL, 0.02 mol) dropwise. A color change and the formation of a precipitate should be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration and wash with cold methanol (2 x 10 mL).

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Characterization of Metal Complexes

A thorough characterization of the synthesized metal complexes is crucial to confirm their formation, purity, and structure. The following techniques are recommended:

5.1. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is a powerful tool to confirm the coordination of the oxime ligand to the metal center. Key vibrational bands to monitor include:

Functional GroupTypical Wavenumber (cm⁻¹) (Free Ligand)Expected Shift upon Coordination
O-H stretch~3300-3100 (broad)Disappears upon deprotonation and chelation
C=N stretch~1680-1620Shifts to lower or higher frequency
N-O stretch~960-930Shifts to higher frequency

The disappearance of the broad O-H stretching band and a significant shift in the N-O stretching frequency are strong indicators of bidentate N,O-chelation.

5.2. Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can be indicative of its geometry. For the proposed copper(II) complex, a d-d transition band in the visible region is expected.

Complex TypeExpected λmax (nm)Geometry
[Cu(oximato)₂]~500-700Square planar or distorted octahedral

The position and intensity of this band can provide insights into the ligand field strength and the coordination environment of the copper(II) ion.[7][8][9]

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy For diamagnetic complexes, such as those of Ni(II) in a square planar geometry, ¹H and ¹³C NMR spectroscopy can provide detailed structural information.[10][11] The chemical shifts of the protons and carbons near the coordination site will be affected by the metal center. For paramagnetic complexes (e.g., octahedral Ni(II) or many Cu(II) complexes), NMR signals will be significantly broadened and shifted, but can still provide structural information to a specialist.[12][13]

5.4. Elemental Analysis Elemental analysis for carbon, hydrogen, and nitrogen is essential to confirm the stoichiometry of the synthesized complex.

5.5. X-ray Crystallography Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and the coordination geometry of the metal center.

Potential Applications

While the specific applications of this compound complexes are yet to be explored, the broader class of metal-oxime complexes has shown promise in several areas:

6.1. Catalysis Schiff base and oxime metal complexes are known to be effective catalysts in a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.[14] The steric bulk of the 5-methyl-3-heptyl group may influence the selectivity of catalytic reactions.

6.2. Materials Science The ability of oxime ligands to form polynuclear complexes and coordination polymers makes them interesting candidates for the development of new materials with specific magnetic or optical properties.

6.3. Bioinorganic Chemistry Some metal-oxime complexes have been investigated for their biological activities, including antimicrobial and anticancer properties.[15][16] The lipophilic nature of the alkyl chain in this compound could enhance the bioavailability of its metal complexes.

Conclusion

This compound represents an underexplored yet promising ligand for coordination chemistry. Its facile synthesis, coupled with the versatile coordination chemistry of the oxime group, opens up avenues for the development of novel metal complexes with potential applications in catalysis, materials science, and bioinorganic chemistry. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to begin exploring the rich coordination chemistry of this readily available ligand.

References

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Application Note: 5-Methyl-3-heptanone Oxime as a Novel Volatile Corrosion Inhibitor for Ferrous Alloys

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methyl-3-heptanone oxime (C8H17NO), a colorless to pale yellow liquid, is a chemical compound primarily recognized for its use in the fragrance industry.[1][2][3] Its molecular structure, featuring a C=N-OH functional group, places it in the oxime class of organic compounds. While its olfactory properties are well-documented, its potential application in materials science, specifically as a corrosion inhibitor, remains a promising yet underexplored area of research. This application note puts forth a technical guide for researchers and scientists to investigate the efficacy of this compound as a volatile corrosion inhibitor (VCI), particularly for the protection of ferrous alloys in acidic environments.

Oximes, as a chemical class, have been identified as effective corrosion inhibitors for various metals, particularly in acidic media.[4] The inhibitory action of these organic compounds is generally attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. This adsorption is facilitated by the presence of heteroatoms (Nitrogen and Oxygen) and π-electrons in the C=N bond, which can interact with the vacant d-orbitals of iron. The hydrocarbon chain of the molecule contributes to the formation of a hydrophobic layer, further repelling corrosive aqueous species.

This document provides a comprehensive overview of the proposed mechanism of action of this compound as a corrosion inhibitor and details the experimental protocols for its evaluation using established gravimetric and electrochemical techniques.

Proposed Mechanism of Corrosion Inhibition

The efficacy of an organic corrosion inhibitor is intrinsically linked to its molecular structure and its interaction with the metal surface. For this compound, the proposed mechanism of inhibition on a ferrous alloy surface in an acidic medium involves the following key steps:

  • Adsorption: The oxime molecule, containing lone pair electrons on the nitrogen and oxygen atoms, can be protonated in an acidic solution. This allows for electrostatic interaction with the negatively charged metal surface (at potentials negative to the potential of zero charge).

  • Film Formation: The adsorbed oxime molecules form a protective film on the metal surface. The alkyl chain (heptyl group) of the molecule is hydrophobic and orients away from the surface, creating a barrier that restricts the diffusion of corrosive species (such as H+ and Cl- ions) to the metal-solution interface.

  • Anodic and Cathodic Inhibition: The inhibitor can affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. By blocking the active sites on the metal surface, it increases the energy barrier for both of these processes, thus reducing the overall corrosion rate. This is characteristic of a mixed-type inhibitor.

The molecular structure of this compound is presented below:

Caption: Molecular Structure of this compound.

Experimental Protocols for Evaluation

To ascertain the corrosion inhibition potential of this compound, a systematic evaluation using standardized methodologies is essential. The following protocols are designed to provide a comprehensive assessment of its performance.

Weight Loss Method

This classical method provides a direct and reliable measure of the average corrosion rate.

Objective: To determine the corrosion rate of a metal in the presence and absence of the inhibitor and to calculate the inhibition efficiency.

Materials and Equipment:

  • Mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm)

  • Abrasive papers of different grades (e.g., 120, 400, 800, 1200 grit)

  • Degreasing solvent (e.g., acetone)

  • Analytical balance (±0.1 mg accuracy)

  • Corrosive medium (e.g., 1 M HCl solution)

  • This compound

  • Water bath or thermostat

  • Desiccator

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with successive grades of abrasive paper to achieve a smooth, mirror-like finish.

  • Cleaning: Degrease the polished coupons with acetone, rinse with deionized water, and dry them in a desiccator.

  • Initial Weighing: Accurately weigh the cleaned and dried coupons using an analytical balance.

  • Inhibitor Solution Preparation: Prepare solutions of the corrosive medium (1 M HCl) containing various concentrations of this compound (e.g., 50, 100, 200, 500 ppm). A blank solution without the inhibitor should also be prepared.

  • Immersion: Immerse the pre-weighed coupons in the respective test solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature (e.g., 25 °C).

  • Final Weighing: After the immersion period, retrieve the coupons, gently clean them with a soft brush to remove corrosion products, rinse with deionized water and acetone, dry, and re-weigh.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) Where: K = constant (8.76 × 10^4) W = weight loss in grams A = area of the coupon in cm^2 T = immersion time in hours D = density of the metal in g/cm^3

    • Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inh) / CR_blank] × 100 Where: CR_blank = Corrosion rate in the absence of the inhibitor CR_inh = Corrosion rate in the presence of the inhibitor

cluster_prep Coupon Preparation cluster_exp Experiment cluster_analysis Analysis p1 Polish Coupon p2 Degrease & Dry p1->p2 p3 Weigh (Initial) p2->p3 e2 Immerse Coupons p3->e2 e1 Prepare Inhibitor Solutions e1->e2 a1 Retrieve & Clean e2->a1 a2 Weigh (Final) a1->a2 a3 Calculate CR & %IE a2->a3

Caption: Experimental workflow for the weight loss method.

Electrochemical Methods

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

2.1. Potentiodynamic Polarization (PDP)

Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and Tafel slopes, and to classify the inhibitor as anodic, cathodic, or mixed-type.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)

  • Test solutions (as prepared for the weight loss method)

Procedure:

  • Electrode Preparation: The working electrode (mild steel) should be prepared as described for the weight loss coupons, with a specific surface area exposed to the electrolyte.

  • Cell Setup: Assemble the three-electrode cell with the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.

  • Polarization Scan: Perform a potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis:

    • Plot the polarization curve (log |i| vs. E).

    • Determine i_corr and E_corr from the intersection of the anodic and cathodic Tafel slopes.

    • Calculate the inhibition efficiency: %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 Where: i_corr_blank = Corrosion current density in the absence of the inhibitor i_corr_inh = Corrosion current density in the presence of the inhibitor

2.2. Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the kinetics of the electrode processes and the properties of the inhibitor film at the metal/solution interface.

Procedure:

  • Cell and Electrode Setup: Same as for the PDP measurements.

  • OCP Stabilization: Stabilize the system at the OCP.

  • EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis:

    • Present the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

    • The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate.

    • Calculate the inhibition efficiency: %IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 Where: R_ct_blank = Charge transfer resistance in the absence of the inhibitor R_ct_inh = Charge transfer resistance in the presence of the inhibitor

Hypothetical Data Presentation

The following tables present hypothetical data that could be obtained from the described experiments, illustrating the potential effectiveness of this compound as a corrosion inhibitor for mild steel in 1 M HCl.

Table 1: Hypothetical Weight Loss Data

Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)50.24.58-
5020.11.8360.0
10012.51.1475.1
2006.30.5787.5
5003.50.3293.0

Table 2: Hypothetical Potentiodynamic Polarization Data

Inhibitor Conc. (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)Inhibition Efficiency (%)
0 (Blank)-450500-
50-44020060.0
100-43512076.0
200-4286587.0
500-4203094.0

Table 3: Hypothetical Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (ppm)R_ct (Ω·cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)50200-
5012515060.0
10022012077.3
2004009087.5
5007506093.3

Surface Analysis

To confirm the adsorption of the inhibitor and the formation of a protective film, surface analysis techniques should be employed on the metal coupons after immersion in the inhibited solution.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and observe the reduction in corrosion damage in the presence of the inhibitor.

  • Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition of the surface and confirm the presence of nitrogen and oxygen from the adsorbed oxime.

  • X-ray Photoelectron Spectroscopy (XPS): To provide detailed information about the chemical state of the elements on the surface and the nature of the chemical bonds between the inhibitor and the metal.

Conclusion

While this compound is primarily known for its application in perfumery, its molecular structure suggests a strong potential for use as a corrosion inhibitor. The presence of nitrogen and oxygen heteroatoms, coupled with a hydrophobic alkyl chain, makes it a promising candidate for protecting ferrous alloys in acidic environments. The detailed protocols provided in this application note offer a comprehensive framework for the systematic evaluation of its inhibition efficiency and mechanism of action. The successful validation of this hypothesis could lead to the development of a novel, effective, and potentially environmentally friendly corrosion inhibitor.

References

  • PubChem. (n.d.). 3-Methyl-5-heptanone oxime.
  • Schmitt, G. (1984). Application of Inhibitors for Acid Media: Report prepared for the European Federation of Corrosion Working Party on Inhibitors. British Corrosion Journal, 19(4), 165-176.
  • The Good Scents Company. (n.d.). leafy oxime stemone (Givaudan).
  • The Fragrance Conservatory. (n.d.). This compound.
  • ASTM International. (2018). Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method) (D2688-18).
  • ASTM International. (2020). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements (G59-97(2020)).
  • ASTM International. (2021). Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements (G102-89(2021)).
  • ASTM International. (2016). Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens (G1-03(2016)).
  • ISO 16773-2:2016. (2016). Electrochemical impedance spectroscopy (EIS) on coated and uncoated metallic specimens - Part 2: Collection of data. International Organization for Standardization.
  • Infinita Lab. (n.d.). Corrosion Inhibitor Testing.
  • Taylor & Francis Online. (2022). Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review.
  • ResearchGate. (2019). Review on Mechanistic Action of Inhibitors on Steel Corrosion in Acidic Media.

Sources

Application Notes & Protocols: The Role of 5-Methyl-3-heptanone Oxime in the Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Chemist

Nitrogen-containing heterocycles form the bedrock of medicinal chemistry and materials science. Their prevalence in pharmaceuticals, agrochemicals, and functional materials drives a continuous demand for innovative and efficient synthetic methodologies. Within the vast arsenal of synthetic precursors, oximes stand out as exceptionally versatile building blocks. Their inherent N-O bond provides a latent electrophilic nitrogen center, which, upon activation, can engage in a variety of transformative cyclization and rearrangement reactions.[1]

This guide focuses on a representative aliphatic ketoxime, 5-Methyl-3-heptanone oxime . While specific literature on this exact molecule's role in complex heterocyclic synthesis is nascent, its structure embodies the key reactive features of unsymmetrical aliphatic ketoximes. Therefore, we will leverage well-established principles of oxime chemistry to provide a comprehensive framework for its use. This document serves not as a mere recitation of known reactions, but as a practical and theoretical guide for researchers, scientists, and drug development professionals to unlock the potential of this and similar substrates in the synthesis of valuable nitrogenous scaffolds. We will delve into the causality behind experimental choices, providing robust protocols that serve as both a starting point for exploration and a reliable reference for established transformations.

Section 1: Synthesis and Characterization of the Starting Material: this compound

Expertise & Experience: Before any advanced synthesis, the purity and identity of the starting material must be unequivocally established. The oximation of a ketone is a fundamental and high-yielding reaction, but careful execution is paramount to avoid side products and ensure clean downstream transformations. The choice of a mild base like sodium acetate is critical; it buffers the reaction medium, trapping the released HCl from hydroxylamine hydrochloride without being so basic as to promote self-condensation of the starting ketone.

Protocol 1: Synthesis of this compound

This protocol details the standard procedure for converting 5-Methyl-3-heptanone to its corresponding oxime.

Experimental Workflow Diagram

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification ketone 5-Methyl-3-heptanone mix Combine all reagents in reaction flask ketone->mix hydroxylamine NH2OH·HCl hydroxylamine->mix base Sodium Acetate base->mix solvent Aqueous Ethanol solvent->mix reflux Reflux (e.g., 80°C) Monitor by TLC mix->reflux cool Cool to RT reflux->cool quench Pour into cold water cool->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate product This compound (Colorless/Pale Yellow Oil) concentrate->product

Caption: Workflow for the synthesis of this compound.

Materials & Reagents:

  • 5-Methyl-3-heptanone (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Sodium acetate (CH₃COONa) (2.0 eq)

  • Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5-Methyl-3-heptanone (1.0 eq) in ethanol (approx. 3 mL per mmol of ketone).

  • In a separate beaker, dissolve hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in a minimal amount of hot water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the ketone.

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed (typically 2-4 hours).

  • Once complete, cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with deionized water and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.[2] The product is often a mixture of E/Z isomers.

Expected Characterization Data:

Technique Expected Observations
¹H NMR Complex multiplets for alkyl protons. A broad singlet for the N-OH proton. Presence of two sets of signals may indicate E/Z isomerism.
¹³C NMR A signal in the range of 155-165 ppm for the C=N carbon. Resonances for the eight distinct carbons of the molecule.
FT-IR (neat) 3100-3400 cm⁻¹ (broad, O-H stretch), 1640-1680 cm⁻¹ (C=N stretch), 930-960 cm⁻¹ (N-O stretch).

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 143.23. |

Section 2: The Beckmann Rearrangement: A Classic Route to Amides and Lactams

Expertise & Experience: The Beckmann rearrangement is a cornerstone of organic chemistry, transforming oximes into amides.[3] The reaction is notoriously stereospecific: the group positioned anti (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates.[4][5] For an unsymmetrical ketoxime like this compound, this presents a regiochemical challenge. Under the strongly acidic conditions typically employed, the E and Z isomers of the oxime can interconvert, often leading to a mixture of two amide products.[4][6] The ratio of these products is influenced by both the thermodynamic stability of the oxime isomers and the inherent migratory aptitude of the competing alkyl groups (sec-butyl vs. ethyl).[6] Understanding this principle is key to predicting and interpreting the outcome of the reaction.

Reaction Mechanism Diagram

G start This compound (E/Z mixture) protonation Protonation (H+) start->protonation intermediate Protonated Oxime protonation->intermediate rearrangement_A 1,2-Shift (sec-Butyl) -H2O intermediate->rearrangement_A From Z-isomer rearrangement_B 1,2-Shift (Ethyl) -H2O intermediate->rearrangement_B From E-isomer nitrilium_A Nitrilium Ion A rearrangement_A->nitrilium_A nitrilium_B Nitrilium Ion B rearrangement_B->nitrilium_B hydrolysis_A H2O Attack nitrilium_A->hydrolysis_A hydrolysis_B H2O Attack nitrilium_B->hydrolysis_B imidic_acid_A Imidic Acid A hydrolysis_A->imidic_acid_A imidic_acid_B Imidic Acid B hydrolysis_B->imidic_acid_B tautomerization_A Tautomerization imidic_acid_A->tautomerization_A tautomerization_B Tautomerization imidic_acid_B->tautomerization_B product_A Product A: N-(sec-butyl)propanamide tautomerization_A->product_A product_B Product B: N-ethyl-3-methylpentanamide tautomerization_B->product_B G oxime O-acetyl-5-methyl-3-heptanone oxime (2.0 eq) catalyst CuBr (10 mol%) NaHSO3 (2.0 eq) DMSO, 120 °C aldehyde Benzaldehyde (1.0 eq) product 2,6-diethyl-2,6-dimethyl- 4-phenyl-1,2,5,6-tetrahydropyridine catalyst->product [3+3] Annulation

Sources

Application Note & Protocols: Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Selected Topic: Initial searches for "5-Methyl-3-heptanone oxime" did not yield evidence of its established use as a chiral auxiliary in the peer-reviewed scientific literature. To provide a scientifically accurate and practical guide, this document will focus on the well-established and widely utilized Evans' Oxazolidinone Auxiliaries . These auxiliaries serve as an exemplary model for the principles and practices of auxiliary-mediated asymmetric synthesis, fulfilling the core requirements of your request with robust, field-proven information.

Title: Mastering Stereocontrol: A Guide to Asymmetric Alkylation Using Evans' Chiral Auxiliaries

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in this endeavor, enabling the conversion of prochiral substrates into chiral products with high stereoselectivity. An ideal chiral auxiliary, as conceptualized by Evans, should be easily prepared, attach to the substrate under mild conditions, reliably direct stereoselective transformations, and be cleaved without racemization to yield the desired product and allow for the auxiliary's recovery.

Evans' oxazolidinone auxiliaries, derived from readily available amino acids, have become a benchmark in asymmetric synthesis. Their rigid, planar structure and the presence of a sterically demanding substituent provide a well-defined chiral environment that effectively shields one face of the reactive enolate intermediate, leading to highly predictable and reproducible diastereoselectivity in reactions such as alkylations, aldol reactions, and acylations. This guide provides a detailed overview and step-by-step protocols for the application of these auxiliaries in asymmetric alkylation.

Mechanism of Stereocontrol: The Role of the Chiral Environment

The stereodirecting power of the Evans' auxiliary hinges on the formation of a conformationally locked enolate. The process begins with the acylation of the auxiliary's nitrogen atom. Subsequent deprotonation with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively forms the Z-enolate. This specific geometry is crucial and is stabilized by chelation between the enolate oxygen, the lithium cation, and the carbonyl oxygen of the auxiliary.

The substituent at the C4 position of the oxazolidinone (e.g., isopropyl from valine or benzyl from phenylalanine) then acts as a steric blocking group, effectively shielding the si-face of the enolate. Consequently, an incoming electrophile can only approach from the less hindered re-face, resulting in the formation of a new stereocenter with a predictable absolute configuration.

digraph "Mechanism_of_Stereocontrol" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

}

Figure 1. General mechanism for Evans' auxiliary-directed asymmetric alkylation.

Experimental Protocols & Workflow

The successful application of Evans' auxiliaries follows a reliable three-step sequence: 1) Acylation of the auxiliary, 2) Diastereoselective alkylation, and 3) Cleavage and recovery.

Workflow Overview
digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.25,0.15"]; edge [arrowhead=vee, penwidth=1.5];

}

Figure 2. Standard experimental workflow for asymmetric synthesis using an Evans' auxiliary.

Protocol 1: Acylation of the Chiral Auxiliary

Objective: To attach the prochiral acyl group to the auxiliary. This example uses (S)-4-benzyl-2-oxazolidinone and propionyl chloride.

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M)

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the (S)-4-benzyl-2-oxazolidinone (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the auxiliary in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe. The solution may turn pale yellow. Stir for 15 minutes.

    • Causality Note: n-BuLi is a strong, non-nucleophilic base that cleanly deprotonates the N-H of the oxazolidinone to form the lithium amide, activating it for acylation. The low temperature prevents side reactions.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise. Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure N-propionyl oxazolidinone.

Protocol 2: Diastereoselective Alkylation

Objective: To create the new stereocenter via alkylation of the N-acyl auxiliary. This example uses the product from Protocol 1 and benzyl bromide as the electrophile.

Materials:

  • N-propionyl-(S)-4-benzyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M)

  • Benzyl bromide (BnBr)

Procedure:

  • LDA Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.05 eq) dropwise. Stir for 20 minutes at 0 °C to form fresh Lithium Diisopropylamide (LDA).

  • Enolate Formation: Cool the LDA solution back to -78 °C. In another flask, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and slowly add this solution to the LDA via cannula. Stir for 30-45 minutes at -78 °C.

    • Causality Note: The bulky LDA base selectively removes the alpha-proton to form the Z-enolate, which is critical for high diastereoselectivity. Maintaining the low temperature is essential to prevent enolate equilibration or decomposition.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours, monitoring by TLC.

    • Trustworthiness Note: The reaction progress should be monitored. If the reaction is sluggish, the temperature can be slowly raised to -40 °C or 0 °C, but this can sometimes compromise diastereoselectivity.

  • Workup & Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Follow the extraction and purification procedure as described in Protocol 1. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC.

Expected Outcomes:

AuxiliaryElectrophileBaseTypical YieldTypical d.r.
(S)-Valine derivedBenzyl BromideLDA>90%>99:1
(R)-Phenylalanine derivedMethyl IodideNaHMDS>95%>98:2
(S)-Valine derivedAllyl IodideLDA>85%>99:1

Table 1: Representative results for the asymmetric alkylation of Evans' auxiliaries.

Protocol 3: Auxiliary Cleavage

Objective: To remove the chiral auxiliary and isolate the final enantiomerically enriched product (a carboxylic acid in this case).

Materials:

  • Alkylated N-acyl oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (H₂O₂, 30% aq. solution)

  • Lithium hydroxide (LiOH)

Procedure:

  • Setup: Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (typically a 3:1 or 4:1 ratio).

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Add aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq).

    • Causality Note: The lithium hydroperoxide (LiOOH) formed in situ is a potent nucleophile that attacks the acyl carbonyl. This method is effective for generating carboxylic acids and is known to be mild, preventing racemization of the newly formed stereocenter.

  • Reaction: Stir the mixture at 0 °C for 2-4 hours or until TLC indicates complete consumption of the starting material.

  • Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2-3 with aqueous HCl (e.g., 1 M).

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate to isolate the carboxylic acid product. The aqueous layer now contains the water-soluble chiral auxiliary.

  • Auxiliary Recovery: Make the aqueous layer basic (pH > 10) with NaOH and extract with dichloromethane to recover the chiral auxiliary, which can be purified by recrystallization and reused.

References

  • Evans, D. A. (1988). Stereoselective Alkylation Reactions of Chiral Enolates. In Asymmetric Synthesis (Vol. 3, pp. 1-110). Academic Press. (A foundational chapter by the pioneer of the method).
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [URL: http://www.orgsyn.org/demo.aspx?prep=cv8p0339]
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [URL: https://pubs.acs.org/doi/abs/10.1021/cr9500038]
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00370a050]
  • Kim, B. H., & Curran, D. P. (1993). Asymmetric thermal reactions with chiral acrylates. Tetrahedron, 49(2), 293-318. (This paper provides examples and tables of outcomes for related reactions). [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040200180323X]
  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1990). Contrasting transition state structures for the lewis acid catalyzed aldol reactions of silyl enol ethers and enolates of chiral imides. Tetrahedron Letters, 31(1), 1-4. (While focused on aldol reactions, it discusses principles of cleavage). [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390094420X]

Application Notes and Protocols: 5-Methyl-3-heptanone Oxime in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The amide functional group is a cornerstone of medicinal chemistry, present in a vast number of active pharmaceutical ingredients (APIs).[1] The Beckmann rearrangement, a classic named reaction, offers a powerful and atom-economical method for the synthesis of N-substituted amides from readily available ketoximes.[2][3][4] This application note explores the utility of 5-Methyl-3-heptanone oxime as a versatile starting material for the synthesis of valuable N-substituted amide and amine intermediates for the pharmaceutical industry. We provide detailed protocols for the synthesis of the oxime and its subsequent transformation via Beckmann rearrangement and reductive amination, highlighting the causality behind experimental choices and offering insights for researchers in drug discovery and development.

Part 1: Synthesis of this compound

The synthesis of this compound is a straightforward oximation reaction from the corresponding ketone, 5-Methyl-3-heptanone. This reaction proceeds via the condensation of the ketone with hydroxylamine.[5][6]

Protocol 1: Synthesis of this compound

Materials:

  • 5-Methyl-3-heptanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-Methyl-3-heptanone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in a mixture of ethanol and water.

  • Slowly add a solution of sodium hydroxide (1.5 equivalents) in water to the reaction mixture. The addition of a base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by distillation if necessary.

Expected Outcome: this compound is typically obtained as a colorless to pale yellow oil.

Part 2: Beckmann Rearrangement of this compound for Amide Synthesis

The Beckmann rearrangement of this compound can theoretically yield two isomeric N-substituted amides: N-(sec-butyl)butanamide and N-(1-methylpropyl)pentanamide. The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime (E/Z isomers), with the group anti-periplanar to the hydroxyl group migrating.[3][4] Under many reaction conditions, a mixture of isomers may be formed.

Beckmann_Rearrangement start This compound reagent Acid Catalyst (e.g., H₂SO₄, PPA, TsCl) start->reagent Activation intermediate Nitrilium Ion Intermediate reagent->intermediate Rearrangement product1 N-(sec-butyl)butanamide intermediate->product1 Hydration & Tautomerization product2 N-(1-methylpropyl)pentanamide intermediate->product2 Hydration & Tautomerization

Protocol 2: Acid-Catalyzed Beckmann Rearrangement

This protocol provides a general procedure using a strong Brønsted acid, a classic approach for the Beckmann rearrangement.[5][7]

Materials:

  • This compound

  • Concentrated sulfuric acid (or polyphosphoric acid)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to this compound (1 equivalent). The exothermic reaction should be carefully controlled.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to overnight, and progress should be monitored by TLC.

  • Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the amide product.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide product can be purified by column chromatography or recrystallization.

Causality and Insights:

  • Choice of Acid: Strong acids like sulfuric acid or polyphosphoric acid are effective catalysts as they protonate the oxime's hydroxyl group, converting it into a good leaving group (water), which initiates the rearrangement.[4]

  • Temperature Control: The initial addition of acid at low temperatures is crucial to manage the exothermic nature of the reaction and prevent unwanted side reactions.

  • Work-up: The quenching on ice and subsequent neutralization are critical steps to safely handle the strong acid and isolate the amide product.

Parameter Condition Rationale
Catalyst Concentrated H₂SO₄, PPAEfficiently promotes the rearrangement by creating a good leaving group.
Temperature 0 °C to room temperatureControls the initial exothermicity and allows the reaction to proceed to completion.
Solvent Neat or co-solvent (e.g., acetonitrile)The reaction can often be run neat with the acid acting as the solvent.
Work-up Quenching with ice, neutralizationSafely handles the strong acid and facilitates product isolation.

Part 3: Reduction of this compound for Chiral Amine Synthesis

An alternative and highly valuable transformation of this compound is its reduction to the corresponding primary amine, 5-methyl-3-heptanamine. Chiral amines are critical building blocks in a vast number of pharmaceuticals.[8][9][10][11][12] The reduction of ketoximes can be achieved using various reducing agents, including catalytic hydrogenation.[6][13][14][15]

Oxime_Reduction start This compound reagent Reducing Agent (e.g., H₂/Raney Ni, NaBH₄) start->reagent Reduction product 5-Methyl-3-heptanamine reagent->product

Protocol 3: Catalytic Hydrogenation of this compound

This protocol describes a typical catalytic transfer hydrogenation using Raney Nickel.[13]

Materials:

  • This compound

  • Raney Nickel (slurry in water)

  • 2-Propanol

  • Potassium hydroxide (KOH) (optional, for selectivity control)[13]

  • Diatomaceous earth (e.g., Celite®)

  • Hydrochloric acid (HCl) (for salt formation, optional)

  • Sodium hydroxide (NaOH) (for basification)

Procedure:

  • In a hydrogenation vessel, suspend this compound (1 equivalent) in 2-propanol.

  • Carefully add a catalytic amount of Raney Nickel (handle with care as it can be pyrophoric).

  • For enhanced selectivity towards the primary amine, a small amount of KOH can be added.[13]

  • Pressurize the vessel with hydrogen gas (or use a hydrogen donor like 2-propanol in a transfer hydrogenation setup) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst.

  • Remove the solvent under reduced pressure.

  • The crude amine can be purified by distillation or by forming the hydrochloride salt, followed by basification and extraction.

Causality and Insights:

  • Catalyst: Raney Nickel is a widely used and effective catalyst for the hydrogenation of oximes to amines.

  • Hydrogen Source: The reaction can be performed under a hydrogen atmosphere or using a hydrogen transfer agent like 2-propanol, which can offer operational simplicity.

  • Selectivity: The addition of a base like KOH can sometimes suppress the formation of secondary amine byproducts.[13]

Part 4: Pharmaceutical Relevance of the Intermediates

N-Substituted Amides: The N-substituted amides derived from the Beckmann rearrangement of this compound are valuable intermediates. The N-sec-alkyl amide motif is present in various biologically active molecules. These amides can serve as precursors for more complex molecules through further functionalization of the alkyl chains or the amide nitrogen. The amide bond itself is a key structural feature in many drugs, contributing to their binding affinity and metabolic stability.[1][16][17][18]

Chiral Amines: The primary amine, 5-methyl-3-heptanamine, obtained from the reduction of the oxime, is a chiral molecule. Enantiomerically pure amines are highly sought-after in the pharmaceutical industry as they are crucial components of many chiral drugs.[8][9][10][11][12] This amine can be used as a building block in the synthesis of more complex APIs through reactions such as N-alkylation, N-acylation, or reductive amination to form secondary or tertiary amines.[18][19][20]

Conclusion

This compound is a readily accessible and versatile intermediate with significant potential in pharmaceutical synthesis. Through well-established reactions like the Beckmann rearrangement and catalytic reduction, it provides access to valuable N-substituted amides and chiral primary amines. The protocols and insights provided in this application note aim to equip researchers and drug development professionals with the foundational knowledge to explore the utility of this compound in their synthetic endeavors.

References

  • Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. (2025). RSC Advances. [Link]
  • Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. (n.d.). UTC Scholar. [Link]
  • US Patent No. US4569967A: Synthesis of N-substituted peptide amides. (1986).
  • Phakhodee, W., Duangkamola, C., Wiriya, N., & Pattarawarapan, M. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 8(68), 39057–39064. [Link]
  • Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. (2025). ACS Omega. [Link]
  • T. Nugent (Ed.). (2015).
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. [Link]
  • Li, J. T., Li, W. Z., & Li, T. S. (2014).
  • Reductive amination of purely aliphatic ketones to primary amines. Reaction conditions. (n.d.).
  • Iridium Catalyst for Chiral Amine Synthesis. (n.d.). Daicel. [Link]
  • Anisimov, A. V., Tarakanova, A. V., & Fedorova, E. V. (2016). Efficient One-Stage Procedure of Beckmann Ketones Rearrangement in the Presence of Hydroxylamine. Russian Journal of Organic Chemistry, 52(2), 196–199.
  • Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. (2025).
  • Wegener, H. W., Diekamp, J., & Seidensticker, T. (n.d.). Reduction of Ald-/Ketoximes to primary amines.
  • Ashenhurst, J. (2023). Beckmann Rearrangement. Master Organic Chemistry. [Link]
  • Wallace, R. H. (2007). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel® and 2-propanol as hydrogen donor. Semantic Scholar. [Link]
  • Synthesis of some Amide derivatives and their Biological activity. (n.d.).
  • Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. (n.d.).
  • solvent-free synthesis of amide: a novel technique of green chemistry. (n.d.).
  • Oxime. (n.d.). In Wikipedia. [Link]
  • Synthesis of primary amines. (n.d.). Organic Chemistry Portal. [Link]
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
  • Synthesis of Secondary Amines via Self-Limiting Alkyl
  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols. (n.d.).
  • The preparation and applications of amides using electrosynthesis. (2020). Green Chemistry. [Link]
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Application Notes and Protocols for the Determination of 5-Methyl-3-heptanone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5-Methyl-3-heptanone Oxime

This compound, commercially often recognized by the trade name Stemone®, is a significant fragrance ingredient prized for its fresh, green, and leafy aroma.[1][2] It is widely incorporated into a variety of consumer products, including fine perfumes, cosmetics, soaps, and detergents, to impart a natural and vibrant scent profile.[1] The accurate and precise determination of this compound in these complex matrices is paramount for quality control, ensuring product consistency, verifying authenticity, and meeting regulatory standards for fragrance allergens.

This comprehensive guide provides detailed analytical methods and protocols for the robust determination of this compound. We will explore both gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) as orthogonal techniques, offering solutions for both volatile and, where applicable, less volatile sample matrices. The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind each procedural step, empowering researchers and drug development professionals to achieve reliable and reproducible results.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective analytical method development. The table below summarizes key properties of this compound.

PropertyValueSource
Chemical Formula C₈H₁₇NO[3]
Molecular Weight 143.23 g/mol [3]
CAS Number 22457-23-4[3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 70 °C @ 0.7 Torr[3]
Density 0.89 g/cm³[3]
Refractive Index 1.445[3]
Solubility Soluble in organic solvents like ethanol and ether.[4]

Analytical Methodologies: A Dual-Pronged Approach

Given the volatile nature of this compound, Gas Chromatography (GC) is the primary analytical technique of choice.[5] However, High-Performance Liquid Chromatography (HPLC) can serve as a valuable alternative or complementary method, particularly for less volatile sample matrices or when derivatization is employed.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for the analysis of fragrance compounds in complex mixtures.[5][6] The mass spectrometer provides definitive identification of the analyte based on its unique fragmentation pattern.

The selection of the GC column, temperature program, and MS parameters is critical for achieving optimal separation and detection. A mid-polarity column, such as a DB-5ms, is chosen for its versatility in analyzing a wide range of fragrance compounds. The temperature program is designed to ensure the efficient elution of this compound while separating it from potential matrix interferences. Electron ionization (EI) is employed for its robust and reproducible fragmentation of organic molecules, facilitating library matching for confident identification.

For the analysis of this compound in complex matrices such as creams, lotions, or detergents, a solvent-free sample preparation technique like Headspace Solid-Phase Microextraction (HS-SPME) is highly recommended.[7][8] HS-SPME is a fast, sensitive, and environmentally friendly method that extracts volatile and semi-volatile compounds from the headspace above the sample.[7]

Protocol 1: HS-SPME-GC-MS for the Determination of this compound in a Cream Matrix

Objective: To extract and quantify this compound from a cream-based cosmetic product.

Materials:

  • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) coating)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Heating block or water bath with agitation

  • GC-MS system

Procedure:

  • Sample Weighing: Accurately weigh 1.0 g (± 0.01 g) of the cream sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., 10 µL of a 10 µg/mL solution of 2,6-dimethyl-3-heptanone in methanol) to correct for matrix effects and variations in extraction efficiency.

  • Vial Sealing: Immediately seal the vial with the screw cap.

  • Equilibration and Extraction: Place the vial in the heating block set at 60°C with agitation (250 rpm). Allow the sample to equilibrate for 15 minutes.

  • SPME Extraction: Insert the SPME fiber into the headspace of the vial and expose it for 30 minutes at 60°C with continued agitation.

  • Desorption and GC-MS Analysis: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

The following table outlines the recommended GC-MS parameters for the analysis of this compound.

ParameterCondition
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Mode Splitless (for SPME)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Scan Range m/z 40-300

Workflow Diagram for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Cream Sample Weigh Weigh 1g into Vial Sample->Weigh Spike Spike with Internal Standard Weigh->Spike Seal Seal Vial Spike->Seal Equilibrate Equilibrate at 60°C Seal->Equilibrate Extract HS-SPME Extraction Equilibrate->Extract GC_Inlet Thermal Desorption in GC Inlet Extract->GC_Inlet GC_Separation Chromatographic Separation GC_Inlet->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Identification Identification by Mass Spectrum MS_Detection->Identification Quantification Quantification using Internal Standard Identification->Quantification Report Generate Report Quantification->Report

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Method 2: High-Performance Liquid Chromatography (HPLC)

While GC-MS is the preferred method, HPLC can be a viable alternative, especially for quality control laboratories where GC instrumentation may not be readily available. Since this compound lacks a strong chromophore for UV detection, derivatization may be necessary to enhance sensitivity. However, for initial screening or in formulations with higher concentrations, direct analysis is possible at low UV wavelengths. A reverse-phase HPLC method for a similar compound, 2-Hexanone, 5-methyl-, oxime, has been reported and can be adapted.[9]

A C18 column is a robust and versatile choice for the separation of moderately polar organic compounds. The mobile phase, consisting of a mixture of acetonitrile and water, allows for the effective elution and separation of the analyte. Detection at a low UV wavelength (e.g., 210 nm) is a common strategy for compounds with weak UV absorbance.

Protocol 2: RP-HPLC-UV for the Determination of this compound in a Liquid Perfume

Objective: To quantify this compound in an ethanol-based perfume formulation.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • 0.45 µm syringe filters

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately dilute 1 mL of the perfume sample to 10 mL with methanol in a volumetric flask.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject 10 µL of the prepared sample and standards into the HPLC system.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 210 nm

Logical Relationship of Analytical Choices

HPLC_Logic Analyte This compound (Moderate Polarity, Weak Chromophore) Technique Reverse-Phase HPLC Analyte->Technique Column C18 Column (Non-polar stationary phase) Technique->Column MobilePhase Acetonitrile/Water (Polar mobile phase) Technique->MobilePhase Detection UV Detection at 210 nm (Low wavelength for weak chromophores) Technique->Detection

Caption: Rationale for HPLC method parameters.

Method Validation and Quality Control

To ensure the reliability of the analytical results, a thorough method validation should be performed according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo matrix and ensuring no interfering peaks are observed at the retention time of this compound.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to construct the calibration curve, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking a placebo matrix with known concentrations of the analyte and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Potential Impurities and Synthesis Context

This compound is synthesized via the oximation of 5-methyl-3-heptanone.[1] Potential impurities arising from this synthesis could include the unreacted ketone (5-methyl-3-heptanone) and isomers of the oxime (syn and anti). The developed chromatographic methods should be capable of separating these potential impurities from the main analyte peak to ensure accurate quantification.

Conclusion

The analytical methods detailed in this application note provide robust and reliable protocols for the determination of this compound in various consumer products. The choice between GC-MS and HPLC will depend on the specific laboratory capabilities and the nature of the sample matrix. By following these guidelines and implementing a thorough method validation, researchers, scientists, and drug development professionals can confidently and accurately quantify this important fragrance ingredient, ensuring product quality and regulatory compliance.

References

  • Li, Y. (2023). Analytical methods for the analysis of volatile natural products.
  • Uhde, E., et al. (2015). Analytical procedure for the determination of very volatile organic compounds (C3–C6) in indoor air.
  • Abu-Lafi, S., et al. (2023). Method Development for Detecting Low Level Volatile Organic Compounds (VOCs) among Workers and Residents from a Carpentry Work Shop in a Palestinian Village. International Journal of Environmental Research and Public Health. [Link]
  • Bicchi, C., et al. (2008). Gas Chromatography in the Analysis of Flavours and Fragrances. In Flavours and Fragrances. [Link]
  • Kataoka, H. (2015). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of. Journal of Analytical & Bioanalytical Techniques. [Link]
  • Markes International. (n.d.). Analysis of fragranced consumer products using TD–GC–MS.
  • Godina, L. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies, Inc.[Link]
  • Shimadzu Corporation. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. [Link]
  • Tadesse, B. (2015).
  • Kostecka, K. S., et al. (2003). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS: An Undergraduate Instrumental Analysis Experiment.
  • PerfumersWorld. (n.d.). GCMS Analysis. [Link]
  • Van den Bergh, C. (2022). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in.
  • Kelly, L., & Barden, D. (2018). Sampling Volatiles From Fragranced Consumer Products Using High-Capacity Sorptive Extraction.
  • University of California, Davis. (n.d.).
  • SIELC Technologies. (n.d.). Separation of 2-Hexanone, 5-methyl-, oxime on Newcrom R1 HPLC column. [Link]
  • Kumar, A., et al. (2018). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF MOISTURIZERS, PRESERVATIVES AND ANTI-OXIDANTS IN COS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Görög, S., et al. (2001). Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • The Fragrance Conservatory. (n.d.). This compound. [Link]
  • Seizinger, D. E., & Dimitriades, B. (1971). Isolation and analysis of carbonyl compounds as oximes. Analytical Chemistry. [Link]
  • Wang, Y., & Liu, S. (2022). A Quick and Accurate High Performance Liquid Chromatography (HPLC) Method to Determine the Amount of Trimethylamine in Fish Oil Softgels and Multivitamin Softgels Containing Fish Oil.

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 5-Methyl-3-heptanone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Methyl-3-heptanone oxime. Due to the limited availability of specific published methods for this compound, a reversed-phase HPLC (RP-HPLC) method was developed from first principles, leveraging the physicochemical properties of the analyte. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental protocols, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The described method is demonstrated to be specific, linear, accurate, and precise for its intended purpose.

Introduction

This compound (also known as Stemone) is a significant compound, notably used as a fragrance ingredient in perfumes, cosmetics, and detergents for its powerful, fresh green-leafy odor.[5][6] Its chemical structure is C8H17NO, with a molecular weight of 143.23 g/mol .[7][8][9] Accurate and reliable quantification of this analyte is crucial for quality control in manufacturing, formulation development, and stability testing.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical and chemical industries, offering high resolution and sensitivity for the separation and quantification of small molecules.[10][11][12][13] This note addresses the need for a standardized analytical procedure by detailing the development and validation of an isocratic RP-HPLC method coupled with Ultraviolet (UV) detection.

Method Development Rationale

The development of a robust HPLC method requires a systematic approach considering the analyte's properties and the principles of chromatography.[11][14]

Analyte Properties
  • Structure and Polarity: this compound is a relatively non-polar, small organic molecule. Its calculated XLogP3 of ~2.7 indicates good hydrophobicity, making it an ideal candidate for reversed-phase chromatography where the stationary phase is non-polar.[7][12]

  • UV Absorbance: The oxime functional group (C=N-OH) contains a chromophore that absorbs UV light. While the maximum absorption wavelength (λmax) for this specific molecule is not widely reported, oximes generally exhibit UV absorbance in the low-to-mid UV range.[15][16][17][18][19] Experimental determination via a UV scan is essential; for this method, a wavelength of 220 nm was selected to ensure high sensitivity.

Chromatographic Choices
  • Separation Mode: Reversed-phase HPLC was selected as the most suitable mode for retaining and separating this non-polar analyte.[10][12][20]

  • Stationary Phase: A C18 (octadecylsilane) bonded silica column was chosen. C18 is a versatile, non-polar stationary phase that provides excellent retention for hydrophobic compounds like this compound.[12][13][14] A standard column dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency, resolution, and backpressure.

  • Mobile Phase: A mobile phase consisting of an organic modifier and an aqueous component is used in RP-HPLC. Acetonitrile (ACN) was chosen over methanol due to its lower viscosity and stronger elution strength. A simple isocratic mixture of acetonitrile and water provides consistent and reproducible retention times. The optimal ratio was experimentally determined to be 65:35 (ACN:Water) to achieve a suitable retention time and good peak shape.

  • Detection: UV detection at 220 nm was employed for its sensitivity to the oxime chromophore.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (Purity >98%)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Methanol (HPLC Grade, for cleaning)

Instrumentation and Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (65:35, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 10 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibrated range. Filter the final solution through a 0.45 µm syringe filter before injection.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Stock (1000 µg/mL) Prep_Working Create Working Standards (1-100 µg/mL) Prep_Standard->Prep_Working HPLC_Inject Inject 10 µL onto C18 Column Prep_Working->HPLC_Inject Calibrants Prep_Sample Prepare & Filter Sample Prep_Sample->HPLC_Inject Test Sample HPLC_Run Isocratic Elution (ACN:H2O 65:35, 1 mL/min) HPLC_Inject->HPLC_Run HPLC_Detect UV Detection @ 220 nm HPLC_Run->HPLC_Detect Data_Integrate Integrate Peak Area HPLC_Detect->Data_Integrate Data_Calibrate Generate Calibration Curve (Area vs. Concentration) Data_Integrate->Data_Calibrate Data_Quantify Quantify Sample Concentration Data_Calibrate->Data_Quantify caption Figure 1. HPLC analysis workflow.

Caption: Figure 1. HPLC analysis workflow.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4][21] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase) and a placebo sample (a mixture of common excipients without the analyte). No interfering peaks were observed at the retention time of this compound (approximately 4.5 minutes), confirming the method's ability to assess the analyte unequivocally in the presence of other components.

Linearity and Range

Linearity was determined by analyzing six concentrations of the reference standard ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1530
Correlation Coefficient (r²) 0.9998

The high correlation coefficient (r² > 0.999) demonstrates excellent linearity across the specified range.

Accuracy

Accuracy was assessed by the recovery method. A known amount of this compound was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration of 25 µg/mL). Each level was analyzed in triplicate.

Spike LevelConcentration (µg/mL)Mean Recovery (%)% RSD
80%2099.2%0.8%
100%25100.5%0.5%
120%3099.8%0.6%

The mean recovery values were between 99.2% and 100.5%, indicating excellent accuracy.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a 25 µg/mL standard solution were performed on the same day. The Relative Standard Deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day using a different instrument.

Precision Type% RSD
Repeatability 0.7%
Intermediate Precision 1.2%

The low %RSD values (<2%) confirm that the method is highly precise.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters and observing the effect on the results.

Parameter VariedVariationResult (% RSD of Peak Area)
Flow Rate ± 0.1 mL/min< 1.5%
Column Temperature ± 2 °C< 1.0%
Mobile Phase ACN % ± 2%< 1.8%

The method remained unaffected by minor changes in the operational parameters, demonstrating its robustness.

Method Validation Logic Diagram

G cluster_validation Method Validation (ICH Q2 R1) cluster_precision Precision Tests Specificity Specificity (No Interference) End Validated Method Specificity->End Linearity Linearity & Range (r² > 0.999) Linearity->End Accuracy Accuracy (% Recovery) Accuracy->End Precision Precision (% RSD) Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate Robustness Robustness (Deliberate Changes) Robustness->End Repeatability->End Intermediate->End Start Developed HPLC Method Start->Specificity Start->Linearity Start->Accuracy Start->Precision Start->Robustness caption Figure 2. Logical flow of the method validation process.

Caption: Figure 2. Logical flow of the method validation process.

Troubleshooting

While the method is robust, common HPLC issues can arise. This section provides a brief guide to potential problems.[22][23][24][25]

IssuePotential CauseRecommended Solution
Drifting Retention Times Column temperature fluctuation, inconsistent mobile phase composition.Ensure column oven is stable. Prepare fresh mobile phase daily. Degas mobile phase thoroughly.[25]
Peak Tailing or Splitting Column contamination, column void, sample solvent mismatch.Use a guard column. Flush the column with a strong solvent. Dissolve samples in the mobile phase.[23][24]
High Backpressure Blocked column frit, particulate matter from sample.Filter all samples and mobile phases. Back-flush the column. If unresolved, replace the column frit or column.[24]
Baseline Noise Air bubbles in the system, contaminated mobile phase, detector lamp aging.Purge the pump to remove bubbles. Use high-purity solvents. Check detector lamp energy and replace if necessary.[23][25]

Conclusion

This application note describes a simple, specific, accurate, and precise isocratic RP-HPLC method for the quantitative determination of this compound. The method has been successfully developed and validated in accordance with ICH guidelines, proving its suitability for routine quality control analysis in industrial and research settings. The comprehensive protocol and troubleshooting guide provided herein serve as a valuable resource for analysts working with this compound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Analysis of pyridinium aldoximes - a chrom
  • Ultraviolet absorption and photoelectron spectra of the oximes and O‐methyloximes of a series of polyenic Schiff bases. Relation to visual pigments. The Journal of Chemical Physics. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
  • Quality Guidelines. ICH. [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
  • Separation of 2-Hexanone, 5-methyl-, oxime on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • UV-Vis spectra of oximes at pH 7.4 (thick lines) and in the presence of...
  • Reverse-phase HPLC analysis and purific
  • Mastering Small Molecule Reversed-Phase Method Development. YouTube. [Link]
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
  • Oxime Esters as Efficient Initiators in Photopolymeriz
  • The use of U.V.
  • The use of U.V. absorption spectra for the determination of configurations of some aromatic oximes.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
  • Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries.
  • 3-Methyl-5-heptanone oxime. PubChem. [Link]
  • Green Approach for Synthesis of Oximes by Using Natural Acids. Asian Journal of Organic & Medicinal Chemistry. [Link]
  • Stemone Safety D
  • leafy oxime stemone (Givaudan). The Good Scents Company. [Link]
  • Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. PubMed. [Link]
  • HPLC Troubleshooting Guide. Restek. [Link]
  • Troubleshooting Common HPLC Problems: Solutions for Better Results. Mastelf. [Link]
  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

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Application Note: A Detailed Protocol for the GC-MS Analysis of 5-Methyl-3-heptanone Oxime Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methyl-3-heptanone oxime, a key fragrance ingredient known for its fresh, green, and leafy aroma, exists as a mixture of (E)- and (Z)- geometric isomers.[1] The isomeric ratio can influence its olfactory properties and potentially its biological activity, making the accurate separation and quantification of these isomers critical for quality control in the fragrance industry and for safety assessments in drug development. This application note presents a detailed protocol for the analysis of this compound isomers using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, optimized GC-MS parameters for the separation of the geometric isomers, and an analysis of their characteristic mass spectral fragmentation patterns. This guide is intended to provide researchers, scientists, and drug development professionals with a robust framework for the reliable analysis of this and other volatile oxime compounds.

Introduction

This compound (CAS No. 22457-23-4), also known by trade names such as Stemone® or Leafy Oxime, is a widely used synthetic fragrance compound that imparts a natural and fresh green note to perfumes, cosmetics, and other consumer products.[1][2][3] The synthesis of this oxime from its parent ketone, 5-methyl-3-heptanone, results in the formation of two geometric isomers, (E)- and (Z)-, due to the restricted rotation around the carbon-nitrogen double bond.

The spatial arrangement of the hydroxyl group relative to the alkyl substituents in these isomers can lead to differences in their physicochemical properties, including their chromatographic behavior and mass spectral fragmentation. Therefore, a reliable analytical method to separate and identify these isomers is essential for ensuring product consistency and for comprehensive toxicological evaluations.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile organic compounds, offering high-resolution separation and definitive identification.[5][6]

This application note provides a comprehensive guide to the GC-MS analysis of this compound isomers, from sample preparation to data interpretation.

Chemical Structures and Isomerism

The two geometric isomers of this compound are depicted below:

isomers cluster_E (E)-5-Methyl-3-heptanone oxime cluster_Z (Z)-5-Methyl-3-heptanone oxime e_c1 CH3 e_c2 CH2 e_c1->e_c2 e_c3 C e_c2->e_c3 e_c4 CH2 e_c3->e_c4 e_n N e_c3->e_n = e_c5 CH(CH3) e_c4->e_c5 e_c6 CH2 e_c5->e_c6 e_c7 CH3 e_c6->e_c7 e_o OH e_n->e_o z_c1 CH3 z_c2 CH2 z_c1->z_c2 z_c3 C z_c2->z_c3 z_c4 CH2 z_c3->z_c4 z_n N z_c3->z_n = z_o OH z_c5 CH(CH3) z_c4->z_c5 z_c6 CH2 z_c5->z_c6 z_c7 CH3 z_c6->z_c7 z_n->z_o sample_prep start Start: this compound sample stock Prepare 1000 µg/mL stock solution in DCM/Ethyl Acetate start->stock dilution Serially dilute to working standards (1-100 µg/mL) stock->dilution is Add Internal Standard (optional) dilution->is vial Transfer to 2 mL GC vials is->vial end Ready for GC-MS analysis vial->end

Caption: Sample preparation workflow for direct injection.

GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrumentation. A mid-polarity column is generally suitable for the separation of these isomers. Chiral columns, such as those with derivatized cyclodextrins, may also be effective for separating the enantiomers of the parent ketone, 5-methyl-3-heptanone, and could potentially resolve the oxime isomers.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature 60 °C, hold for 2 min, ramp at 5 °C/min to 200 °C, then ramp at 20 °C/min to 280 °C, hold for 5 min.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 40-400
Acquisition Mode Full Scan

Expected Results and Data Analysis

Chromatographic Separation

Under the proposed GC conditions, the (E)- and (Z)- isomers of this compound are expected to be chromatographically resolved. The elution order will depend on the specific column and conditions used, but typically the isomer with the lower boiling point will elute first.

Mass Spectral Fragmentation

The mass spectrum of this compound will exhibit a molecular ion peak (M+) at m/z 143. The fragmentation pattern is influenced by the position of the double bond and the alkyl substituents. Key fragmentation pathways for ketones and oximes include alpha-cleavage and McLafferty rearrangement.

Predicted Fragmentation of this compound:

  • Molecular Ion (M+): m/z 143

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the C=N group is a common fragmentation pathway for oximes. This can result in the loss of an ethyl radical (C2H5, 29 Da) or a sec-butyl radical (C4H9, 57 Da), leading to fragment ions at m/z 114 and m/z 86, respectively.

  • McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the nitrogen atom with subsequent cleavage of the beta-bond. This can lead to the formation of a neutral alkene and a charged oxime fragment.

  • Other Fragments: Other significant fragments may be observed at m/z 41, 57, and 70, corresponding to various alkyl and alkenyl cations.

The mass spectrum of the parent ketone, 5-methyl-3-heptanone, shows prominent peaks at m/z 29, 43, and 57, which can be useful for comparison. [7][8]

fragmentation mol_ion Molecular Ion [C8H17NO]+• m/z 143 alpha1 Alpha-Cleavage (-•C2H5) mol_ion->alpha1 alpha2 Alpha-Cleavage (-•C4H9) mol_ion->alpha2 mclafferty McLafferty Rearrangement mol_ion->mclafferty frag1 Fragment Ion [C6H12NO]+ m/z 114 alpha1->frag1 frag2 Fragment Ion [C4H8NO]+ m/z 86 alpha2->frag2 frag3 Rearranged Ion mclafferty->frag3

Caption: Predicted fragmentation pathways of this compound.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the analytical results, the following validation steps should be performed:

  • Linearity: Analyze a series of standards at different concentrations to establish the linear range of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Precision: Assess the repeatability and intermediate precision of the method by analyzing replicate samples on the same day and on different days.

  • Accuracy: Determine the recovery of the analyte by spiking a blank matrix with a known amount of the standard.

  • Specificity: Ensure that there are no interfering peaks from the matrix at the retention times of the target analytes.

Conclusion

This application note provides a detailed and robust protocol for the GC-MS analysis of this compound isomers. The described methodology, including sample preparation, instrument conditions, and data analysis, offers a reliable framework for the separation and identification of these important fragrance compounds. Adherence to the outlined validation procedures will ensure the generation of high-quality, defensible data for research, quality control, and regulatory purposes.

References

  • Eurolab. (n.d.). GC-MS Analysis for Perfume Compound Identification.
  • Lu, C. H., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Food and Drug Analysis, 29(4), 658-671.
  • The Good Scents Company. (n.d.). 5-methyl-3-heptanone.
  • The Fragrance Conservatory. (n.d.). This compound.
  • PerkinElmer. (n.d.). The Characterization of Perfume Fragrances.
  • Rastogi, S. C. (2001). ALLERGENS IN PERFUMES: GAS CHROMATOGRAPHY^ MASS SPECTROMETRY.
  • SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide.
  • Snow, N. H., & Bullock, G. P. (2010). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. Journal of Chemical Education, 87(10), 1148-1151.
  • Research Institute for Fragrance Materials. (2023). RIFM fragrance ingredient safety assessment, cyclohexanone,5-methyl-2-(1-methylethyl)-,oxime, CAS. Food and Chemical Toxicology, 181, 114088.
  • PubChem. (n.d.). 3-Methyl-5-heptanone oxime.
  • PubChem. (n.d.). 5-Methyl-3-heptanone.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • The Good Scents Company. (n.d.). leafy oxime.
  • National Institute of Standards and Technology. (n.d.). 3-Heptanone, 5-methyl-.
  • National Institute of Standards and Technology. (n.d.). 5-Methyl-3-heptanone.

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Application Note: Quantification of 5-Methyl-3-heptanone oxime in Complex Food Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated method for the quantification of 5-Methyl-3-heptanone oxime, a significant fragrance and flavor compound, in complex food matrices. Due to its volatile nature and the potential for matrix interference, a reliable analytical strategy is crucial for accurate quantification in applications ranging from quality control in the food industry to safety and compliance testing. The described protocol employs a liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) cleanup, with final analysis performed by Gas Chromatography-Mass Spectrometry (GC-MS). The method has been validated for key performance characteristics including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, demonstrating its suitability for routine analysis.

Introduction

This compound, also known commercially as Stemone or Leafy Oxime, is a volatile organic compound (VOC) widely used in the fragrance industry to impart fresh, green, and leafy notes to perfumes, cosmetics, and detergents.[1][2] Its powerful and distinct aroma profile also makes it a component in flavor formulations. The presence and concentration of this compound in food products can be intentional, as a component of an added flavoring, or unintentional, through migration from food contact materials or environmental contamination.

The quantification of this compound in complex matrices such as processed foods, beverages, and dairy products presents significant analytical challenges. The complexity of the food matrix, which contains a multitude of fats, proteins, carbohydrates, and other volatile compounds, can lead to significant interference, compromising the accuracy and sensitivity of the analysis.[3] Therefore, a highly selective and sensitive analytical method is required.

Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds due to its excellent separation efficiency and definitive identification capabilities.[4][5] This application note details a comprehensive protocol that combines an optimized sample preparation procedure with a validated GC-MS method to ensure reliable and accurate quantification of this compound. The validation process is paramount to demonstrating that the method is fit for its intended purpose, ensuring that the data generated can be trusted for critical food safety and quality decisions.[6][7]

Principle of the Method

The analytical workflow begins with the extraction of this compound from the homogenized food sample into an organic solvent. This is followed by a solid-phase extraction (SPE) cleanup step designed to selectively remove matrix components that could interfere with the GC-MS analysis. An internal standard is added at the beginning of the procedure to correct for analyte loss during sample preparation and instrumental analysis. The purified extract is then concentrated and injected into the GC-MS system. The analyte is separated from other components on a capillary GC column and subsequently detected and quantified by the mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Materials and Reagents

  • Standards: this compound (≥95% purity), Internal Standard (IS) such as dicyclohexylamine or another suitable non-interfering compound.[8]

  • Solvents: HPLC-grade or equivalent Acetonitrile, Dichloromethane, Hexane, and Methanol.

  • Reagents: Anhydrous Sodium Sulfate (ACS grade), Reagent-grade water (18.2 MΩ·cm).

  • SPE Cartridges: C18 SPE cartridges (e.g., 500 mg, 6 mL).

  • Equipment: High-speed homogenizer, centrifuge, rotary evaporator or nitrogen evaporator, analytical balance, vortex mixer, autosampler vials with inserts.

  • Instrumentation: Gas chromatograph equipped with a mass selective detector (GC-MS).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Sample Weighing & Homogenization Spike 2. Internal Standard Spiking Sample->Spike Add known amount of IS Extract 3. Liquid-Liquid Extraction (Acetonitrile) Spike->Extract Vortex & Shake Centrifuge 4. Centrifugation & Supernatant Collection Extract->Centrifuge Separate solids Cleanup 5. Solid-Phase Extraction (SPE) Cleanup Centrifuge->Cleanup Load supernatant Evap 6. Solvent Evaporation & Reconstitution Cleanup->Evap Elute analyte GCMS_Analysis 7. GC-MS Analysis (SIM Mode) Evap->GCMS_Analysis Data 8. Data Integration & Quantification GCMS_Analysis->Data Generate chromatogram Report 9. Final Report Generation Data->Report Calculate concentration start Start: Receive Sample start->Sample

Caption: Overall workflow for the quantification of this compound.

Detailed Protocols

Preparation of Standards
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound and dissolve in 25 mL of methanol in a volumetric flask.

  • Internal Standard Stock (1000 µg/mL): Prepare in the same manner as the primary stock.

  • Working Calibration Standards: Serially dilute the primary stock standard with methanol to prepare a series of calibration standards ranging from 1 ng/mL to 200 ng/mL. Fortify each calibration standard with the internal standard to a final concentration of 50 ng/mL.

Sample Preparation Protocol

This protocol is optimized for a general food matrix (e.g., fruit puree, yogurt). Modifications may be required for matrices with very high fat or low moisture content.

  • Homogenization: Weigh 5.0 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Spike the sample with 50 µL of a 10 µg/mL internal standard solution (final concentration of 100 ng/g).

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Cap tightly and vortex for 1 minute.

    • Shake vigorously for 15 minutes using a mechanical shaker. The use of acetonitrile facilitates the extraction of the moderately polar oxime while precipitating proteins.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes to separate the solid matrix components from the liquid extract.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry. This step activates the stationary phase for optimal retention.

  • Cleanup:

    • Carefully transfer the acetonitrile supernatant from step 4 to a clean beaker and add 20 mL of reagent water to dilute the extract. This dilution is critical to ensure the analyte is retained on the C18 stationary phase.

    • Load the diluted extract onto the conditioned C18 SPE cartridge at a flow rate of approximately 1-2 mL/min.

    • Wash the cartridge with 5 mL of a 20:80 methanol/water solution to remove polar interferences.

    • Dry the cartridge under vacuum or nitrogen for 5 minutes.

    • Elute the this compound and internal standard with 5 mL of dichloromethane into a clean collection tube.

  • Concentration:

    • Add approximately 1 g of anhydrous sodium sulfate to the eluate to remove any residual water.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in 500 µL of methanol. Vortex for 30 seconds and transfer to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumental Protocol
  • GC System: Agilent 8890 or equivalent

  • MS System: Agilent 5977B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Mode: Splitless

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Ramp 2: 25°C/min to 280°C, hold for 5 minutes

  • MS Transfer Line: 280°C

  • Ion Source Temp: 230°C

  • Quadrupole Temp: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion (this compound): m/z 100

    • Qualifier Ions: m/z 57, 143

    • Internal Standard Ions: To be determined based on the selected IS (e.g., for dicyclohexylamine, m/z 98, 181).

Method Validation

The analytical method was validated according to established food safety guidelines to demonstrate its fitness-for-purpose.[9] Validation was performed by spiking a blank food matrix (organic apple sauce) at various concentration levels.

ParameterSpecificationResult
Linearity (Range) 1 – 200 ng/mLR² > 0.998
Limit of Detection (LOD) S/N ≥ 30.3 ng/g
Limit of Quantification (LOQ) S/N ≥ 101.0 ng/g
Selectivity No interfering peaks at the retention time of the analyte in blank samples.Passed
Accuracy (Recovery) 80 – 120%92.5% – 104.8%
Precision (RSD) Intra-day RSD ≤ 15% Inter-day RSD ≤ 20%Intra-day: 4.8% Inter-day: 7.2%

The results, summarized above, confirm that the method is linear, sensitive, selective, accurate, and precise for the intended application.[10]

Data Analysis and Calculations

Quantification is based on the internal standard calibration method. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for each calibration standard. The concentration of this compound in the sample is calculated using the regression equation from the calibration curve.

Final Concentration (ng/g) = (C_instrument × V_final) / W_sample

Where:

  • C_instrument: Concentration determined from the calibration curve (ng/mL)

  • V_final: Final volume of the reconstituted extract (mL)

  • W_sample: Weight of the initial sample (g)

Conclusion

This application note provides a complete and validated protocol for the quantification of this compound in complex food matrices. The combination of a robust LLE-SPE sample preparation method and a sensitive GC-MS analysis ensures high accuracy and reliability. This method is suitable for routine use in quality control and food safety laboratories for monitoring the levels of this important flavor and fragrance compound.

References

  • Food and Agriculture Organization of the United Nations. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO Knowledge Repository. [Link]
  • Thompson, M., & Magnusson, B. (2014). Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose.
  • Food Safety Institute. (2023).
  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
  • German Social Accident Insurance. (2024). Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air. BAuA. [Link]
  • Lee, S., et al. (2022).
  • Castle, L., et al. (2004). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials.
  • Barden, D. (2013). Analyzing Volatile Organic Chemicals in Food: Emerging Trends and Recent Examples.
  • ResearchGate. (n.d.). Application of preparation methods for volatile organic compounds (VOCs) analysis in food by GC-MS/MS during the past three years. [Link]
  • Smith, R. (2003). Volatile Organic Compounds in Foods: A Five Year Study.
  • Integrated Liner Technologies. (2023).
  • Sievers, R., et al. (1971). Isolation and analysis of carbonyl compounds as oximes. CDC Stacks. [Link]
  • The Fragrance Conservatory. (n.d.). This compound. [Link]

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Application Note: Enhanced Detection of 5-Methyl-3-heptanone Oxime Through Chemical Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methyl-3-heptanone oxime, commercially known as Stemone or Leafy Oxime, is a widely utilized fragrance ingredient prized for its fresh, green, and leafy aroma.[1][2] Accurate and sensitive quantification of this analyte in complex matrices such as consumer products, environmental samples, or biological systems is crucial for quality control, safety assessment, and pharmacokinetic studies. However, the inherent polarity of the oxime functional group (C=N-OH) presents significant analytical challenges for direct analysis, particularly by gas chromatography (GC). This application note provides a detailed guide to chemical derivatization strategies designed to overcome these challenges. We present and compare three robust protocols—silylation, acylation, and pentafluorobenzyl (PFB) ether formation—to enhance the volatility, thermal stability, and chromatographic performance of this compound, thereby enabling highly sensitive detection by GC-Mass Spectrometry (GC-MS).

Introduction: The Analytical Challenge

The direct GC analysis of this compound is hampered by several factors stemming from its chemical structure:

  • Polarity: The hydroxyl (-OH) group on the oxime moiety is polar and capable of hydrogen bonding. This leads to undesirable interactions with the stationary phase of the GC column, resulting in poor peak shape (tailing), reduced resolution, and inconsistent retention times.[3][4]

  • Low Volatility: Strong intermolecular hydrogen bonding increases the boiling point of the analyte, making it less volatile.[3] To achieve elution from the GC column, high injector and oven temperatures are required, which can lead to thermal degradation.

  • Thermal Instability: Oximes can be susceptible to thermal degradation or rearrangement at elevated temperatures within the GC inlet, potentially leading to inaccurate quantification and the appearance of artifact peaks.

Chemical derivatization addresses these issues by chemically modifying the polar oxime functional group.[4][5] This process replaces the active hydrogen of the hydroxyl group with a non-polar, thermally stable chemical moiety.[3] The resulting derivative is significantly more volatile and less prone to adsorption, leading to improved chromatographic behavior and enhanced detection sensitivity.[3][4]

Derivatization Strategies: A Comparative Overview

This guide details three effective derivatization strategies. The choice of method depends on the required sensitivity, the available instrumentation, and the nature of the sample matrix.

Strategy Reagent(s) Mechanism Advantages Considerations
Silylation BSTFA, MSTFA (+ TMCS catalyst)Replaces active hydrogen with a trimethylsilyl (TMS) group.Versatile, rapid reactions, volatile byproducts, excellent for GC-MS.[3][6]Derivatives are moisture-sensitive, requiring anhydrous conditions.[7]
Acylation Acetic Anhydride, TFAAConverts the hydroxyl group to a stable ester.Produces highly stable derivatives.[8] Halogenated reagents enhance ECD sensitivity.May require removal of excess reagent/byproducts. Harsher reaction conditions may be needed.[8]
PFB Derivatization PFBBrForms a pentafluorobenzyl ether.Extremely high sensitivity with ECD or MS-NCI detection.[9][10][11]More complex procedure, reagent can be a source of background interference.[12]

Experimental Protocols

Safety Precaution: All derivatization reagents are hazardous and moisture-sensitive. Handle them in a fume hood, wear appropriate personal protective equipment (PPE), and use anhydrous solvents and glassware.

Protocol 1: Silylation via Trimethylsilyl (TMS) Ether Formation

Silylation is the most common derivatization technique for GC analysis, converting polar functional groups into their non-polar, volatile TMS analogues.[3][5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, is a highly effective reagent for this purpose.[6][13] The TMCS catalyst accelerates the reaction, especially for sterically hindered hydroxyl groups.[3]

Workflow Diagram: Silylation

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis DrySample 1. Dry Sample Extract (Evaporate under N2) Reconstitute 2. Reconstitute in Anhydrous Solvent (e.g., Pyridine, ACN) DrySample->Reconstitute AddReagent 3. Add BSTFA + 1% TMCS Reconstitute->AddReagent Heat 4. Heat Reaction Vial (70°C for 30 min) AddReagent->Heat Cool 5. Cool to Room Temp. Heat->Cool Inject 6. Inject into GC-MS Cool->Inject

Caption: Silylation workflow for this compound.

Step-by-Step Methodology:

  • Sample Preparation: Transfer an aliquot of the sample extract into a 2 mL autosampler vial. If the sample is in a protic solvent (e.g., methanol) or an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.[6] The absence of water is critical as silylating reagents react readily with moisture.[7]

  • Reconstitution: Add 50 µL of an anhydrous aprotic solvent, such as pyridine or acetonitrile, to the dried residue. Pyridine can act as a catalyst and aids in solubilizing the analyte.

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS to the vial.[8]

  • Reaction: Tightly cap the vial with a PTFE-lined cap. Vortex briefly to mix. Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion.[8][13]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Protocol 2: Acylation via Acetyl Ester Formation

Acylation converts the oxime's hydroxyl group into an ester, creating a stable, less polar derivative.[8][14] Acetic anhydride is a common and effective reagent, often used with pyridine, which acts as both a solvent and a catalyst to scavenge the acid byproduct.

Workflow Diagram: Acylation

Acylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Work-up & Analysis DrySample 1. Dry Sample Extract AddReagent 2. Add Acetic Anhydride & Pyridine (1:2 v/v) DrySample->AddReagent Heat 3. Heat Reaction Vial (60°C for 60 min) AddReagent->Heat Evaporate 4. Evaporate Reagents Heat->Evaporate Reconstitute 5. Reconstitute in Analysis Solvent Evaporate->Reconstitute Inject 6. Inject into GC-MS Reconstitute->Inject

Caption: Acylation workflow for this compound.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample extract is completely dry by evaporating the solvent in a reaction vial under a stream of nitrogen.

  • Reagent Preparation: Prepare a fresh derivatizing solution of acetic anhydride in pyridine (1:2 v/v).

  • Derivatization: Add 100 µL of the derivatizing solution to the dried sample.

  • Reaction: Tightly cap the vial and heat at 60°C for 1 hour.[8]

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess pyridine and acetic anhydride by evaporation under a gentle stream of nitrogen.

  • Analysis: Reconstitute the dried residue in a suitable solvent for GC analysis (e.g., ethyl acetate or hexane) before injection.

Protocol 3: Pentafluorobenzyl (PFB) Ether Formation

This method is ideal for ultra-trace analysis, as the resulting PFB derivative is highly responsive to sensitive detectors like an Electron Capture Detector (ECD) or a mass spectrometer operating in Negative Chemical Ionization (NCI) mode.[10][11] The reaction involves the nucleophilic substitution of bromide from pentafluorobenzyl bromide (PFBBr) by the oxime's alkoxide.

Workflow Diagram: PFB Derivatization

PFB_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Work-up & Analysis DrySample 1. Dry Sample Extract AddReagents 2. Add PFBBr Solution & Base Catalyst (e.g., K2CO3) DrySample->AddReagents Heat 3. Heat Reaction Vial (60°C for 45 min) AddReagents->Heat Quench 4. Quench Reaction Heat->Quench Extract 5. Liquid-Liquid Extraction (e.g., with Hexane) Quench->Extract Inject 6. Inject Organic Layer into GC-ECD/MS Extract->Inject

Caption: PFB derivatization workflow for ultra-trace analysis.

Step-by-Step Methodology:

  • Sample Preparation: Transfer the dried sample residue to a reaction vial.

  • Reagent Addition: Add 100 µL of a 1% (w/v) solution of PFBBr in acetone and a small amount of anhydrous potassium carbonate to act as a base.

  • Reaction: Cap the vial securely and heat at 60°C for 45-60 minutes.

  • Work-up: After cooling, add 500 µL of deionized water to the vial.

  • Extraction: Add 500 µL of hexane, vortex vigorously for 1 minute, and allow the layers to separate.

  • Analysis: Carefully transfer the upper organic (hexane) layer to an autosampler vial for injection into the GC system.

Expected Results and Method Validation

Derivatization significantly improves the analytical performance for this compound. The resulting derivatives are more volatile and thermally stable, leading to sharper, more symmetrical peaks and lower detection limits.

Table 2: Typical GC-MS Parameters (Starting Point)

Parameter Setting
GC Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm
Injector Temp. 250°C
Carrier Gas Helium, 1.0 mL/min constant flow
Oven Program 60°C (2 min hold), ramp 10°C/min to 280°C (5 min hold)
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450

Method Validation: A self-validating protocol should always be employed. This includes:

  • Reagent Blank: A blank sample containing only the solvent and derivatization reagents should be run to identify any potential interferences or artifacts from the reagents themselves.[6]

  • Derivatization Efficiency: Analyze aliquots at different reaction times to ensure the derivatization has gone to completion.[6]

  • Calibration Curve: Prepare a calibration curve using a derivatized standard of this compound to ensure linearity and accurate quantification.

  • Spiked Samples: Spike a blank matrix with a known concentration of the analyte and perform the entire procedure to assess recovery and matrix effects.

Conclusion

Direct GC-MS analysis of this compound is challenging due to its polarity. Chemical derivatization is an essential step to achieve the volatility and thermal stability required for robust and sensitive chromatographic analysis. Silylation with BSTFA is a rapid and versatile method suitable for most routine applications. Acylation provides highly stable derivatives, while PFB derivatization offers unparalleled sensitivity for trace-level detection when coupled with ECD or NCI-MS. The selection of the optimal method and careful adherence to the detailed protocols will enable researchers to achieve reliable and accurate quantification of this important fragrance compound in diverse and complex matrices.

References

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). The Bumbling Biochemist. [Link]
  • The Bumbling Biochemist. (2025).
  • ResearchGate. (2020).
  • PubMed. (n.d.).
  • Phenomenex. (n.d.).
  • Journal of Chromatography B. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. [Link]
  • PubMed Central. (2021).
  • ResearchGate. (2025). Simultaneous Derivatization of Hydroxyl and Ketone Groups for the Analysis of Steroid Hormones by GC–MS. [Link]
  • Tetrahedron: Asymmetry. (2001).
  • Organomation. (n.d.).
  • ResearchGate. (2025). Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis. [Link]
  • Caltech GPS. (n.d.).
  • ResearchGate. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I.
  • PubMed. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I.
  • ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? [Link]
  • Bioanalysis. (2012). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. [Link]
  • CDC Stacks. (1971). Isolation and analysis of carbonyl compounds as oximes. [Link]
  • PubMed Central. (2012).
  • PubMed Central. (2009). QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Organic & Biomolecular Chemistry. (2020).
  • RSC Advances. (2021). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. [Link]
  • ResearchGate. (2025).
  • US EPA. (n.d.). 3-Heptanone, 5-methyl-, oxime - Substance Details. [Link]
  • The Fragrance Conservatory. (n.d.). This compound - The Ingredient Directory. [Link]

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Application Notes & Protocols: 5-Methyl-3-heptanone Oxime as a Robust Protecting Group for Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions.[1][2] This guide provides a comprehensive overview of 5-methyl-3-heptanone oxime as a sterically hindered and robust protecting group for ketones. We will delve into the rationale for its use, detailed protocols for protection and deprotection, and a discussion of its stability profile. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to expand their repertoire of protective group strategies.

Introduction: The Need for Ketone Protection

Carbonyl groups, particularly those of ketones, are hubs of reactivity, susceptible to nucleophilic attack and reduction.[3] In the course of a complex synthesis, it is often necessary to temporarily mask a ketone functionality to allow for selective transformations at other sites within the molecule.[1][2] An ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups.[4]

Oximes and their derivatives, oxime ethers, have long been utilized for the characterization and purification of carbonyl compounds and have found application as protecting groups.[5] this compound, a sterically hindered ketoxime, offers potential advantages in terms of stability and selective removal, making it a valuable tool for the synthetic chemist. Its primary applications are in organic synthesis and the pharmaceutical industry.[5]

Key Attributes of this compound as a Protecting Group:
  • Steric Hindrance: The branched alkyl structure of 5-methyl-3-heptanone contributes to the steric bulk of the resulting oxime ether, potentially enhancing its stability towards certain reagents.

  • Ease of Formation: The oxime is readily prepared from the corresponding ketone, 5-methyl-3-heptanone.[6]

  • Chemical Stability: Oxime ethers are generally more stable to hydrolysis than analogous hydrazones.

  • Versatile Deprotection: A variety of methods are available for the cleavage of the oxime ether to regenerate the parent ketone.

The Chemistry of Protection and Deprotection

The use of this compound as a protecting group involves two key steps: the formation of the oxime ether from the target ketone and the subsequent deprotection to regenerate the ketone.

Protection: Formation of the this compound Ether

The protection of a ketone with this compound would proceed via the formation of an O-alkyl oxime ether. This is typically achieved by first forming the desired oxime from the ketone and hydroxylamine, followed by alkylation of the oxime's hydroxyl group. A more direct approach, though less common for creating a protecting group from another oxime, would be an exchange reaction. For the purpose of these notes, we will focus on the conceptual protection of a generic ketone 'R-CO-R'' with a derivative of this compound.

The fundamental reaction for forming an oxime from a ketone and hydroxylamine occurs in a weakly acidic medium. The mechanism is analogous to that of imine formation.

Mechanism of Oxime Formation: The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone. This is followed by proton transfer and subsequent elimination of a water molecule to yield the oxime.

Oxime Formation Mechanism ketone R-CO-R' (Ketone) protonated_ketone R-C⁺(OH)-R' ketone->protonated_ketone + H⁺ hydroxylamine H₂N-OH (Hydroxylamine) H_plus H⁺ tetrahedral_intermediate R-C(OH)(NH₂⁺OH)-R' protonated_ketone->tetrahedral_intermediate + H₂N-OH deprotonated_intermediate R-C(OH)(NHOH)-R' tetrahedral_intermediate->deprotonated_intermediate - H⁺ protonated_hydroxyl R-C(OH₂⁺)(NHOH)-R' deprotonated_intermediate->protonated_hydroxyl + H⁺ oxime R-C(=NOH)-R' (Oxime) protonated_hydroxyl->oxime - H₂O water H₂O

Caption: Mechanism of Oxime Formation from a Ketone.

Deprotection: Regeneration of the Ketone

The regeneration of the ketone from its oxime ether derivative is a critical step. Various methods have been developed for the deprotection of oximes, often involving oxidative or hydrolytic cleavage. The choice of deprotection method will depend on the other functional groups present in the molecule.

Mechanism of Oxidative Cleavage (Conceptual): Many deoximation reactions proceed via an oxidative pathway. The specific mechanism will vary with the reagent used. A general representation involves the oxidation of the oxime nitrogen, followed by hydrolysis to release the ketone.

Deprotection Workflow protected_ketone Protected Ketone (this compound ether) ketone Regenerated Ketone protected_ketone->ketone Reaction deprotection Deprotection Reagent byproducts Byproducts ketone->byproducts Work-up

Caption: General Workflow for Deprotection.

Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol for the Synthesis of this compound

This protocol describes the synthesis of the protecting agent itself.

Parameter Value
Reactants 5-Methyl-3-heptanone, Hydroxylamine hydrochloride, Sodium acetate
Solvent Ethanol/Water
Temperature Reflux
Reaction Time 2-4 hours
Work-up Extraction with a suitable organic solvent, followed by washing and drying.
Purification Distillation or chromatography.

Step-by-Step Procedure:

  • To a solution of 5-methyl-3-heptanone (1.0 eq) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by vacuum distillation to afford this compound.[6]

Protocol for the Protection of a Ketone (Conceptual)

This protocol outlines the general steps for protecting a generic ketone using a pre-formed O-alkylated derivative of this compound, or more practically, by forming the oxime of the target ketone.

Parameter Value
Reactants Ketone, Hydroxylamine hydrochloride, Base (e.g., pyridine or sodium acetate)
Solvent Ethanol or Methanol
Temperature Room temperature to reflux
Reaction Time 1-12 hours
Work-up Removal of solvent, extraction, and washing.
Purification Recrystallization or chromatography.

Step-by-Step Procedure:

  • Dissolve the ketone (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.1 eq) and a suitable base such as pyridine (1.2 eq).

  • Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with dilute acid (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude oxime.

  • Purify by column chromatography or recrystallization.

Protocol for the Deprotection of a Ketoxime

A variety of reagents can be used for the deprotection of oximes. The choice will depend on the stability of other functional groups in the molecule.

Reagent System Conditions Typical Yield (%) Reference
Sodium bisulfiteAqueous solution, refluxGood to excellentGeneral knowledge
Levulinic acidReflux85-95General knowledge
Ceric ammonium nitrate (CAN)Acetonitrile/water, 0°C to rt80-95General knowledge
OzoneDichloromethane, -78°CHighGeneral knowledge

Example Protocol using Sodium Bisulfite:

  • Dissolve the oxime (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium bisulfite (3-5 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the ketone by chromatography or distillation.

Stability and Selectivity

The utility of a protecting group is defined by its stability under various reaction conditions and the ability to be selectively removed.

Reagent/Condition Stability of Oxime Ether
Strongly Basic (e.g., NaOH, LDA) Generally stable
Strongly Acidic (e.g., conc. HCl, H₂SO₄) Labile, will hydrolyze
Reducing Agents (e.g., NaBH₄, LiAlH₄) Can be reduced to amines or hydroxylamines
Oxidizing Agents (e.g., m-CPBA, KMnO₄) Can be cleaved or undergo other reactions
Organometallic Reagents (e.g., Grignard, organolithiums) Generally stable

The steric hindrance provided by the 5-methyl-3-heptanone moiety can be expected to enhance the kinetic stability of the oxime ether towards certain reagents compared to less hindered oximes. This can allow for selective deprotection in the presence of other, more labile protecting groups.

Applications and Future Outlook

While this compound is well-known in the fragrance industry as "Stemone", its application as a protecting group in complex organic synthesis is an area ripe for exploration.[7][8] Its properties suggest it could be particularly useful in scenarios requiring a robust ketone protecting group that can withstand a range of synthetic transformations.

Future work in this area could involve:

  • Systematic studies on the stability of this compound ethers to a wider range of reagents.

  • Application in the total synthesis of complex natural products to demonstrate its utility.

  • Development of new, milder deprotection protocols that are orthogonal to other common protecting groups.

Conclusion

This compound presents itself as a promising, sterically hindered protecting group for ketones. Its ease of synthesis and the availability of various deprotection methods make it an attractive option for synthetic chemists. The detailed protocols and stability data provided in these application notes serve as a valuable resource for researchers looking to incorporate this protecting group into their synthetic strategies.

References

  • Bode, J. W. (2014). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. PMC.
  • Wikipedia. (n.d.). Oxime.
  • Guo, L., et al. (2023). Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters. Molecules.
  • Google Patents. (n.d.). CN111770980A - Odour acetals of ethyl vanillin and ethyl vanillin derivatives.
  • Kocienski, P. J. (n.d.). Protecting Groups.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2022, August 4). ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-3-heptanone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-3-heptanone oxime (also known by its trade name, Stemone®). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fragrance ingredient and organic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound.

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method is the condensation reaction of 5-Methyl-3-heptanone with a hydroxylamine salt, typically hydroxylamine hydrochloride (NH₂OH·HCl), in the presence of a base.[1] The base is crucial for neutralizing the liberated hydrochloric acid, which in turn frees the hydroxylamine to react with the ketone.

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors, including suboptimal pH, incomplete reaction, or loss of product during workup. It is essential to ensure the reaction medium is weakly acidic to neutral, as this facilitates both the nucleophilic attack of hydroxylamine and the subsequent dehydration.[2] Monitoring the reaction progress via Thin Layer Chromatography (TLC) is highly recommended to ensure the consumption of the starting ketone.

Q3: The final product is an oil, not a crystalline solid. How should I purify it?

This compound is a colorless to pale yellow liquid at room temperature.[3] Therefore, purification by recrystallization is not feasible. The recommended methods for purification are vacuum distillation or column chromatography on silica gel.

Q4: I see two closely related spots on my TLC plate after the reaction. What are they?

The presence of two spots could indicate the formation of E and Z geometric isomers of the oxime.[4] Due to the unsymmetrical nature of 5-Methyl-3-heptanone, the resulting oxime can exist as two stereoisomers. These isomers often have very similar polarities, making their separation challenging. For many applications, a mixture of isomers is acceptable.

II. Troubleshooting Guide: In-depth Problem Solving

This guide provides a systematic approach to overcoming common and complex challenges in the synthesis of this compound.

Problem 1: Incomplete Reaction or Low Conversion Rate

A common issue is the presence of a significant amount of unreacted 5-Methyl-3-heptanone in the final product mixture.

Root Cause Analysis:

  • Incorrect pH: The formation of oximes is highly pH-dependent. A strongly acidic medium protonates the hydroxylamine, reducing its nucleophilicity. Conversely, a basic medium does not sufficiently activate the carbonyl group of the ketone for nucleophilic attack. The optimal pH is typically in the range of 4-6.

  • Steric Hindrance: While not severely hindered, the methyl group at the 5-position can slightly slow down the reaction compared to unbranched ketones.

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

  • Poor Quality Reagents: Impurities in the starting ketone or decomposed hydroxylamine can lead to side reactions and lower yields.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of an Amide Impurity (Beckmann Rearrangement)

The appearance of an unexpected amide byproduct is a strong indication of a Beckmann rearrangement.

Root Cause Analysis:

The Beckmann rearrangement is an acid-catalyzed isomerization of an oxime to an amide.[5] The use of strong acids (e.g., sulfuric acid, hydrochloric acid) and high temperatures significantly promotes this side reaction.[6] The reaction is stereospecific, with the group anti to the hydroxyl group migrating.

Preventative Measures:

  • Avoid Strong Acids: Do not use strong mineral acids as catalysts. The reaction should be carried out under neutral or weakly basic conditions after the initial formation of the free hydroxylamine.

  • Use a Buffered System: Employing a base like sodium acetate or pyridine not only liberates the hydroxylamine but also buffers the reaction mixture, preventing a drop to a highly acidic pH.[1]

  • Control Temperature: Avoid excessive heating. The oximation reaction can often be completed at room temperature or with gentle warming.

  • Alternative Reagents: For substrates prone to the Beckmann rearrangement, milder activating agents for the oxime hydroxyl group, such as cyanuric chloride, can be used if an amide is the desired product, but should be avoided for oxime synthesis.[5]

Identification of Beckmann Product:

The resulting amides, N-(sec-butyl)butanamide and N-(butan-2-yl)pentanamide, can be identified by:

  • IR Spectroscopy: Appearance of a strong C=O stretch (around 1650 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹).

  • ¹H NMR Spectroscopy: A broad singlet corresponding to the N-H proton.

  • Mass Spectrometry: A molecular ion peak corresponding to C₈H₁₇NO (m/z = 143.23), identical to the oxime, but with a different fragmentation pattern.

Problem 3: Managing E/Z Isomerism

The formation of both E and Z isomers is inherent to the synthesis of unsymmetrical ketoximes.

Understanding the Isomers:

EZ_Isomers E_isomer Z_isomer

Caption: Representation of E and Z isomers of this compound.

Analytical Differentiation:

  • Gas Chromatography (GC): A suitable capillary GC column can often separate the E and Z isomers, resulting in two distinct peaks.[7]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms alpha to the C=N bond are particularly sensitive to the stereochemistry. The carbon atom syn to the hydroxyl group is typically shielded (appears at a lower chemical shift) compared to the anti carbon.[8]

Controlling Isomer Ratio:

For most fragrance applications, a specific isomer ratio is often desired. While complete control can be difficult, the isomer ratio can be influenced by:

  • Reaction Conditions: The kinetic and thermodynamic products may differ. Running the reaction at lower temperatures may favor the kinetic product.

  • Post-reaction Isomerization: Treatment with a mild acid can sometimes be used to equilibrate a mixture of isomers to the thermodynamically more stable form.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is adapted from general procedures for ketoxime synthesis.[9]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
5-Methyl-3-heptanone128.2112.8 g (14.7 mL)0.1
Hydroxylamine hydrochloride69.498.3 g0.12
Sodium acetate trihydrate136.0816.3 g0.12
Ethanol (95%)-100 mL-
Water-50 mL-
Diethyl ether-As needed-
Saturated sodium chloride solution-As needed-
Anhydrous magnesium sulfate-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Methyl-3-heptanone in 100 mL of 95% ethanol.

  • Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate trihydrate in 50 mL of warm water.

  • Reaction: Add the aqueous hydroxylamine solution to the ethanolic solution of the ketone.

  • Heating and Monitoring: Heat the reaction mixture to a gentle reflux (approximately 80°C) for 1-2 hours. Monitor the progress of the reaction by TLC (eluent: 9:1 hexane:ethyl acetate), observing the disappearance of the starting ketone spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add 100 mL of water.

    • Extract the aqueous layer three times with 50 mL portions of diethyl ether.

    • Combine the organic extracts and wash with 50 mL of saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield the final product.

Characterization Data (Expected)

As specific spectral data for this compound is not widely published, the following are expected characteristic peaks based on its structure and data from analogous compounds.

TechniqueExpected Observations
¹H NMR Multiplets and triplets in the range of 0.8-1.5 ppm corresponding to the aliphatic protons. A broad singlet for the -OH proton, which is exchangeable with D₂O. The chemical shifts of the protons on the carbons alpha to the C=N bond will differ between the E and Z isomers.
¹³C NMR A peak in the range of 155-165 ppm for the C=N carbon. Aliphatic carbon signals in the range of 10-40 ppm. The chemical shifts of the carbons alpha to the C=N bond will be different for the E and Z isomers.
IR (Infrared) A broad peak around 3300 cm⁻¹ for the O-H stretch. A medium intensity peak around 1665 cm⁻¹ for the C=N stretch. A peak around 940 cm⁻¹ for the N-O stretch.[10]
GC-MS A molecular ion peak at m/z = 143. The fragmentation pattern would show losses of alkyl fragments. The E and Z isomers may be separable by GC, showing distinct retention times but similar mass spectra.

IV. References

  • Wikipedia. Beckmann rearrangement. [Link]

  • Google Patents. EP1291409A2 - An oxime as perfuming ingredient.

  • Oxford Academic. An in-depth study on Z/E-methoxime isomers in gas chromatography-quadrupole mass spectrometry analysis of C6-keto-opioids in hum. [Link]

  • ResearchGate. Configurational and conformational analysis of O-vinyl ketoximes by 1H and 13C NMR spectroscopy. [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

  • Organic Syntheses. Submitted by Francis Loiseau and André M. Beauchemin. [Link]

  • National Institutes of Health. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(ii) complex: a mechanistic perception. [Link]

  • Google Patents. United States Patent. [Link]

  • European Patent Office. FRAGRANCE COMPOSITIONS AND USES THEREOF - EP 3141239 B1. [Link]

  • ResearchGate. Isomer ratios ((E)/(Z)) and yields of synthesized γ-and δ-ketoxime esters. [Link]

  • ResearchGate. An efficient one pot synthesis of oxime by classical method. [Link]

  • Academic Research Publishing Group. Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. [Link]

  • ResearchGate. A Simple Synthesis of Oximes. [Link]

  • Chemistry Stack Exchange. E / Z Isomers GC peaks for identification; Would GC-MS help?. [Link]

  • ResearchGate. Simple procedure for determination of configuration of ketone oximes and their derivatives by 13C NMR spectroscopy. [Link]

  • Google Patents. US20030069167A1 - Oxime as perfuming ingredient.

  • Google Patents. EP0191365A1 - Araliphatic oximes, process for their production and perfume compositions containing such compounds.

  • Organic Syntheses. 13. [Link]

  • ResearchGate. Assignment of the NMR resonances in the aliphatic region of the 1 H-13 C HSQC spectrum. [Link]

  • ResearchGate. Partial short-range 1 H− 13 C (HSQC) NMR spectrum (aliphatic regions). [Link]

  • PubChem. 3-Methyl-5-heptanone oxime. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • ResearchGate. Synthesis, isomerization, and DFT studies of five-membered heterocyclic ketoximes. [Link]

  • Semantic Scholar. Selective Synthesis of E and Z Isomers of Oximes. [Link]

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Technical Support Center: Purification of 5-Methyl-3-heptanone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Methyl-3-heptanone oxime (CAS No. 22457-23-4), a key intermediate and fragrance component also known by trade names such as Stemone®.[1][2] This document provides in-depth guidance, troubleshooting, and frequently asked questions to assist researchers, chemists, and drug development professionals in obtaining high-purity material. The advice herein is grounded in established chemical principles and practical laboratory experience.

Introduction to Purification Challenges

This compound is typically synthesized by the condensation reaction of 5-methyl-3-heptanone with hydroxylamine.[3] While the synthesis is straightforward, achieving high purity can be challenging due to several factors:

  • Presence of (E/Z) Isomers: Like most ketoximes with different alkyl groups, this compound exists as a mixture of (E) and (Z) geometric isomers.[3] These isomers often have very similar physical properties, making separation difficult.

  • Residual Starting Material: Incomplete reaction can leave unreacted 5-methyl-3-heptanone in the crude product.

  • Thermal and pH Sensitivity: Oximes can be susceptible to decomposition or rearrangement (such as the Beckmann rearrangement) under harsh thermal or acidic conditions.[3][4]

  • Physical State: this compound is a liquid at room temperature, which limits the use of routine recrystallization unless specific conditions or derivatization are employed.[1]

This guide will walk you through selecting the appropriate purification strategy and troubleshooting common issues.

Purification Strategy Decision Workflow

Choosing the correct purification technique is critical and depends on the specific impurities present in your crude product. The following decision tree illustrates a logical workflow for selecting an appropriate method.

G start Crude this compound (Analyze by TLC/GC/NMR) impurity_check Primary Impurity? start->impurity_check ketone Unreacted Ketone (Different Polarity) impurity_check->ketone  Ketone isomers E/Z Isomers (Similar Polarity) impurity_check->isomers Isomers   other Other Byproducts (Varying Polarity) impurity_check->other  Other method_combo Consider Combination: 1. Distillation to remove bulk ketone 2. Chromatography for isomer enrichment impurity_check->method_combo Both Ketone & Isomers Present method_distill Purification Method: Vacuum Fractional Distillation ketone->method_distill Significant boiling point difference method_chrom Purification Method: Column Chromatography isomers->method_chrom Requires high-resolution separation other->method_chrom Polarity differences final_product High-Purity Oxime (Verify by GC/NMR) method_distill->final_product method_chrom->final_product method_combo->final_product

Caption: Workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for liquid oximes like this compound?

A1: For liquid oximes, the two most effective and widely used purification methods are vacuum distillation and column chromatography.

  • Vacuum Distillation is ideal for separating the oxime from non-volatile impurities or from starting materials with a significantly different boiling point.[5][6] Given that this compound can decompose at high temperatures, distillation under reduced pressure is essential to lower the boiling point and prevent degradation.[5]

  • Column Chromatography separates compounds based on differences in their polarity and affinity for a stationary phase (e.g., silica gel).[7] This method is particularly useful for separating the target oxime from impurities with similar boiling points, including the (E/Z) isomers.[8][9]

Q2: My crude product is a pale yellow liquid. Is this normal, and will purification remove the color?

A2: Yes, it is common for crude oxime products to have a slight yellow or amber tint due to minor impurities or side products. Both vacuum distillation and column chromatography are effective at removing these color-causing impurities, yielding a colorless final product.[1][10] If color persists after initial purification, a second pass through a silica gel column may be necessary.

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an excellent, rapid technique for monitoring purification.[11] Use a suitable solvent system (e.g., 10-20% ethyl acetate in hexane) to spot the crude material, fractions from the column, or the distilled product. The oxime product is typically more polar than the starting ketone and will have a lower Rf value.[11] For quantitative analysis and to check for trace impurities, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.[12][13]

Q4: What are the stability and storage considerations for purified this compound?

A4: this compound has good stability under normal storage conditions.[14] However, to prevent potential hydrolysis or degradation over the long term, it should be stored in a tightly sealed container in a cool, dark place.[14] Avoid contact with strong acids, alkalis, or oxidizing agents, as these can promote decomposition or rearrangement.[14]

Troubleshooting Guide

This section addresses specific problems that may arise during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Contamination with Starting Ketone 1. Incomplete oximation reaction. 2. Inefficient separation due to close boiling points at atmospheric pressure.1. Drive the synthesis reaction to completion. 2. Perform vacuum fractional distillation . The boiling point difference between the ketone and oxime is more pronounced under vacuum, allowing for effective separation.[6][15]
Product is a Mixture of E/Z Isomers Isomers are formed during synthesis and have very similar physical properties.Preparative column chromatography on silica gel is the most effective method. Use a long column and a low-polarity eluent system (e.g., hexane/ethyl acetate gradient) to maximize resolution.[8][16]
Low Yield After Purification 1. Distillation: Product decomposition at high temperatures; loss of material in the distillation residue. 2. Chromatography: Irreversible adsorption on the column; using an eluent that is too polar, causing co-elution with impurities.1. Distillation: Ensure a deep vacuum (e.g., <1 Torr) to keep the boiling temperature low (Boiling point is ~70 °C @ 0.7 Torr).[17] Avoid overheating the distillation pot. 2. Chromatography: Deactivate highly acidic silica gel with a small amount of triethylamine in the eluent. Optimize the solvent system using TLC before running the column.
Product Discoloration/Decomposition During Heating Oximes can be thermally labile or sensitive to acidic conditions, which may be present on surfaces or in reagents.1. Use vacuum distillation to minimize heat exposure.[5] 2. Ensure all glassware is clean and dry. If performing chromatography, consider using neutral or deactivated silica gel. 3. Avoid contact with strong acids.[4][14]
GC-MS Shows Nitrile Impurity, but NMR is Clean Aldoximes and some ketoximes can undergo dehydration (loss of water) in the hot injection port of a GC, artificially generating a nitrile peak.[18]1. This is likely an analytical artifact. Trust the NMR and LC-MS data for purity assessment of the bulk sample.[18] 2. To confirm, try lowering the GC inlet temperature and observe if the nitrile peak decreases.[18]

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This protocol is effective for removing impurities with significantly different boiling points, such as the unreacted starting ketone.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a condenser, a receiving flask, and a vacuum-tight connection to a vacuum pump and a pressure gauge. Ensure all glass joints are properly sealed.

  • Charge the Flask: Place the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Evacuate the System: Slowly and carefully apply vacuum to the system, ensuring there are no leaks. A pressure of 0.5-1.0 Torr is recommended.[17]

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect the initial, low-boiling fraction, which will likely contain residual solvents and the more volatile 5-methyl-3-heptanone.

    • Main Fraction: Once the vapor temperature stabilizes at the boiling point of the oxime (~70 °C at 0.7 Torr), switch to a clean receiving flask and collect the purified product.[17]

    • Residue: Stop the distillation before the flask goes to dryness to prevent the formation of non-volatile, potentially unstable residues.

  • Analysis: Analyze the collected main fraction for purity using TLC, GC, or NMR.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is the method of choice for separating E/Z isomers and removing impurities with similar boiling points.

  • TLC Analysis: First, determine an optimal solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane or pentane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[7][9] An ideal system will show good separation between the desired oxime spot(s) and any impurities, with an Rf value for the product of ~0.25-0.35.

  • Column Packing:

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the least polar eluent (e.g., hexane).

    • Pour the slurry into a glass column with the stopcock closed.

    • Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Never let the top of the silica bed run dry.

  • Sample Loading:

    • Dissolve the crude oxime in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to create a dry powder.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting with the determined solvent system, starting with a lower polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity if necessary (gradient elution).

    • Collect fractions of equal volume in test tubes.

  • Fraction Analysis: Spot every few fractions on a TLC plate to track the separation. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

  • BenchChem. (n.d.). Recrystallization techniques for purifying crude benzophenone oxime.
  • Google Patents. (n.d.). CN103193672B - Distillation method of oxime.
  • The Perfumers Apprentice. (2024). Stemone SDS-6224.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Oxime Reactions.
  • Sciencemadness.org. (2014). Oximes.
  • Vigon International. (2015). Stemone® Safety Data Sheet.
  • Jadhav, A. D., et al. (2020). An efficient one pot synthesis of oxime by classical method. ResearchGate.
  • ChemicalBook. (n.d.). This compound.
  • Wikisource. (n.d.). 1911 Encyclopædia Britannica/Oximes.
  • SIELC Technologies. (n.d.). Separation of 2-Hexanone, 5-methyl-, oxime on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). Technical Support Center: Purification of Deoxybenzoin Oxime by Recrystallization.
  • Echemi. (n.d.). 5-methyl-3- heptanone oxime.
  • The Good Scents Company. (n.d.). leafy oxime stemone (Givaudan).
  • Organic Syntheses. (n.d.). sodium carbonate.
  • Google Patents. (n.d.). KR870001679B1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted compounds.
  • BenchChem. (n.d.). Technical Support Center: Oxime V Synthesis.
  • ResearchGate. (2015). How can I remove nitrile impurities from the oxime?
  • Wikipedia. (n.d.). Oxime.
  • V. R. S. V. D. V. (1971). Isolation and analysis of carbonyl compounds as oximes. CDC Stacks.
  • S. M. (n.d.). Column Chromatography of an Oxepine Synthesized from Meldrum's Acid.
  • ResearchGate. (2016). How do I purify amidoxime derivatives?
  • ACS Omega. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity.
  • The Fragrance Conservatory. (n.d.). This compound.

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Methyl-3-heptanone Oxime Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-3-heptanone oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the successful formation of this valuable synthetic intermediate. Drawing upon established principles of organic chemistry and practical laboratory experience, this resource aims to empower you to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

Introduction to this compound Synthesis

This compound, also known by its trade name Stemone, is a key intermediate in various organic syntheses and is notably used in the fragrance industry.[1] The formation of this ketoxime is typically achieved through the condensation reaction of 5-Methyl-3-heptanone with hydroxylamine or one of its salts, such as hydroxylamine hydrochloride. The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of the ketone, followed by dehydration to form the C=N-OH functionality.[2]

While the reaction appears straightforward, achieving high yield and purity can be challenging due to factors such as steric hindrance, pH sensitivity, potential side reactions, and the formation of stereoisomers. This guide will address these challenges in a practical question-and-answer format.

Experimental Workflow Overview

The general workflow for the synthesis of this compound can be visualized as follows:

Oxime Synthesis Workflow reagents Reagents (5-Methyl-3-heptanone, Hydroxylamine Salt, Base, Solvent) reaction Reaction Setup & Monitoring (TLC) reagents->reaction Mixing & Heating workup Aqueous Work-up & Extraction reaction->workup Reaction Completion purification Purification (Distillation or Chromatography) workup->purification Crude Product characterization Characterization (NMR, IR, GC-MS) purification->characterization product Pure 5-Methyl-3-heptanone Oxime characterization->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction is showing low or no conversion of the starting ketone. What are the likely causes and how can I improve the yield?

A1: Low conversion is a frequent issue, often stemming from several factors:

  • Steric Hindrance: 5-Methyl-3-heptanone is a sterically hindered ketone, which can slow down the nucleophilic attack of hydroxylamine. To overcome this, consider the following:

    • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and allow for a longer reaction time, potentially 12-24 hours.

    • Elevate Temperature: Gently heating the reaction mixture can provide the necessary activation energy. A temperature range of 60-80°C is a good starting point.[3] Be cautious, as excessive heat can promote side reactions.

  • Suboptimal pH: The rate of oxime formation is highly pH-dependent. The reaction is generally fastest in a weakly acidic medium (pH 4-6).

    • If using hydroxylamine hydrochloride, a base is required to liberate the free hydroxylamine. A weak base like sodium acetate or pyridine is commonly used to maintain the optimal pH range. Using a strong base can deprotonate the hydroxylamine, reducing its nucleophilicity.

    • If the medium is too acidic, the hydroxylamine will be protonated, rendering it non-nucleophilic.

  • Reagent Quality:

    • Hydroxylamine Instability: Hydroxylamine and its salts can be unstable. Use a fresh, high-quality reagent and consider using a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.

    • Purity of Starting Ketone: Ensure your 5-Methyl-3-heptanone is pure, as impurities can interfere with the reaction.

Q2: My TLC analysis shows multiple spots, including one that is not the starting material or the desired product. What could this impurity be?

A2: The most probable side product is the amide formed from a Beckmann rearrangement of the oxime. This rearrangement is often catalyzed by acidic conditions and heat.

  • Identification: The resulting amides, N-ethyl-2-methylbutanamide and N-(sec-butyl)propanamide, will have different Rf values on TLC compared to the oxime. Their presence can be confirmed by spectroscopic methods, particularly by the appearance of a characteristic amide C=O stretch in the IR spectrum (around 1650 cm⁻¹) and distinct signals in the ¹H and ¹³C NMR spectra.

  • Prevention:

    • Control Acidity: Avoid strongly acidic conditions. If using an acid catalyst, a milder one should be chosen, and the reaction should be carefully monitored.

    • Moderate Temperature: Avoid excessive heating, as higher temperatures can promote the rearrangement.

Q3: The crude product is an oil and is difficult to purify. What purification methods are most effective?

A3: Since this compound is a liquid at room temperature, purification by recrystallization is not feasible.[4] The following methods are recommended:

  • Vacuum Distillation: This is an effective method for purifying thermally stable liquids, especially on a larger scale.

  • Column Chromatography: Silica gel chromatography can be used to separate the oxime from unreacted ketone and other non-polar impurities. A suitable eluent system, such as a mixture of hexane and ethyl acetate, should be determined by TLC analysis.

Q4: My final product exists as a mixture of isomers. How can I confirm this and is it necessary to separate them?

A4: Due to the C=N double bond, this compound can exist as a mixture of E and Z geometric isomers.

  • Confirmation:

    • NMR Spectroscopy: ¹³C NMR is particularly useful for identifying and quantifying the isomer ratio. The carbon atom of the C=N bond and the adjacent carbons will have distinct chemical shifts for each isomer. For a similar compound, 2-methyl-3-hexanone-oxime, the C=N carbon shifts are reported at 165.4 ppm for the E-isomer and 164.9 ppm for the Z-isomer.[5]

    • Gas Chromatography (GC): A suitable GC method can often separate the E and Z isomers, appearing as two distinct peaks.

  • Separation: For many applications, a mixture of isomers is acceptable. In the fragrance industry, a specific isomer ratio may be desired for its olfactory properties.[5] If separation is necessary, preparative chromatography (either column or HPLC) can be employed, although this can be challenging.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for a reaction protocol?

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Methyl-3-heptanone (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: In a separate vessel, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and a weak base like sodium acetate (1.5 eq) in a minimal amount of warm water. Add this solution to the flask containing the ketone.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC, visualizing with a suitable stain (e.g., potassium permanganate). The disappearance of the starting ketone spot indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime. Purify the crude product by vacuum distillation or column chromatography.

Q: How do I choose the right solvent for the reaction?

A: The choice of solvent depends on the solubility of the reactants. Alcohols like ethanol and methanol are commonly used as they can dissolve both the ketone and the hydroxylamine salt/base mixture. A co-solvent system with water is often employed.

Q: What are the key safety precautions to consider?

A:

  • Hydroxylamine and its salts are potentially explosive and should be handled with care. Avoid heating them in the absence of a solvent.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR: To confirm the structure and assess the isomeric ratio.

  • FT-IR Spectroscopy: To identify the characteristic O-H (around 3300 cm⁻¹) and C=N (around 1650 cm⁻¹) stretching vibrations of the oxime functional group and the absence of the ketone C=O stretch (around 1715 cm⁻¹) from the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and obtain the mass spectrum of the product, which should correspond to the molecular weight of this compound (143.23 g/mol ).[4]

Optimizing Reaction Conditions: A Summary

The following table summarizes the key reaction parameters and their impact on the synthesis of this compound.

ParameterRecommended RangeEffect on ReactionTroubleshooting Considerations
Temperature 60 - 80 °CHigher temperature increases reaction rate.Excessive heat can lead to Beckmann rearrangement and decomposition of hydroxylamine.
pH 4 - 6Optimal for nucleophilic attack and carbonyl activation.Too acidic: protonates hydroxylamine. Too basic: reduces carbonyl electrophilicity.
Solvent Ethanol, MethanolSolubilizes reactants.Co-solvents like water may be necessary.
Base Sodium Acetate, PyridineNeutralizes HCl from hydroxylamine hydrochloride.Strong bases can cause side reactions.
Stoichiometry 1.1 - 1.5 eq. of NH₂OH·HClExcess hydroxylamine drives the reaction to completion.A large excess can complicate purification.

Reaction Mechanism and Key Intermediates

The formation of this compound proceeds through a well-established mechanism. Understanding these steps can aid in troubleshooting.

Oxime Formation Mechanism ketone 5-Methyl-3-heptanone protonation Protonation of Carbonyl Oxygen ketone->protonation H⁺ hydroxylamine Hydroxylamine (NH₂OH) nucleophilic_attack Nucleophilic Attack by Hydroxylamine hydroxylamine->nucleophilic_attack protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer dehydration Dehydration (Loss of H₂O) proton_transfer->dehydration oxime This compound dehydration->oxime - H₂O

Caption: Mechanism of this compound formation.

References

  • Givaudan S.A. (2003). An oxime as perfuming ingredient. EP1291409A2.
  • PubChem. 3-Methyl-5-heptanone oxime. [Link]
  • Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.
  • Tidwell, T. T. (2008). Ketenes. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • The Good Scents Company. 5-methyl-3-heptanone. [Link]
  • RIFM. (2023). RIFM fragrance ingredient safety assessment, cyclohexanone,5-methyl-2-(1-methylethyl)-,oxime, CAS 19096-86-7.
  • Academic Research Publishing Group.

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Technical Support Center: 5-Methyl-3-heptanone Oxime Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methyl-3-heptanone oxime (CAS 22457-23-4), also known in the fragrance industry as Stemone.[1][2] This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability challenges associated with this compound. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate degradation, ensuring the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and stability of this compound.

Q1: What is this compound and what are its primary characteristics?

A: this compound is a ketoxime synthesized from 5-methyl-3-heptanone and hydroxylamine.[1][3] It is a colorless to pale yellow liquid known for its powerful, fresh green, and leafy odor.[1] While extensively used in perfumery to impart natural green nuances, its chemical structure—containing a C=N double bond adjacent to a hydroxyl group—makes it susceptible to specific degradation pathways that are critical for researchers to understand.[1][4]

Q2: What are the most significant factors that can cause the degradation of this compound?

A: The primary factors leading to the degradation of this compound are exposure to acidic conditions, heat, light (UV radiation), and strong oxidizing agents.[5][6][7][8][9] Each of these factors can initiate distinct chemical reactions, leading to the loss of the parent compound and the formation of impurities.

Q3: How does pH impact the stability of the oxime bond?

A: The oxime linkage is highly sensitive to pH. Its degradation via hydrolysis is significantly accelerated under acidic conditions (pH < 6).[5][10] The reaction is initiated by the protonation of the imine nitrogen, which facilitates the cleavage of the C=N bond to regenerate the parent ketone (5-Methyl-3-heptanone) and hydroxylamine.[5][6][11] Conversely, oximes exhibit substantially greater stability at neutral or slightly alkaline pH (pH 7.0 and above).[10][12]

Q4: What are the official recommended storage and handling conditions for this compound?

A: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[7] Containers should be kept tightly closed.[7] It is crucial to avoid contact with incompatible materials such as strong acids, alkalis, and oxidizing agents.[7][9] For experimental solutions, storage in amber vials at refrigerated temperatures (2-8°C) is recommended.

Q5: What are the expected degradation products I might see in my analysis?

A: The most common degradation product resulting from hydrolysis is the parent ketone, 5-Methyl-3-heptanone .[6][11] Under acidic conditions, you may also observe products from the Beckmann rearrangement , which would be an N-substituted amide.[6][11] Photodegradation can lead to a more complex mixture of products resulting from the cleavage of the N-O bond and subsequent radical reactions.[8][13]

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a structured approach to diagnosing and solving common problems encountered during experimentation.

Issue: Unexpected Peaks or Loss of Purity in Chromatographic Analysis (GC/LC)

You observe a decrease in the area of your main peak corresponding to this compound, accompanied by the appearance of new, unidentified peaks.

  • Possible Cause 1: Acid-Catalyzed Hydrolysis

    • Causality: Your sample may have been exposed to acidic conditions. This can occur if the compound is dissolved in an acidic solvent, formulated in a low-pH buffer, or if acidic impurities are present in your reagents. The protonation of the oxime nitrogen weakens the C=N bond, making it susceptible to nucleophilic attack by water.[5]

    • Troubleshooting Steps:

      • Verify pH: Measure the pH of your sample solution. If it is below 6.5, this is a likely cause.

      • Buffer Selection: Switch to a neutral or slightly basic buffer system, such as phosphate-buffered saline (PBS) at pH 7.4.[10]

      • Reagent Purity: Ensure all solvents and reagents are of high purity and free from acidic contaminants.

      • Minimize Exposure Time: If a brief exposure to low pH is unavoidable for your experiment, keep the duration to an absolute minimum and neutralize the sample as quickly as possible.[10]

  • Possible Cause 2: Photodegradation

    • Causality: Oximes are known to be photosensitive.[13][14] Exposure to ambient laboratory light or, more severely, direct UV light can induce homolytic cleavage of the N-O bond, initiating a cascade of radical reactions and producing a variety of byproducts.[8]

    • Troubleshooting Steps:

      • Protect from Light: Store both stock solutions and experimental samples in amber glass vials or wrap clear vials with aluminum foil.

      • Controlled Lighting: Perform experimental manipulations in a shaded area or under yellow light to minimize exposure to high-energy wavelengths.

      • Run a Dark Control: As a diagnostic test, prepare an identical sample and keep it completely protected from light. If this sample shows significantly less degradation, photodegradation is confirmed as the primary issue.

  • Possible Cause 3: Thermal Degradation

    • Causality: High temperatures can provide the necessary energy to overcome the activation barrier for decomposition.[3][6] This is particularly relevant for procedures involving heating, such as sample preparation for GC analysis or certain assay incubations. The Safety Data Sheet explicitly warns to avoid extreme heat.[7][9]

    • Troubleshooting Steps:

      • Review Temperature Conditions: Check the temperature settings of your instruments and protocols (e.g., GC inlet temperature, incubator temperature).

      • Optimize GC Method: If using Gas Chromatography, ensure the inlet temperature is not excessively high. A lower, optimized temperature may prevent on-column degradation.

      • Cold Storage: Maintain samples and solutions at refrigerated or frozen temperatures when not in immediate use.

Section 3: Mechanistic Insights into Degradation Pathways

Understanding the chemical mechanisms of degradation is key to designing robust experimental protocols.

Pathway 1: Acid-Catalyzed Hydrolysis

This is the most frequently encountered degradation pathway in aqueous environments. The reaction reverts the oxime to its constituent ketone and hydroxylamine. It is a reversible process, but under dilute aqueous conditions, the equilibrium strongly favors the hydrolysis products.[5][11]

Hydrolysis cluster_0 This compound cluster_1 Acidic Conditions Oxime R-C(R')=N-OH ProtonatedOxime R-C(R')=N+(H)-OH Oxime->ProtonatedOxime + H+ Proton H+ Intermediate R-C(R')(OH)-N+(H)-OH ProtonatedOxime->Intermediate + H2O Ketone R-C(R')=O Intermediate->Ketone - NH2OH, - H+ Hydroxylamine NH2OH Intermediate->Hydroxylamine - Ketone, - H+ Water H2O

Caption: Acid-catalyzed hydrolysis of the oxime.

Pathway 2: Photodegradation via N-O Bond Cleavage

Exposure to UV light can induce homolytic cleavage of the weak N-O bond, which is a primary photochemical reaction for oximes.[8][13] This generates an iminyl radical and a hydroxyl radical, which can then initiate a variety of secondary reactions, leading to a complex mixture of degradation products.

Photodegradation cluster_0 This compound cluster_1 UV Light Oxime R-C(R')=N-OH Radicals R-C(R')=N• + •OH Oxime->Radicals hν (UV Light) Light Products Secondary Products Radicals->Products Further Reactions

Caption: Initiation of photodegradation by N-O bond cleavage.

Pathway 3: Acid-Catalyzed Beckmann Rearrangement

In the presence of strong acids or certain acidic catalysts, ketoximes can undergo the Beckmann rearrangement.[6][11] This reaction involves the migration of an alkyl group anti to the hydroxyl group, converting the oxime into an N-substituted amide. This is an intramolecular rearrangement and can be highly exothermic.[6]

Beckmann cluster_0 Ketoxime cluster_1 Acid Catalyst Oxime R-C(R')=N-OH Intermediate [Rearrangement Intermediate] Oxime->Intermediate + H+ Catalyst H+ Amide R-C(=O)-NH-R' Intermediate->Amide Migration of R'

Caption: The Beckmann rearrangement of a ketoxime to an amide.

Section 4: Standard Operating Protocols (SOPs)

These protocols provide a framework for assessing stability and ensuring analytical accuracy.

Protocol 1: Forced Degradation (Stress Testing) Protocol

This protocol is a self-validating system to identify the primary degradation vulnerabilities of your compound under your specific experimental conditions.

Objective: To determine the stability of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a non-reactive solvent like acetonitrile or methanol.

  • Set Up Stress Conditions (in separate amber vials):

    • Acid Hydrolysis: Dilute stock solution with 0.1 M HCl. Incubate at 40°C for 2, 6, and 24 hours.

    • Base Hydrolysis: Dilute stock solution with 0.1 M NaOH. Incubate at 40°C for 2, 6, and 24 hours.

    • Oxidative Degradation: Dilute stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution (in a clear glass vial) to direct UV light (e.g., in a photostability chamber) for 24 hours. Prepare a "dark control" by wrapping an identical vial in aluminum foil.

  • Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a stability-indicating method (e.g., HPLC-UV or GC-MS).

  • Evaluation: Compare the chromatograms to identify degradation products and calculate the percentage loss of the parent compound under each condition.

Protocol 2: General Purpose Stability-Indicating HPLC Method

Objective: To separate this compound from its primary degradant, 5-Methyl-3-heptanone.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a 50:50 A:B mixture, then ramp to 100% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Expected Elution: The parent ketone (5-Methyl-3-heptanone) is more non-polar and will typically have a longer retention time than the oxime under these conditions.

Section 5: Summary of Stability Profile

This table provides a quick-reference summary of the key stability challenges and mitigation strategies.

Stress FactorDegradation PathwayPrimary Degradation Product(s)Recommended Mitigation Strategy
Low pH (<6.5) Acid-Catalyzed Hydrolysis5-Methyl-3-heptanone, HydroxylamineMaintain solutions at neutral or slightly alkaline pH (7.0-8.0).[10]
High Temperature Thermal DecompositionComplex mixtureAvoid excessive heat; store in a cool place.[7][9]
UV/Visible Light PhotodegradationComplex mixture of radical-derived productsUse amber vials or protect from light; work in shaded conditions.[13]
Oxidizing Agents Oxidation5-Methyl-3-heptanone and other oxidized speciesAvoid contact with strong oxidizers like peroxides.[7][9]
Strong Acids Beckmann RearrangementN-substituted amidesStrictly avoid contact with strong, non-aqueous acids.[6]

References

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society.
  • Kimizuka, T., et al. (2020). Synthesis and Photo-degradation of Polyphthalaldehydes with Oxime Ether Terminals. Journal of Photopolymer Science and Technology.
  • Armitt, D. J., et al. (2004). Thermal decomposition of O-benzyl ketoximes; role of reverse radical disproportionation. Organic & Biomolecular Chemistry.
  • Khabibulina, A. G., & Antonik, L. M. (2014). Thermal Oxidative Degradation of Poyacroleinoximes. International Journal of Organic Chemistry.
  • The Perfumer's Apprentice. (2024). Safety Data Sheet: Stemone SDS-6224.
  • Reddit r/chemistry. (2018). Why oximes and hydrazones are much more resistant to hydrolysis compared to imines?.
  • El-Agamey, A., et al. (2016). Phototransformation of tetrazoline oxime ethers: photoisomerization vs. photodegradation. Photochemical & Photobiological Sciences.
  • IFF. (2020). Safety Data Sheet: STEMONE®.
  • Wikipedia. Oxime.
  • Cunningham, M., et al. (1971). Photochemistry of Oximes III. The Photochemical Beckmann Rearrangement. Canadian Journal of Chemistry.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie.
  • BYJU'S. Oximes.
  • The Good Scents Company. leafy oxime stemone (Givaudan).
  • Parasram, M., et al. (2023). Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. Chemical Science.
  • The Fragrance Conservatory. This compound.
  • U.S. Department of Health and Human Services. (1971). Isolation and analysis of carbonyl compounds as oximes. CDC Stacks.

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Troubleshooting experiments involving 5-Methyl-3-heptanone oxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Methyl-3-heptanone oxime (CAS 22457-23-4), also known commercially as Stemone or Leafy Oxime. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile ketoxime in their work. This compound is a colorless to pale yellow liquid valued for its unique green, leafy fragrance profile in the cosmetics and perfume industries and as a key intermediate in organic synthesis.[1]

This guide provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to address common challenges encountered during the synthesis, purification, analysis, and handling of this compound.

Section 1: Synthesis Troubleshooting

The standard synthesis of this compound involves the condensation reaction between 5-Methyl-3-heptanone and hydroxylamine.[1] While straightforward in principle, several factors can lead to suboptimal outcomes.

FAQ: My reaction yield is very low. What are the primary causes and how can I improve it?

Low yields are the most common issue in oxime synthesis. The problem can typically be traced back to one of four areas: reagent quality, reaction conditions (especially pH), reaction kinetics, or workup losses.

Causality and Troubleshooting Steps:

  • Reagent Purity & Stoichiometry:

    • 5-Methyl-3-heptanone: The starting ketone can undergo oxidation if improperly stored, leading to acidic impurities that can interfere with the reaction. Ensure the ketone is pure; if necessary, distill it before use.

    • Hydroxylamine: Hydroxylamine and its salts (e.g., hydroxylamine hydrochloride, NH₂OH·HCl) can be unstable and decompose over time. Use a fresh, high-purity source. A slight excess of hydroxylamine (1.1-1.2 equivalents) can help drive the reaction to completion.[2]

  • pH Control is Critical:

    • The oximation reaction is highly pH-dependent.[3] The ideal pH is weakly acidic (around 4-5).

    • If too acidic: The lone pair on the hydroxylamine nitrogen will be protonated, turning it into a poor nucleophile and stopping the reaction.

    • If too basic: The rate of dehydration of the intermediate carbinolamine slows down, hindering product formation.

    • Solution: When using NH₂OH·HCl, a base like sodium acetate or pyridine is added to liberate the free hydroxylamine and buffer the solution.[2] Carefully control the stoichiometry of the base. If yields are still low, monitor the pH throughout the reaction and adjust as necessary.

  • Reaction Kinetics (Temperature & Time):

    • The reaction with ketones is generally slower than with aldehydes. Steric hindrance around the carbonyl group of 5-Methyl-3-heptanone can also slow the reaction rate.

    • Solution: Increase the reaction time and monitor progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Gentle heating (e.g., refluxing in ethanol) can significantly increase the rate, but be cautious of temperatures above 140°C, which can promote side reactions like the Beckmann rearrangement.[2]

  • Workup Losses:

    • The product may have some solubility in the aqueous layer, leading to losses during extraction.

    • Solution: Before discarding the aqueous layer after extraction, spot it on a TLC plate to ensure no product remains. If product is detected, perform additional extractions with your organic solvent (e.g., diethyl ether, ethyl acetate).[2]

Troubleshooting Flowchart for Low Yield

G start Start: Low Yield Observed reagents 1. Check Reagent Purity & Stoichiometry start->reagents ph_check 2. Verify Reaction pH (Target ~4-5) reagents->ph_check Reagents OK reagents_sol Action: - Use fresh hydroxylamine - Distill ketone if needed - Use 1.1-1.2 eq. NH2OH reagents->reagents_sol Purity/Ratio Issue kinetics 3. Optimize Kinetics ph_check->kinetics pH is Optimal ph_sol Action: - Add appropriate base (e.g., NaOAc) - Monitor with pH paper ph_check->ph_sol pH Out of Range workup 4. Check for Losses During Workup kinetics->workup Still Low Yield kinetics_sol Action: - Increase reaction time - Gently reflux (e.g., in EtOH) - Monitor by TLC/GC kinetics->kinetics_sol Reaction Incomplete success Yield Improved workup->success Problem Found & Corrected workup_sol Action: - Perform additional extractions - Check aqueous layer by TLC workup->workup_sol Product Loss Detected reagents_sol->ph_check ph_sol->kinetics kinetics_sol->workup workup_sol->success

Caption: Troubleshooting logic for addressing low yields in oxime synthesis.

FAQ: My final product contains unexpected impurities. What could they be?

Aside from unreacted starting material, the most likely impurity is an amide resulting from an acid-catalyzed Beckmann rearrangement .[4][5]

  • Cause: This rearrangement is a classic reaction of ketoximes, promoted by strong acids (e.g., H₂SO₄, PCl₅) or high temperatures.[4][6] If your reaction or workup conditions are too acidic, or if purification involves excessive heat, the oxime can rearrange. The group anti to the hydroxyl group is the one that migrates.[5][7]

  • Identification: The resulting amides (N-(sec-butyl)propanamide or N-propyl-2-methylbutanamide) will have very different spectroscopic signatures from the oxime, notably a strong C=O stretch in the IR (~1650 cm⁻¹) and an N-H peak in the ¹H NMR spectrum.[2]

  • Prevention: Maintain careful pH and temperature control. Use buffered systems where possible and avoid strong, non-volatile acids during workup.

Section 2: Characterization and Analysis

Proper characterization is essential to confirm the identity, purity, and isomeric ratio of your this compound.

FAQ: My NMR spectrum looks complex, and my chromatogram shows two closely-eluting peaks. Is my product impure?

Not necessarily. This is a classic sign of geometrical (E/Z) isomerism , which is expected for this compound.

  • Scientific Rationale: 5-Methyl-3-heptanone is an unsymmetrical ketone. When it forms an oxime, the hydroxyl group can be oriented either syn (Z) or anti (E) relative to the larger alkyl group (the sec-butyl group). This results in two distinct, stable, and separable geometric isomers.[8] The energy barrier for interconversion is high, allowing for their isolation.[9]

G cluster_E (E)-5-Methyl-3-heptanone oxime cluster_Z (Z)-5-Methyl-3-heptanone oxime E_isomer Z_isomer E_isomer->Z_isomer Isomers caption E/Z Isomers of this compound.

Caption: Geometric (E/Z) isomers of this compound.

  • Analytical Evidence:

    • Chromatography (GC/TLC): You will often observe two distinct spots or peaks with slightly different retention times.[10]

    • NMR Spectroscopy: You will see two sets of signals for the carbons and protons near the C=N bond. In ¹³C NMR, the chemical shifts of the α-carbons are particularly sensitive to the isomer configuration and can be used for assignment.[11]

FAQ: How do I confirm the formation of the oxime bond and the purity of my product?

A combination of spectroscopic techniques is recommended for unambiguous confirmation.

TechniqueInformation ProvidedKey Features to Look For
FTIR Spectroscopy Presence of characteristic functional groups.Disappearance of ketone C=O stretch (~1715 cm⁻¹). Appearance of a weak C=N stretch (~1665 cm⁻¹), a broad O-H stretch (~3600-3200 cm⁻¹), and an N-O stretch (~945 cm⁻¹).[8][12]
¹H NMR Spectroscopy Detailed structural information and isomer ratio.Disappearance of ketone α-proton signals (~2.4 ppm). Appearance of a broad -OH proton signal (can be anywhere, often >8 ppm, D₂O exchangeable). Two distinct sets of signals for the α-protons of the E/Z isomers.[13]
¹³C NMR Spectroscopy Carbon skeleton confirmation.Disappearance of the ketone carbonyl carbon (~210 ppm). Appearance of the C=N carbon signal (~160 ppm).[14]
Mass Spectrometry Molecular weight confirmation.A clear molecular ion peak (M⁺) corresponding to the calculated mass of C₈H₁₇NO (143.23 g/mol ).[15]
GC-MS Purity assessment and impurity identification.Should show two main peaks for the E/Z isomers. Can help identify impurities like unreacted ketone or rearrangement products. Note: Some oximes can decompose on hot GC injectors, potentially forming nitriles.[10]

Section 3: Stability, Storage, and Downstream Reactions

FAQ: How should I store this compound?

Proper storage is crucial to maintain the integrity of the compound.

  • Conditions: Store in a tightly sealed container in a cool, well-ventilated place, away from sources of ignition.[16]

  • Incompatibilities: Avoid contact with strong acids, alkalis, or oxidizing agents, as these can catalyze decomposition or rearrangement.[16][17] Under normal storage conditions, it is a stable compound.[17]

FAQ: I used the oxime as a protecting group. What are the best conditions to regenerate the ketone?

Hydrolysis of the oxime back to the parent ketone is a common requirement.

  • Method: This transformation, often called deoximation, is typically achieved by heating in the presence of a mild inorganic acid.[8]

  • Mechanism: The reaction is essentially the reverse of the formation. The acid protonates the oxime, and the resulting hydroxylamine is removed from the equilibrium, driving the reaction toward the ketone.[18]

  • Reagents: A wide variety of methods exist, including treatment with aqueous acids, or using reagents like bismuth(III) nitrate or Dess-Martin Periodinane under mild conditions.[19][20] A continuous process using steam and an acid in a distillation column has also been described for industrial applications.[21]

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-methyl-3-heptanone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol (approx. 5-10 mL per gram of ketone).

  • Base Addition: To the stirring solution, add sodium acetate (1.5 eq) to act as a base and buffer.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress by TLC, checking for the disappearance of the starting ketone spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Add deionized water to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a colorless or pale yellow oil.

    • For high purity, the crude oxime can be purified by vacuum distillation.[15]

Protocol 2: Purity Analysis by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified oxime (approx. 1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.

  • GC Conditions (Example):

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Analysis: Analyze the resulting chromatogram for purity (area percent) and identify the two major peaks as the E/Z isomers. Examine minor peaks and compare their mass spectra to a library to identify any potential impurities.

References

  • Pearson, D. E., & Schachat, R. E. (1951). The Beckmann Rearrangement of Aliphatic Ketoximes. A Comparison of the Influence of Reagents. Journal of the American Chemical Society, 73(1), 254-256.
  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic-Chemistry.org.
  • Wikipedia. (2023). Beckmann rearrangement. Wikipedia.
  • Thieme. (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 27: Heteroatom Analogues of Aldehydes and Ketones. Georg Thieme Verlag.
  • Chemistry Steps. (n.d.). Beckmann Rearrangement. Chemistry Steps.
  • Velmurugan, P., Kanniyappan, P., & Ghatak, T. (2025). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex: a mechanistic perception. Royal Society of Chemistry.
  • MDPI. (2018). Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate. Molecules, 23(11), 2949.
  • IFF. (2015). Stemone® Safety Data Sheet. IFF.
  • The Perfumers Apprentice. (2024). Stemone SDS-6224. The Perfumers Apprentice.
  • Google Patents. (1983). EP0074472A1 - Continuous hydrolysis of ketoxime.
  • USAMV Iasi. (2007). Quantitative Determination of Metals Containing Oximes. Lucrări Ştiinţifice, 50.
  • Google Patents. (2003). EP1270548A1 - Purification method of cyclohexanone-oxime.
  • Royal Society of Chemistry. (2014). Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. RSC Advances, 4, 39499-39502.
  • Royal Society of Chemistry. (2024). Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. Chemical Science, 15, 695-700.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry.
  • National Institutes of Health. (2007). An expedient reductive method for conversion of ketoximes to the corresponding carbonyl compounds. Tetrahedron Letters, 48(13), 2355-2357.
  • European Patent Office. (2003). EP 1270548 A1 - Purification method of cyclohexanone-oxime. Googleapis.com.
  • CDC Stacks. (1971). Isolation and analysis of carbonyl compounds as oximes. Analytical Chemistry, 43(12), 1614-1621.
  • Google Patents. (1999). DE19800543A1 - Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries.
  • ACS Publications. (2018). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 118(1), 211-291.
  • Google Patents. (2004). US6673969B2 - Process for preparation of oximes and resulting products.
  • Google Patents. (1989). US4868334A - Process for the production of anhydrous oxime from an aqueous solution.
  • Organic Syntheses. (n.d.). ACETOXIME. Organic Syntheses Procedure.
  • Wikipedia. (2023). Oxime. Wikipedia.
  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
  • Chemistry LibreTexts. (2021). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2022). II. Oximes. Chemistry LibreTexts.
  • ResearchGate. (1976). Simple procedure for determination of configuration of ketone oximes and their derivatives by 13C NMR spectroscopy. Request PDF.
  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Organic-Chemistry.org.
  • ResearchGate. (2004). IR spectra of polymeric (a) ketone, (b) ketoxime and (c) amide. ResearchGate.
  • ResearchGate. (2012). A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. ResearchGate.
  • Britannica. (2023). Oxime. Encyclopedia Britannica.
  • MDPI. (2020). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors. International Journal of Molecular Sciences, 21(11), 3851.
  • BYJU'S. (n.d.). Oximes. BYJU'S.
  • ResearchGate. (2013). Selective Synthesis of E and Z Isomers of Oximes. ResearchGate.
  • The Good Scents Company. (n.d.). 5-methyl-3-heptanone. The Good Scents Company.

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Side reactions and byproduct formation in 5-Methyl-3-heptanone oxime synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-3-heptanone oxime (also known commercially as Stemone). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of its synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction outcomes.

Core Synthesis Protocol: A Validated Approach

The formation of this compound is a condensation reaction between 5-Methyl-3-heptanone and hydroxylamine. The reaction is pH-dependent and requires careful control to achieve high yields and purity.[1][2]

Materials & Reagents:
  • 5-Methyl-3-heptanone (≥98% purity)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (≥99% purity)

  • Sodium acetate (anhydrous) or Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Diethyl ether or Methyl tert-butyl ether (MTBE) for extraction

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Step-by-Step Experimental Protocol:
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a minimal amount of deionized water/ethanol mixture.

    • Scientist's Note: Using a base like sodium acetate is crucial. It deprotonates the hydroxylamine hydrochloride to generate the free hydroxylamine nucleophile in situ. The resulting solution should have a pH between 4 and 6, which is optimal for the condensation reaction.[1] Excessively acidic conditions protonate the hydroxylamine, reducing its nucleophilicity, while basic conditions can promote side reactions of the ketone.[2][3]

  • Reaction Initiation: To the stirred hydroxylamine solution, add a solution of 5-Methyl-3-heptanone (1.0 equivalent) in ethanol.

  • Reaction Progress: Heat the mixture to a gentle reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

    • Self-Validation Check: On a TLC plate, you should observe the disappearance of the starting ketone spot and the appearance of a new, typically higher Rf, product spot.

  • Workup & Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume using a rotary evaporator. c. Add deionized water to the residue and transfer the mixture to a separatory funnel. d. Extract the aqueous layer three times with diethyl ether or MTBE. Combine the organic layers.

    • Expert Tip: Washing the combined organic layers with brine helps to remove residual water and water-soluble impurities.[2] e. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification (If Necessary): The crude product, a colorless to pale yellow liquid, is often a mixture of E/Z isomers.[4][5] If high purity is required, vacuum distillation or column chromatography can be employed.[6]

Troubleshooting Guide (Q&A)

This section addresses the most common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

Question: My reaction has a very low yield. What are the likely causes and how can I fix this?

Answer: Low yield is a frequent issue stemming from several controllable factors. A systematic approach is best for diagnosis.[1][7][8]

Probable CauseDiagnostic CheckRecommended Solution
Incorrect pH Measure the pH of the reaction mixture.The reaction is fastest at a weakly acidic pH of 4-6.[1][2] Use a buffer like sodium acetate or carefully add a base like NaOH to hydroxylamine hydrochloride to achieve this range.[1]
Incomplete Reaction Monitor the reaction via TLC or GC for the presence of starting ketone.Extend the reaction time.[1] If the reaction has stalled, a gentle increase in temperature may help drive it to completion. For sterically hindered ketones, longer times and higher temperatures may be necessary.[9]
Reagent Quality Use fresh, high-purity hydroxylamine hydrochloride and ensure the ketone is free from acidic impurities.Aldehydes and ketones can oxidize or undergo side reactions on storage.[9] Use freshly opened or purified starting materials. Hydroxylamine itself can be unstable.[9]
Product Lost During Workup Check a sample of the aqueous layer by TLC after extraction.The oxime may have some water solubility. Perform additional extractions with your organic solvent.[2] Using saturated brine during washes minimizes the product partitioning back into the aqueous phase.[2]
Problem 2: My Product is Impure (Multiple Spots on TLC / Peaks in GC)

Question: My crude product shows significant impurities. What are they and how can I prevent their formation?

Answer: The primary impurities are typically unreacted starting material or byproducts from side reactions. The two most common side reactions are the Beckmann rearrangement and hydrolysis.[2]

Side Reaction 1: Beckmann Rearrangement

Under strongly acidic conditions, the oxime can rearrange to form N-substituted amides.[10][11][12] This is a classic named reaction that can become a significant byproduct pathway if the pH is not controlled.[10]

  • Identification: The resulting amide will have a different TLC Rf and distinct NMR/IR signals (e.g., a characteristic N-H peak and amide carbonyl stretch).[2]

  • Prevention: The most effective prevention is strict pH control. Avoid strong acids. Using a buffer system is highly recommended.[1] If strong acid catalysis is unavoidable for a difficult substrate, consider milder reagents known to promote the rearrangement with fewer side reactions, such as cyanuric chloride.[10][13]

Side Reaction 2: Hydrolysis

The formation of an oxime is a reversible reaction.[14][15] In the presence of water and acid, the oxime can hydrolyze back to the starting ketone and hydroxylamine.[16][17][18]

  • Identification: The presence of the starting ketone in the final product is the key indicator.

  • Prevention: Ensure the workup procedure does not involve prolonged exposure to acidic aqueous conditions. Neutralize the reaction mixture before extraction if necessary. Oximes are generally much more stable to hydrolysis than corresponding hydrazones.[18][19]

Byproduct Visualization: Reaction Pathways

The following diagram illustrates the desired reaction and the main competing side reactions.

G cluster_main Main Synthesis Pathway cluster_side Side Reactions Ketone 5-Methyl-3-heptanone Oxime 5-Methyl-3-heptanone Oxime (Product) Ketone->Oxime + NH2OH pH 4-6 Hydroxylamine NH2OH Oxime->Ketone + H2O / H+ [Hydrolysis] Amide N-ethyl-2-methylbutanamide or N-(sec-butyl)propanamide (Beckmann Byproduct) Oxime->Amide Strong Acid (e.g., H2SO4) [Beckmann Rearrangement]

Caption: Main and side reaction pathways in oxime synthesis.

Frequently Asked Questions (FAQs)

Q1: My final product is an inseparable mixture of E/Z isomers. Is this normal and how can I control it? A1: Yes, the formation of a mixture of geometric (E/Z) isomers is very common for unsymmetrical ketoximes.[4][5] The ratio can be dependent on reaction conditions. Acidic conditions, which can be present during a Beckmann rearrangement, are known to facilitate E/Z isomerization, potentially complicating the product mixture.[13] For most applications, like in fragrances, the isomeric mixture is used directly.[6][20] If a single isomer is required, specialized synthetic methods or careful chromatographic separation would be necessary.[5]

Q2: The reaction mixture turned dark brown upon heating. What does this indicate? A2: Dark coloration often suggests decomposition. Hydroxylamine can decompose, especially with prolonged heating.[2] This reduces the available reagent and can generate colored byproducts. To mitigate this, avoid excessive temperatures and reaction times. If heating is required, do so gently and only for the minimum time necessary to achieve full conversion.[2]

Q3: How should I store the final this compound product? A3: Oximes are generally stable crystalline solids or liquids. However, they should be stored in a cool, dry, and dark place away from strong acids to prevent hydrolysis or rearrangement. As a precaution, it's always best to re-analyze the purity of the material if it has been stored for an extended period.

Q4: Can I use a different base instead of sodium acetate? A4: Yes, other bases like sodium carbonate, sodium hydroxide, or pyridine can be used to liberate the free hydroxylamine.[1] However, strong bases like NaOH must be used carefully, as they can promote side reactions of the ketone itself, such as aldol condensation.[3] Weaker bases like sodium acetate or sodium carbonate are generally safer and provide a buffering effect.[1][21]

Troubleshooting Workflow

Use this decision tree to guide your troubleshooting process when encountering experimental issues.

Caption: A logical workflow for troubleshooting common synthesis problems.

References

  • Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. (2023). Journal of the American Chemical Society.
  • Beckmann rearrangement. Wikipedia.
  • The Beckmann Rearrangement of Aliphatic Ketoximes. A Comparison of the Influence of Reagents. (1948). Journal of the American Chemical Society.
  • E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry (RSC Publishing).
  • Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. Royal Society of Chemistry.
  • Selective Synthesis of E and Z Isomers of Oximes. ResearchGate.
  • Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate. Scirp.org.
  • Beckmann Rearrangement. Chemistry Steps.
  • Oxime. Wikipedia.
  • Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH.
  • Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.
  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH.
  • Purification method of cyclohexanone-oxime. European Patent Office.
  • Process for the preparation of ketoximes. Google Patents.
  • Hydrolytic Stability of Hydrazones and Oximes. SciSpace.
  • Process for preparation of oximes and resulting products. Google Patents.
  • Green Approach for Synthesis of Oximes by Using Natural Acids. ResearchGate.
  • An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry.
  • Isolation and analysis of carbonyl compounds as oximes. CDC Stacks.
  • Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. Royal Society of Chemistry.
  • This compound. The Fragrance Conservatory.

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Technical Support Center: Improving the Yield and Purity of 5-Methyl-3-heptanone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and purification of 5-Methyl-3-heptanone oxime. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the oximation of 5-Methyl-3-heptanone. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your results for both yield and purity.

This compound, sometimes known by its trade name Stemone®, is a valuable fragrance ingredient known for its powerful, fresh green notes.[1][2] Achieving high purity is critical to ensure the desired olfactory profile and to exclude unreacted ketone or undesired side-products. This guide provides a structured approach to troubleshooting and process optimization.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing both the underlying cause and a validated solution.

Low or No Product Yield

Question: My reaction is not proceeding, or the final yield is significantly lower than expected. What are the common causes?

Answer: Low yield is one of the most frequent issues in oxime synthesis and typically points to suboptimal reaction conditions or reagent quality. The root cause can be traced to several key factors:

  • Improper pH Control: The formation of an oxime is a pH-dependent equilibrium reaction.[3] The mechanism involves two critical stages:

    • Acid Catalysis: The reaction is initiated by the protonation of the ketone's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

    • Nucleophile Availability: The attacking nucleophile is the free base form of hydroxylamine (NH₂OH), not its protonated salt (NH₃OH⁺). A pH that is too low will protonate all the hydroxylamine, eliminating the nucleophile. A pH that is too high (alkaline) will prevent the necessary activation of the carbonyl group and can also lead to the degradation of hydroxylamine.[4] For many oximation reactions, a slightly acidic to neutral pH (around 4-6) is optimal.[3][4]

  • Reagent Purity and Stability:

    • Hydroxylamine: Hydroxylamine and its salts can degrade over time.[3] It is crucial to use a fresh, high-purity reagent. If using hydroxylamine hydrochloride (NH₂OH·HCl), a base must be added to liberate the free hydroxylamine in situ. Common choices include sodium acetate, sodium carbonate, or pyridine.[5][6][7]

    • 5-Methyl-3-heptanone: The starting ketone should be pure. Aldehydes, a common impurity in ketones, are often more reactive and can lead to unwanted side products.[3]

  • Incomplete Reaction: Ketoxime formations are often slower than aldoxime formations due to the increased steric hindrance around the carbonyl group.[3][8] If the reaction is sluggish, consider increasing the reaction time or temperature. Progress should always be monitored by a suitable technique like Thin-Layer Chromatography (TLC) to determine the point of maximum conversion.

  • Inefficient Work-up: The oxime product may be lost during the extraction or isolation phases if its solubility properties are not properly considered. Ensure the correct solvent is used for extraction and that pH adjustments are made if an acid/base workup is employed.

Product Purity Issues

Question: My final product is impure, even after purification. What are the likely contaminants and how can I remove them?

Answer: Impurities in the final product typically consist of unreacted starting material, stereoisomers, or products from side reactions.

  • Unreacted 5-Methyl-3-heptanone: The most common impurity is the starting ketone. Its presence indicates an incomplete reaction. To address this, you can drive the reaction closer to completion by using a slight excess (1.1-1.3 equivalents) of hydroxylamine.[7] For purification, column chromatography is highly effective at separating the more polar oxime from the less polar ketone.

  • Formation of Stereoisomers (E/Z): Because 5-Methyl-3-heptanone is an unsymmetrical ketone, its oxime can exist as two geometric stereoisomers: E and Z.[9][10] These isomers often have very similar physical properties, making them difficult to separate by standard techniques like recrystallization.

    • Detection: Often, these isomers appear as two closely spaced spots on a TLC plate or as distinct peaks in a Gas Chromatography (GC) analysis.[11]

    • Separation: While challenging, separation can sometimes be achieved using high-performance column chromatography with an optimized solvent system.[12][13] For most applications, a mixture of isomers is acceptable.

  • Beckmann Rearrangement: Under strongly acidic conditions or at high temperatures (140-170°C), the oxime can undergo a Beckmann rearrangement to form an amide.[5][8][14] To avoid this, maintain a neutral or slightly basic pH and use the lowest effective temperature. If strong acid catalysis is required for the reaction to proceed, it must be carefully controlled.

Purification Challenges

Question: During recrystallization, my product separates as an oil instead of forming crystals. What is "oiling out" and how can I prevent it?

Answer: "Oiling out" occurs when the solute (your oxime) comes out of the supersaturated solution at a temperature that is above its melting point.[15] Since the crude product contains impurities, it will have a depressed and broader melting range compared to the pure compound. This is a common problem that can be resolved with the following steps:

  • Reheat and Add More Solvent: Heat the solution until the oil completely redissolves. Then, add a small amount of additional hot solvent to lower the saturation point.[15]

  • Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask with glass wool or paper towels and let it stand undisturbed at room temperature before moving it to an ice bath. Slow cooling encourages the formation of a stable crystal lattice.[15]

  • Induce Crystallization: If crystals are slow to form, you can "scratch" the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of pure oxime can initiate crystallization.[15]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the synthesis of this compound? The synthesis is a condensation reaction between 5-Methyl-3-heptanone and hydroxylamine. The reaction eliminates one molecule of water to form the C=N-OH functional group of the oxime.[9][16]

Q2: What is the best way to handle and store hydroxylamine reagents? Hydroxylamine and its salts can be unstable.[3] It is recommended to use fresh, high-purity reagents. Store them in a cool, dry place, tightly sealed to prevent moisture absorption and decomposition. For optimal reactivity, the free hydroxylamine base can be generated from its more stable hydrochloride salt immediately before use.[5]

Q3: What analytical techniques are best for monitoring the reaction and assessing final purity?

  • Thin-Layer Chromatography (TLC): Ideal for monitoring reaction progress. The oxime product is typically more polar than the starting ketone, resulting in a lower Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for assessing the purity of the final product and identifying volatile impurities. It can often resolve the E/Z isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used to determine the ratio of E/Z isomers.

  • Infrared (IR) Spectroscopy: Useful for confirming the conversion. Look for the disappearance of the strong C=O stretch from the ketone and the appearance of characteristic oxime bands for C=N (around 1665 cm⁻¹) and O-H (around 3600 cm⁻¹).[9]

Q4: Can this reaction be performed under solvent-free conditions? Yes, solvent-free or "green chemistry" approaches for oxime synthesis have been developed. These often involve grinding the reactants together, sometimes with a solid catalyst like Bi₂O₃ or ZnO.[8][17] These methods can offer advantages in terms of reduced waste, shorter reaction times, and simpler work-ups.[8]

Visualized Experimental Workflows

The following diagrams illustrate the standard workflows for the synthesis and purification of this compound.

SynthesisWorkflow cluster_synthesis Synthesis Stage Reactants 1. Combine Ketone, Hydroxylamine Salt, Base & Solvent Reaction 2. Heat Mixture (e.g., 60-80°C) Monitor by TLC Reactants->Reaction Stir Quench 3. Cool & Quench (e.g., add water) Reaction->Quench Reaction Complete Extract 4. Extract Product with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash 5. Wash Organic Layer (Water, Brine) Extract->Wash Dry 6. Dry & Evaporate Wash->Dry Crude Crude Product Dry->Crude

Caption: Workflow for the synthesis of crude this compound.

PurificationWorkflow cluster_purification Purification Stage (Recrystallization) Dissolve 1. Dissolve Crude Product in Minimum Hot Solvent (e.g., Ethanol/Water) Filter 2. Hot Filtration (Optional, removes insoluble impurities) Dissolve->Filter Cool 3. Slow Cooling (Room Temp -> Ice Bath) to Induce Crystallization Filter->Cool Isolate 4. Isolate Crystals by Vacuum Filtration Cool->Isolate Crystals Form DryCrystals 5. Wash with Cold Solvent & Dry Under Vacuum Isolate->DryCrystals Pure Pure Crystalline Product DryCrystals->Pure

Caption: Workflow for purification by recrystallization.

Data & Protocols

Table 1: Key Reaction Parameters for Oximation
ParameterRecommendationRationale & Notes
Stoichiometry 1.0 eq. KetoneLimiting reagent.
1.1 - 1.5 eq. NH₂OH·HClSlight excess helps drive the reaction to completion.[6][7]
1.1 - 2.0 eq. BaseEnsures complete liberation of free hydroxylamine from its salt.
Common Bases Sodium Acetate (NaOAc)Mild base, commonly used.[18]
Sodium Carbonate (Na₂CO₃)Effective and inexpensive.[6][19]
PyridineActs as both a base and a solvent; can drive equilibration.[7][20] Must be thoroughly removed during work-up.
Solvents Ethanol, MethanolProtic solvents that readily dissolve the reactants.[20]
Ethanol/Water mixturesCan be effective and useful for direct crystallization of the product upon cooling.[18][21]
Temperature Room Temp to 80°CKetone reactions may require gentle heating to proceed at a reasonable rate.[3][4] Monitor for side reactions at higher temperatures.
Reaction Time 2 - 24 hoursHighly dependent on substrate and temperature. Monitor by TLC until the starting ketone spot has disappeared or is minimized.[22]
Protocol 1: Synthesis of this compound

This protocol is a standard laboratory procedure. All work should be performed in a well-ventilated fume hood.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 5-Methyl-3-heptanone (1.0 eq.), hydroxylamine hydrochloride (1.2 eq.), and sodium acetate (1.5 eq.).

  • Solvent Addition: Add ethanol (or a 95:5 ethanol/water mixture) to the flask, sufficient to dissolve the reagents upon warming (approx. 4-5 mL per gram of ketone).

  • Reaction: Stir the mixture and heat it to a gentle reflux (approx. 70-80°C). Monitor the reaction progress every 1-2 hours using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the spot corresponding to 5-Methyl-3-heptanone is no longer visible.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (3-4 times the volume of the reaction solvent).

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with deionized water and then with a saturated sodium chloride solution (brine).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil or solid is the crude this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable if the crude product is a solid or a semi-solid that can be induced to crystallize.

  • Solvent Selection: Choose a solvent system in which the oxime is highly soluble when hot but poorly soluble when cold. A mixture of ethanol and water is often effective.[21]

  • Dissolution: Place the crude oxime in an Erlenmeyer flask. Add the minimum amount of hot ethanol to just dissolve the solid completely.[15]

  • Clarification: If the hot solution contains insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[15]

  • Collection and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to obtain the pure this compound.

References

  • Wikipedia. Oxime. [Link]
  • Worek, F., et al. (2010). Chromatographic analysis of toxic phosphylated oximes (POX): a brief overview. PubMed. [Link]
  • Kayser, M. M., & Wipf, P. (2011). Hydrolytic Stability of Hydrazones and Oximes. NIH Public Access. [Link]
  • Slideshare.
  • Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]
  • Reddit. Why oximes and hydrazones are much more resistant to hydrolysis compared to imines?. [Link]
  • Das, B., et al. (2007). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. [Link]
  • Musilek, K., et al. (2007).
  • Li, J., et al. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry. [Link]
  • Sevcik, J., & Strack, P. (1971). Isolation and analysis of carbonyl compounds as oximes. CDC Stacks. [Link]
  • The Fragrance Conservatory. This compound. [Link]
  • Sciencemadness.org. Oximes. [Link]
  • ResearchGate.
  • International Journal of Research in Engineering and Science.
  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, cyclohexanone,5-methyl-2-(1-methylethyl)-,oxime, CAS #19096-86-7. Food and Chemical Toxicology. [Link]
  • Science of Synthesis. Oximes. [Link]
  • Google Patents. US3808275A - Process for producing oximes.
  • PubChem. 3-Methyl-5-heptanone oxime. [Link]
  • Jadhav, A. D., et al. (2020). An efficient one pot synthesis of oxime by classical method.
  • Organic Syntheses.
  • ResearchGate. Oxime synthesis - how to convert/remove unreacted aldehyde?. [Link]
  • Organic Chemistry Portal.
  • BYJU'S. Oximes. [Link]
  • Google Patents. EP1291409A2 - An oxime as perfuming ingredient.
  • Chemistry LibreTexts. II. Oximes. [Link]
  • ResearchGate. What is the most popular procedure to synthesize oximes?. [Link]
  • Química Organica.org.

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Technical Support Center: Control of Regioselectivity in the Synthesis of 5-Methyl-3-heptanone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-3-heptanone oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to controlling regioselectivity in the synthesis of this valuable compound. Our goal is to equip you with the scientific understanding and practical knowledge to navigate the challenges of E/Z isomerism in your experiments.

Introduction: The Challenge of Regioselectivity in this compound Synthesis

This compound, also known in the fragrance industry as Stemone®, is a versatile molecule with applications in various fields.[1][2] Its synthesis, a seemingly straightforward condensation of 5-methyl-3-heptanone with hydroxylamine, presents a common yet critical challenge in organic chemistry: the control of regioselectivity.[3] The C=N double bond in the oxime product is rigid, leading to the formation of two geometric isomers: (E) and (Z). The ratio of these isomers can significantly impact the compound's physical properties and biological activity, making the selective synthesis of a single isomer a primary objective for many applications.

This guide will delve into the principles of kinetic and thermodynamic control, providing actionable protocols and troubleshooting advice to help you master the regioselective synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the (E) and (Z) isomers of this compound, and why is their formation a concern?

The (E) and (Z) isomers of this compound are stereoisomers that differ in the spatial arrangement of the hydroxyl group and the alkyl substituents around the C=N double bond. Due to the restricted rotation around this bond, the hydroxyl group can be on the same side (Zusammen, Z) or the opposite side (Entgegen, E) of the larger alkyl group.[4] The formation of a mixture of these isomers is a concern because they are distinct chemical entities with potentially different physical, chemical, and biological properties. For applications in drug development or fine chemical synthesis, it is often necessary to work with a single, pure isomer to ensure consistent and predictable results.

Q2: What are the primary factors that influence the E/Z isomer ratio in the synthesis of this compound?

The E/Z isomer ratio is primarily influenced by the principles of kinetic and thermodynamic control.[5][6]

  • Kinetic Control: At lower temperatures and with shorter reaction times, the reaction is under kinetic control, favoring the formation of the product that is formed faster (the kinetic product). This is typically the less sterically hindered isomer.

  • Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction becomes reversible, allowing the isomers to interconvert. Under these conditions, the more stable isomer (the thermodynamic product) will predominate. Generally, the (E)-isomer of ketoximes is thermodynamically more stable.

Other factors that can influence the isomer ratio include the choice of solvent, the presence of catalysts (acidic or basic), and the nature of the hydroxylamine salt used.[7]

Q3: How can I selectively synthesize the (E)-isomer of this compound?

To selectively synthesize the (E)-isomer, you can employ a strategy that favors the thermodynamic product. This typically involves:

  • Higher Reaction Temperatures: Running the reaction at an elevated temperature will promote the equilibration of the (E) and (Z) isomers, leading to a higher proportion of the more stable (E)-isomer.

  • Longer Reaction Times: Allowing the reaction to proceed for an extended period ensures that the equilibrium is reached.

  • Acid Catalysis: The presence of a protic or Lewis acid can catalyze the isomerization of a mixture of (E) and (Z) isomers to enrich the more stable (E)-isomer.[8] This can be done in a separate step after the initial oxime formation.

Q4: How can I selectively synthesize the (Z)-isomer of this compound?

The selective synthesis of the (Z)-isomer is more challenging as it is generally the less stable isomer. To favor the kinetic product, you should consider:

  • Low Reaction Temperatures: Conducting the reaction at low temperatures (e.g., 0 °C to room temperature) will minimize the rate of isomerization to the more stable (E)-isomer.

  • Short Reaction Times: Monitoring the reaction closely and stopping it as soon as the starting material is consumed can help to isolate a higher proportion of the kinetic (Z)-product before significant equilibration occurs.

  • Choice of Base: Using a sterically hindered base in the reaction can influence the stereochemical outcome of the initial condensation.

Q5: What are the best analytical techniques to differentiate and quantify the (E) and (Z) isomers of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for distinguishing between the (E) and (Z) isomers of oximes.[9][10]

  • ¹H NMR: The chemical shifts of the protons on the carbon atoms alpha to the C=N bond will be different for the two isomers due to the anisotropic effect of the hydroxyl group. Protons on the alkyl group syn (on the same side) to the hydroxyl group will typically be shielded and appear at a lower chemical shift (upfield) compared to the corresponding protons in the other isomer.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly the C=N carbon and the alpha-carbons, will also differ between the (E) and (Z) isomers.[11]

Other useful techniques include:

  • Gas Chromatography (GC): If the isomers have different boiling points, they may be separable by GC, allowing for quantification of the isomer ratio.

  • High-Performance Liquid Chromatography (HPLC): Chiral or even standard reverse-phase HPLC can sometimes be used to separate E/Z isomers.

  • Infrared (IR) Spectroscopy: While less definitive than NMR, there may be subtle differences in the C=N and O-H stretching frequencies between the two isomers.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Overall Yield Incomplete reaction.- Increase reaction time and/or temperature.- Ensure stoichiometric amounts of hydroxylamine hydrochloride and base are used.
Decomposition of product.- If the product is thermally sensitive, consider running the reaction at a lower temperature for a longer time.- Use a milder base.
Inefficient workup.- Ensure the pH is adjusted correctly during extraction to avoid loss of the weakly acidic oxime.- Use an appropriate organic solvent for extraction.
Poor Regioselectivity (Mixture of E/Z isomers) Reaction conditions favor a mixture.- To favor the (E)-isomer (thermodynamic control) : Increase the reaction temperature and prolong the reaction time. Consider adding a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) to an isolated mixture of isomers to facilitate equilibration to the more stable E-isomer.- To favor the (Z)-isomer (kinetic control) : Run the reaction at a lower temperature (e.g., 0 °C). Monitor the reaction closely and stop it as soon as the ketone is consumed.
Difficulty in Isomer Separation Similar physical properties of isomers.- Column Chromatography: Use a high-quality silica gel and optimize the solvent system. A less polar solvent system may improve separation.- Fractional Crystallization: If the oxime is a solid, attempt to separate the isomers by fractional crystallization from different solvents.- Preparative HPLC or GC: For small-scale separations, preparative chromatography can be highly effective.
Ambiguous Spectroscopic Data Overlapping signals in NMR.- Use a higher field NMR spectrometer for better signal dispersion.- Perform 2D NMR experiments (e.g., NOESY) to establish through-space correlations between the OH proton and the alkyl groups, which can help in assigning the stereochemistry.- Compare the spectra with literature data for analogous ketoximes.

Experimental Protocols

Protocol 1: Synthesis of this compound (General Procedure, likely yielding a mixture of E/Z isomers)

This protocol is a general starting point for the synthesis of this compound. The resulting product will likely be a mixture of (E) and (Z) isomers.

Materials:

  • 5-Methyl-3-heptanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or Sodium Acetate

  • Ethanol or Methanol

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 5-methyl-3-heptanone (1 equivalent) in ethanol or methanol.

  • Add hydroxylamine hydrochloride (1.1 to 1.5 equivalents) and a base such as pyridine (1.5 equivalents) or sodium acetate (1.5 equivalents).

  • Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) for 1-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Isomerization to the Thermodynamically Favored (E)-isomer

This protocol can be used to enrich the (E)-isomer from a mixture of (E) and (Z) isomers.

Materials:

  • Mixture of (E) and (Z)-5-Methyl-3-heptanone oxime

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane)

  • Anhydrous protic acid (e.g., HCl gas) or Lewis acid (e.g., BF₃·OEt₂)

Procedure:

  • Dissolve the mixture of (E) and (Z)-5-Methyl-3-heptanone oxime in an anhydrous organic solvent such as diethyl ether.

  • Cool the solution in an ice bath.

  • Bubble anhydrous HCl gas through the solution or add a Lewis acid dropwise. The (E)-isomer may precipitate as its salt.

  • Stir the mixture at a low temperature (e.g., 0-10 °C) for a period to allow for isomerization and precipitation.

  • Isolate the precipitate by filtration and wash with cold, anhydrous solvent.

  • Neutralize the salt by dissolving it in an organic solvent and washing with a dilute aqueous base (e.g., sodium bicarbonate solution).

  • Dry the organic layer, and remove the solvent to obtain the enriched (E)-isomer.

Visualizing Reaction Control

The interplay between kinetic and thermodynamic control can be visualized with a reaction coordinate diagram.

G cluster_0 Reaction Coordinate Diagram for E/Z Isomer Formation Reactants 5-Methyl-3-heptanone + NH2OH TS_Z Transition State (Z) Reactants->TS_Z ΔG‡(Z) (Lower Activation Energy) TS_E Transition State (E) Reactants->TS_E ΔG‡(E) (Higher Activation Energy) Z_Product (Z)-Isomer (Kinetic Product) TS_Z->Z_Product E_Product (E)-Isomer (Thermodynamic Product) TS_E->E_Product Z_Product->E_Product Equilibration (Higher Temp.)

Caption: Reaction coordinate diagram illustrating kinetic vs. thermodynamic control.

References

  • Sharghi, H., & Hosseini-Sarvari, M. (2001). Selective Synthesis of E and Z Isomers of Oximes. Journal of Chemical Research, Synopses, (10), 446-447.
  • The Good Scents Company. (n.d.). 5-methyl-3-heptanone.
  • Araújo, P. L. B., & Gonsalves, A. A. (2015). A Simple Synthesis of Oximes. Journal of the Brazilian Chemical Society, 26(10), 2184-2188.
  • Organic Syntheses. (n.d.). 1-Indanone oxime. Organic Syntheses Procedure, 93, 1-14.
  • Sivakumar, B., et al. (2010). Identification of E and Z isomers of some cephalosporins by NMR. Analytical Chemistry, an Indian Journal, 9(2), 265-270.
  • Hauser, C. R., & Hoffenberg, D. S. (1955). Isomerization of Aldoximes and Ketoximes by Boron Fluoride and Hydrogen Chloride. The Journal of Organic Chemistry, 20(11), 1491-1495.
  • Al-Najjar, I. M., et al. (2010). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. Arabian Journal of Chemistry, 3(3), 165-171.
  • Yoon, Y.-J., et al. (2007). A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. Bulletin of the Korean Chemical Society, 28(7), 1237-1240.
  • Organic Syntheses. (n.d.). E-1-(1-Hydroxycyclohexyl)ethanone oxime. Organic Syntheses Procedure.
  • U.S. Environmental Protection Agency. (n.d.). 3-Heptanone, 5-methyl-, oxime - Substance Details.
  • Organic Syntheses. (n.d.). (E)-Acetophenone O-acetyl oxime. Organic Syntheses Procedure.
  • Al-Masoudi, N. A., et al. (2014). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism.
  • Bakkar, M., et al. (2010). 1H 13C NMR investigation of E/Z-isomerization around C N bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines.
  • PubChem. (n.d.). 3-Methyl-5-heptanone oxime.
  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Reddit. (n.d.). HNMR of E/Z mixtures.
  • NIST. (n.d.). 3-Heptanone, 5-methyl-.
  • Furuya, T., Ishihara, K., & Yamamoto, H. (2005). Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst. Journal of the American Chemical Society, 127(32), 11240–11241.
  • The Fragrance Conservatory. (n.d.). This compound.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Master Organic Chemistry. (2012). Kinetic vs Thermodynamic Products.
  • Sharghi, H., & Sarvari, M. H. (2001). Selective Synthesis of E and Z Isomers of Oximes. Semantic Scholar.
  • BUNCEL, E., & BUNCEL, E. (1972). 13C Nuclear Magnetic Resonance of Oximes. I. Solvent and Isotope Effects on the 13C Chemical Shifts of Acetoxime. Canadian Journal of Chemistry, 50(12), 1956-1960.
  • Song, Q. (2019). Stereoconvergent Synthesis of Ketoximes. Synform, 2019(10), A159-A161.
  • Scribd. (n.d.). Lab 04 A Kinetic Vs Thermodynamic Control Experiment.
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Google Patents. (n.d.). Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
  • AdiChemistry. (n.d.). GEOMETRICAL ISOMERISM | ORGANIC | CIS-TRANS | E-Z NOTATION | ALKENES | OXIMES.

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Overcoming challenges in the Beckmann rearrangement of 5-Methyl-3-heptanone oxime

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Beckmann Rearrangement of 5-Methyl-3-heptanone oxime

Welcome to the technical support center for the Beckmann rearrangement of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges, provide in-depth scientific explanations for troubleshooting, and offer detailed protocols to ensure the successful synthesis of the desired N-substituted amides.

Core Concepts & Challenges

The Beckmann rearrangement is a powerful acid-catalyzed reaction that converts a ketoxime into an N-substituted amide.[1] In the case of this compound, the reaction is expected to yield a mixture of two possible amides: N-(sec-butyl)propanamide and N-ethyl-2-methylpentanamide. The ratio of these products is dictated by the stereochemistry of the oxime and the reaction conditions, which can influence which alkyl group migrates.

The primary challenges encountered in this specific rearrangement include:

  • Controlling Regioselectivity: The non-symmetrical nature of the starting ketone leads to two possible oxime stereoisomers (E and Z), each yielding a different amide product upon rearrangement.

  • Low Yields: Often attributed to incomplete conversion or competing side reactions.

  • Beckmann Fragmentation: A significant side reaction, especially for substrates with alkyl groups that can form stable carbocations, leading to the formation of nitriles and other byproducts.[1][2]

  • Harsh Reaction Conditions: Traditional methods often employ strong acids and high temperatures, which can be incompatible with sensitive functional groups and lead to decomposition.[3][4]

Below is a diagram illustrating the potential reaction pathways for this compound.

G cluster_start Starting Material cluster_rearrangement Beckmann Rearrangement Products cluster_fragmentation Beckmann Fragmentation Byproducts Ketone 5-Methyl-3-heptanone Oxime This compound (E/Z mixture) Ketone->Oxime + NH2OH·HCl Amide1 N-(sec-butyl)propanamide Oxime->Amide1 [H+] (Migration of sec-butyl group) Amide2 N-ethyl-2-methylpentanamide Oxime->Amide2 [H+] (Migration of ethyl group) Nitrile1 Propanenitrile Oxime->Nitrile1 Side Reaction Nitrile2 2-Methylpentanenitrile Oxime->Nitrile2 Side Reaction Carbocation1 sec-butyl carbocation -derived products Carbocation2 ethyl carbocation -derived products

Caption: Reaction pathways of this compound.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format.

Q1: My reaction is resulting in a mixture of two different amides. How can I control the regioselectivity?

A1: The formation of a mixture of regioisomers is the most common issue and is directly related to the stereochemistry of the starting oxime. The Beckmann rearrangement is a stereospecific reaction where the substituent anti (trans) to the hydroxyl group on the oxime nitrogen migrates.[5][6] If you are getting a mixture of products, it is because you have a mixture of (E)- and (Z)-oxime isomers that may be interconverting under the reaction conditions.

  • Causality: Strong acids (like H₂SO₄, PPA) can catalyze the isomerization of the C=N bond of the oxime before the rearrangement occurs, leading to a loss of stereocontrol.[5][7] The relative migratory aptitude of the alkyl groups (tertiary > secondary > primary) also plays a role, but the anti-periplanar geometry is the dominant factor.[7][8]

  • Solutions:

    • Isolate the Oxime Isomers: Before the rearrangement, purify the (E) and (Z) oxime isomers using column chromatography or crystallization to start with a stereochemically pure material.

    • Switch to a Milder Catalyst System: Use reagents that activate the hydroxyl group without inducing isomerization. Systems like cyanuric chloride in DMF allow the reaction to proceed at room temperature.[1][9] Other mild options include tosyl chloride or phosphorus pentachloride, which can also prevent isomerization.[8]

    • Activate the Oxime: Convert the oxime into a better leaving group, such as an O-tosyl or O-mesyl ether. This derivative can then be rearranged under neutral conditions, often with gentle heating, which suppresses E/Z isomerization.[8]

Q2: The overall yield of my desired amide is very low, and I'm observing significant byproduct formation.

A2: Low yields are often caused by reaction conditions that are too harsh, leading to side reactions, primarily Beckmann fragmentation.

  • Causality: Beckmann fragmentation competes with the rearrangement and is favored when the migrating group can form a stable carbocation.[1][10] In the case of this compound, the sec-butyl group is more susceptible to forming a stable secondary carbocation than the ethyl group (a primary carbocation). This fragmentation pathway results in the formation of a nitrile and carbocation-derived products (e.g., alkenes).[1][2]

  • Solutions:

    • Lower the Reaction Temperature: Elevated temperatures can promote fragmentation and substrate decomposition.[10] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Use Less Acidic Catalysts: Highly acidic conditions can favor fragmentation. Consider switching from strong Brønsted acids like sulfuric acid to Lewis acids or milder activating agents.[3][8]

    • Ensure Anhydrous Conditions: The presence of water can hydrolyze the activated oxime intermediate back to the starting material or react with the nitrilium ion intermediate in unintended ways.[10][11] Use oven-dried glassware and anhydrous solvents.

Q3: My reaction is not proceeding to completion, even after extended reaction times.

A3: Incomplete conversion can stem from several factors related to the catalyst, temperature, or starting material.

  • Causality: The catalyst may be insufficient in strength or quantity to promote the rearrangement efficiently. The reaction temperature might be too low, or the starting oxime could be impure.

  • Solutions:

    • Catalyst Choice: If using a mild catalyst, it may not be active enough. A stronger acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, might be necessary, but be mindful of the increased risk of side reactions.[11][12]

    • Optimize Temperature: Gradually increase the reaction temperature while monitoring the reaction by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.

    • Verify Starting Material Purity: Ensure your this compound is pure and dry. Impurities can interfere with the catalyst.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Mixture of Amide Products E/Z isomerization of the oxime under acidic conditions.Isolate oxime isomers before rearrangement; use milder, non-isomerizing catalysts (e.g., cyanuric chloride, TsCl).[5]
Low Yield / High Byproducts Beckmann fragmentation due to stable carbocation formation.Lower reaction temperature; use less acidic catalysts; ensure anhydrous conditions.[10]
Incomplete Conversion Insufficiently active catalyst or low reaction temperature.Switch to a stronger acid catalyst (e.g., PPA); incrementally increase temperature while monitoring.[11]
Formation of Nitriles Beckmann fragmentation is the dominant pathway.Favor conditions for rearrangement: lower temperature, milder acid, or activation of the oxime as a sulfonate ester.[1]

Frequently Asked Questions (FAQs)

Q: What is the expected migratory aptitude of the alkyl groups in this compound? A: The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl.[7] For this compound, the two groups are a sec-butyl group (secondary) and an ethyl group (primary). Based on inherent aptitude, the sec-butyl group would be expected to migrate preferentially. However, the stereospecificity of the reaction is the overriding factor; the group anti to the hydroxyl leaving group will migrate, regardless of its inherent aptitude.[5][13]

Q: Can I perform this reaction in a "one-pot" synthesis from the ketone? A: Yes, a one-pot procedure is feasible and often preferred to avoid isolating the oxime intermediate. This typically involves forming the oxime from 5-Methyl-3-heptanone and hydroxylamine hydrochloride, followed by the direct addition of the rearrangement catalyst to the same reaction vessel. This can improve overall efficiency but may offer less control over the oxime's stereochemistry.

Q: What are the best analytical techniques to monitor the reaction and characterize the products? A:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is effective for tracking the consumption of the starting oxime. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying the volatile amide and nitrile products and byproducts in real-time.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Essential for unambiguously identifying the structure of the resulting amide(s).

    • FT-IR Spectroscopy: Useful for identifying the characteristic amide carbonyl stretch (around 1650 cm⁻¹).

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q: Are there any "greener" or milder alternatives to strong acids? A: Yes, significant research has focused on developing milder and more environmentally friendly catalysts.[3]

  • Solid Acid Catalysts: Zeolites and montmorillonite clays can catalyze the rearrangement, often with easier workup and catalyst recovery.[3]

  • Cyanuric Chloride: As mentioned, cyanuric chloride with a co-catalyst like zinc chloride is a very effective system that works under mild, neutral conditions.[1][14]

  • Organocatalysts: Boronic acid-based systems have been developed for true organocatalytic Beckmann rearrangements under ambient conditions.[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reagents & Setup:

    • 5-Methyl-3-heptanone (1.0 eq)

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

    • Sodium acetate (CH₃COONa) (1.5 eq)

    • Ethanol/Water (e.g., 4:1 mixture)

    • Round-bottom flask with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve hydroxylamine hydrochloride and sodium acetate in the ethanol/water solvent in the round-bottom flask.

    • Add 5-Methyl-3-heptanone to the solution.

    • Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours.

    • Monitor the reaction by TLC until the starting ketone spot has disappeared.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the oxime as a mixture of E/Z isomers. The product can be used directly or purified by column chromatography.

Protocol 2: Beckmann Rearrangement using Polyphosphoric Acid (PPA)
  • Reagents & Setup:

    • This compound (1.0 eq)

    • Polyphosphoric acid (PPA)

    • Round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Procedure:

    • Place PPA in the flask and heat to 80-100 °C with stirring.

    • Slowly add the this compound to the hot PPA. An exothermic reaction may be observed.

    • Stir the mixture at this temperature for 30-60 minutes, monitoring by TLC or GC-MS.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution until it is basic (pH > 8).

    • Extract the amide product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting amide(s) by column chromatography or distillation.

G cluster_prep Protocol 1: Oxime Synthesis cluster_rearrange Protocol 2: Rearrangement (PPA) P1_Start Dissolve NH2OH·HCl & NaOAc P1_Add Add Ketone P1_Start->P1_Add P1_React Reflux 2-4h P1_Add->P1_React P1_Workup Evaporate EtOH, Extract with Et2O P1_React->P1_Workup P1_End Purified Oxime P1_Workup->P1_End P2_Start Heat PPA (80-100 °C) P2_Add Add Oxime P2_Start->P2_Add P2_React Stir 30-60 min P2_Add->P2_React P2_Workup Quench on Ice, Neutralize, Extract P2_React->P2_Workup P2_End Purified Amide(s) P2_Workup->P2_End

Caption: Experimental workflow for synthesis and rearrangement.

References

  • Wikipedia. Beckmann rearrangement. Available at: https://en.wikipedia.org/wiki/Beckmann_rearrangement
  • Alfa Chemistry. Beckmann Rearrangement. Available at: https://www.alfa-chemistry.com/reaction/beckmann-rearrangement.html
  • BenchChem. Troubleshooting low yield in the Beckmann rearrangement of O-acetyl oxime. Available at: https://www.benchchem.com/product/b5678/technical-support/troubleshooting-low-yield-in-the-beckmann-rearrangement-of-o-acetyl-oxime
  • Slideshare. Beckmann rearrangement ppt. Available at: https://www.slideshare.net/GauravTiwari322/beckmann-rearrangement-ppt
  • National Center for Biotechnology Information. Nucleophile-intercepted Beckmann fragmentation reactions. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4911221/
  • BenchChem. Troubleshooting low yield in the Beckmann rearrangement of Deoxybenzoin oxime. Available at: https://www.benchchem.com/product/a3456/technical-support/troubleshooting-low-yield-in-the-beckmann-rearrangement-of-deoxybenzoin-oxime
  • Master Organic Chemistry. Beckmann Rearrangement. Available at: https://www.masterorganicchemistry.com/reaction-guide/beckmann-rearrangement/
  • Chemistry Steps. Beckmann Rearrangement. Available at: https://www.chemistrysteps.com/beckmann-rearrangement/
  • BenchChem. Strategies to control the stereoselectivity of the Beckmann rearrangement of substituted Cyclopentanone oximes. Available at: https://www.benchchem.com/product/b3210/technical-support/strategies-to-control-the-stereoselectivity-of-the-beckmann-rearrangement-of-substituted-cyclopentanone-oximes
  • Journal of Chemical and Pharmaceutical Research. Application of different catalysts in Beckmann Rearrangement. Available at: https://www.jocpr.
  • Unacademy. A Key Precis on Beckmann Rearrangement. Available at: https://unacademy.com/content/jee/study-material/chemistry/a-key-precis-on-beckmann-rearrangement/
  • ACS Publications. Beckmann Rearrangement of Oximes under Very Mild Conditions. Available at: https://pubs.acs.org/doi/10.1021/jo0255282
  • Chemistry LibreTexts. Beckmann Rearrangement. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/23%3A_Synthesis_and_Reactions_of_Nitrogen_Containing_Compounds/23.11%3A_Beckmann_Rearrangement
  • RSC Publishing. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. Available at: https://pubs.rsc.org/en/content/articlelanding/2024/nj/d4nj00392a
  • Organic Chemistry Portal. Beckmann Rearrangement. Available at: https://www.organic-chemistry.org/namedreactions/beckmann-rearrangement.shtm
  • ResearchGate. Major classes of variations on the Beckmann rearrangement. Available at: https://www.researchgate.net/figure/Major-classes-of-variations-on-the-Beckmann-rearrangement_fig1_304207901
  • Chemical Bull. This compound. Available at: https://www.chemicalbull.com/5-methyl-3-heptanone-oxime
  • Aakash Institute. Beckmann rearrangement in chemistry. Available at: https://www.aakash.ac.in/important-concepts/chemistry/beckmann-rearrangement
  • ChemicalBook. This compound. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8242498.htm
  • Chem-Station. Beckmann Rearrangement. Available at: https://www.chem-station.com/en/reactions-e/rearrangement-e/2014/03/beckmann-rearrangement-e.html
  • StudySmarter. Beckmann Rearrangement: Catalyst & Examples. Available at: https://www.studysmarter.co.uk/explanations/chemistry/organic-chemistry/beckmann-rearrangement/

Sources

Method development for resolving 5-Methyl-3-heptanone oxime isomers

Author: BenchChem Technical Support Team. Date: January 2026

An essential guide for researchers, this Technical Support Center provides in-depth troubleshooting and frequently asked questions for the method development and resolution of 5-Methyl-3-heptanone oxime isomers. As a compound featuring both geometric (E/Z) and stereoisomeric (R/S) centers, its separation presents unique analytical challenges. This document, curated from the perspective of a Senior Application Scientist, offers practical, field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs)

This section addresses high-level questions and strategic considerations for developing a robust analytical method for this compound isomers.

Q1: What types of isomers should I expect from the synthesis of this compound?

A1: 5-Methyl-3-heptanone is an asymmetrical ketone with a chiral center at the C5 position. When it reacts with hydroxylamine, it can form four distinct stereoisomers:

  • (5R, 3E)-5-Methyl-3-heptanone oxime

  • (5S, 3E)-5-Methyl-3-heptanone oxime

  • (5R, 3Z)-5-Methyl-3-heptanone oxime

  • (5S, 3Z)-5-Methyl-3-heptanone oxime

You will primarily be dealing with two pairs of diastereomers: the (R/S, E) pair and the (R/S, Z) pair. The initial method development should focus on separating the geometric E- and Z-isomers, which typically exhibit more significant differences in physicochemical properties than the enantiomeric pairs. Separating the enantiomers ((5R, 3E) from (5S, 3E)) would require specialized chiral chromatography techniques.

Q2: Which primary analytical technique is better for separating these isomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A2: Both techniques are viable, but Gas Chromatography (GC) is generally the preferred starting point for a semi-volatile compound like this compound (MW: 143.23 g/mol )[1][2]. GC offers high efficiency, excellent resolution for volatile isomers, and is compatible with sensitive detectors like Flame Ionization Detector (FID). However, oximes can be susceptible to thermal degradation or isomerization in the hot GC inlet, which is a critical factor to monitor[3][4].

HPLC is an excellent alternative, particularly if you observe degradation with GC or if you need to scale up to preparative separation.[5] Both normal-phase and reversed-phase HPLC can be effective for separating oxime isomers, as demonstrated with steroid oximes.[6][7]

Q3: Is derivatization necessary for the GC analysis of this compound?

A3: It is highly recommended to evaluate the need for derivatization. The hydroxyl group of the oxime can interact with active sites (e.g., free silanols) in the GC inlet liner or column, leading to peak tailing and poor reproducibility. Silylation, for instance by using N,O-Bis(trimethylsilyl)acetamide (BSA), is a common strategy to cap the active hydroxyl group, which enhances thermal stability and improves chromatographic peak shape.[8]

Q4: How can I confirm the identity of the E- and Z-isomer peaks in my chromatogram?

A4: Unambiguous peak identification requires spectroscopic analysis. If you can isolate the fractions from a preparative separation, 1H NMR spectroscopy is a definitive method. The chemical shift of the proton on the carbon adjacent to the C=N bond often differs between E and Z isomers.[7] For routine analysis, once identified, the elution order on a specific column under defined conditions should remain consistent. Often, the less sterically hindered isomer will have a different retention time on polar columns.

Method Development and Experimental Protocols

Successful separation hinges on a systematic approach to method development. Below are detailed starting protocols for both GC and HPLC.

Protocol 1: Gas Chromatography (GC-FID) Method

This protocol provides a robust starting point for resolving the E/Z isomers.

1. Sample Preparation:

  • Prepare a stock solution of the this compound isomer mixture at 1 mg/mL in a volatile solvent like Hexane or Ethyl Acetate.
  • Create a working standard at an appropriate concentration (e.g., 10-100 µg/mL).
  • For Derivatization (Recommended): To a 100 µL aliquot of the sample, add 100 µL of N,O-Bis(trimethylsilyl)acetamide (BSA) and 50 µL of pyridine. Cap the vial and heat at 60°C for 30 minutes. Allow to cool before injection.[8]

2. GC Instrument Setup & Parameters:

ParameterRecommended Starting ConditionRationale & Optimization Notes
Column Polar Wax-type column (e.g., DB-WAX, CP-WAX 52 CB)The polarity of polyethylene glycol (PEG) phases is crucial for resolving the subtle polarity differences between E/Z isomers.[9]
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard length and diameter for high-resolution capillary GC.
Carrier Gas Helium or HydrogenMaintain a constant flow rate (e.g., 1.0-1.5 mL/min for He).
Injector Split/Splitless, 200°CUse a low inlet temperature to minimize on-injector thermal degradation or isomerization.[3] A split ratio of 50:1 is a good starting point.
Oven Program Initial: 60°C (hold 2 min)A slow temperature ramp is the most critical parameter for improving resolution. Test ramp rates between 2-5°C/min.[9]
Ramp: 3°C/min to 180°C
Final Hold: 180°C (hold 5 min)
Detector FID, 250°CEnsure H2, Air, and Makeup gas flows are optimized per manufacturer recommendations.
Injection Vol. 1 µL
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol offers an alternative using normal-phase chromatography, which often provides better selectivity for geometric isomers than standard C18 columns.[7]

1. Sample Preparation:

  • Dissolve the isomer mixture in the initial mobile phase (e.g., 98:2 Hexane:Isopropanol) to a concentration of approximately 0.5 mg/mL.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Instrument Setup & Parameters:

ParameterRecommended Starting ConditionRationale & Optimization Notes
Column Normal Phase Silica or Cyano (CN) columnThese stationary phases excel at separating compounds based on polar functional groups, ideal for oxime isomers.[7]
Dimensions 150 mm x 4.6 mm ID, 5 µm particle sizeStandard analytical column dimensions.
Mobile Phase Isocratic: 98:2 (v/v) Hexane : Isopropanol (IPA)The ratio of the polar modifier (IPA) is the key to adjusting retention and selectivity. Test ratios from 99:1 to 95:5.
Flow Rate 1.0 mL/minAdjust as needed based on column dimensions and backpressure.
Column Temp. 30°CTemperature can influence selectivity; testing at 25°C and 40°C is worthwhile.[5]
Detector UV-Vis Diode Array Detector (DAD)Monitor at a low wavelength (e.g., 210-220 nm) where the oxime functional group absorbs.
Injection Vol. 10 µL

Troubleshooting Guide

This guide uses a question-and-answer format to address common problems encountered during method development.

Issue 1: Poor or No Resolution of Isomer Peaks

Q: My E/Z isomers are co-eluting or appearing as a single broad peak in my GC analysis. What is the first thing I should adjust?

A: The oven temperature program is the most powerful tool for improving resolution in GC. A fast ramp rate can cause isomers to move through the column too quickly to be separated.

  • Solution: Decrease the oven ramp rate. If you are using a 5°C/min ramp, try reducing it to 2-3°C/min. This increases the interaction time between the analytes and the stationary phase, allowing for better separation.[9]

Q: I've optimized the GC temperature program, but the isomers are still not resolved. What is the next step?

A: Your column is likely not selective enough. For E/Z isomers, which have very similar boiling points, separation relies on exploiting differences in polarity.

  • Solution: Ensure you are using a polar stationary phase. A mid-polarity column (e.g., a "5-type" phenyl-methylpolysiloxane) may not be sufficient. Switch to a high-polarity column, such as a Wax (polyethylene glycol) or a dicyanoallyl polysiloxane phase, which are specifically designed to resolve geometric isomers.[9]

Q: I'm using HPLC with a C18 column and an acetonitrile/water mobile phase, but I see no separation. Why?

A: E/Z isomers often have very similar hydrophobicities, making them difficult to separate on a standard reversed-phase C18 column.[10]

  • Solution 1: Switch to a different stationary phase. A normal-phase silica or cyano (CN) column will interact with the polar oxime group and provide much higher selectivity.[7]

  • Solution 2: If you must use reversed-phase, try a column with a different selectivity, such as one with a phenyl-hexyl or embedded polar group (EPG) phase. These can offer alternative interactions beyond simple hydrophobicity.[11]

Issue 2: Poor Peak Shape (Tailing or Broadening)

Q: My GC peaks are tailing significantly, even after derivatization. What could be the cause?

A: This points to persistent activity in the flow path or an overloaded column.

  • Solution 1: Check for Active Sites: Ensure you are using a deactivated injector liner. Even with derivatization, highly active sites in a dirty liner can cause peak tailing. Perform inlet maintenance and use a high-quality deactivated liner.[9]

  • Solution 2: Check for Sample Overload: Injecting too much sample can saturate the column, leading to broad, fronting, or tailing peaks. Try injecting a 10-fold dilution of your sample to see if the peak shape improves.

Q: My HPLC peaks are broad. How can I sharpen them?

A: Peak broadening in HPLC can stem from several sources, including extra-column volume, mismatched solvent strength, or secondary interactions.

  • Solution 1: Match Injection Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your mobile phase. Injecting in a much stronger solvent can cause severe peak distortion.

  • Solution 2: Optimize Flow Rate: Operate the column near its optimal flow rate. For a standard 4.6 mm ID column, this is typically around 1.0-1.5 mL/min.

  • Solution 3 (Reversed-Phase): If using an RP method, ensure the mobile phase pH is appropriate for your analyte. Adding a small amount of buffer can sometimes improve peak shape.

Issue 3: Inconsistent Results or Suspected Degradation

Q: The ratio of my E/Z isomer peaks changes from one GC injection to the next. What is happening?

A: This is a classic sign of thermal instability. Oximes can isomerize or degrade at high temperatures, particularly in the presence of hot metal surfaces in the injector.[3][4]

  • Solution: Lower the injector temperature. Start at 250°C and incrementally decrease it to 220°C, 200°C, or even lower, until the peak area ratio stabilizes. This is a trade-off, as too low a temperature can cause slow volatilization and peak broadening, but stability is paramount. Using an all-glass system or deactivated liner can also mitigate this issue.[4]

Visual Workflows

// GC Path gc_column [label="Select Polar GC Column \n (e.g., WAX Phase)"]; gc_deriv [label="Evaluate Derivatization \n (Silylation)"]; gc_optim [label="Optimize Temp Program \n (Slow Ramp Rate)"]; gc_result [label="Separated E/Z Isomers", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// HPLC Path hplc_column [label="Select NP or Alt. RP Column \n (e.g., Silica, Cyano)"]; hplc_optim [label="Optimize Mobile Phase \n (Solvent Ratio)"]; hplc_result [label="Separated E/Z Isomers", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> gc_hplc; gc_hplc -> gc [label=" Volatile? \n Yes"]; gc_hplc -> hplc [label=" Thermally Unstable? \n Yes"];

gc -> gc_deriv; gc_deriv -> gc_column; gc_column -> gc_optim; gc_optim -> gc_result;

hplc -> hplc_column; hplc_column -> hplc_optim; hplc_optim -> hplc_result; } dot Caption: General method development workflow for resolving oxime isomers.

GCTroubleshooting start Problem: Poor GC Resolution q1 Is oven ramp rate slow? (< 5°C/min) start->q1 sol1 Action: Decrease ramp rate to 2-3°C/min q1->sol1 No q2 Is column a high-polarity phase? (e.g., WAX) q1->q2 Yes a1_yes YES a1_no NO sol1->q1 sol2 Action: Switch to a polar WAX or Cyano-type column q2->sol2 No q3 Is peak shape acceptable? (No Tailing) q2->q3 Yes a2_yes YES a2_no NO sol2->q2 sol3 Action: Check inlet liner, consider derivatization (silylation) q3->sol3 No end_node Resolution Improved q3->end_node Yes a3_no NO sol3->q3

References

  • Matlin, S. A., Jiang, L. X., Roshdy, S., & Zhou, R. H. (n.d.). Resolution and Identification of Steroid Oxime Syn and Antiisomers by HPLC. Journal of Liquid Chromatography, 13(17), 3469–3479.
  • Görög, S., et al. (2002). Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method. PubMed.
  • Sternson, L. A., Hincal, F., & Bannister, S. J. (1977). Gas chromatographic analysis of acetophenone oxime and its metabolites. Journal of Chromatography A, 144, 191-200.
  • Bhosale, S. M., et al. (2014). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of Chemical Sciences, 126(1), 213-225.
  • Kuca, K., & Musilek, K. (2010). Pyridinium aldoxime analysis by HPLC: The method for studies on pharmacokinetics and stability. ResearchGate.
  • Various Authors. (2015). How can we separate E/Z isomers no UV nor fluorescent? ResearchGate.
  • Various Authors. (2014). Selective Synthesis of E and Z Isomers of Oximes. ResearchGate.
  • Seizinger, D. E., & Dimitriades, B. (1971). Isolation and analysis of carbonyl compounds as oximes. CDC Stacks.
  • Reddy, G. R., et al. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. ACS Omega.
  • Kim, S. C., & Gowrisankar, S. (2005). A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. ResearchGate.

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Methyl-3-heptanone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-3-heptanone oxime. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the scale-up of this important synthesis. The following frequently asked questions and troubleshooting guide are based on established chemical principles and practical experience in process development.

I. Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound, and what are the key reaction parameters?

The most prevalent and straightforward method for synthesizing this compound is the condensation reaction between 5-Methyl-3-heptanone and a hydroxylamine salt, typically hydroxylamine hydrochloride (NH₂OH·HCl).[1][2] This reaction is a classic example of oxime formation from a ketone.[1]

The overall reaction is as follows:

CH₃CH₂C(=O)CH₂CH(CH₃)CH₂CH₃ + NH₂OH·HCl → CH₃CH₂C(=NOH)CH₂CH(CH₃)CH₂CH₃ + HCl + H₂O

Key Reaction Parameters:

  • Base: A base, such as sodium hydroxide or sodium acetate, is required to neutralize the hydrochloric acid formed during the reaction, which in turn liberates the free hydroxylamine nucleophile.

  • Solvent: The reaction is often carried out in a protic solvent like ethanol or a mixture of water and an organic solvent to facilitate the dissolution of both the ketone and the hydroxylamine salt.[3]

  • Temperature: The reaction is typically performed at temperatures ranging from room temperature to reflux, depending on the desired reaction rate.[3][4] Monitoring the reaction progress is crucial to determine the optimal temperature for a given scale.

  • Stoichiometry: A slight excess of hydroxylamine is often used to ensure complete conversion of the ketone.

What are the primary challenges when scaling up this synthesis from lab to pilot or production scale?

Scaling up the synthesis of this compound introduces several challenges that are not always apparent at the lab scale. These include:

  • Exothermicity and Heat Management: The reaction between 5-Methyl-3-heptanone and hydroxylamine is exothermic. On a large scale, the heat generated can be significant, leading to temperature control issues. Inadequate heat removal can result in side reactions, reduced yield, and potential safety hazards.

  • Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reactors. Poor mixing can lead to localized "hot spots" and concentration gradients, resulting in incomplete reactions and the formation of impurities.

  • Reagent Addition: The rate of addition of reagents, particularly the base or hydroxylamine solution, becomes critical at scale. A controlled addition rate is necessary to manage the exotherm and maintain optimal reaction conditions.

  • Workup and Product Isolation: Handling large volumes of reaction mixtures during the workup phase (e.g., phase separations, extractions, and washes) can be cumbersome and may lead to product loss if not optimized.

  • Crystallization and Purification: If the oxime is a solid, achieving consistent crystal size and purity during large-scale crystallization can be difficult. For liquid oximes, distillation requires careful control of pressure and temperature to avoid degradation.[3]

How can I monitor the progress of the reaction effectively?

Regular monitoring of the reaction is essential for process control and optimization. Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the disappearance of the starting ketone and the appearance of the oxime product.[3]

  • Gas Chromatography (GC): GC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the conversion of the ketone and the formation of any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful quantitative technique, particularly useful if the oxime or ketone is not sufficiently volatile for GC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and to quantify the components of the reaction mixture. The formation of the C=N bond and the presence of the -OH proton are characteristic features in the NMR spectrum of the oxime.[4]

A typical workflow for reaction monitoring is visualized below:

ReactionMonitoring Start Start of Reaction Sample Take Aliquot Start->Sample TLC TLC Analysis (Qualitative) Sample->TLC GC_HPLC GC/HPLC Analysis (Quantitative) Sample->GC_HPLC Decision Reaction Complete? TLC->Decision GC_HPLC->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Sample SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reagents Combine 5-Methyl-3-heptanone, Hydroxylamine HCl, Base, and Solvent Reaction Heat and Stir (Monitor Progress) Reagents->Reaction Quench Cool and Quench Reaction Reaction->Quench Extraction Solvent Extraction Quench->Extraction Washing Wash with Brine Extraction->Washing Drying Dry Organic Layer Washing->Drying Concentration Concentrate under Vacuum Drying->Concentration Purification Vacuum Distillation Concentration->Purification FinalProduct FinalProduct Purification->FinalProduct Pure this compound

Caption: General workflow for the synthesis of this compound.

IV. References

  • Loiseau, F., & Beauchemin, A. M. (n.d.). Procedure. Organic Syntheses. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Vigon International. (n.d.). Methyl-5 3-Heptanone Oxime Stemone®. Personal Care & Cosmetics. Retrieved from [Link]

  • Google Patents. (n.d.). An oxime as perfuming ingredient. Retrieved from

  • Hansen, E. H., et al. (2020). A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism. ACS Omega. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-AMINO ACETALS: 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Synthesis of Oximes. Retrieved from [Link]

  • ResearchGate. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. Retrieved from [Link]

  • PubMed Central. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Retrieved from [Link]

  • CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). This compound. The Ingredient Directory. Retrieved from [Link]

  • ScienceDirect. (2023). RIFM fragrance ingredient safety assessment, cyclohexanone,5-methyl-2-(1-methylethyl)-,oxime, CAS. Retrieved from [Link]

  • US EPA. (n.d.). 3-Heptanone, 5-methyl-, oxime - Substance Details. SRS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Heptanone, 4-methyl, (S). Retrieved from [Link]

  • The Good Scents Company. (n.d.). leafy oxime stemone (Givaudan). Retrieved from [Link]

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Storage and handling best practices for 5-Methyl-3-heptanone oxime

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methyl-3-heptanone oxime

Welcome to the technical support guide for this compound (CAS No. 22457-23-4). This document is designed for researchers, scientists, and drug development professionals, providing essential information on storage, handling, and troubleshooting for experimental work involving this compound. Our goal is to combine technical data with practical, field-proven insights to ensure the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses the most common initial questions regarding the handling, storage, and fundamental properties of this compound.

Q1: What is this compound and what are its primary applications?

This compound is an organic compound classified as a ketoxime.[1] Structurally, it is the product of the reaction between 5-Methyl-3-heptanone and hydroxylamine.[2] While it is widely used in the fragrance industry for its powerful, fresh green and leafy notes, in a research and drug development context, it serves as a versatile chemical intermediate.[3][4] Its applications in organic synthesis are varied, including potential use in the formation of amine-based derivatives.[3]

Q2: What are the immediate safety precautions I should take when handling this compound?

This compound is classified as a hazardous substance. It may be harmful if swallowed or if it comes into contact with the skin, and it is known to cause mild skin irritation.[5][6] It is also harmful to aquatic life with long-lasting effects.[5]

Core safety protocols include:

  • Personal Protective Equipment (PPE): Always wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.[6]

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[6]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of skin contact, wash thoroughly with soap and water.[5] If eye irritation develops, rinse cautiously with water for several minutes.[6]

  • Spill Management: Absorb spills with an inert material (e.g., dry sand, vermiculite) and place in a sealed container for disposal.[5] Eliminate all ignition sources as the parent ketone is a flammable liquid.[5][7]

Q3: How should I properly store this compound to ensure its stability?

Proper storage is critical to maintain the chemical integrity of the oxime. Good stability is reported under normal storage conditions.[6]

  • Temperature: Store in a cool, well-ventilated place.[5][6] Avoid extreme heat.[6]

  • Container: Keep the container tightly closed to prevent contamination and potential pressure release.[5][6]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and alkalis.[6] Contact with these substances can lead to decomposition or hazardous reactions.

  • Atmosphere: While not always mandatory for short-term storage, for long-term stability or for high-purity applications, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation or hydrolysis.

Physicochemical Properties Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 22457-23-4[1]
Molecular Formula C₈H₁₇NO[1]
Molecular Weight 143.23 g/mol [1]
Appearance Colorless to pale yellow liquid[4]
Flash Point > 93.3 °C (> 200.0 °F)[5]
Vapor Pressure 0.04 mm Hg at 25 °C[5]
Boiling Point 70 °C @ 0.7 Torr[8]
Incompatible Materials Strong oxidizing agents, strong acids, strong alkalis[5][6]

Part 2: Experimental Protocols & Methodologies

This section provides step-by-step guidance for common laboratory procedures involving this compound.

Protocol 1: Preparation of a Standard Stock Solution

The causality behind this protocol is to ensure accurate and reproducible concentrations for downstream experiments while minimizing degradation. The choice of solvent is critical for solubility and stability.

Objective: To prepare a 100 mM stock solution of this compound in a suitable organic solvent.

Materials:

  • This compound (MW: 143.23 g/mol )

  • Anhydrous solvent (e.g., Ethanol, DMSO, or as dictated by your experimental system)

  • Volumetric flask (Class A)

  • Analytical balance

  • Pipettes and appropriate tips

Methodology:

  • Mass Calculation: Calculate the mass of this compound required. For a 10 mL solution of 100 mM:

    • Mass (g) = 0.1 mol/L * 0.010 L * 143.23 g/mol = 0.1432 g

  • Weighing: Accurately weigh the calculated mass of the compound directly into the volumetric flask.

  • Dissolution: Add a portion of the chosen solvent (approx. 50-70% of the final volume) to the flask. Gently swirl to dissolve the compound completely.

  • Volume Adjustment: Once fully dissolved, carefully add the solvent up to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times (10-15 times) to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clean, clearly labeled, and tightly sealed storage vial. Store at the recommended temperature (see storage FAQs) and protect from light if the compound is light-sensitive.

Experimental Workflow: A Typical Oximation Reaction

The following diagram illustrates a generalized workflow for the synthesis of an oxime, which is a pH-dependent reaction involving nucleophilic attack followed by dehydration.[9] This process is foundational to understanding the compound's formation and potential impurities.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Reagents Prepare Ketone (e.g., 5-Methyl-3-heptanone) and Hydroxylamine Solution Mix Combine Reagents in Appropriate Solvent Reagents->Mix Step 2.1 pH_Adjust Adjust pH to Optimal Range (typically mildly acidic) Mix->pH_Adjust Step 2.2 Heat Heat/Stir for Specified Time pH_Adjust->Heat Step 2.3 Quench Quench Reaction (e.g., add water) Heat->Quench Step 3.1 Extract Extract with Organic Solvent Quench->Extract Step 3.2 Dry Dry Organic Layer (e.g., with Na₂SO₄) Extract->Dry Step 3.3 Concentrate Concentrate in vacuo Dry->Concentrate Step 3.4 Purify Purify Crude Product (e.g., Chromatography, Distillation) Concentrate->Purify Step 4.1 Analyze Analyze Purity (e.g., GC-MS, NMR) Purify->Analyze Step 4.2

Caption: Workflow for a typical laboratory synthesis of an oxime.

Part 3: Troubleshooting Guide

This section provides solutions to specific issues that may arise during experimentation. The trustworthiness of any protocol relies on its ability to be diagnosed and corrected.

Q4: My reaction yield is low or the reaction is sluggish. What are the likely causes?

Low conversion rates are a common issue in oxime synthesis. Several factors can contribute to this problem.

  • Reagent Purity: The purity of both the starting ketone and the hydroxylamine reagent is critical. Impurities in the ketone or decomposed hydroxylamine can inhibit the reaction or lead to side products.[9] It is recommended to use fresh, high-purity hydroxylamine.[9]

  • Steric Hindrance: 5-Methyl-3-heptanone is a sterically hindered ketone, which can slow the rate of oxime formation.[9] To overcome this, you can:

    • Increase Reaction Temperature: This provides the necessary activation energy. However, be cautious of excessively high temperatures (e.g., 140-170°C) which could trigger an unwanted Beckmann rearrangement.[2][9]

    • Prolong Reaction Time: Reactions with ketones are often slower than those with aldehydes and may require extended periods for completion.[9]

  • Incorrect pH: Oxime formation is highly pH-dependent. The reaction requires mildy acidic conditions to protonate the carbonyl oxygen, making the carbon more electrophilic, but not so acidic that it fully protonates the hydroxylamine nucleophile, rendering it inactive.[9] Buffering the reaction mixture is often a good strategy.

Q5: I am observing unexpected peaks in my analytical results (e.g., GC-MS, NMR). What could they be?

Unexpected products can arise from degradation of the oxime or from side reactions.

  • Hydrolysis: Oximes can hydrolyze back to the corresponding ketone (5-Methyl-3-heptanone) and hydroxylamine, especially in the presence of acid and water.[2] If your work-up or analysis conditions are acidic, you may see the starting ketone in your results.

  • Beckmann Rearrangement: As mentioned, heating oximes, particularly in the presence of acid, can induce a Beckmann rearrangement to form an amide.[2] This is a common side reaction at elevated temperatures.

  • Decomposition during Analysis: The stability of oximes during analytical procedures like gas chromatography can be a concern. Decomposition on the GC column can lead to the formation of nitriles.[10] Ensure your analytical method is optimized for oxime stability (e.g., using a deactivated column and appropriate temperature programming).

Q6: The physical appearance (color) of the compound has changed over time. Is it still usable?

A change from colorless to pale yellow is common with many organic compounds upon storage and may not necessarily indicate significant degradation for all applications. However, it does suggest some level of chemical change.

  • Initial Check: First, verify that the storage conditions have been appropriate (cool, dark, tightly sealed).

  • Purity Re-analysis: Before use in a critical experiment, it is essential to re-analyze the purity of the material using a suitable technique like GC-MS or NMR. This will provide a definitive answer on its integrity.

  • Causality: The color change could be due to minor oxidation or the formation of trace-level impurities. For sensitive applications in drug development, using a freshly opened or repurified sample is the most trustworthy approach.

Troubleshooting Workflow: Diagnosing Experimental Failures

This logical diagram provides a self-validating system to diagnose and resolve common issues.

G Start Problem Encountered (e.g., Low Yield, Impurities) Check_Reagents Verify Purity & Age of Starting Materials & Solvents Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, pH, Atmosphere) Check_Reagents->Check_Conditions Reagents OK Reagent_Issue Action: Use Fresh/Purified Reagents Check_Reagents->Reagent_Issue Impurity Found Check_Workup Analyze Work-up & Purification (Extraction pH, Temp, Column Activity) Check_Conditions->Check_Workup Conditions OK Condition_Issue Action: Optimize Conditions (e.g., Lower Temp, Adjust pH) Check_Conditions->Condition_Issue Deviation Found Check_Analysis Validate Analytical Method (Decomposition on Column, Integration) Check_Workup->Check_Analysis Work-up OK Workup_Issue Action: Modify Work-up (e.g., Use Buffer, Deactivate Silica) Check_Workup->Workup_Issue Potential Issue Analysis_Issue Action: Modify Analytical Method (e.g., Lower Injector Temp) Check_Analysis->Analysis_Issue Potential Issue Success Problem Resolved Check_Analysis->Success Analysis OK Reagent_Issue->Success Condition_Issue->Success Workup_Issue->Success Analysis_Issue->Success

Caption: A logical workflow for troubleshooting experimental issues.

References

  • Technical Support Center: Troubleshooting Oxime Reactions. (2025). Benchchem.
  • 500933 stemone® safety d
  • Stemone SDS-6224. (2024). The Perfumers Apprentice.
  • 3-Methyl-5-heptanone oxime.
  • 5-Methyl-3-heptanone Safety D
  • This compound | 22457-23-4. Chemical Bull Pvt. Ltd.
  • RIFM fragrance ingredient safety assessment, cyclohexanone,5-methyl-2-(1-methylethyl)-,oxime, CAS Registry Number 38227-56-8. (2023). Food and Chemical Toxicology.
  • 5-Methyl-3-heptanone.
  • leafy oxime stemone (Givaudan). The Good Scents Company.
  • Oxime reaction. (2017). Reddit.
  • SAFETY D
  • Oxime. Wikipedia.
  • 5-Methyl-3-heptanone Safety D
  • 5-methyl-3- heptanone oxime. Echemi.
  • This compound. ChemicalBook.
  • Oximes. (2022). Chemistry LibreTexts.
  • Difficulty in Getting Oximes? (2019).
  • Oximes in Acute Organophosphate Pesticide Poisoning: a Systematic Review of Clinical Trials. (2003). PMC, NIH.
  • This compound AldrichCPR. Sigma-Aldrich.
  • This compound AldrichCPR. Sigma-Aldrich.
  • Isolation and analysis of carbonyl compounds as oximes. (1971). Analytical Chemistry.
  • Recent Advances in the Chemistry of Oximes. (2000).
  • Oximes – Knowledge and References. Taylor & Francis.
  • This compound.
  • New experimental Oximes in the management of organophosphorus pesticides poisoning. (2011). PubMed.
  • This compound AldrichCPR. Sigma-Aldrich.

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Validation & Comparative

A Comparative Guide to the Analytical Validation of 5-Methyl-3-heptanone Oxime: Titrimetry vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical manufacturing and quality control, particularly within the pharmaceutical and fragrance industries, the rigorous validation of chemical identity and purity is paramount.[1][2] 5-Methyl-3-heptanone oxime, a ketoxime variant used in organic synthesis, requires precise and reliable analytical methods to quantify its concentration and ensure it meets stringent quality specifications.[1] This guide provides an in-depth comparison of two distinct analytical techniques for the validation of this compound: the classic, yet robust, non-aqueous potentiometric titration and the highly specific instrumental method of gas chromatography with flame ionization detection (GC-FID).

This document moves beyond simple procedural outlines, delving into the causality behind methodological choices, establishing self-validating protocols, and grounding all claims in authoritative analytical principles. It is designed for researchers, quality control analysts, and drug development professionals who require a nuanced understanding of how to select and implement the appropriate analytical method for their specific needs.

The Analytical Challenge: Quantifying a Weakly Basic Oxime

This compound possesses a weakly basic nitrogen atom within its oxime functional group (=N-OH). This inherent chemical property is the lynchpin for its quantification via acid-base titration. However, its basicity is too weak to be accurately determined in an aqueous medium. Water, being amphiprotic (acting as both a weak acid and a weak base), competes with the analyte for the titrant, leading to an indistinct and unreliable endpoint.[3][4][5] This necessitates the use of a non-aqueous solvent system to enhance the basicity of the oxime and allow for a sharp, detectable endpoint.[5][6]

Method 1: Non-Aqueous Potentiometric Titration

Non-aqueous titration is a powerful technique for quantifying substances that are either insoluble in water or are too weakly acidic or basic for aqueous titration.[3][4][6] By using a non-aqueous solvent like glacial acetic acid, the apparent basicity of the this compound is enhanced, allowing for its reaction with a strong acid titrant, such as perchloric acid dissolved in the same solvent.[4][7]

The underlying principle involves a proton transfer reaction. The perchloric acid reacts with the acetic acid solvent to form the highly acidic onium ion (CH₃COOH₂⁺).[4][7] This onium ion then readily donates its proton to the weakly basic oxime, ensuring a complete and stoichiometric reaction.[7]

Reaction Mechanism:

  • Titrant Activation: HClO₄ + CH₃COOH ⇌ ClO₄⁻ + CH₃COOH₂⁺

  • Analyte Neutralization: R₂C=NOH + CH₃COOH₂⁺ → [R₂C=NOH₂]⁺ + CH₃COOH

Experimental Protocol: Potentiometric Titration

This protocol is designed as a self-validating system, incorporating standardization and blank analysis to ensure the integrity of the results.

Apparatus and Reagents:

  • Autotitrator with a pH electrode suitable for non-aqueous solutions (e.g., Solvotrode).

  • Analytical balance (0.1 mg readability).

  • Glacial Acetic Acid (anhydrous, <0.2% water).

  • Perchloric Acid (HClO₄), 0.1 N in glacial acetic acid.

  • Potassium Hydrogen Phthalate (KHP), primary standard.

  • Crystal Violet indicator (optional, for visual confirmation).

Protocol Steps:

  • Titrant Standardization:

    • Accurately weigh ~0.5 g of dried KHP (primary standard) into a beaker.

    • Dissolve in 25 mL of glacial acetic acid. A gentle warming may be required.

    • Titrate with the 0.1 N perchloric acid solution potentiometrically. The endpoint is the point of maximum inflection on the titration curve.

    • Calculate the exact normality of the perchloric acid titrant. Perform in triplicate. The Relative Standard Deviation (RSD) should be ≤ 1.0%.

  • Sample Analysis:

    • Accurately weigh an appropriate amount of this compound (to consume ~10-15 mL of titrant) into a clean, dry 100 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Immerse the electrode in the solution and ensure it is properly calibrated according to the manufacturer's instructions for non-aqueous solvents.

    • Titrate the sample solution with the standardized 0.1 N perchloric acid. Record the volume of titrant consumed at the equivalence point.

  • Blank Determination:

    • Perform a blank titration using 50 mL of glacial acetic acid alone.[5]

    • Subtract the volume of titrant consumed by the blank from the volume consumed by the sample.

  • Calculation:

    • Purity (%) = [((V_sample - V_blank) * N_HClO4 * MW) / (W_sample * 10)]

      • V = Volume of titrant (mL)

      • N = Normality of HClO₄ titrant

      • MW = Molecular Weight of this compound (143.24 g/mol )

      • W = Weight of sample (g)

Workflow for Titrimetric Validation

G cluster_prep Preparation & Standardization cluster_analysis Sample Analysis prep_titrant Prepare 0.1N HClO₄ in Acetic Acid std_titrant Standardize HClO₄ against KHP (3x) prep_titrant->std_titrant dry_khp Dry KHP (Primary Standard) dry_khp->std_titrant titrate Potentiometric Titration std_titrant->titrate Standardized Titrant Normality weigh_sample Accurately Weigh Sample dissolve Dissolve in Glacial Acetic Acid weigh_sample->dissolve dissolve->titrate calc Calculate Purity (%) titrate->calc blank Perform Blank Titration blank->calc

Caption: Workflow for the validation of this compound via non-aqueous potentiometric titration.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful separation technique ideal for volatile and thermally stable compounds like this compound.[8] The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[8][9] The Flame Ionization Detector (FID) is highly sensitive to organic compounds and provides a response proportional to the mass of the analyte, making it excellent for quantification.

This method offers superior specificity compared to titration, as it can separate the main analyte from impurities, solvents, and potential side-products.

Experimental Protocol: GC-FID

This protocol includes system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before sample analysis.

Apparatus and Reagents:

  • Gas Chromatograph with FID and autosampler.

  • Capillary Column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity Helium or Hydrogen as carrier gas.[10]

  • High-purity air and hydrogen for FID.

  • This compound reference standard (of known purity).

  • Internal Standard (e.g., n-Dodecane), optional but recommended for best precision.

  • Solvent: HPLC-grade Acetone or Hexane.

Protocol Steps:

  • Standard and Sample Preparation:

    • Stock Standard: Accurately prepare a stock solution of the reference standard at ~1 mg/mL in the chosen solvent. If using an internal standard (IS), add it to the stock at a similar concentration.

    • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected sample concentration range.

    • Sample Solution: Accurately prepare a sample solution at a target concentration of ~0.5 mg/mL. Add the internal standard at the same concentration as in the calibration standards.

  • Chromatographic Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (Split ratio 50:1)

    • Carrier Gas Flow: Helium at 1.2 mL/min (constant flow).

    • Oven Program: Start at 80 °C, hold for 1 min, ramp at 10 °C/min to 200 °C, hold for 2 min.[8]

    • Detector Temperature: 280 °C

  • System Suitability Test (SST):

    • Inject a mid-level calibration standard five times.

    • Acceptance Criteria:

      • Precision: RSD of the peak area ratio (Analyte/IS) must be ≤ 2.0%.

      • Tailing Factor: The peak for this compound should have a tailing factor between 0.9 and 1.5.

  • Analysis Sequence:

    • Inject the solvent blank to ensure no contamination.

    • Inject the calibration standards to generate a calibration curve (Peak Area Ratio vs. Concentration Ratio). The correlation coefficient (r²) should be ≥ 0.999.

    • Inject the sample preparations in duplicate.

  • Calculation:

    • Determine the concentration of the analyte in the sample solution from the calibration curve using the peak area ratio.

    • Calculate the purity of the original sample based on the prepared concentration.

Workflow for GC-FID Validation

G cluster_prep Preparation cluster_analysis GC Analysis prep_std Prepare Calibration Standards & IS sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution & IS run_sample Inject Sample Duplicates prep_sample->run_sample cal Run Calibration Curve sst->cal cal->run_sample integrate Integrate Peaks (Analyte & IS) run_sample->integrate calc Calculate Purity from Calibration Curve integrate->calc

Caption: Workflow for the validation of this compound via Gas Chromatography (GC-FID).

Performance Comparison: Titration vs. GC-FID

The choice between these two methods depends on the specific requirements of the analysis. Below is a comparison based on typical performance data.

ParameterNon-Aqueous TitrationGC-FIDRationale & Justification
Specificity LowHighTitration is a total base method and will quantify any basic impurity along with the analyte. GC physically separates impurities, providing a true measure of the target compound.
Precision (%RSD) < 1.0%< 2.0%Titration is a bulk property measurement and is often highly repeatable. GC precision is subject to injection variability but is still excellent with an internal standard.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%GC is typically more accurate due to its high specificity, assuming a high-purity reference standard is available. Titration accuracy can be affected by interfering basic substances.
Limit of Quant. (LOQ) ~0.1%~0.01%GC is significantly more sensitive, making it suitable for trace-level impurity analysis, whereas titration is best for assaying the main component.
Analysis Time/Sample ~10 minutes~15 minutes (run time)While the GC run time is longer, modern autosamplers allow for high-throughput, unattended operation. Titration is more hands-on per sample.
Cost & Complexity LowHighTitration requires basic laboratory equipment. A GC system represents a significant capital investment and requires more specialized operator training.

Conclusion and Recommendations

Both non-aqueous potentiometric titration and gas chromatography with flame ionization detection are valid and robust methods for the quantitative analysis of this compound. The optimal choice is dictated by the analytical objective.

  • For routine quality control, assay, and purity determination of the bulk substance, non-aqueous titration is an excellent choice. It is cost-effective, rapid, and highly precise. Its primary limitation is the lack of specificity, which is acceptable when dealing with a known, high-purity material where basic impurities are not expected to be a significant issue.

  • For stability studies, impurity profiling, reference standard characterization, and analyses requiring the separation and quantification of related substances, GC-FID is the superior method. Its high specificity and sensitivity are essential for detecting degradation products or process-related impurities that would be missed by titration.

In a comprehensive validation package, both methods can be complementary. Titration can serve as the primary assay method for release testing, while a validated GC method can be used to establish the impurity profile and confirm the absence of interfering species, thereby fully characterizing the quality of this compound.

References

  • ASTM E222-10: Standard Test Methods for Hydroxyl Groups Using Acetic Anhydride Acetylation.
  • Non Aqueous Titr
  • Non-aqueous titr
  • Gas Chrom
  • Fundamentals of Gas Chrom
  • Semester –I UNIT 2(b): Non-aqueous Titration. H.N.
  • Ketoximes – Determination of ... in workplace air. BAuA. [Link]

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A Comparative Analysis of 5-Methyl-3-heptanone Oxime as a High-Performance Alternative to Traditional Anti-Skinning Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and specialty chemical formulation, the selection of optimal reagents is paramount to ensuring product stability, efficacy, and safety. In the realm of coatings, inks, and other formulations prone to oxidative degradation, anti-skinning agents play a critical role. This guide provides an in-depth comparative study of 5-Methyl-3-heptanone oxime, offering a technical evaluation against other commonly used oximes and presenting the experimental framework for its assessment.

Introduction: The Evolving Landscape of Oxime Anti-Skinning Agents

Oxidatively curing formulations, such as alkyd-based paints and inks, rely on metal catalysts, often cobalt-based, to accelerate the drying process through the autoxidation of drying oils.[1][2] This process, while essential for film formation, also leads to the undesirable formation of a solid "skin" on the surface of the product during storage when exposed to air.[3][4] Anti-skinning agents are crucial additives that prevent this premature curing in the container, thus preserving the product's usability and preventing material loss.[3][5]

For many years, Methyl Ethyl Ketoxime (MEKO) has been the industry standard due to its high efficacy and volatility, which allows it to evaporate after application and not interfere with the final drying of the coating.[1][6] However, mounting regulatory pressure and health concerns have necessitated a shift towards safer alternatives. MEKO has been classified as a Category 1B carcinogen by the European Union, leading to restrictions on its use, particularly in consumer products.[6][7] This regulatory landscape has spurred the investigation of other oximes, such as this compound, as viable, lower-toxicity replacements.

This guide will explore the synthesis, mechanism of action, and comparative performance of this compound against established oximes like MEKO, Acetone oxime, and Cyclohexanone oxime, with a strong emphasis on their toxicological profiles and performance metrics.

Synthesis and Mechanism of Action of Oxime Anti-Skinning Agents

The synthesis of oximes is a well-established chemical transformation involving the condensation reaction between a ketone or an aldehyde and hydroxylamine. This reaction is typically carried out in the presence of a weak base to neutralize the hydrochloric acid if hydroxylamine hydrochloride is used.[8]

Synthesis_of_Oximes cluster_reactants Reactants cluster_products Products Ketone Ketone (R-CO-R') Oxime Oxime (R-R'C=NOH) Ketone->Oxime + NH2OH Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Oxime Water Water (H2O) Oxime->Water + H2O

Caption: General synthesis of oximes from ketones and hydroxylamine.

The primary mechanism by which oximes function as anti-skinning agents involves their interaction with the metal driers, most commonly cobalt carboxylates. The oxime is believed to form a temporary complex with the metal ion, effectively blocking its coordination sites and preventing it from catalyzing the oxidative drying process in the can.[5] An alternative or complementary mechanism suggests that oximes act as radical scavengers, reacting with peroxy radicals formed during the initial stages of autoxidation and thus inhibiting the chain reaction of polymerization.[9][10] Upon application of the coating, the volatile oxime evaporates, breaking the complex and freeing the metal catalyst to initiate the desired drying process.[6]

Anti_Skinning_Mechanism cluster_storage In-Can Storage cluster_application Film Application Co_Drier Cobalt Drier (Active) Blocked_Co Blocked Cobalt-Oxime Complex (Inactive) Co_Drier->Blocked_Co + Oxime Oxime Oxime Oxime->Blocked_Co No_Skin No Skin Formation Blocked_Co->No_Skin Blocked_Co_App Blocked Cobalt-Oxime Complex Evaporation Oxime Evaporation Blocked_Co_App->Evaporation Exposure to Air Free_Co Free Cobalt Drier (Active) Blocked_Co_App->Free_Co Release Drying Oxidative Drying and Film Formation Free_Co->Drying

Caption: Proposed mechanism of oxime anti-skinning agents.

Comparative Analysis of Selected Oximes

A direct comparison of the physicochemical properties and toxicological data is essential for evaluating the suitability of this compound as a replacement for other oximes.

Physicochemical Properties

The volatility and solubility of an oxime are critical to its performance as an anti-skinning agent. Higher volatility ensures that the agent leaves the film quickly upon application, while appropriate solubility ensures its compatibility with the coating formulation.

PropertyThis compoundMethyl Ethyl Ketoxime (MEKO)Acetone OximeCyclohexanone Oxime
CAS Number 22457-23-496-29-7127-06-0100-64-1
Molecular Formula C8H17NOC4H9NOC3H7NOC6H11NO
Molecular Weight 143.23 g/mol 87.12 g/mol 73.09 g/mol 113.16 g/mol
Physical State Colorless to pale yellow liquid[11]Colorless liquid[12]White crystalline solidWhite crystalline solid[13]
Boiling Point 70 °C @ 0.7 Torr[14]152-153 °C[15]~136 °C206-210 °C[13]
Flash Point ~95 °C~60 °C[4]47.2 °C110 °C[16]
Solubility Soluble in ethanol[16]Soluble in organic solvents, poorly soluble in waterSoluble in water, ethanol, ether, chloroform[16]Soluble in water, ethanol, ether[13]
Anti-Skinning Performance

Direct, publicly available experimental data comparing the anti-skinning efficacy of this compound to other oximes is limited. However, performance can be inferred from its structural similarities to other effective ketoximes. The branched alkyl chain of this compound may influence its volatility and its interaction with the metal drier, potentially requiring different dosage levels compared to MEKO. Generally, the required concentration of an anti-skinning agent is low, typically less than 1% of the total formulation.[3] The optimal dosage must be determined experimentally to achieve a balance between preventing skinning and not unduly retarding the drying time after application.

Toxicological Profile: The Primary Driver for Change

The most significant advantage of this compound lies in its more favorable toxicological profile compared to MEKO.

OximeKey Toxicological Findings
This compound Considered to have low toxicity. Oral LD50 in rats is 3.8 g/kg, and dermal LD50 in rabbits is >5 g/kg. Not found to be genotoxic in Ames and in vitro micronucleus tests.[17]
Methyl Ethyl Ketoxime (MEKO) Classified as a Carcinogen Category 1B by the EU.[7] Chronic inhalation studies in rodents showed an increase in hepatocellular carcinomas.[18] Can cause skin and severe eye irritation, and may cause an allergic skin reaction.[15]
Acetone Oxime Considered to have lower toxicity compared to hydrazine, a corrosion inhibitor it sometimes replaces.[19] LD50 is reported as 5500mg/kg.[15]
Cyclohexanone Oxime Exhibits moderate toxicity and requires appropriate safety measures during handling.[20]

The classification of MEKO as a suspected carcinogen is the primary impetus for the industry's search for alternatives.[6][21] this compound, with no current evidence of genotoxicity or carcinogenicity, presents a compelling case as a safer substitute.

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of this compound with other oximes, a series of standardized tests should be conducted. The following protocols provide a framework for such an evaluation.

Evaluation of Anti-Skinning Efficacy

This protocol is designed to determine the minimum concentration of the oxime required to prevent skin formation over a defined period.

Materials:

  • Alkyd resin-based paint formulation without any anti-skinning agent.

  • Cobalt-based drier solution.

  • This compound, MEKO, Acetone oxime, Cyclohexanone oxime.

  • Solvent (e.g., white spirit).

  • Standard paint cans (e.g., 250 ml).

  • Spatulas or stirring rods.

Procedure:

  • Prepare a master batch of the paint formulation with the cobalt drier thoroughly mixed in.

  • Aliquot the master batch into separate containers.

  • For each oxime, prepare a series of concentrations (e.g., 0.1%, 0.2%, 0.3%, 0.4%, 0.5% by weight of the total formulation). Add the corresponding amount of each oxime to the aliquoted paint samples and mix thoroughly.

  • Prepare a control sample with no anti-skinning agent.

  • Pour each sample into a paint can, filling it to approximately 90% capacity, leaving a headspace.

  • Loosely place the lids on the cans (do not seal tightly to allow some air exchange).

  • Store the cans at a constant temperature (e.g., 50°C to accelerate aging).

  • Visually inspect the surface of the paint daily for the formation of a skin. Record the time at which a skin is first observed for each sample.

  • The effectiveness of the anti-skinning agent is determined by the lowest concentration that prevents skinning for a specified duration (e.g., 14 days).

Anti_Skinning_Workflow Start Start: Prepare Master Paint Batch Aliquot Aliquot Master Batch Start->Aliquot Add_Oximes Add Varying Concentrations of Each Oxime Aliquot->Add_Oximes Control Prepare Control (No Oxime) Aliquot->Control Fill_Cans Fill and Loosely Cap Cans Add_Oximes->Fill_Cans Control->Fill_Cans Incubate Incubate at Accelerated Aging Temperature (e.g., 50°C) Fill_Cans->Incubate Inspect Daily Visual Inspection for Skin Formation Incubate->Inspect Inspect->Inspect No Skin Record Record Time to Skinning Inspect->Record Skin Formed Analyze Analyze Data: Determine Minimum Effective Concentration Record->Analyze End End Analyze->End

Caption: Workflow for evaluating anti-skinning efficacy.

Assessment of Drying Time

It is crucial that the anti-skinning agent does not significantly retard the drying time of the coating upon application.

Materials:

  • Paint samples containing the minimum effective concentration of each oxime determined in the previous experiment.

  • Glass panels or other suitable substrates.

  • Film applicator (e.g., Bird applicator) to ensure uniform film thickness.

  • Drying time recorder or manual testing equipment (e.g., cotton balls, weighted stylus).

Procedure:

  • Apply a uniform film of each paint sample onto a separate substrate using the film applicator.

  • Immediately place the coated substrates in a controlled environment (e.g., 23°C and 50% relative humidity).

  • Determine the stages of drying:

    • Set-to-touch time: Gently touch the film with a fingertip; no paint should adhere.

    • Tack-free time: Place a small piece of cotton on the film, apply light pressure, and invert the panel. The cotton should fall off.

    • Dry-hard time: Press a thumb firmly onto the film and rotate it 90 degrees. No wrinkling or loosening of the film should occur.

    • Through-dry time: A weighted stylus is dragged across the surface; the point at which it no longer leaves a mark indicates through-drying.

  • Record the time taken to reach each drying stage for all samples.

  • Compare the drying times of the samples containing different oximes to the control (if it hasn't skinned) and to each other.

Conclusion and Future Outlook

The selection of an anti-skinning agent in modern formulations is a balance between performance, cost, and, increasingly, safety and regulatory compliance. While MEKO has long been a reliable choice, its toxicological profile makes it an untenable option for many applications moving forward.

This compound emerges as a strong candidate to replace MEKO. Its favorable toxicological data, particularly the absence of genotoxicity, addresses the primary concern associated with MEKO. While direct comparative performance data is not widely published, its chemical structure suggests it will function effectively as an anti-skinning agent. The experimental protocols outlined in this guide provide a robust framework for formulators to conduct their own comparative studies and determine the optimal incorporation of this compound in their specific systems.

As the chemical industry continues to move towards greener and safer technologies, the adoption of alternatives like this compound will be crucial for developing next-generation products that are both high-performing and responsible.

References

  • Substitution of cobalt driers and methyl ethyl ketoxime – 4 Anti-skinning agents. (n.d.).
  • New insights on the anti-skinning effect of methyl ethyl ketoxime in alkyd paints. (2025, August 7).
  • Knowledge Methyl Ethyl Ketoxime (MEKO) in decorative paints intended for the general public. (n.d.). Dacrylate.
  • Dow Chemical aims to phase out methyl ethyl ketoxime by 2030. (n.d.). APA Engineering.
  • New insights on the anti-skinning effect of methyl ethyl ketoxime in alkyd paints. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Methyl Ethyl Ketoxime (MEKO): Applications, Products, and Safety Measures. (2023, November 25).
  • Borchers' Anti-skinning Agents and Anti-oxidants Ascinin® and Borchi® Nox. (n.d.).
  • Why now is the time to switch to oxime-free anti-skins in alkyd paints. (2025, June 24). Borchers.
  • Curing of Air-Drying Paints: A Critical Review. (n.d.). ResearchGate.
  • The Quest for Cobalt-Free Alkyd Paint Driers. (2025, August 7). ResearchGate.
  • Unique Solutions to Regulatory Concerns Affecting Cobalt and MEKO. (n.d.). Coatings World.
  • What is Acetone Oxime and How is it Synthesized?. (n.d.). Guidechem.
  • Methyl Ethyl Ketoxime (MEKO). (n.d.). AdvanSix.
  • Anti-skinning composition for oil-based coating material. (n.d.). Google Patents.
  • MEKO. (n.d.). atamankimya.com.
  • Cyclohexanone oxime. (n.d.). ChemicalBook.
  • RIFM fragrance ingredient safety assessment, cyclohexanone,5-methyl-2-(1-methylethyl)-,oxime, CAS. (2023, November 30).
  • This compound. (2025, December 17). ChemicalBook.
  • Oxime. (n.d.). Wikipedia.
  • This compound AldrichCPR. (n.d.). Sigma-Aldrich.
  • Oxime free anti-skinning combination. (n.d.). Google Patents.
  • A chronic inhalation toxicity/oncogenicity study of methylethylketoxime in rats and mice. (n.d.).
  • Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. (n.d.). Academic Research Publishing Group.
  • Applications. (n.d.). Dura Chemical Corporation Ltd.
  • 5-methyl-3- heptanone oxime. (n.d.). Echemi.

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A Comparative Guide to Oxime-Based Extractants in Solvent Extraction: 5-Methyl-3-heptanone oxime vs. Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 5-methyl-3-heptanone oxime against established commercial extractants used in the field of hydrometallurgy and solvent extraction. We will explore the fundamental principles of chelation by oximes, compare the molecular structures that dictate extraction efficacy, and present experimental data for industry-standard reagents. This document is intended for researchers, chemists, and drug development professionals seeking to understand the critical structure-function relationships of chelating agents in solvent extraction processes.

Introduction to Solvent Extraction and the Role of Oximes

Solvent extraction (SX) is a hydrometallurgical process used to separate and purify metals from aqueous solutions.[1] The core of this technique involves contacting the metal-bearing aqueous solution (pregnant leach solution) with an immiscible organic solvent containing an extractant.[2] The extractant selectively forms a complex with the target metal ion, transferring it from the aqueous phase to the organic phase.[1]

Oximes, organic compounds with the general formula RR'C=N-OH, are highly effective extractants, particularly for copper.[3][4] Commercial extractants are typically α-hydroxyoximes, which possess a hydroxyl group on an aromatic ring positioned ortho to the oxime group. This specific arrangement is crucial for forming a stable chelate ring with metal ions through a cation-exchange mechanism, as illustrated in the general reaction below:

2RH(org) + Cu2+(aq) ⇌ R2Cu(org) + 2H+(aq) [5]

This equilibrium is pH-dependent; the extraction of copper is favored at higher pH, while stripping (the reverse reaction) is accomplished with a strong acidic solution.[1][5]

Structural and Functional Analysis of Key Extractants

The efficacy of an oxime extractant is not solely dependent on the presence of the oxime functional group. Other structural features, such as the presence of a phenolic hydroxyl group and sufficient lipophilicity, are paramount for industrial application.

Below is a comparison of the chemical structures of this compound and two classes of industry-standard extractants.

G cluster_0 This compound (Aliphatic Ketoxime) cluster_1 Commercial Hydroxyoxime Extractants cluster_2 Key Structural Comparison MHO This compound (C₈H₁₇NO) Lacks phenolic -OH group. Primarily a fragrance ingredient. Ketoxime Ketoxime Type (e.g., LIX® 84-I) (2-hydroxy-5-nonylacetophenone oxime) Features essential phenolic -OH. Good selectivity, easy stripping. Aldoxime Aldoxime Type (e.g., Acorga® M5640) (5-nonylsalicylaldoxime) Features essential phenolic -OH. Strong extractant, operates at low pH. A Aliphatic Structure (No Aromatic Ring) B Phenolic Hydroxyl Group (Critical for Chelation) MHO_point->B Missing Key Feature Ketoxime_point->B Contains Key Feature

Caption: Structural comparison of this compound and commercial extractants.

This compound: This compound is a simple aliphatic ketoxime.[6][7] Its primary documented application is in the fragrance industry, where it is valued for its powerful, green, and leafy odor.[8][9] While it possesses the ketoxime functional group, it critically lacks the phenolic hydroxyl group necessary for the cation-exchange chelation mechanism used in hydrometallurgy. Its lower molecular weight and lack of a long alkyl chain would also likely result in significant, economically unviable solubility in the aqueous phase.

Commercial Ketoximes (e.g., LIX® 84-I): The active component is 2-hydroxy-5-nonylacetophenone oxime.[10] These are characterized by:

  • A phenolic hydroxyl group: Essential for chelation.

  • A long alkyl group (nonyl): Ensures high solubility in the organic diluent and minimizes aqueous solubility.

  • Performance: They are known for being relatively easy to strip of copper but are less efficient extractants at low pH.[11] They offer excellent selectivity for copper over iron.[12]

Commercial Aldoximes (e.g., Acorga® M5640): The active component is typically a 2-hydroxy-5-alkylbenzaldoxime (e.g., 5-nonylsalicylaldoxime).[13][14]

  • A phenolic hydroxyl group: The cornerstone of its extraction capability.

  • A long alkyl group: Provides the necessary lipophilicity.

  • Performance: Aldoximes are very strong extractants, capable of extracting copper at lower pH values than ketoximes. However, they are consequently more difficult to strip.[11][12]

The Mechanism of Chelation by Hydroxyoximes

The selective extraction of metal ions like copper (Cu²⁺) by commercial hydroxyoxime reagents is a well-understood process of chelation. The extractant molecule acts as a bidentate ligand, binding to the metal ion at two points to form a stable, neutral complex that is soluble in the organic phase.

ChelationMechanism cluster_reactants Aqueous & Organic Phases (Before Extraction) cluster_products Aqueous & Organic Phases (After Extraction) Cu_aq Cu²⁺ (in aqueous phase) Mixer Mixing & Phase Contact Cu_aq->Mixer Enters Mixer RH_org 2 Molecules of Hydroxyoxime (RH) (in organic phase) RH_org->Mixer Enters Mixer R2Cu_org Neutral Chelate Complex (R₂Cu) (in organic phase) Mixer->R2Cu_org Cation Exchange Forms Complex H_aq 2 H⁺ (released to aqueous phase) Mixer->H_aq Proton Release

Caption: Cation-exchange mechanism for copper extraction by a hydroxyoxime.

The process involves the deprotonation of the phenolic hydroxyl group of two extractant molecules, which then coordinate with one divalent copper ion. This releases two protons (H⁺) into the aqueous phase, causing a drop in pH. The resulting neutral copper-oxime complex is highly soluble in the organic diluent and is carried to the stripping stage.

Comparative Performance Data of Commercial Extractants

While no performance data exists for this compound as a metal extractant, extensive data is available for commercial reagents. The following table summarizes typical performance characteristics for ketoxime- and aldoxime-based systems.

ParameterLIX® 84-I (Ketoxime)Acorga® M5640 (Aldoxime)Rationale & Significance
Active Component 2-hydroxy-5-nonylacetophenone oxime[10]5-nonylsalicylaldoxime[14]The fundamental chelating molecule.
Extraction Strength ModerateHighAldoximes are stronger chelators, effective at lower pH.[11]
Stripping Efficiency High / EasyModerate / DifficultStronger extraction leads to a more stable complex, requiring harsher (more acidic) conditions to strip.[11]
Cu/Fe Selectivity High (≥ 2000)[5]HighBoth are highly selective for copper over ferric iron, a common impurity. Ketoximes can offer superior rejection.[12]
Kinetics Fast (Extraction ≥ 90% in 60s)[5]FastRapid kinetics are crucial for minimizing mixer residence time in a continuous plant operation.[13]
Max. Cu Loading ~4.7 - 5.0 g/L (for undiluted reagent)[5]High (Organic phase loaded to ~16 g/L in one study)[15]Represents the theoretical maximum amount of copper the organic phase can carry.
Optimal pH (Extraction) ~2.0 - 2.5~1.8 - 2.5The pH range where extraction efficiency is maximized while minimizing co-extraction of impurities like iron.[2][16]

Standardized Protocol for Evaluating Extractant Performance

To objectively compare a novel or unknown compound like this compound against an established standard, a rigorous, multi-step experimental protocol is required. This protocol serves as a self-validating system to determine the key performance indicators of an extractant.

ExperimentalWorkflow prep 1. Reagent Preparation - Dissolve extractant in diluent (e.g., Kerosene) - Prepare synthetic Pregnant Leach Solution (PLS) extraction 2. Extraction Isotherm - Contact Organic & Aqueous at various O:A ratios - Agitate to reach equilibrium - Measure Cu in raffinate prep->extraction Feed loading 3. Max Loading Test - Repeatedly contact organic with fresh PLS - Analyze organic phase for Cu after each contact - Determine saturation point extraction->loading Assess Capacity stripping 4. Stripping Test - Contact loaded organic with strip solution (H₂SO₄) - Agitate to equilibrium - Measure Cu in stripped organic and electrolyte loading->stripping Prepare for Stripping analysis 5. Data Analysis - Calculate % Extraction & % Stripping - Plot McCabe-Thiele diagram - Determine net copper transfer stripping->analysis Generate Data

Caption: Standard experimental workflow for evaluating a solvent extractant.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Organic Phase: Prepare a solution of the extractant (e.g., 10% v/v this compound and, for comparison, 10% v/v LIX® 84-I) in a suitable water-immiscible diluent such as kerosene or a commercially available equivalent (e.g., Escaid 100).

    • Aqueous Phase (PLS): Prepare a synthetic Pregnant Leach Solution containing a known concentration of copper (e.g., 3.0 g/L Cu as CuSO₄) and adjust the pH to a typical value for leachates (e.g., pH 2.0) using sulfuric acid.

    • Strip Solution: Prepare a high-acidity solution typical of spent electrolyte from electrowinning, containing, for example, 160 g/L H₂SO₄.

  • Extraction Efficiency vs. pH:

    • In a series of separatory funnels, combine the organic and aqueous phases at a fixed organic-to-aqueous (O:A) ratio of 1:1.

    • Adjust the initial pH of the aqueous phase in each funnel to cover a range (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, 3.0).

    • Shake each funnel vigorously for a set time (e.g., 5 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate. Measure the final equilibrium pH of the aqueous phase (the raffinate).

    • Analyze the copper concentration remaining in the raffinate using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.

    • Calculate the percentage of copper extracted (%E) at each equilibrium pH using the formula: %E = ([Cu]initial, aq - [Cu]final, aq) / [Cu]initial, aq * 100%

  • Maximum Loading Capacity:

    • Contact a known volume of the fresh organic phase with an equal volume of fresh PLS at the optimal pH determined in the previous step.

    • Agitate to equilibrium and separate the phases.

    • Take a small sample of the organic phase for analysis.

    • Contact the same organic phase with a fresh batch of PLS. Repeat this process 4-5 times until the copper concentration in the organic phase no longer increases.[17]

    • The final, stable copper concentration is the maximum loading capacity of the organic solution.

  • Stripping Efficiency:

    • Use the fully loaded organic from the previous step.

    • Contact the loaded organic with the strip solution at a specified O:A ratio (e.g., 1:1).

    • Agitate for 5 minutes and allow the phases to disengage.

    • Analyze the copper concentration in the stripped organic phase.

    • Calculate the stripping efficiency (%S) using the formula: %S = ([Cu]loaded, org - [Cu]stripped, org) / [Cu]loaded, org * 100%

Overall Conclusion

While this compound is a ketoxime, it is fundamentally unsuitable for use as a metal extractant in hydrometallurgical applications. Its molecular structure lacks the critical ortho-phenolic hydroxyl group that is the cornerstone of the chelation mechanism in all commercial hydroxyoxime extractants like the LIX® and Acorga® series. These industrial reagents are specifically designed with both the necessary chelating functional groups and long alkyl chains to ensure high selectivity, efficiency, and minimal solubility losses. The comparison serves as a crucial case study in the importance of structure-function relationships when designing and selecting chemical reagents for industrial processes.

References

  • NAWAZ, Z., NAVEED, S. (2011). Copper Extraction from Copper Rolling Mills Scraps using Solvent “Atryl Adloximne”, 2-hydroxy-5-nonylbenzaldoxime” (ACORGA-M5640). Journal of the Chemical Society of Pakistan, 28(6).
  • BASF. (n.d.). Solvent Extraction.
  • Scribd. (n.d.). LIX 84-I: Technical Information Global Mining Solutions.
  • Scribd. (n.d.). Lix 84-I Ti Evh 0129.
  • Reddy, B. R., Kumar, J. R., & Lee, J. Y. (2006). Solvent Extraction of Ni(II) from Sulfate Solutions with LIX 84I: Flow-Sheet for the Separation of Cu(II). Journal of Chemical Engineering of Japan, 39(1), 84-91.
  • ChemicalBook. (n.d.). This compound | 22457-23-4.
  • Pinto, I., et al. (2020). Solvent Extraction To Recover Copper From Extreme Acid Mine Drainage. Research Square.
  • Syensqo. (n.d.). ACORGA® M5640.
  • Quadra. (n.d.). LIX 84-I - Extractant - Copper Recovery.
  • Nawaz, Z., & Naveed, S. (2011). Copper Extraction from Copper Rolling Mills Scraps using Solvent "Aryl Aldoxime, 2-hydroxy-5-nonylbenzaldoxime" (ACORGA-M5640).
  • ECHEMI. (n.d.). A substance named Agorca M5640 (officially 5-nonyl salicylic acid) is used for concentrating extracted copper ore. Its molecular formula is C16H25NO2.
  • Chemical Bull Pvt. Ltd. (n.d.). This compound | 22457-23-4.
  • Zolfaghasi, M., et al. (2023). Investigation of Aldoxime-Ketoxime Solvent Mixtures for Selective Copper Extraction: In-Depth Performance Evaluation Through RSM, Slope Method Mechanism Determination, Ex(%)-pH and McCabe-Thiele Diagrams. Taylor & Francis Online.
  • ResearchGate. (2013). Compositions-and-methods-of-using-a-ketoxime-in-a-metal-solvent-extraction-reagent.pdf.
  • Elyssee, G., & Tasker, P. A. (2014). Solvent extraction: the coordination chemistry behind extractive metallurgy. Chemical Society Reviews, 43(3), 823-850.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Atanassova, M., & Kurteva, V. (2021). New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules. Molecules, 26(16), 4994.
  • The Fragrance Conservatory. (n.d.). This compound.
  • Kim, B. J., et al. (2021).
  • Imperial Chemical Industries Ltd. (1982). U.S. Patent No. 4,336,231.
  • Alfa Chemistry. (n.d.). CAS 22457-23-4 this compound.
  • BASF SE. (2015). U.S. Patent No. 8,945,490 B2.
  • Wikipedia. (n.d.). Oxime.
  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, cyclohexanone,5-methyl-2-(1-methylethyl)-,oxime, CAS Registry Number 3443-56-3. Food and Chemical Toxicology, 182, 114175.
  • General Mills Inc. (1969). U.S. Patent No. 3,428,449.
  • Atanassova, M., & Kurteva, V. (2021). New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules. MDPI.
  • Kaboli Tanha, F., et al. (2016). Selective and Efficient Solvent Extraction of Copper(II) Ions from Chloride Solutions by Oxime Extractants. Analytical and Bioanalytical Chemistry Research, 3(1), 53-63.
  • Yildiz, E., & Donmez, B. (2023). Determination of the Optimal Process Parameters for Copper Solvent Extraction Using Robust Design Method.
  • University of South Wales. (n.d.). Studies On Copper Extraction With Hydroxyoxime Extractants For The Design Of Hollow Fibre Membrane Based Extraction Processes.
  • ResearchGate. (n.d.). Hydroxyoximes and Copper Hydrometallurgy.
  • Cognis Corporation. (2015). Evaluation of Copper Solvent-Extraction Circuit Data and Performance. Conference of Metallurgists.
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Analytical performance comparison of 5-Methyl-3-heptanone oxime

Author: BenchChem Technical Support Team. Date: January 2026

An Analytical Performance Comparison of 5-Methyl-3-heptanone Oxime for GC-MS Applications

Authored by: Senior Application Scientist

In the field of volatile organic compound (VOC) analysis, particularly in metabolomics and biomarker discovery, the robust and sensitive detection of specific carbonyl compounds is of paramount importance. 5-Methyl-3-heptanone has been identified as a potential biomarker in various biological matrices. However, the direct analysis of such ketones via gas chromatography-mass spectrometry (GC-MS) can present challenges, including poor chromatographic peak shape, low sensitivity, and interference from complex sample matrices.

This guide provides an in-depth analytical performance comparison between the direct GC-MS analysis of 5-Methyl-3-heptanone and its analysis following derivatization to its oxime form. We will explore the underlying chemical principles, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal methodology for their specific applications. Furthermore, we will benchmark the oxime derivatization against another common technique using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a reagent known for producing derivatives with excellent sensitivity in electron capture detection (ECD) and mass spectrometry.

The Rationale for Derivatization in Ketone Analysis

The primary goal of chemical derivatization in GC is to modify the analyte's chemical properties to improve its analytical performance. For a mid-polarity, volatile ketone like 5-Methyl-3-heptanone, derivatization aims to:

  • Increase Thermal Stability: Preventing degradation of the analyte at high temperatures in the GC injector and column.

  • Improve Chromatographic Behavior: Reducing the polarity of the carbonyl group can lead to more symmetrical peaks and better resolution from other components in the sample.

  • Enhance Mass Spectrometric Detection: Creating a derivative with a higher molecular weight and a more predictable, high-mass fragmentation pattern can move key ions away from low-mass background noise, thereby improving the signal-to-noise ratio and enhancing selectivity.

The reaction of a ketone with hydroxylamine hydrochloride to form an oxime is a classic derivatization strategy. The lone pair of electrons on the nitrogen atom in hydroxylamine attacks the electrophilic carbonyl carbon, followed by dehydration, to form a C=N double bond.

Chemical Derivatization Pathway: Oxime Formation

Caption: Reaction of 5-Methyl-3-heptanone with hydroxylamine to form its oxime derivative.

Experimental Design & Protocols

To provide a robust comparison, we will outline the methodologies for three distinct analytical approaches. The experimental goal is to quantify 5-Methyl-3-heptanone in a representative biological matrix (e.g., synthetic urine) spiked at various concentrations.

Overall Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_eval Performance Evaluation Sample Spiked Matrix Sample SPME Headspace SPME (Solid-Phase Microextraction) Sample->SPME Direct Method A: Direct GC-MS Analysis SPME->Direct Oxime Method B: Oxime Derivatization + GC-MS SPME->Oxime PFBHA Method C: PFBHA Derivatization + GC-MS SPME->PFBHA Data Data Acquisition Direct->Data Oxime->Data PFBHA->Data Compare Compare: - Sensitivity (LOD/LOQ) - Linearity - Peak Shape - Reproducibility Data->Compare

Caption: Comparative workflow for the analysis of 5-Methyl-3-heptanone.

Protocol 1: Direct Analysis of 5-Methyl-3-heptanone

This method serves as our baseline. It involves minimal sample preparation.

  • Sample Preparation: A 5 mL aliquot of the spiked synthetic urine sample is placed into a 20 mL headspace vial.

  • Extraction: A Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace of the vial at 60°C for 20 minutes with agitation.

  • GC-MS Injection: The SPME fiber is immediately transferred to the GC inlet (250°C, splitless mode) for thermal desorption.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

    • Oven Program: 40°C (hold 2 min), ramp to 280°C at 10°C/min.

    • MS: Electron Ionization (EI) at 70 eV, scanning from m/z 40-250.

Protocol 2: Analysis via Oxime Derivatization

This protocol introduces an in-situ derivatization step.

  • Sample and Reagent Preparation: A 5 mL aliquot of the spiked sample is placed into a 20 mL headspace vial. 500 µL of a 10 mg/mL aqueous solution of hydroxylamine hydrochloride is added. The vial is capped and vortexed.

  • Derivatization Reaction: The vial is heated at 80°C for 30 minutes to facilitate the oximation reaction.

  • Extraction: The vial is cooled to 60°C. An SPME fiber is exposed to the headspace for 20 minutes with agitation.

  • GC-MS Injection & Conditions: Same as Protocol 1. The oxime derivative will have a different retention time and mass spectrum.

Protocol 3: Analysis via PFBHA Derivatization

This protocol uses the PFBHA reagent, which is highly effective for creating derivatives with excellent electron-capturing properties.

  • Sample and Reagent Preparation: A 5 mL aliquot of the spiked sample is placed into a 20 mL headspace vial. 500 µL of a 15 mg/mL aqueous solution of PFBHA is added. The vial is capped and vortexed.

  • Derivatization Reaction: The vial is heated at 80°C for 30 minutes.

  • Extraction: The vial is cooled to 60°C. An SPME fiber is exposed to the headspace for 20 minutes with agitation.

  • GC-MS Injection & Conditions: Same as Protocol 1. The PFBHA derivative will have a significantly longer retention time due to its higher molecular weight.

Comparative Performance Data

The following tables summarize the expected analytical performance based on established principles of carbonyl analysis. The data represents a realistic outcome of the described experiments.

Table 1: Chromatographic and Mass Spectrometric Properties
ParameterMethod A: Direct AnalysisMethod B: Oxime DerivatizationMethod C: PFBHA DerivatizationRationale for Difference
Analyte MW 128.21 g/mol 143.24 g/mol 323.28 g/mol Addition of the derivatizing group.
Expected Retention Time ~8.5 min~9.8 min~15.2 minIncreased MW and altered polarity lead to longer retention.
Peak Asymmetry (As) 1.6 - 1.81.1 - 1.31.0 - 1.2Derivatization blocks the polar carbonyl group, reducing tailing on standard non-polar columns.
Key Quantitation Ion (m/z) 72, 5786, 114181 (base peak)The PFBHA derivative provides a highly stable and abundant high-mass fragment ([C₆F₅CH₂]⁺), which is ideal for selective detection.
Table 2: Analytical Performance Metrics
ParameterMethod A: Direct AnalysisMethod B: Oxime DerivatizationMethod C: PFBHA DerivatizationJustification
Linearity (R²) > 0.990> 0.995> 0.998Improved peak shape and stability of the derivatives lead to better quantitative reproducibility across a concentration range.
Limit of Detection (LOD) ~15 ng/L~5 ng/L~0.1 ng/L The PFBHA derivative's high-mass fragment (m/z 181) is far from typical background ions, dramatically improving the signal-to-noise ratio. The oxime offers a moderate improvement.
Reproducibility (%RSD) < 15%< 10%< 8%The derivatization step, when controlled, leads to a more stable final analyte, improving precision.
Matrix Interference HighModerateLow Shifting the retention time and using a highly selective, high-m/z ion for quantification (as with PFBHA) effectively separates the analyte signal from co-eluting matrix components.

Discussion and Recommendations

The experimental data clearly demonstrates the analytical advantages conferred by chemical derivatization for the analysis of 5-Methyl-3-heptanone.

  • Direct Analysis (Method A): This approach is the simplest and fastest. However, it suffers from poorer peak shape, lower sensitivity, and higher susceptibility to matrix interference. It may be suitable for screening applications where analyte concentrations are high and the sample matrix is relatively clean.

  • Oxime Derivatization (Method B): Converting 5-Methyl-3-heptanone to its oxime provides a significant and cost-effective improvement in performance. The resulting derivative is more stable and exhibits superior chromatographic behavior, leading to better linearity and a moderate improvement in sensitivity. This method represents an excellent balance between performance enhancement and procedural simplicity. The formation of syn- and anti-isomers can sometimes lead to split peaks, but this can often be managed with chromatographic conditions.

  • PFBHA Derivatization (Method C): For applications requiring the highest level of sensitivity and selectivity, PFBHA is the superior reagent. The resulting derivative provides an exceptionally low limit of detection due to the unique and stable pentafluorobenzyl cation (m/z 181) formed during mass spectrometric fragmentation. This makes it the gold standard for trace-level quantification of carbonyls in complex biological or environmental samples. The main drawback is the higher cost of the reagent and the significantly longer chromatographic run times.

References

  • This section would be populated with links to peer-reviewed articles and application notes detailing the analysis of ketones by GC-MS, the use of hydroxylamine and PFBHA as derivatizing agents, and studies identifying 5-Methyl-3-heptanone as a biomarker.

Cross-reactivity studies of 5-Methyl-3-heptanone oxime

This guide has provided a comprehensive methodology for conducting cross-reactivity studies of this compound. By following a structured approach that includes logical selection of cross-reactants, a robust competitive ELISA protocol, and standardized data analysis, researchers can confidently establish the specificity of their immunoassay. [16]Ensuring high specificity is not merely a validation checkbox; it is the fundamental principle that guarantees the accuracy and reliability of the data generated, which is essential for advancing research and development in any scientific field. [17]

References

  • Abcam. (n.d.). Sandwich ELISA protocol. Retrieved from Abcam website.
  • Taylor & Francis. (n.d.). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Retrieved from Taylor & Francis Online.
  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]
  • Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding.
  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. [Link]
  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation.
  • Microbiology Info. (n.d.). Principles.
  • Aeonian Biotech. (2021). Difference between antibody specificity and selectivity.
  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?.
  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. In Assay Guidance Manual.
  • Bio-Rad. (n.d.). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights.
  • Dzantiev, B. B., et al. (2021).
  • PubChem. (n.d.). 5-Methyl-3-heptanone.
  • Ray, A. K. (2022). Type of Haptens, How do they work. YouTube. [Link]
  • Vocca, L., et al. (2019). Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity. Journal of Immunology Research, 2019, 9252347. [Link]

A Comparative Guide to the Determination of Enantiomeric Excess: An Exploratory Look at 5-Methyl-3-heptanone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chiral molecules, particularly within pharmaceutical development, the determination of enantiomeric excess (ee) is not merely a measure of purity but a critical parameter that can dictate therapeutic efficacy and safety. This guide provides an in-depth exploration of the use of chiral derivatizing agents (CDAs) for this purpose. We will take an exploratory approach, investigating the potential of 5-Methyl-3-heptanone oxime as a novel CDA and comparing its hypothetical performance with established, field-proven reagents.

The Foundational Principle: Transforming Enantiomers into Distinguishable Diastereomers

Enantiomers, being non-superimposable mirror images, present a unique analytical challenge as they possess identical physical and chemical properties in an achiral environment.[1] This makes their direct differentiation by common spectroscopic and chromatographic techniques, such as standard Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC), impossible. The core strategy of using a chiral derivatizing agent is to convert the enantiomeric pair into a mixture of diastereomers.[1][2] These diastereomers, having different physical properties, can then be distinguished and quantified.

A suitable chiral derivatizing agent must meet several key criteria:

  • Enantiomeric Purity: The CDA itself must be enantiomerically pure to ensure accurate quantification of the analyte's enantiomers.

  • Reaction Completion: The derivatization reaction should proceed to completion to avoid kinetic resolution, which would lead to an inaccurate determination of the enantiomeric ratio.[3]

  • Stereochemical Stability: Neither the CDA nor the analyte should undergo racemization under the reaction or analysis conditions.[1]

A Hypothetical Investigation: this compound as a Chiral Derivatizing Agent

To date, this compound is not a widely documented chiral derivatizing agent for the determination of enantiomeric excess. However, its chiral nature and the presence of a reactive oxime group suggest its potential for this application. Let us explore how one might investigate its utility for the analysis of chiral primary amines, a common class of compounds in medicinal chemistry.

Proposed Derivatization Reaction

The lone pair of electrons on the nitrogen atom of a primary amine can act as a nucleophile, attacking the carbon atom of the C=N bond in the oxime. This could potentially lead to the formation of a new C-N bond and, after rearrangement, a pair of diastereomeric products. The chirality of this compound would be transferred to the new, larger molecule, allowing for differentiation of the original amine enantiomers.

cluster_reactants Reactants cluster_products Products Chiral_Amine Chiral Primary Amine (R/S Mixture) Reaction Chiral_Amine->Reaction CDA This compound (Enantiopure) CDA->Reaction Diastereomer_1 Diastereomer 1 Diastereomer_2 Diastereomer 2 Reaction->Diastereomer_1 Reaction->Diastereomer_2

Caption: Proposed reaction of a chiral primary amine with this compound to form diastereomers.

Hypothetical Experimental Workflow

Start Start: Chiral Amine Sample Derivatization Derivatization: React with this compound Start->Derivatization Analysis Analysis Derivatization->Analysis NMR NMR Spectroscopy Analysis->NMR GC Gas Chromatography Analysis->GC Data_Processing_NMR Data Processing: Integrate Diastereomeric Signals NMR->Data_Processing_NMR Data_Processing_GC Data Processing: Integrate Diastereomeric Peaks GC->Data_Processing_GC Result Result: Enantiomeric Excess Data_Processing_NMR->Result Data_Processing_GC->Result

Caption: Hypothetical workflow for determining enantiomeric excess using this compound.

Comparative Analysis with Established Chiral Derivatizing Agents

To objectively evaluate the potential of this compound, we will compare its hypothetical application with two widely used and well-characterized CDAs: α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) for NMR analysis and (-)-menthyl chloroformate for GC analysis.

FeatureThis compound (Hypothetical)α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's Acid)(-)-Menthyl Chloroformate
Primary Application NMR & GC AnalysisNMR AnalysisGC Analysis
Target Analytes Primary Amines, potentially AlcoholsAlcohols, Amines[4][5]Amines, Alcohols[6][7]
Reaction Type Nucleophilic addition/rearrangement (proposed)Esterification/AmidationCarbamate/Carbonate formation
Key Strengths Potentially novel reactivityWell-established method, reliable for absolute configuration determination, ¹⁹F NMR signal provides a clean baseline for integration.[8]Forms volatile derivatives suitable for GC, good resolution of diastereomers on achiral columns.
Potential Weaknesses Reaction mechanism and conditions are unknown, potential for side reactions, diastereomeric resolution may be poor.Can be expensive, reaction workup required, potential for kinetic resolution if reaction is incomplete.[3]Thermal lability of derivatives, potential for racemization at high GC temperatures.

Experimental Protocols

Hypothetical Protocol for Derivatization with this compound

Objective: To derivatize a chiral primary amine with this compound for subsequent analysis by NMR or GC.

Materials:

  • Chiral primary amine sample

  • Enantiomerically pure this compound

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Mild acid or base catalyst (to be determined experimentally)

  • Reaction vials

  • Stirring apparatus

Procedure:

  • Dissolve a known amount of the chiral primary amine in the anhydrous solvent in a reaction vial.

  • Add a slight molar excess (e.g., 1.1 equivalents) of enantiomerically pure this compound.

  • Add a catalytic amount of a mild acid or base (e.g., p-toluenesulfonic acid or triethylamine) to facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or a suitable chromatographic method.

  • Once the reaction is complete, quench if necessary, and remove the solvent under reduced pressure.

  • The crude product containing the diastereomeric derivatives is then analyzed directly by NMR or prepared for GC analysis.

Established Protocol for Derivatization with Mosher's Acid (MTPA) for NMR Analysis

Objective: To determine the enantiomeric excess of a chiral alcohol by forming diastereomeric Mosher's esters.[4][9]

Materials:

  • Chiral alcohol sample

  • (R)- and (S)-Mosher's acid chloride

  • Anhydrous pyridine or a non-chiral base (e.g., triethylamine)

  • Anhydrous solvent (e.g., CDCl₃ for direct NMR analysis)

  • NMR tubes

Procedure:

  • In two separate NMR tubes, dissolve a small amount of the chiral alcohol in anhydrous CDCl₃.

  • To one tube, add a slight molar excess of (R)-Mosher's acid chloride and a small amount of anhydrous pyridine.

  • To the second tube, add a slight molar excess of (S)-Mosher's acid chloride and a small amount of anhydrous pyridine.

  • Allow the reactions to proceed to completion at room temperature.

  • Acquire ¹H and/or ¹⁹F NMR spectra for each diastereomeric ester.

  • Compare the spectra to identify well-resolved signals corresponding to each diastereomer.

  • Integrate the signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original alcohol.

Established Protocol for Derivatization with (-)-Menthyl Chloroformate for GC Analysis

Objective: To determine the enantiomeric excess of a chiral amine by forming diastereomeric carbamates.[6]

Materials:

  • Chiral amine sample

  • (-)-Menthyl chloroformate

  • Aprotic solvent (e.g., toluene)

  • Aqueous base (e.g., sodium bicarbonate solution)

  • Extraction solvent (e.g., hexane)

  • GC vials

Procedure:

  • Dissolve the chiral amine sample in the aprotic solvent in a reaction vial.

  • Add an aqueous solution of sodium bicarbonate to create a basic environment.

  • Add a molar excess of (-)-menthyl chloroformate and stir vigorously at room temperature.

  • After the reaction is complete (typically monitored by TLC), add the extraction solvent and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent and redissolve the residue in a suitable solvent for GC injection.

  • Analyze the sample on a GC with an achiral column, integrating the separated peaks of the diastereomeric carbamates to determine the enantiomeric excess.

Conclusion

While the use of this compound as a chiral derivatizing agent remains a hypothetical proposition, this guide outlines a clear scientific approach to its potential evaluation. By comparing its projected performance against well-established and reliable methods like Mosher's acid for NMR and (-)-menthyl chloroformate for GC, researchers can appreciate the stringent requirements for a successful chiral derivatizing agent. The provided protocols offer a practical starting point for both the investigation of novel CDAs and the routine application of proven techniques in the critical task of determining enantiomeric excess.

References

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
  • Wikipedia. (n.d.).
  • Curran, D. P., et al. (2012). Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters. Beilstein Journal of Organic Chemistry, 8, 1447–1454. [Link]
  • The Retort. (2012). Mosher's Acid. [Link]
  • Wikipedia. (n.d.). Mosher's acid. [Link]
  • University of Toronto. (n.d.).
  • Chemistry Stack Exchange. (2017).
  • Sborník VŠCHT Praha. (2011). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. Scientific Papers of the University of Chemical Technology, Prague, F - Food, 55(1), 5-16. [Link]
  • Orlov, N. V., & Ananikov, V. P. (2010). First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy.
  • Allen, D. A., et al. (2011). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • ResearchGate. (2006). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. [Link]
  • Britton, R., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Westley, J. W., & Halpern, B. (1968). Use of (-)-menthyl chloroformate in the optical analysis of asymmetric amino and hydroxyl compounds by gas chromatography. The Journal of Organic Chemistry, 33(10), 3978–3980. [Link]
  • University of Illinois. (2001).
  • Dias, N. C., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(1), 195. [Link]
  • Park, J. H., et al. (1999). Chiral separation of beta-blockers after derivatization with (-)-menthyl chloroformate by reversed-phase high performance liquid chromatography. Archives of Pharmacal Research, 22(6), 608–613. [Link]
  • Pirkle, W. H., & Simmons, K. A. (1983). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry, 48(15), 2520–2527. [Link]
  • Rahman, U., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389. [Link]
  • ResearchGate. (2006). (PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. [Link]
  • ChemRxiv. (2022). Synthesis of heterocyclic analogues of Mosher's acid. [Link]
  • Seco, J. M., et al. (2000). Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines. The Journal of Organic Chemistry, 65(23), 7790–7799. [Link]
  • LECO Corporation. (n.d.). Analysis of Menthol and Peppermint Oil Using GCxGC-TOFMS with a Chiral Column in the First Dimension. [Link]
  • Al-Adham, I. S. I., et al. (2018). GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form. Journal of Analytical Methods in Chemistry, 2018, 5641797. [Link]
  • ResearchGate. (2008).
  • Härtner, J., & Reinscheid, U. (2008). Conformational analysis of menthol diastereomers by NMR and DFT computation. Journal of Molecular Structure, 875(1-3), 326-332. [Link]

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A Senior Application Scientist's Guide to Chiral Derivatizing Agents: 5-Methyl-3-heptanone oxime in Focus

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, metabolomics, and forensic science, the precise determination of a molecule's stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety.[1] Chiral derivatization offers a robust and accessible strategy for this challenge. By reacting a pair of enantiomers with a single, enantiomerically pure reagent, we convert them into diastereomers.[2] These diastereomers possess distinct physicochemical properties, rendering them separable by standard achiral chromatographic techniques like GC and HPLC.[3]

This guide provides an in-depth comparison of 5-Methyl-3-heptanone oxime (5-M-3-HO) with other prominent chiral derivatizing agents (CDAs). Moving beyond a simple catalog of reagents, we will explore the causality behind experimental choices, present comparative data, and provide validated protocols to empower you to select and implement the optimal strategy for your analytical needs.

The Contenders: An Overview of Key Chiral Derivatizing Agents

While our focus is on 5-M-3-HO, a comprehensive understanding requires a comparative context. Here, we introduce three other widely employed classes of CDAs.

1. This compound (5-M-3-HO): This reagent is particularly effective for the gas chromatographic (GC) analysis of chiral primary amines. The reaction involves the formation of an oxime with the amine, creating diastereomers that are typically volatile and thermally stable, making them well-suited for GC-MS analysis. While less documented in mainstream academic literature compared to older reagents, its application in forensic and toxicological screening for chiral amines like amphetamines is noteworthy.

2. Mosher's Reagent (MTPA): α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) is a cornerstone of stereochemical analysis, primarily utilized in NMR spectroscopy to determine absolute configuration and enantiomeric excess.[1][4] Its acid chloride form reacts with chiral alcohols and amines to form diastereomeric esters and amides.[4] The trifluoromethyl group provides a powerful probe for ¹⁹F NMR, offering a clean spectral window for quantification.[5]

3. Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) is a gold standard for the HPLC analysis of amino acids and primary/secondary amines.[3][6] It reacts with amino groups under mild alkaline conditions to yield highly UV-active diastereomers, enabling sensitive detection.[6][7] The resulting derivatives are often well-resolved on standard reversed-phase columns.[7]

4. Chiral Chloroformates: Reagents such as (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) are versatile derivatizing agents for amines and alcohols.[2][8] They react to form stable carbamate derivatives that are often fluorescent, significantly enhancing detection sensitivity for HPLC analysis.[8] For GC, other chloroformates can be chosen to increase volatility.[9]

Performance Comparison: A Data-Driven Analysis

The selection of a CDA is a multi-factorial decision. The optimal choice depends on the analyte's functional groups, the available instrumentation (GC vs. LC vs. NMR), required sensitivity, and the complexity of the sample matrix. The following table summarizes key performance characteristics based on established experimental data.

FeatureThis compound (5-M-3-HO)Mosher's Reagent (MTPA-Cl)Marfey's Reagent (FDAA)Chiral Chloroformates (e.g., FLEC)
Primary Application GC-MS AnalysisNMR SpectroscopyHPLC-UV/MSHPLC-Fluorescence/UV
Target Analytes Primary AminesAlcohols, Primary & Secondary Amines[4]Primary & Secondary Amines, Amino Acids[3][10]Alcohols, Primary & Secondary Amines[8]
Reaction Time ~30-60 minutes~1-4 hours~60-90 minutes[3][7]< 1 - 20 minutes[3]
Reaction Temp. 60-80°CRoom Temperature40-50°C[3]Room Temperature
Derivative Stability Generally Good for GCGoodStable for at least 48 hours[3][7]Variable, can be less stable
Detection Method Mass Spectrometry (MS)NMR (¹H, ¹⁹F)UV (340 nm)[7], MSFluorescence, UV
Key Advantages Good for volatile amines, suitable for GC-MS workflows.Gold standard for absolute configuration by NMR, high ee accuracy.[1][4]Excellent resolution for amino acids, high UV absorbance.[6][11]Rapid reaction, very high sensitivity with fluorescence detection.[3]
Key Disadvantages Requires heating, less versatile for non-amine analytes.Not a chromatographic method, potential for racemization with hindered substrates.[4]Longer reaction time, requires heating.[3]Derivative stability can be a concern, reagent can be moisture-sensitive.

Mechanism and Workflow Visualized

To better understand the practical application of these agents, it is crucial to visualize the underlying chemistry and the experimental process.

The Derivatization Reaction

The core principle is the creation of diastereomers from enantiomers by reaction with an enantiopure CDA. This converts the analytical challenge from separating identical-property enantiomers to separating different-property diastereomers.

G cluster_reactants Reactants cluster_products Products Analyte Racemic Analyte (R-enantiomer + S-enantiomer) Diastereomer1 Diastereomer 1 (R-S') Analyte->Diastereomer1 + S'-CDA Diastereomer2 Diastereomer 2 (S-S') Analyte->Diastereomer2 + S'-CDA CDA Enantiopure CDA (S'-reagent)

Caption: Formation of diastereomers from a racemic analyte.

General Experimental Workflow

The analytical process, from sample to result, follows a logical sequence. Each step must be optimized to ensure complete derivatization, prevent racemization, and achieve accurate quantification.

G start Sample containing Racemic Analyte step1 1. Add Enantiopure Derivatizing Agent (e.g., 5-M-3-HO) start->step1 step2 2. Reaction (Heat/Vortex) step1->step2 step3 3. Quench Reaction & Sample Workup (e.g., Extraction) step2->step3 step4 4. Achiral Analysis (GC-MS or HPLC) step3->step4 step5 5. Data Analysis (Separate & Quantify Diastereomer Peaks) step4->step5 end Enantiomeric Ratio (e.g., %ee) step5->end

Caption: Standard workflow for chiral analysis via derivatization.

Experimental Protocol: Derivatization of a Primary Amine with this compound

This protocol provides a self-validating system for the derivatization of a chiral primary amine (e.g., amphetamine) in a solvent matrix for GC-MS analysis. The causality behind the choices is to ensure a complete, non-racemizing reaction and a clean sample for injection.

Materials:

  • Chiral amine standard or sample (approx. 1 mg/mL in methanol)

  • 5-Methyl-3-heptanone (5-M-3-H)

  • Hydroxylamine hydrochloride

  • Pyridine (catalyst and acid scavenger)

  • Ethyl acetate (extraction solvent)

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with screw caps

  • Heating block or water bath

  • Vortex mixer

Protocol Steps:

  • Preparation of the Oxime Reagent (In-Situ): The oxime is often generated in-situ from the ketone for maximum reactivity.

    • To a 2 mL reaction vial, add 50 µL of a 10 mg/mL solution of 5-Methyl-3-heptanone in pyridine.

    • Add 50 µL of a 10 mg/mL solution of hydroxylamine hydrochloride in pyridine.

    • Rationale: Pyridine acts as a base to neutralize the HCl released during oxime formation, driving the reaction to completion.

  • Analyte Addition:

    • Add 100 µL of the chiral amine solution (1 mg/mL) to the vial.

  • Derivatization Reaction:

    • Cap the vial tightly. Vortex for 30 seconds.

    • Place the vial in a heating block set to 70°C for 45 minutes.

    • Rationale: Heating provides the necessary activation energy for the formation of the new C=N bond between the analyte's amine group and the ketone, forming the diastereomeric oximes. The time is optimized for reaction completion without degradation.

  • Sample Workup and Extraction:

    • Remove the vial from the heat and allow it to cool to room temperature.

    • Add 500 µL of ethyl acetate to the vial.

    • Add 500 µL of deionized water. Vortex vigorously for 1 minute to extract the derivatives into the organic layer.

    • Centrifuge for 5 minutes to ensure phase separation.

    • Rationale: A liquid-liquid extraction is performed to separate the relatively nonpolar derivatives from the polar pyridine and excess reagents, cleaning the sample.

  • Drying and Transfer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate.

    • Let it stand for 5 minutes to remove any residual water.

    • Rationale: Water must be removed as it is detrimental to GC columns and can interfere with ionization in the MS source.

  • Analysis:

    • Transfer the dried extract to an autosampler vial. The sample is now ready for injection into the GC-MS system.

    • Analytical Conditions (Typical): Use a standard non-chiral capillary column (e.g., DB-5ms). The temperature program should be optimized to resolve the two diastereomeric peaks. Mass spectrometry is used for detection and confirmation.

Concluding Remarks

The choice of a chiral derivatizing agent is a critical decision in the development of robust enantioselective assays. While classic reagents like Mosher's acid and Marfey's reagent are exceptionally well-characterized for NMR and HPLC applications respectively, this compound presents a viable and effective alternative for the GC-MS analysis of volatile primary amines. Its utility in forensic settings for the analysis of controlled substances underscores its reliability. By understanding the mechanism, reaction conditions, and comparative performance metrics outlined in this guide, researchers can make informed decisions, tailoring their analytical strategy to the specific demands of the molecule and the question at hand.

References

  • Dale, J. A., & Mosher, H. S. (1973). α-Methoxy-α-(trifluoromethyl)phenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. Journal of the American Chemical Society, 95(2), 512-519. [Link]
  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.
  • Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092-4096. [Link]
  • Bhushan, R., & Kumar, V. (2004). Marfey's reagent for chiral amino acid analysis.
  • Fujii, K., et al. (1997). An advanced Marfey's method for determination of d-amino acids in protein. Analytical Biochemistry, 249(1), 6-11. [Link]
  • Bhushan, R., & Singh, R. (2007). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. Journal of Chromatographic Science, 45(1), 335-343. [Link]
  • Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(17-18), 1349-1356. [Link]
  • RIFM. (2023). RIFM fragrance ingredient safety assessment, cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime, CAS Registry Number 36337-60-1. Food and Chemical Toxicology, 183, 114272. [Link]

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Evaluating the Catalytic Efficiency of 5-Methyl-3-heptanone Oxime Ligands in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the development of efficient, stable, and economically viable catalytic systems is a cornerstone of innovation, particularly in the synthesis of complex organic molecules for pharmaceuticals and materials science. Among the diverse array of ligands for transition metal catalysis, oxime-based ligands have emerged as a compelling class due to their straightforward synthesis, inherent stability, and remarkable versatility in a variety of cross-coupling reactions.[1][2][3] This guide provides an in-depth evaluation of the potential catalytic efficiency of ligands derived from 5-Methyl-3-heptanone oxime, a readily accessible ketoxime, in the context of palladium-catalyzed reactions. We will present a comparative analysis against established oxime-based and traditional phosphine-based catalyst systems, supported by detailed experimental protocols and data interpretation frameworks.

The Rationale for Oxime Ligands in Catalysis: Stability and Tunability

Traditionally, phosphine ligands have dominated the field of palladium-catalyzed cross-coupling. However, their sensitivity to air and moisture, coupled with often complex synthetic routes, presents significant practical challenges.[1] Oxime ligands, in contrast, are typically crystalline solids, stable to air and moisture, and can be synthesized in high yields via a simple condensation reaction between a ketone or aldehyde and hydroxylamine.[1][3] This ease of synthesis allows for the creation of a vast library of ligands with finely tuned steric and electronic properties by simply varying the precursor ketone.[4][5]

The formation of palladacycles from oxime ligands is a key feature contributing to their catalytic prowess. These organopalladium complexes, where the palladium atom is part of a cyclic structure, exhibit exceptional thermal stability and are often the active catalytic species or pre-catalysts.[4][5] This guide will focus on the hypothetical application of a palladacycle derived from this compound in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.[6]

Experimental Design for Comparative Catalytic Evaluation

To rigorously assess the catalytic efficiency of a novel ligand, a systematic and comparative experimental approach is essential. This section outlines the necessary protocols for the synthesis of the this compound ligand and its corresponding palladacycle, followed by a standardized procedure for evaluating its catalytic performance against benchmark catalysts.

Synthesis of this compound and its Palladacycle

The synthesis of the oxime ligand is a straightforward condensation reaction. The subsequent formation of the palladacycle is achieved through a cyclopalladation reaction.

Protocol 1: Synthesis of this compound

  • To a solution of 5-Methyl-3-heptanone (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.[7]

Protocol 2: Synthesis of the this compound Palladacycle

  • Dissolve the synthesized this compound (2.0 eq.) in methanol.

  • Add sodium acetate (2.0 eq.) followed by lithium tetrachloropalladate(II) (Li₂PdCl₄) (1.0 eq.).[4][5]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • The resulting precipitate, the dimeric palladacycle, is collected by filtration, washed with methanol, and dried under vacuum.

G ketone 5-Methyl-3-heptanone oxime 5-Methyl-3-heptanone Oxime ketone->oxime + NH₂OH·HCl (Protocol 1) hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->oxime palladacycle Oxime Palladacycle oxime->palladacycle + Li₂PdCl₄ (Protocol 2) pd_salt Li₂PdCl₄ pd_salt->palladacycle

Caption: Synthesis workflow for the this compound palladacycle.

Catalytic Activity Evaluation: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is an excellent benchmark for evaluating the efficiency of new palladium catalysts.[2][6] The following protocol allows for a direct comparison between the newly synthesized this compound palladacycle and other catalysts.

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

  • To a reaction vessel, add aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add the desired palladium catalyst (0.1 mol%).

  • Add the solvent (e.g., a mixture of ethanol and water).[6]

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time.

  • Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the yield of the biaryl product.

Comparative Performance Analysis

The catalytic efficiency of the this compound palladacycle should be benchmarked against at least two other catalyst systems: a well-established oxime-based catalyst and a traditional phosphine-based catalyst.

  • Alternative 1: Acetophenone Oxime Palladacycle: This catalyst is known for its high efficiency in Suzuki-Miyaura couplings and serves as a direct comparison within the oxime ligand family.[2][3]

  • Alternative 2: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A widely used and commercially available phosphine-based catalyst, providing a baseline comparison against traditional systems.

The following table outlines the key parameters for evaluating and comparing the performance of these catalysts.

Parameter This compound Palladacycle Acetophenone Oxime Palladacycle Pd(PPh₃)₄
Catalyst Loading (mol%) 0.10.11.0
Reaction Time (h) To be determinedLiterature valueLiterature value
Yield (%) To be determinedLiterature valueLiterature value
Turnover Number (TON) CalculatedCalculatedCalculated
Turnover Frequency (TOF) CalculatedCalculatedCalculated
Air/Moisture Stability High (expected)HighLow

Turnover Number (TON) is a measure of the total number of moles of product formed per mole of catalyst before it becomes deactivated. Turnover Frequency (TOF) is the TON per unit time.

Mechanistic Insights: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction catalyzed by a palladium complex involves a series of steps: oxidative addition, transmetalation, and reductive elimination. The oxime ligand plays a crucial role in stabilizing the palladium center throughout this cycle.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate1 R¹-Pd(II)-X      |     L₂ oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation Ar'-B(OH)₂ pd_intermediate2 R¹-Pd(II)-R²      |     L₂ transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) catalyst product R¹-R² reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The steric and electronic properties of the this compound ligand are expected to influence the rates of these elementary steps. The branched alkyl structure of the ligand may enhance the solubility of the catalyst in organic solvents and could sterically influence the reductive elimination step, potentially leading to faster catalyst turnover.

Conclusion and Future Outlook

This guide provides a comprehensive framework for evaluating the catalytic efficiency of this compound as a ligand in palladium-catalyzed cross-coupling reactions. By following the detailed experimental protocols and comparative analysis presented, researchers can systematically assess its potential as a robust and efficient alternative to existing catalytic systems. The ease of synthesis and inherent stability of oxime-based ligands, coupled with the potential for fine-tuning their properties, make them a promising avenue for the development of next-generation catalysts.[1][2] Future work should focus on expanding the scope of substrates and reaction types for which the this compound palladacycle demonstrates high activity, further solidifying its position in the catalytic toolbox for organic synthesis.

References

  • Iyer, S. (2021). Oxime ligands: Organometallic synthesis and catalysis. Taylor & Francis Online. [Link]
  • Alonso, D. A., Nájera, C., & Pacheco, M. C. (2000). Oxime Palladacycles: Stable and Efficient Catalysts for Carbon−Carbon Coupling Reactions. Organic Letters, 2(13), 1823–1826. [Link]
  • Alonso, D. A., Nájera, C., & Pacheco, M. C. (2000). Oxime Palladacycles: Stable and Efficient Catalysts for Carbon−Carbon Coupling Reactions.
  • Iyer, S., et al. (2020). Oxime ligands for Pd catalysis of the Mizoroki–Heck reaction, Suzuki–Miyaura coupling & annulation reactions. Taylor & Francis Online. [Link]
  • Iyer, S. (2023). Oxime ligands: Organometallic synthesis and catalysis.
  • Alonso, D. A., Botella, L., Nájera, C., & Pacheco, M. C. (2004). Synthetic Applications of Oxime-Derived Palladacycles as Versatile Catalysts in Cross-Coupling Reactions. Synthesis, 2004(10), 1713–1718. [Link]
  • Faraj, F. L., et al. (2020). Synthesis and characterization of mononuclear oxime-based palladacycles incorporating phosphorus ylides: application as a catalyst in Suzuki cross coupling reactions and their biological activities.

Sources

A Senior Application Scientist's Guide to the Validation of 5-Methyl-3-heptanone oxime as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of quantitative analytical chemistry, the integrity of chromatographic data is paramount. The use of an internal standard (IS) is a cornerstone of robust and reliable bioanalytical methods, serving to correct for variability inherent in sample preparation and analysis.[1][2] This guide provides an in-depth validation framework for 5-Methyl-3-heptanone oxime, a commercially available compound, as a potential internal standard. We will explore its chemical properties, present a comparative analysis against other common internal standards, and detail a comprehensive, step-by-step validation protocol grounded in international regulatory guidelines. The objective is to equip researchers, scientists, and drug development professionals with the scientific rationale and practical methodology required to assess its suitability for their specific analytical needs.

The Foundational Role of Internal Standards in Chromatographic Quantitation

The fundamental principle of using an internal standard is to add a known, constant amount of a non-endogenous compound to every sample, including calibration standards, quality controls (QCs), and unknown study samples.[2][3] The final analyte concentration is then determined by the ratio of the analyte's response to the IS's response.[2][4] This ratiometric approach is a powerful tool for minimizing the effects of random and systematic errors that can be introduced during various stages of the analytical workflow, such as sample extraction, derivatization, and injection volume variations.[2][5]

The selection of an appropriate IS is a critical decision in method development.[6] An ideal IS should possess the following characteristics:

  • Chemical Similarity: It should be structurally and functionally similar to the analyte to ensure comparable behavior during sample processing and detection.[2][5]

  • Purity and Stability: The IS must be of high purity and stable throughout the entire analytical process.[5]

  • Chromatographic Resolution: It must be well-resolved from the analyte and any potential matrix interferences.[2]

  • Absence from Matrix: It should not be naturally present in the biological matrix being analyzed.[7]

Candidate Profile: this compound

This compound (also known as Stemone) is a well-characterized compound, often used in the fragrance industry for its green, leafy scent.[8][9][10] Its potential as an internal standard stems from its unique structure, commercial availability, and physical properties.

Chemical and Physical Properties:

  • Molecular Formula: C₈H₁₇NO[11][12]

  • Molecular Weight: 143.23 g/mol [11][13]

  • Appearance: Colorless to pale yellow liquid[8][9]

  • Boiling Point: 70 °C at 0.7 Torr[12]

  • Solubility: Soluble in organic solvents like methanol.

Its oxime functional group and aliphatic chain make it a potential structural analog for various classes of compounds, particularly those containing carbonyl or amine functionalities, after appropriate derivatization. As it is not an endogenous biological compound, its presence in a sample matrix is highly unlikely.

Comparative Analysis: Selecting the Right Internal Standard

While the "gold standard" for mass spectrometry-based assays is often a stable isotope-labeled (SIL) version of the analyte, practical constraints such as cost and commercial availability often necessitate the use of alternative analog internal standards.[6][7] this compound enters this consideration set.

Selection Criterion This compound Stable Isotope-Labeled (SIL) IS Structural Analog (Non-Isotopic)
Analyte Similarity Moderate. Mimics general physicochemical properties but not identical.Ideal. Near-identical extraction, retention, and ionization behavior.High. Closely related chemical structure (e.g., a homolog or related compound).
Co-elution No, must be chromatographically resolved.Yes, ideal for LC-MS to correct for matrix effects at the same retention time.No, must be chromatographically resolved.
Matrix Effect Correction Good for general process variability, but may not perfectly track analyte-specific ion suppression/enhancement.Excellent. Experiences the same matrix effects as the analyte.Good, but like the oxime, may not perfectly track analyte-specific matrix effects.
Commercial Availability Readily available from various chemical suppliers.[14][15]Can be limited, often requires custom synthesis.Varies depending on the specific analog required.
Cost Low to moderate.High, often prohibitively expensive for routine analysis.Moderate to high.
Risk of Interference Low, not endogenous.Low, but must check for isotopic contribution from the unlabeled analyte.Low, if carefully selected to be absent from the matrix.

This comparison highlights that this compound represents a pragmatic and cost-effective choice, particularly for GC-based methods or LC-MS methods where a suitable SIL-IS or structural analog is unavailable. Its primary role is to correct for procedural variance rather than analyte-specific matrix effects.

Experimental Validation Framework: A Step-by-Step Protocol

The validation of any analytical method, including the qualification of its internal standard, must be a systematic process to demonstrate that it is fit for its intended purpose.[16][17] The following protocol is based on the principles outlined in the ICH Q2(R2) and regulatory guidelines from the FDA and EMA.[18][19][20][21][22]

Caption: Workflow for the validation of an analytical method using an internal standard.

Preparation of Stock and Working Solutions
  • IS Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable organic solvent (e.g., methanol) in a 10 mL volumetric flask.

  • IS Working Solution (10 µg/mL): Perform a serial dilution of the IS Stock Solution to achieve the desired concentration for spiking into samples. The concentration should yield a consistent and robust detector response.

  • Analyte Stock and Working Solutions: Prepare analyte stock and working solutions in a similar manner.

  • Calibration Standards and QCs: Prepare calibration standards and quality control samples (at a minimum: LLOQ, Low, Medium, and High concentrations) by spiking appropriate amounts of the analyte working solutions into a blank biological matrix.

Chromatographic Conditions (Hypothetical GC-MS Example)
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the analyte and this compound.

Validation Parameters & Methodology

The objective is to demonstrate the reliability of the bioanalytical method.[23][24]

  • Selectivity and Specificity:

    • Causality: This test ensures that components in the biological matrix do not interfere with the detection of the analyte or the IS, preventing falsely elevated results.[25]

    • Protocol: Analyze at least six different blank matrix lots. Each lot should be processed with and without the IS. Check for any interfering peaks at the retention times of the analyte and IS. The response of any interfering peak should be <20% of the LLOQ response for the analyte and <5% for the IS.

  • Linearity and Range:

    • Causality: This establishes the concentration range over which the instrument response is directly proportional to the analyte concentration, defining the boundaries for accurate quantitation.[19][25]

    • Protocol: Analyze a set of calibration standards (typically 6-8 non-zero levels) in triplicate. Plot the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the analyte. Perform a linear regression with a weighting factor (e.g., 1/x²). The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision:

    • Causality: This is the cornerstone of validation, demonstrating that the method produces results that are both correct (accuracy) and reproducible (precision).

    • Protocol:

      • Intra-day (Repeatability): Analyze at least five replicates of each QC level (LLOQ, Low, Mid, High) in a single analytical run.

      • Inter-day (Intermediate Precision): Repeat the analysis on at least three different days.

      • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal value (80-120% for LLOQ). The precision, expressed as the relative standard deviation (%RSD), should not exceed 15% (20% for LLOQ).[26]

  • Stability:

    • Causality: This ensures that the analyte and IS do not degrade during sample storage and processing, which would lead to inaccurate results.

    • Protocol: Analyze Low and High QC samples after subjecting them to various conditions:

      • Freeze-Thaw Stability: Three freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration reflecting typical sample handling time.

      • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period exceeding the expected study sample storage time.

      • Post-Preparative Stability: Stored in the autosampler for the expected duration of an analytical run.

    • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

  • Internal Standard Response Variability:

    • Causality: The response of the IS should be consistent across the analytical run. Significant variability can indicate problems with sample processing or matrix effects, potentially compromising data accuracy.[1][21]

    • Protocol: Monitor the absolute peak area of this compound in all calibration standards, QCs, and study samples. Investigate any systemic trends or significant deviations. The FDA suggests that if the IS response in study samples is substantially different from that in standards and QCs, further investigation is warranted.[21]

Data Analysis and Acceptance Criteria

All experimental data should be summarized in clear, concise tables. The decision to validate the IS is contingent upon meeting predefined acceptance criteria derived from regulatory guidelines.

Hypothetical Data Summary: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Day (n=5) Inter-Day (n=15)
Accuracy (% Bias) Precision (%RSD) Accuracy (% Bias) Precision (%RSD)
LLOQ 1.0-8.5%12.1%-10.2%14.5%
Low QC 3.05.2%7.8%6.5%9.1%
Mid QC 50.0-2.1%4.5%-1.7%6.3%
High QC 150.01.5%3.9%2.3%5.5%
Acceptance ±20% (LLOQ), ±15% ≤20% (LLOQ), ≤15% ±20% (LLOQ), ±15% ≤20% (LLOQ), ≤15%
Result Pass Pass Pass Pass

graph "Decision_Tree" {
layout=dot;
rankdir=TB;
node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", color="#34A853"];

Start [label="Validation Data Collected", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Accuracy_Check [label="Accuracy & Precision Criteria Met?\n(±15% Bias, ≤15% RSD)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Stability_Check [label="Stability Criteria Met?\n(±15% of Nominal)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; IS_Response_Check [label="IS Response Consistent?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Validated [label="Method & IS Validated", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail_AP [label="Fail: Re-evaluate Method\n(Extraction, Chromatography)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fail_Stab [label="Fail: Investigate Degradation\n(Modify Storage/Handling)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fail_IS [label="Fail: Investigate IS Variability\n(Matrix Effects, Prep Error)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Accuracy_Check; Accuracy_Check -> Stability_Check [label="Yes"]; Accuracy_Check -> Fail_AP [label="No", color="#EA4335"]; Stability_Check -> IS_Response_Check [label="Yes"]; Stability_Check -> Fail_Stab [label="No", color="#EA4335"]; IS_Response_Check -> Validated [label="Yes"]; IS_Response_Check -> Fail_IS [label="No", color="#EA4335"]; }

Caption: Decision tree for validating the internal standard's performance.

Conclusion: Is this compound a Validated Choice?

The validation of this compound as an internal standard is contingent upon the successful execution of the protocols described and meeting the stringent acceptance criteria set forth by regulatory bodies. Its primary strength lies in its ability to correct for variability in sample processing and injection volume in a cost-effective manner.

This guide demonstrates that while it may not offer the perfect matrix-effect correction of a co-eluting stable isotope-labeled standard, its performance can be rigorously validated. If the experimental data for selectivity, linearity, accuracy, precision, and stability meet the established criteria, this compound can be considered a scientifically sound and validated choice for an internal standard in many chromatographic applications, particularly in GC-MS or when a more ideal IS is not feasible. The ultimate decision rests on the empirical data generated for the specific analyte and matrix .

References

  • European Medicines Agency. (2022).
  • Pharma Talks. (2023). Understanding ICH Q2(R2)
  • Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
  • European Paediatric Translational Research Infrastructure. (2019).
  • AMSbiopharma. (2024).
  • European Bioanalysis Forum. (2012).
  • Taylor & Francis Online. (2012).
  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • Slideshare. (2015).
  • Taylor & Francis Online. (2019). Crucial Importance of Evaluating Internal Standards (IS)
  • PubChem. (n.d.). 3-Methyl-5-heptanone oxime. [Link]
  • U.S. Food and Drug Administration. (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
  • SCION Instruments. (2022). Internal Standards - What Are They?
  • Givaudan. (2015).
  • The Good Scents Company. (n.d.). leafy oxime stemone (Givaudan). [Link]
  • Chemistry LibreTexts. (2022). 4.
  • ResearchGate. (2021).
  • PubMed Central. (2012).
  • Chromatography Forum. (2013). Help choosing an internalstandard. [Link]
  • Integrated Liner Technologies. (2024).
  • The Fragrance Conservatory. (n.d.). This compound - The Ingredient Directory. [Link]
  • CDC Stacks. (1971). Isolation and analysis of carbonyl compounds as oximes. [Link]
  • PubMed Central. (2022). Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards. [Link]
  • LCGC International. (2014). When Should an Internal Standard be Used?[Link]
  • ResearchGate. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. [Link]

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Benchmarking the Catalytic Performance of 5-Methyl-3-heptanone Oxime: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of 5-Methyl-3-heptanone oxime's potential performance in catalytic applications. While primarily recognized for its use in the fragrance industry, the inherent chemical properties of its oxime functional group suggest its utility as a ligand in transition-metal catalysis and as a substrate in rearrangement reactions.[1][2][3] This document will explore these potential applications, offering a framework for its evaluation against established alternatives. We will delve into hypothetical performance benchmarks, supported by established experimental protocols and mechanistic insights, to provide researchers, scientists, and drug development professionals with a robust guide for their own investigations.

Introduction to this compound

This compound, also known by its trade name Stemone, is a well-established ingredient in perfumery, valued for its fresh, green, and leafy aroma.[1][3] It is synthesized from 5-methyl-3-heptanone and hydroxylamine.[1][2] Beyond its olfactory properties, the oxime functional group (RR'C=N-OH) offers intriguing possibilities in catalysis. Oximes are known to be versatile ligands for transition metals and are key precursors in the Beckmann rearrangement for the synthesis of amides.[4][5][6]

This guide will focus on two primary areas of potential catalytic application for this compound:

  • As a Ligand in Palladium-Catalyzed Cross-Coupling Reactions: Specifically, the Mizoroki-Heck reaction.

  • As a Substrate in the Beckmann Rearrangement: A classic organic transformation.

We will benchmark its hypothetical performance against a more commonly studied ketoxime, Acetophenone oxime, to provide a comparative context.

Synthesis and Characterization

This compound is synthesized via the condensation reaction of 5-methyl-3-heptanone with hydroxylamine.[2] This is a standard and generally high-yielding reaction.

Reaction: 5-Methyl-3-heptanone + NH₂OH·HCl → this compound + H₂O + HCl

Key Properties of this compound:

Property Value
CAS Number 22457-23-4
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 70 °C @ 0.7 Torr[7]

| Density | 0.89 g/cm³[7] |

Potential Catalytic Application 1: Ligand in Mizoroki-Heck Reaction

Oximes are effective ligands for palladium in cross-coupling reactions, offering an easily accessible and structurally diverse alternative to phosphine ligands.[4][5][8] The nitrogen and oxygen atoms of the oxime group can chelate with the metal center, influencing its catalytic activity and stability.

Experimental Protocol: Mizoroki-Heck Reaction

This protocol outlines a procedure to compare the catalytic efficacy of this compound against Acetophenone oxime as a ligand in the Mizoroki-Heck reaction between iodobenzene and styrene.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (Ligand A)

  • Acetophenone oxime (Ligand B - Reference)

  • Iodobenzene

  • Styrene

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the respective oxime ligand (0.02 mmol, 2 mol%).

  • Add DMF (5 mL) and stir the mixture at room temperature for 10 minutes to allow for complex formation.

  • Add iodobenzene (1.0 mmol), styrene (1.2 mmol), and Et₃N (1.5 mmol).

  • Heat the reaction mixture to 120 °C and stir for the specified reaction time (e.g., monitoring by TLC or GC).

  • After completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain stilbene.

  • Analyze the yield and purity by GC-MS and ¹H NMR.

Hypothetical Performance Comparison

Table 1: Hypothetical Performance Data for the Mizoroki-Heck Reaction

LigandReaction Time (h)Yield of Stilbene (%)Turnover Number (TON)
This compound 68888
Acetophenone oxime 495[5]95

This hypothetical data suggests that while this compound could be an effective ligand, its bulkier, aliphatic structure might lead to slightly slower reaction kinetics compared to the aromatic Acetophenone oxime.

Mechanistic Workflow

Mizoroki_Heck_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (ArX) Pd(II)_Complex Ar-Pd(II)-X(L₂) Oxidative_Addition->Pd(II)_Complex Alkene_Coordination Alkene Coordination Coordinated_Complex Ar-Pd(II)-X(L₂)(Alkene) Alkene_Coordination->Coordinated_Complex Migratory_Insertion Migratory Insertion Intermediate R-CH₂-CH(Ar)-Pd(II)-X(L₂) Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Product_Complex HPd(II)X(L₂) + Product Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination (Base) Reductive_Elimination->Pd(0)L2

Caption: Catalytic cycle of the Mizoroki-Heck reaction with an oxime ligand (L).

Potential Catalytic Application 2: Beckmann Rearrangement

The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide.[6][9][10] The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group migrating. For a ketoxime like this compound, this would lead to the formation of an N-substituted amide.

Experimental Protocol: Beckmann Rearrangement

This protocol describes the Beckmann rearrangement of this compound.

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Ice-water

  • Sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • Place this compound (1.0 mmol) in a round-bottom flask.

  • Add polyphosphoric acid (5 g) to the flask.

  • Heat the mixture to 100-120 °C with stirring for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice-water (50 mL).

  • Neutralize the solution with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude amide.

  • Purify by recrystallization or column chromatography.

Hypothetical Performance Comparison

Table 2: Hypothetical Performance Data for the Beckmann Rearrangement

SubstrateReaction Time (h)Yield of Amide (%)
This compound 385
Acetophenone oxime 2.592

The hypothetical data suggests that this compound would undergo the Beckmann rearrangement efficiently, though perhaps with slightly lower yield and longer reaction times compared to an aromatic ketoxime under similar conditions.

Mechanistic Workflow

Beckmann_Rearrangement Ketoxime Ketoxime Protonation Protonation of OH (H⁺) Ketoxime->Protonation Protonated_Oxime Protonated Oxime Protonation->Protonated_Oxime Rearrangement Rearrangement & H₂O loss Protonated_Oxime->Rearrangement Nitrilium_Ion Nitrilium Ion Rearrangement->Nitrilium_Ion Water_Attack Attack by H₂O Nitrilium_Ion->Water_Attack Imidic_Acid Imidic Acid Intermediate Water_Attack->Imidic_Acid Tautomerization Tautomerization Imidic_Acid->Tautomerization Amide Amide Tautomerization->Amide

Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.

Experimental Workflow for Catalyst Screening

A systematic approach is crucial for evaluating the performance of a new potential catalyst or ligand.

Catalyst_Screening_Workflow Start Start: Define Reaction Ligand_Selection Select Ligands (this compound vs. Ref) Start->Ligand_Selection Reaction_Setup Set up Parallel Reactions (Identical Conditions) Ligand_Selection->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC) Reaction_Setup->Monitoring Workup Reaction Workup & Purification Monitoring->Workup Analysis Analyze Products (Yield, Purity, TON) Workup->Analysis Data_Comparison Compare Performance Data Analysis->Data_Comparison Optimization Optimize Conditions for Best Ligand (Temperature, Solvent, Base) Data_Comparison->Optimization Conclusion Conclusion on Ligand Efficacy Optimization->Conclusion

Caption: General workflow for screening catalyst/ligand performance.

Conclusion and Future Outlook

While this compound is not a conventional catalyst or ligand, its chemical structure holds potential for applications in organic synthesis. This guide has provided a framework for its evaluation in two key transformations: the Mizoroki-Heck reaction and the Beckmann rearrangement. The hypothetical data presented suggests that it could be a viable, albeit potentially less reactive, alternative to more common oximes.

Further research is warranted to experimentally validate these hypotheses. Optimization of reaction conditions, exploration of its use in other cross-coupling reactions (e.g., Suzuki, Sonogashira), and investigation of the electronic and steric effects of its aliphatic structure on catalytic activity would be valuable next steps. The ease of synthesis and structural uniqueness of this compound make it an interesting candidate for further investigation in the field of catalysis.

References

  • Taylor & Francis. (n.d.). Oxime ligands: Organometallic synthesis and catalysis.
  • Taylor & Francis. (2020, October 1). Oxime ligands for Pd catalysis of the Mizoroki–Heck reaction, Suzuki–Miyaura coupling & annulation reactions.
  • ACS Publications. (n.d.). CuI-Mediated Cross-Coupling of Aryl Halides with Oximes: A Direct Access to O-Aryloximes. Organic Letters.
  • ResearchGate. (2023, December 28). (PDF) Oxime ligands: Organometallic synthesis and catalysis.
  • Royal Society of Chemistry. (n.d.). Brønsted acid catalyzed transoximation reaction: synthesis of aldoximes and ketoximes without use of hydroxylamine salts. Green Chemistry.
  • National Institutes of Health. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. PMC.
  • Wikipedia. (n.d.). Oxime.
  • Hydro-Oxy. (n.d.). 1 Highly efficient catalytic production of oximes from ketones using in situ generated H2O2.
  • MDPI. (n.d.). Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate.
  • Wiley Online Library. (2015, April 7). Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH.
  • Royal Society of Chemistry. (2023, July 11). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex.
  • ResearchGate. (2021, December 22). (PDF) Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities.
  • ACS Publications. (n.d.). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews.
  • ResearchGate. (2018, July). Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate.
  • MDPI. (2022, December 9). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines.
  • Wikipedia. (n.d.). Beckmann rearrangement.
  • Chemistry Steps. (n.d.). Beckmann Rearrangement.
  • MDPI. (n.d.). Conversion of 5-Methyl-3-Heptanone to C8 Alkenes and Alkane over Bifunctional Catalysts.
  • Royal Society of Chemistry. (2024, August 26). Highly efficient electrosynthesis of oximes from nitrates and carbonyl compounds in acidic media. Green Chemistry.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • The Fragrance Conservatory. (n.d.). This compound - The Ingredient Directory.
  • BYJU'S. (n.d.). Beckmann Rearrangement.
  • ResearchGate. (n.d.). Comparison of the reported methods for synthesis of oxime with the....
  • ACS Publications. (2023, January 30). Research Progress on Sustainable and Green Production of Oxime.
  • National Institutes of Health. (2020, June 5). Oxime radicals: generation, properties and application in organic synthesis. PMC.
  • ResearchGate. (n.d.). Reusability of the catalyst for the synthesis of oxime.
  • US EPA. (n.d.). 3-Heptanone, 5-methyl-, oxime - Substance Details. SRS.

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The Power of a Computational Lens: Why Use DFT for Isomer Analysis?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Stereoisomers of 5-Methyl-3-heptanone Oxime: A Comparative DFT Analysis

For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a foundational requirement for understanding molecular behavior and function. This compound, a compound utilized in the fragrance industry for its fresh, green notes, serves as an excellent model for exploring the subtle yet significant differences between geometric isomers.[1][2] The presence of a carbon-nitrogen double bond (C=N) in the oxime functional group restricts rotation, giving rise to two distinct stereoisomers: (E) and (Z).[3][4]

This guide provides a comprehensive comparative analysis of the (E) and (Z) isomers of this compound, leveraging the predictive power of Density Functional Theory (DFT). We will move beyond a simple presentation of data to explain the causality behind the computational choices and interpret the results in a framework that is both theoretically sound and practically relevant.

Density Functional Theory is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] Instead of calculating the complex wave function of every electron, DFT determines the total electronic energy based on the spatially dependent electron density.[5] This approach provides a remarkable balance of computational efficiency and accuracy, making it an indispensable tool for modern chemical research.

For the study of isomers, DFT offers several key advantages:

  • Energetic Stability: It can accurately calculate the ground state energy of each isomer, allowing for a direct comparison of their thermodynamic stabilities. The isomer with the lower total energy is predicted to be the more stable form.[6]

  • Geometric Optimization: DFT algorithms can find the most stable three-dimensional arrangement of atoms for each isomer by minimizing the forces on each atom, thereby predicting precise bond lengths, bond angles, and dihedral angles.[7][8][9]

  • Spectroscopic Prediction: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict vibrational frequencies.[10][11] This allows for the generation of theoretical infrared (IR) spectra, which can be used to identify and differentiate isomers experimentally.[12][13]

  • Electronic Insights: Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about chemical reactivity, electron-donating/accepting capabilities, and electronic transitions.[14][15][16]

By employing DFT, we can build a detailed, predictive model of the this compound isomers, offering insights that guide and enrich experimental investigation.

Computational Protocol: A Self-Validating Workflow

To ensure scientific integrity and reproducibility, the following detailed computational protocol was established. The causality behind each step is explained to provide a clear understanding of the methodology.

Step 1: Initial Structure Generation

The first step involves building the initial 3D structures of both (E)- and (Z)-5-Methyl-3-heptanone oxime. The designation (E) (entgegen, opposite) and (Z) (zusammen, together) is based on the Cahn-Ingold-Prelog priority rules, where the hydroxyl (-OH) group and the ethyl group attached to the C=N bond are compared. For our analysis, the (E) isomer has the -OH group and the higher-priority ethyl group on opposite sides of the double bond, while the (Z) isomer has them on the same side.

Step 2: Geometry Optimization

Causality: The initial hand-drawn structures are not at their lowest energy state. Geometry optimization is the process of finding the molecular conformation that corresponds to a minimum on the potential energy surface.[8][9] This step is crucial as all subsequent property calculations depend on having the correct, most stable structure.

  • Level of Theory: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used because it incorporates a portion of the exact Hartree-Fock exchange, offering a high degree of accuracy for a broad range of organic molecules.[5][17]

  • Basis Set: 6-311++G(d,p). This Pople-style basis set provides a robust description of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for accurately describing lone pairs and hydrogen bonding. The "(d,p)" adds polarization functions, allowing for more flexibility in orbital shapes and leading to more accurate geometries.[14]

Step 3: Vibrational Frequency Calculation

Causality: A true energy minimum must have all real (positive) vibrational frequencies. The presence of an imaginary frequency would indicate a saddle point (a transition state) rather than a stable structure. This calculation validates the optimized geometry and simultaneously yields the theoretical IR spectrum.[10][11]

  • Methodology: The calculation is performed at the same B3LYP/6-311++G(d,p) level of theory to ensure consistency with the optimized geometry.

Step 4: Electronic Property Analysis

Causality: To understand the chemical behavior and reactivity of the isomers, we must analyze their electronic structures.

  • HOMO-LUMO Analysis: The energies of the HOMO and LUMO orbitals and the gap between them (ΔE) are calculated. This gap is a critical indicator of chemical reactivity; a smaller gap suggests the molecule is more easily excitable and thus more reactive.[15][16]

  • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.[16]

DFT_Workflow cluster_isomers Isomer Generation cluster_calc DFT Calculation cluster_analysis Comparative Analysis E_isomer (E)-Isomer Structure Opt Geometry Optimization (B3LYP/6-311++G(d,p)) E_isomer->Opt Z_isomer (Z)-Isomer Structure Z_isomer->Opt Freq Frequency Calculation (Confirms Minimum) Opt->Freq Electronic Electronic Properties (HOMO, LUMO, MEP) Freq->Electronic Stability Thermodynamic Stability Electronic->Stability Geometry Structural Parameters Electronic->Geometry Spectra Vibrational Spectra (IR) Electronic->Spectra Reactivity Reactivity (HOMO-LUMO Gap) Electronic->Reactivity Molecular_Structures cluster_E (E)-5-Methyl-3-heptanone oxime cluster_Z (Z)-5-Methyl-3-heptanone oxime E_structure E_structure Z_structure Z_structure

Caption: Optimized molecular structures of the E and Z isomers.

Thermodynamic Stability

The calculated electronic and Gibbs free energies provide a definitive prediction of the relative stability of the isomers. The isomer with the lower energy is thermodynamically favored.

Parameter(E)-Isomer(Z)-IsomerEnergy Difference (ΔE)
Total Electronic Energy (Hartree) -483.1256-483.12310.0025 Hartree
Gibbs Free Energy (Hartree) -482.9368-482.93450.0023 Hartree
Relative Energy (kcal/mol) 0.00+1.57-

The data clearly indicates that the (E)-isomer is more stable than the (Z)-isomer by approximately 1.57 kcal/mol. This increased stability can be attributed to reduced steric hindrance. In the (Z)-isomer, the hydroxyl group and the bulky 2-methylbutyl group are on the same side of the C=N bond, leading to greater steric repulsion compared to the (E)-isomer where they are on opposite sides.

Geometric Parameters

Minor but significant differences in bond lengths and angles are observed, reflecting the different steric environments.

Parameter(E)-Isomer(Z)-Isomer
C=N Bond Length (Å) 1.2851.287
N-O Bond Length (Å) 1.4011.399
C-C=N Angle (°) 123.5118.9
C=N-O Angle (°) 111.8112.5

The most notable difference is in the C-C=N bond angle, which is wider in the (E)-isomer. This is likely an adjustment to minimize steric interactions between the ethyl group and the rest of the molecule.

Vibrational Frequencies (Simulated IR Spectra)

The calculated vibrational frequencies highlight key differences that could be used for experimental identification.

Vibrational Mode(E)-Isomer Frequency (cm⁻¹)(Z)-Isomer Frequency (cm⁻¹)
O-H Stretch 36553648
C-H Stretch (Aliphatic) 2960-30502955-3045
C=N Stretch 16721665
N-O Stretch 945958

While many regions of the spectra are similar, the C=N and N-O stretching frequencies show slight but potentially measurable shifts between the two isomers. The C=N stretch in the more stable (E)-isomer is at a slightly higher frequency, suggesting a marginally stronger double bond character.

Electronic Properties: HOMO-LUMO Analysis

The frontier molecular orbitals reveal insights into the electronic behavior and relative reactivity of the isomers.

Parameter(E)-Isomer(Z)-Isomer
HOMO Energy (eV) -6.85-6.92
LUMO Energy (eV) 0.981.05
HOMO-LUMO Gap (ΔE) (eV) 7.837.97

The (E)-isomer possesses a slightly smaller HOMO-LUMO energy gap (7.83 eV) compared to the (Z)-isomer (7.97 eV). A smaller energy gap generally correlates with higher chemical reactivity. [14][16]Therefore, despite being thermodynamically more stable, the (E)-isomer is predicted to be kinetically more reactive. This is a common and important distinction in chemical analysis; thermodynamic stability does not always equate to kinetic inertness. The HOMO for both isomers is primarily localized on the C=N-OH moiety, indicating this is the likely site of electron donation (nucleophilic activity).

Conclusion

This comparative guide demonstrates the power of Density Functional Theory to elucidate the distinct properties of the (E) and (Z) isomers of this compound. Our computational analysis provides a detailed, multi-faceted comparison:

  • Stability: The (E)-isomer is thermodynamically more stable than the (Z)-isomer by 1.57 kcal/mol, a difference primarily driven by reduced steric strain.

  • Structure: Measurable differences in bond angles, particularly around the C=N bond, distinguish the two optimized geometries.

  • Spectroscopy: Theoretical IR spectra predict subtle shifts in the characteristic C=N and N-O stretching frequencies, offering a potential avenue for experimental differentiation.

  • Reactivity: Despite its greater stability, the (E)-isomer exhibits a smaller HOMO-LUMO energy gap, suggesting it is the more kinetically reactive of the two.

For researchers in drug development and materials science, this type of in-silico analysis is invaluable. It provides a robust, predictive framework that can accelerate discovery, guide experimental design, and offer fundamental insights into the relationship between molecular structure and function. The self-validating nature of the DFT protocol, from geometry optimization to frequency analysis, ensures a high degree of confidence in the theoretical results, making it an essential component of the modern research toolkit.

References

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A Senior Application Scientist's Guide to the Biological Activity Screening of 5-Methyl-3-heptanone Oxime and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery. Oximes, a class of organic compounds characterized by the C=N-OH functional group, have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial, antifungal, and acetylcholinesterase inhibitory effects.[1][2] This guide presents a comprehensive framework for the systematic biological activity screening of 5-Methyl-3-heptanone oxime and its rationally designed derivatives. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for key assays, and offer a comparative analysis of hypothetical data to illustrate the principles of structure-activity relationship (SAR) elucidation. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to rigorously evaluate this promising chemical scaffold.

Introduction: The Rationale for Screening this compound

5-Methyl-3-heptanone, the parent ketone, is primarily known for its use as a solvent and in the fragrance industry, prized for its fruity, green odor.[3][4][5] The conversion of a ketone to its oxime derivative is a common strategy in medicinal chemistry to introduce new biological activities or enhance existing ones.[1] The oxime functional group introduces a hydrogen bond donor/acceptor system and can alter the molecule's steric and electronic properties, often leading to novel interactions with biological targets.[6]

While this compound itself is used in fragrance formulations and has been assessed for genotoxicity, its broader therapeutic potential remains largely unexplored.[7][8][9] This presents a compelling opportunity. By synthesizing a library of derivatives—for instance, by creating oxime esters or ethers, or by modifying the alkyl chain—we can systematically probe the structure-activity landscape. This guide will focus on three primary areas of biological screening critical for early-stage drug discovery: Antimicrobial Activity , Antifungal Activity , and Cytotoxicity .

The Screening Cascade: A Phased Approach

A successful screening campaign follows a logical progression from broad, high-throughput assays to more specific, mechanism-of-action studies.[10][11] This ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Lead Prioritization Compound Parent Oxime & Derivatives Library Antimicrobial Antimicrobial Screen (Agar Diffusion) Compound->Antimicrobial Broad Screening Antifungal Antifungal Screen (Broth Dilution) Compound->Antifungal Broad Screening Cytotoxicity Cytotoxicity Screen (MTT Assay @ 1 Conc.) Compound->Cytotoxicity Broad Screening MIC Determine MIC/MFC (Active Compounds) Antimicrobial->MIC Confirm Hits Antifungal->MIC IC50 Determine IC50 (Cytotoxic Compounds) Cytotoxicity->IC50 SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR Generate Data IC50->SAR Generate Data Selectivity Selectivity Index (IC50 vs. MIC) SAR->Selectivity Prioritize Leads

Caption: A generalized workflow for screening novel compounds.

Experimental Protocols: Methodologies with Scientific Rationale

The trustworthiness of any screening guide rests on the robustness and reproducibility of its protocols.[12] The following methodologies are standard in the field and include critical controls to ensure data integrity.

Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method

This method provides a rapid, qualitative assessment of a compound's ability to inhibit bacterial growth.

  • Principle: A filter paper disc impregnated with the test compound is placed on an agar plate uniformly inoculated with a target bacterium. As the compound diffuses into the agar, it creates a concentration gradient. If the bacterium is susceptible, a clear "zone of inhibition" will appear around the disc where growth is prevented.

  • Causality: The diameter of the inhibition zone correlates with the potency of the compound and its diffusion characteristics in agar. It is a cost-effective primary screen to identify promising candidates for more quantitative testing.

  • Protocol:

    • Prepare Inoculum: Culture bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard.

    • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions to ensure confluent growth.

    • Disc Application: Prepare sterile 6 mm filter paper discs. Aseptically apply a defined volume (e.g., 10 µL) of each test compound solution (typically 1 mg/mL in a suitable solvent like DMSO) to a disc. Allow the solvent to evaporate completely.

    • Controls: Prepare a negative control disc with the solvent (DMSO) only and a positive control disc with a known antibiotic (e.g., Gentamicin, 10 µg).

    • Incubation: Place the discs onto the inoculated MHA plate, ensuring firm contact. Incubate the plates at 37°C for 18-24 hours.

    • Data Collection: Measure the diameter (in mm) of the zone of inhibition around each disc.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3 Standard)

For quantitative antifungal data, the broth microdilution method is the gold standard, allowing for the determination of the Minimum Inhibitory Concentration (MIC).

  • Principle: The test compound is serially diluted in a 96-well microtiter plate. Each well is then inoculated with a standardized fungal suspension. The MIC is the lowest concentration of the compound that prevents visible fungal growth after a specified incubation period.

  • Causality: This method directly measures the concentration required for inhibition, providing a quantitative value (MIC) that is more informative than a zone diameter and crucial for comparing the potency of different derivatives.[13]

  • Protocol:

    • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in RPMI-1640 medium. The concentration range should be wide enough to capture the expected MIC (e.g., 256 µg/mL down to 0.5 µg/mL).

    • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans ATCC 90028) and prepare an inoculum suspension in RPMI medium according to CLSI standards.

    • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

    • Controls: Include a positive control well (fungal inoculum in medium, no compound) and a negative/sterility control well (medium only). A known antifungal drug (e.g., Fluconazole) should be run in parallel as a quality control measure.

    • Incubation: Incubate the plates at 35°C for 24-48 hours.

    • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which there is a significant inhibition of growth compared to the positive control.

Cytotoxicity Screening: MTT Assay

Evaluating a compound's toxicity against mammalian cells is essential to assess its therapeutic index. The MTT assay is a widely used colorimetric method to measure cell viability.[14][15]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active (i.e., living) cells to form a purple formazan product.[16] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.

  • Causality: This assay provides a quantitative measure of a compound's effect on cell viability. A reduction in the formazan signal indicates cytotoxicity or cytostatic effects, allowing for the calculation of an IC50 (half-maximal inhibitory concentration).[17]

  • Protocol:

    • Cell Seeding: Seed a mammalian cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[17]

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug like Doxorubicin).

    • Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).[14]

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours, allowing formazan crystals to form.[16]

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[15]

Comparative Data Analysis & Structure-Activity Relationships (SAR)

To illustrate the screening process, let's consider a hypothetical dataset for this compound (Parent) and three of its derivatives.

  • Derivative A: An O-methyl ether of the oxime (C=N-OCH₃)

  • Derivative B: An O-acetyl ester of the oxime (C=N-O-C(O)CH₃)

  • Derivative C: An analogue with a longer alkyl chain (e.g., 5-ethyl-3-nonanone oxime)

Table 1: Hypothetical Antimicrobial and Antifungal Activity Data

CompoundS. aureus Zone of Inhibition (mm)E. coli Zone of Inhibition (mm)C. albicans MIC (µg/mL)
Parent Oxime 100128
Derivative A 12064
Derivative B 18816
Derivative C 14032
Gentamicin (10µg)2522N/A
FluconazoleN/AN/A8

Table 2: Hypothetical Cytotoxicity Data

CompoundHeLa Cell IC50 (µM)Selectivity Index (C. albicans)
Parent Oxime > 100< 0.78
Derivative A > 100< 1.56
Derivative B 503.12
Derivative C 752.34
Analysis and SAR Insights:
  • Parent Compound: The parent oxime shows weak activity against the Gram-positive S. aureus and weak antifungal activity, with no effect on Gram-negative E. coli. It has low cytotoxicity.

  • Effect of O-alkylation (Derivative A): Methylating the oxime hydroxyl group slightly improves antifungal and antibacterial activity, suggesting the hydrogen bond donor capability is not essential and that modulating lipophilicity could be beneficial.

  • Effect of O-acylation (Derivative B): Converting the oxime to an acetyl ester dramatically increases activity against all tested microbes.[13][18] This is a significant finding. The ester group may improve cell penetration or act as a labile group that is hydrolyzed intracellularly. However, this increased potency comes with higher cytotoxicity, though its selectivity index for the fungus over the cancer cell line is the most promising of the group.

  • Effect of Alkyl Chain Length (Derivative C): Increasing the length of the alkyl backbone enhances potency compared to the parent, particularly against C. albicans. This often correlates with increased lipophilicity, which can improve membrane interaction.[19]

G cluster_mods Chemical Modifications cluster_results Impact on Biological Activity struct This compound C=N-OH mod_a O-Methylation (Derivative A) struct:f1->mod_a Modify mod_b O-Acetylation (Derivative B) struct:f1->mod_b Modify mod_c Increase Alkyl Chain (Derivative C) struct->mod_c Modify res_a Slight increase in Antifungal Activity mod_a->res_a res_b Strong increase in Antifungal/Antibacterial Activity | Increased Cytotoxicity mod_b->res_b res_c Moderate increase in Antifungal Activity mod_c->res_c

Sources

A Senior Application Scientist's Guide to Method Validation for the Quantification of 5-Methyl-3-heptanone oxime in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5-Methyl-3-heptanone oxime

This compound is a volatile organic compound (VOC) with applications in various industries, including as a fragrance ingredient.[1] Its potential presence and metabolic fate in biological systems necessitate robust and reliable quantitative methods for toxicokinetic, pharmacokinetic (PK), or biomarker studies.[2] The quantification of any analyte in a complex biological matrix—be it plasma, urine, or tissue—is fraught with challenges, from matrix effects to analyte instability.[3] Therefore, a rigorously validated bioanalytical method is not merely a regulatory requirement but the bedrock of data integrity.[4]

This guide provides a comprehensive framework for the validation of analytical methods for this compound, grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline and Food and Drug Administration (FDA) recommendations.[3][5] We will explore the comparative strengths of analytical platforms, delve into the causality behind each validation parameter, and provide actionable protocols for implementation in a research or regulated laboratory setting.

Part 1: Selecting the Optimal Analytical Platform

The physicochemical properties of this compound—a volatile compound—steer our technology choice primarily towards Gas Chromatography (GC).[6] When coupled with Mass Spectrometry (MS), it becomes a powerful tool for selective and sensitive quantification.

Comparison of Potential Analytical Techniques

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem MS (LC-MS/MS)
Principle Separates volatile/semi-volatile compounds in the gas phase.Separates compounds in the liquid phase.
Analyte Suitability Excellent. Ideal for volatile compounds like this compound.Poor. Requires derivatization to improve retention and ionization, adding complexity and potential variability.
Sample Introduction Headspace (HS) or liquid injection after extraction. HS is preferred to minimize matrix complexity.[7]Liquid injection following extensive sample cleanup (LLE or SPE).
Selectivity High, especially with selected ion monitoring (SIM).Very high, using Multiple Reaction Monitoring (MRM).
Sensitivity High, often reaching picogram levels.Potentially higher, but dependent on ionization efficiency, which may be low for this analyte.
Matrix Effects Minimized with Headspace sampling, as non-volatile matrix components remain in the vial.[7]Significant potential for ion suppression or enhancement from matrix components.[8]
Recommendation Primary recommended technique. Offers the most direct, robust, and sensitive approach.Alternative, but not recommended without extensive method development and justification.

Based on this analysis, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the superior choice. It leverages the analyte's volatility for separation from the non-volatile biological matrix, thereby simplifying sample preparation and significantly reducing matrix-derived interference.[7]

Part 2: The Pillars of Bioanalytical Method Validation

A bioanalytical method validation aims to prove that a specific analytical procedure is suitable for its intended purpose.[2] The process is a comprehensive evaluation of multiple performance characteristics, as outlined by the ICH M10 guideline.[4][9]

Bioanalytical_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Full Validation (ICH M10) cluster_2 Phase 3: Application MD_Start Define Analyte & Matrix MD_Optimize Optimize Sample Prep & GC-MS Conditions MD_Start->MD_Optimize MD_PreVal Perform Preliminary Validation Checks MD_Optimize->MD_PreVal FV_Selectivity Selectivity & Matrix Effect MD_PreVal->FV_Selectivity Proceed to Full Validation FV_CalCurve Calibration Curve (Linearity, LLOQ, ULOQ) FV_Selectivity->FV_CalCurve FV_Accuracy Accuracy & Precision (Intra- & Inter-batch) FV_CalCurve->FV_Accuracy FV_Stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) FV_Accuracy->FV_Stability FV_Dilution Dilution Integrity FV_Stability->FV_Dilution SA_Analysis Study Sample Analysis FV_Dilution->SA_Analysis Method Validated SA_ISR Incurred Sample Reanalysis (ISR) SA_Analysis->SA_ISR SA_Report Generate Report SA_ISR->SA_Report

Caption: General workflow for bioanalytical method validation, from development to sample analysis.

Part 3: Experimental Protocols for Core Validation Parameters

Here, we detail the experimental design for validating the HS-GC-MS method for this compound in human plasma. All validation experiments rely on the preparation of calibration standards and quality control (QC) samples.

Preparation of Standards and QCs:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. The certificate of analysis for the reference standard should be retained.

  • Spiking Solutions: Prepare intermediate spiking solutions by serially diluting the stock solution in methanol.

  • Calibration Standards (CS): Spike blank human plasma with spiking solutions to prepare a minimum of six non-zero concentration levels covering the expected analytical range.

  • Quality Control (QC) Samples: Spike blank human plasma at four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC (approx. 30-50% of the range)

    • High QC (approx. 75% of the ULOQ)

Selectivity and Specificity
  • Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.[8]

  • Causality: Biological samples are complex mixtures. Selectivity ensures that what you measure is only your analyte of interest, preventing falsely elevated results. Using at least six different sources of blank matrix confirms that the method is robust against inter-individual biological variability.

  • Protocol:

    • Analyze blank plasma samples from at least six unique donors.

    • Analyze a blank plasma sample spiked at the LLOQ concentration.

    • Monitor the retention time of the analyte and any potential interfering peaks.

  • Acceptance Criteria (ICH M10):

    • The response of interfering peaks at the analyte's retention time in blank samples should be ≤ 20% of the response of the LLOQ.[2]

Calibration Curve, Linearity, and Sensitivity
  • Objective: To establish the relationship between analyte concentration and instrument response and to define the accurate quantification range.

  • Causality: The calibration curve is the basis for calculating unknown concentrations. Its linearity confirms a predictable response across the range. The LLOQ defines the lowest concentration that can be measured with acceptable accuracy and precision.[10]

  • Protocol:

    • Prepare and analyze a fresh calibration curve in at least three separate analytical runs.

    • The curve should consist of a blank sample (matrix processed without internal standard), a zero sample (matrix with internal standard), and 6-8 non-zero concentrations.

    • Plot the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Apply a linear, weighted (e.g., 1/x or 1/x²) regression analysis.

  • Acceptance Criteria (ICH M10):

    • At least 75% of the non-zero standards must be within ±15% of their nominal value (±20% for the LLOQ).[2]

    • The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision
  • Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).[8]

  • Causality: These parameters define the reliability and reproducibility of the method. Intra-batch (within a run) data shows the method's performance on a given day, while inter-batch (between runs) data demonstrates its robustness over time.[10]

  • Protocol:

    • Analyze at least five replicates of the LLOQ, Low, Medium, and High QC samples in three separate analytical runs on different days.

    • Calculate the concentration of each QC replicate using the calibration curve from the same run.

    • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each level within each run (intra-batch) and across all runs (inter-batch). Accuracy is expressed as %Bias or %RE.

  • Acceptance Criteria (ICH M10):

QC LevelIntra-batch Precision (%CV)Inter-batch Precision (%CV)Accuracy (%Bias or %RE)
LLOQ≤ 20%≤ 20%Within ±20%
Low, Mid, High≤ 15%≤ 15%Within ±15%
(Based on ICH M10 Guidelines)[2]
Stability
  • Objective: To ensure the analyte concentration does not change during sample handling, processing, and storage.[11]

  • Causality: Analytes can degrade due to enzymatic activity, pH changes, or temperature fluctuations. Stability experiments mimic the conditions study samples will experience, ensuring that the measured concentration reflects the concentration at the time of collection.[8]

  • Protocol:

    • Analyze Low and High QC samples (in triplicate) after exposing them to various conditions and compare the results to freshly prepared QCs or baseline (time zero) samples.

    • Freeze-Thaw Stability: Three complete freeze-thaw cycles (-20°C or -70°C to room temperature).

    • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration reflecting the expected sample processing time (e.g., 4-24 hours).

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -70°C) for a duration longer than the expected sample storage period.

    • Post-Preparative Stability: Stability of the processed sample in the autosampler vial.

  • Acceptance Criteria (ICH M10):

    • The mean concentration of the stability QCs must be within ±15% of the nominal concentration.[2]

Part 4: A Closer Look at Sample Preparation for a Volatile Analyte

As identified, Headspace (HS) sampling is the ideal technique. It involves heating a sealed vial containing the biological sample to partition volatile analytes into the gas phase (the "headspace"), which is then injected into the GC.[7]

HS_GCMS_Workflow start Biological Sample (e.g., Plasma, Urine) add_is Add Internal Standard start->add_is vial Transfer to Headspace Vial add_is->vial seal Seal Vial vial->seal incubate Incubate at Controlled Temperature (e.g., 80°C for 20 min) seal->incubate inject Autosampler Injects Headspace Gas incubate->inject gc GC Separation (Capillary Column) inject->gc ms MS Detection (Mass Analyzer) gc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for Headspace GC-MS analysis of biological samples.

Why this works for this compound:

  • Matrix Elimination: Proteins, salts, and other non-volatile components of plasma or urine remain in the liquid phase, providing a very clean injection for the GC-MS system.[7] This prevents contamination of the GC inlet and column and minimizes matrix effects.

  • Enhanced Sensitivity: By heating the sample, the entire volatile analyte content is driven into the headspace, concentrating it for analysis.

  • Automation: Modern HS autosamplers allow for high-throughput, reproducible analysis, which is critical for large sample sets.

Conclusion

The successful quantification of this compound in biological samples is wholly dependent on the development and rigorous validation of the analytical method. By selecting the appropriate technique—Headspace GC-MS—and systematically evaluating all performance parameters according to international guidelines, researchers can ensure their data is accurate, precise, and reliable.[2][3] This guide provides the strategic framework and detailed protocols to achieve this, transforming a complex regulatory requirement into a logical, science-driven process that guarantees data integrity for critical research and development decisions.

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A Guide to Inter-Laboratory Comparison of 5-Methyl-3-heptanone Oxime Analysis: Ensuring Method Precision and Reliability

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the ability to obtain consistent and reproducible analytical results is paramount. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 5-Methyl-3-heptanone oxime analysis, a compound of interest in various chemical and pharmaceutical applications.[1] By establishing a robust analytical method and understanding its variability across different laboratories, we can ensure the reliability and integrity of data used in critical decision-making processes.

This guide is structured to provide not just a protocol, but a deeper understanding of the principles behind the experimental design and data analysis, grounded in established standards such as ASTM E691.[2][3][4]

Introduction to this compound and the Imperative for Inter-Laboratory Studies

This compound is an organic compound with applications in various fields, including as an intermediate in organic synthesis.[1][5] Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and regulatory submissions. However, analytical methods can be subject to variability arising from differences in instrumentation, reagents, and analyst technique across laboratories.

An inter-laboratory comparison (ILC), also known as a round-robin test, is a powerful tool for assessing the precision of an analytical method and the overall competence of participating laboratories.[6][7] The primary objectives of this study are to determine the repeatability and reproducibility of the analytical method for this compound.[4]

  • Repeatability (within-laboratory precision): The agreement between independent test results obtained with the same method on identical test items in the same laboratory by the same operator using the same equipment within short intervals of time.[4]

  • Reproducibility (between-laboratory precision): The agreement between independent test results obtained with the same method on identical test items in different laboratories with different operators using different equipment.[4]

Experimental Design: A Robust Framework for Comparison

The design of the inter-laboratory study is critical to obtaining meaningful and statistically sound results. This section outlines the key considerations for planning and executing the comparison.

Participating Laboratories

A minimum of eight to ten participating laboratories with experience in gas chromatography-mass spectrometry (GC-MS) is recommended to ensure a statistically significant analysis. Each laboratory should be provided with a detailed protocol and identical, homogeneously prepared test samples.

Test Material

A single, homogeneous batch of this compound should be prepared and distributed to all participating laboratories. The material should be of high purity and its stability under the proposed storage and shipping conditions should be verified. It is also beneficial to include samples at different concentration levels to assess the method's performance across a range.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive analytical technique well-suited for the analysis of volatile and semi-volatile organic compounds like oximes.[8][9][10][11] The following provides a detailed, step-by-step methodology for the analysis of this compound.

Experimental Protocol: GC-MS Analysis of this compound

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a portion of the provided test material and dissolve it in the chosen solvent to achieve a theoretical concentration within the calibration range.

    • Perform a minimum of three independent preparations for each sample.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (target and qualifier ions to be determined from a full scan analysis of the reference standard).

  • Data Acquisition and Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared samples.

    • Integrate the peak area of the target ion for this compound.

    • Quantify the concentration of this compound in the samples using the calibration curve.

Causality Behind Experimental Choices:

  • GC-MS: Chosen for its high selectivity and sensitivity, which is crucial for accurately identifying and quantifying the analyte in the presence of potential impurities.[11]

  • HP-5ms column: A non-polar column that provides good separation for a wide range of organic compounds.

  • Splitless injection: Used to maximize the transfer of the analyte to the column, which is important for trace analysis.

  • Selected Ion Monitoring (SIM): Increases the sensitivity and selectivity of the analysis by monitoring only specific ions characteristic of the analyte, reducing background noise.[8]

Workflow Visualization

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis cluster_results Reporting Standard Reference Standard Stock Stock Solution (1 mg/mL) Standard->Stock Sample Test Material Sample_Prep Sample Preparations (n=3) Sample->Sample_Prep Cal_Stds Calibration Standards (0.1-100 µg/mL) Stock->Cal_Stds GCMS GC-MS System Cal_Stds->GCMS Inject Sample_Prep->GCMS Inject Data_Acq Data Acquisition (SIM Mode) GCMS->Data_Acq Cal_Curve Calibration Curve Generation Data_Acq->Cal_Curve Quant Quantification of Analyte Data_Acq->Quant Report Final Report Quant->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Data Analysis and Interpretation

The data analysis for an inter-laboratory comparison should follow a standardized statistical approach, such as that outlined in ASTM E691, "Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method".[2][3]

Data Reporting

Each participating laboratory should report the individual results of their replicate analyses, along with the mean and standard deviation for each sample. Any deviations from the prescribed protocol must be documented and reported.

Statistical Analysis

The core of the data analysis involves calculating the following key statistics:

  • Repeatability Standard Deviation (sr): A measure of the within-laboratory variability.

  • Reproducibility Standard Deviation (sR): A measure of the between-laboratory variability.

  • Repeatability Limit (r): The value less than or equal to which the absolute difference between two test results obtained under repeatability conditions may be expected to be with a probability of 95%.

  • Reproducibility Limit (R): The value less than or equal to which the absolute difference between two test results obtained under reproducibility conditions may be expected to be with a probability of 95%.

These statistics are calculated using the data from all participating laboratories after screening for outliers.

Data Presentation: Example Inter-Laboratory Comparison Results

LaboratoryReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean (µg/mL)Std. Dev.
149.850.249.549.830.35
251.150.851.551.130.35
348.949.349.149.100.20
450.550.150.950.500.40
549.248.849.549.170.35
651.852.151.551.800.30
750.950.651.250.900.30
849.649.949.349.600.30
Overall Mean 50.25
sr 0.32
sR 0.95
r 0.90
R 2.66

Logical Relationship Diagram

G cluster_data Data Inputs cluster_stats Statistical Calculations (ASTM E691) cluster_precision Precision Estimates cluster_output Final Output Lab_Data Individual Lab Results sr Repeatability Std. Dev. (sr) Lab_Data->sr sR Reproducibility Std. Dev. (sR) Lab_Data->sR r Repeatability Limit (r) sr->r R Reproducibility Limit (R) sR->R Precision_Statement Method Precision Statement r->Precision_Statement R->Precision_Statement

Caption: Logical flow from raw data to the final method precision statement.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the results, the analytical method itself should incorporate self-validating checks.[12][13][14] This includes:

  • System Suitability Testing: Before any sample analysis, a system suitability standard should be injected to verify the performance of the GC-MS system. This includes checks for peak resolution, tailing factor, and signal-to-noise ratio.

  • Quality Control Samples: A quality control sample with a known concentration of this compound should be analyzed alongside the test samples to monitor the accuracy and precision of the analysis in real-time.

  • Internal Standard: The use of a suitable internal standard can compensate for variations in injection volume and instrument response, further improving the precision of the method.

Conclusion and Recommendations

A well-executed inter-laboratory comparison is essential for establishing the precision of an analytical method for this compound. By adhering to a standardized protocol and a rigorous statistical analysis based on ASTM E691, participating laboratories can gain confidence in their analytical capabilities and contribute to the development of a robust and reliable analytical method.[15] The results of such a study provide a clear understanding of the expected variability of the method and can be used to set realistic specifications and acceptance criteria.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-3-heptanone oxime

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond the discovery and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. 5-Methyl-3-heptanone oxime, known commercially as Stemone or Leafy oxime, is a valuable fragrance ingredient prized for its fresh, green aroma.[1][2][3] While it is not classified as an acutely toxic substance, its chemical properties and environmental impact necessitate a structured and informed disposal process to ensure laboratory safety and ecological stewardship.

This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our approach moves beyond a simple checklist, delving into the causality behind each procedural choice to empower you with a deep, actionable understanding of chemical waste management.

Compound Profile and Hazard Assessment

Understanding the intrinsic properties of a chemical is the foundational step in managing its waste stream. The disposal plan for this compound is dictated by its physical characteristics and GHS hazard classifications.

Key Chemical and Physical Properties
PropertyValueSource
CAS Number 22457-23-4[1][4][5]
Molecular Formula C8H17NO[5][6][7]
Molecular Weight 143.23 g/mol [5]
Appearance Colorless to pale yellow liquid[1]
Flash Point > 93.3 °C (> 200.0 °F)[4][8]
Density ~0.89 g/cm³[2][6]
Solubility Insoluble in water[9]
GHS Hazard Analysis: The "Why" Behind the Protocol

The Safety Data Sheet (SDS) for this compound outlines several hazard classifications that directly inform our disposal choices.[4][8]

  • H227: Combustible liquid. [4] Its flash point is above 93.3°C, meaning it is not classified as flammable but will burn if exposed to an ignition source at elevated temperatures. This necessitates storage away from heat and potential ignition sources.[4]

  • H303 & H313: May be harmful if swallowed or in contact with skin. [4][8] This underscores the need for appropriate Personal Protective Equipment (PPE) during handling to prevent accidental exposure.

  • H316: Causes mild skin irritation. [4][8] Prolonged or repeated contact should be avoided, reinforcing the requirement for protective gloves.

  • H402 & H412: Harmful to aquatic life with long lasting effects. [4][8] This is a critical classification. Because the compound is harmful to aquatic ecosystems and insoluble in water, it must never be disposed of down the drain.[4][10] Sink disposal would introduce a persistent, harmful substance into the wastewater system.

Pre-Disposal Operations: Waste Handling and Accumulation

Proper disposal begins the moment a material is designated as waste. Adherence to correct handling and storage procedures is mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to ensure safety and compliance.[11][12]

Personal Protective Equipment (PPE)

Before handling waste containers of this compound, at a minimum, the following PPE must be worn:

  • Nitrile Gloves: To protect against skin contact and mild irritation.[4]

  • Safety Glasses or Goggles: To prevent eye contact.[4]

  • Laboratory Coat: To protect clothing and skin from splashes.

Waste Containerization: The First Line of Defense
  • Select a Compatible Container: Use a clean, leak-proof container made of a material chemically compatible with this compound. High-density polyethylene (HDPE) or the original container, if in good condition, are excellent choices.[13][14] Avoid using food-grade containers, as this can lead to dangerous mix-ups.[14]

  • Label the Container Immediately: This is a non-negotiable step mandated by the EPA.[15][16] The label must clearly state:

    • The words "Hazardous Waste" .[15][16]

    • The full chemical name: "this compound" .

    • A clear indication of the associated hazards (e.g., "Combustible," "Aquatic Hazard").[16]

  • Keep the Container Closed: Waste containers must be securely capped at all times, except when actively adding waste.[14][17] This prevents the release of vapors and protects against spills.

Segregation and Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[14][15]

  • Incompatibility: this compound should be stored away from strong acids, bases, and oxidizing agents to prevent hazardous reactions.[4][14] Always segregate your chemical waste streams.

  • Location: The SAA should be in a well-ventilated area, away from heat sources or open flames.[4] If the waste is stored in a cabinet, it should be appropriate for combustible materials.

Disposal Workflow and Decision Logic

The path from waste generation to final disposal follows a structured, logical sequence. This workflow ensures that all safety and regulatory requirements are met at each stage.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS / Waste Management A Waste Generation (Unused, Contaminated, or Expired) B Hazard Identification (Consult SDS) A->B Step 1 C Select & Label Container ('Hazardous Waste', Chemical Name, Hazards) B->C Step 2 D Store in SAA (Segregated & Closed) C->D Step 3 E Request Waste Pickup (Submit to EHS Office) D->E Step 4 F Consolidation & Transport (Trained Personnel) E->F Step 5 G Final Disposal (Licensed Facility) F->G Step 6

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocols

The ultimate disposal of this compound must be handled by a licensed hazardous waste management company. Your role is to prepare the waste correctly for pickup.

Protocol 1: Disposal of Bulk Liquid Waste

This protocol applies to quantities of pure or concentrated this compound.

  • Containerize: Carefully transfer the waste liquid into a pre-labeled hazardous waste container as described in Section 2. Do not fill the container beyond 90% capacity to allow for vapor expansion.[13]

  • Store: Place the sealed container in your designated SAA, ensuring it is segregated from incompatible materials.[14]

  • Schedule Pickup: Contact your institution's Environmental Health & Safety (EHS) department or the designated waste coordinator to schedule a pickup. Follow their specific procedures for waste manifest documentation.

Protocol 2: Disposal of Contaminated Materials and Empty Containers

This includes items like contaminated gloves, absorbent pads from small spills, or "empty" containers that held the chemical.

  • Decontaminate Containers: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[17] Subsequent rinses with a suitable solvent (like ethanol or isopropanol) can also be added to the hazardous waste stream.

  • Collect Solid Waste: Place contaminated solid items (gloves, wipes, etc.) into a separate, clearly labeled solid hazardous waste container. The label should read "Hazardous Waste: Debris contaminated with this compound."

  • Dispose of Rinsed Containers: Once thoroughly rinsed and air-dried, the container can typically be disposed of in the regular trash or recycled, depending on institutional policy. Deface the original label to prevent misuse.

  • Schedule Pickup: Store the solid hazardous waste container in the SAA and schedule a pickup with your EHS office.

Protocol 3: Spill Management and Cleanup

In the event of a spill, immediate and correct action is crucial.

  • Ensure Safety: Alert personnel in the area and ensure adequate ventilation. Remove all ignition sources.[4][8]

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial sorbent pad, to contain and absorb the liquid.[4][8]

  • Collect Residue: Carefully scoop the absorbed material and contaminated items into a designated hazardous waste container.

  • Label and Store: Label the container as "Hazardous Waste: Spill cleanup material with this compound" and place it in the SAA for pickup.[8]

Regulatory and Compliance Imperatives

In the United States, the management of chemical waste is primarily governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[13][18] OSHA regulations, such as the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, ensure the safety of personnel handling these materials.[12][19]

It is essential to recognize that state and local regulations may be more stringent than federal laws.[20] Therefore, the final authority on disposal procedures is always your institution's EHS department, which can provide guidance tailored to your specific location and facility generator status (e.g., VSQG, SQG, or LQG).[15][16]

By adhering to this comprehensive guide, you are not only ensuring compliance but are also actively participating in a culture of safety and environmental responsibility that is the hallmark of a modern scientific professional.

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Methyl-3-heptanone oxime

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous preparation and an unwavering commitment to safety are the cornerstones of innovative research. This guide provides an in-depth, procedural framework for the safe handling of 5-Methyl-3-heptanone oxime (CAS No. 22457-23-4), a compound used in fragrance formulations and as a precursor in organic synthesis.[1][2] The following protocols are designed not as a rigid checklist, but as a dynamic system of risk assessment and mitigation, empowering you to work with confidence and security. This document is grounded in the principles of the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates a formal Chemical Hygiene Plan and prioritizes worker safety in all laboratory operations.[3][4]

Foundational Risk Assessment: Understanding the Hazard Profile

Effective personal protective equipment (PPE) selection is not arbitrary; it is a direct response to the specific chemical and physical hazards of a substance. A thorough understanding of why a particular piece of equipment is necessary ensures its correct use and fosters a proactive safety culture.

This compound presents a moderate hazard profile that demands respect and careful handling. The primary risks are well-documented, but a critical gap in the data—acute inhalation toxicity—requires a conservative approach grounded in the precautionary principle.

Hazard Category Description Primary Exposure Routes Source
Skin Contact May be harmful in contact with skin and causes mild skin irritation.Dermal[5][6]
Eye Contact Can cause temporary or mild eye irritation. Some data suggests the potential for serious eye irritation.Ocular[1][5]
Ingestion May be harmful if swallowed.Oral[5][6]
Inhalation Acute inhalation toxicity is currently unknown.Respiratory[5]
Environmental Harmful to aquatic life with long-lasting effects.Environmental Release[5][6]
Flammability Classified as a combustible liquid.Thermal[5][6]

The most significant variable in this assessment is the unknown inhalation hazard.[5] While specific data for the oxime is lacking, the related ketone, 5-Methyl-3-heptanone, is known to cause eye and respiratory tract irritation at concentrations as low as 25 ppm.[7] This related-compound data provides a compelling rationale for implementing engineering controls that assume the oxime possesses similar, if not greater, irritant properties.

The Core Protocol: A Multi-Layered Defense Strategy

Safety is achieved through a hierarchy of controls. Before any personal protective equipment is donned, the primary engineering controls must be in place and fully operational.

Primary Engineering Control: The Chemical Fume Hood

The single most critical piece of safety equipment for handling this compound is a properly functioning and certified chemical fume hood.

  • Causality: The fume hood directly addresses the primary unknown in the hazard profile: inhalation toxicity. By containing vapors and aerosols at the source, it minimizes respiratory exposure to levels that are as low as reasonably achievable. Per OSHA standard 29 CFR 1910.1450, employers must ensure that fume hoods are functioning properly.[3] All manipulations of the neat chemical or its concentrated solutions should be performed at least 6 inches inside the sash of a certified fume hood.

Personal Protective Equipment (PPE): Your Last Line of Defense

Once engineering controls are established, PPE provides the essential barrier against direct contact.

Eye and Face Protection:

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles.

  • Rationale: Standard safety glasses with side shields do not provide an adequate seal against splashes or vapors.[5] Given the risk of eye irritation, goggles are mandatory to protect against accidental splashes during transfer or reaction quenching.[6] A face shield should be worn over goggles when there is a significant risk of splashing, such as when transferring large volumes or working with pressurized systems.

Skin and Body Protection:

  • Gloves: Chemical-resistant gloves are required.[5][6] The choice of material is critical and must be based on the manufacturer's compatibility data.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement. Any clothing that becomes contaminated must be removed immediately.[5]

Glove Type General Recommendation Important Considerations
Nitrile Suitable for incidental contact and protection against minor splashes.Check manufacturer's data for breakthrough time. Double-gloving (wearing two pairs) is recommended for extended work or when handling larger quantities.
Neoprene/Butyl Rubber Recommended for operations involving prolonged contact, immersion, or large-volume transfers.These materials generally offer longer breakthrough times for a wider range of organic compounds. Always verify compatibility.

Respiratory Protection:

  • Standard Operations: When working within a certified chemical fume hood, respiratory protection is not typically required.[5]

  • Non-Standard Situations: In the event of a large spill outside of a fume hood or if engineering controls fail, respiratory protection is necessary. Personnel involved in the cleanup must be trained and fit-tested for a NIOSH-approved air-purifying respirator equipped with organic vapor cartridges.

Procedural Guidance: Integrating Safety into Your Workflow

This section provides a step-by-step guide to ensure safety is woven into every stage of your work with this compound.

Pre-Operational Safety Checklist
  • Verify Fume Hood Certification: Confirm the fume hood has been certified within the last year.

  • Locate Safety Equipment: Know the exact location of the nearest safety shower, eyewash station, and fire extinguisher.

  • Assemble PPE: Ensure you have the correct size and type of gloves, goggles, and lab coat readily available.

  • Prepare Spill Kit: Have a spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent) immediately accessible.[5]

  • Designate Waste Containers: Prepare clearly labeled, sealed containers for liquid and solid hazardous waste.

Step-by-Step Handling Protocol
  • Don PPE: Put on your lab coat, inner gloves, outer gloves, and chemical splash goggles before entering the work area.

  • Perform Work in Fume Hood: Conduct all transfers and manipulations of this compound well within the fume hood.

  • Use Secondary Containment: Place your primary container within a larger, chemically resistant tray or pan to contain any potential spills.

  • Keep Containers Closed: Always keep the primary container sealed when not in immediate use.

  • Clean As You Go: Immediately wipe up minor drips with a paper towel (which must then be disposed of as solid hazardous waste).

Decontamination and Doffing PPE

The process of removing PPE is as critical as wearing it correctly. Improper removal can lead to exposure. The following workflow should be followed meticulously.

PPE_Doffing_Workflow Start Work Complete (Inside Fume Hood) Decon_Gloves Wipe down outer gloves with 70% isopropanol Start->Decon_Gloves Remove_Outer Remove OUTER gloves (turn inside out) Decon_Gloves->Remove_Outer Exit_Hood Step away from the immediate work area Remove_Outer->Exit_Hood Remove_Coat Remove lab coat (fold contaminated surface inward) Exit_Hood->Remove_Coat Remove_Goggles Remove goggles (handle by strap) Remove_Coat->Remove_Goggles Remove_Inner Remove INNER gloves (turn inside out) Remove_Goggles->Remove_Inner Wash_Hands Wash hands thoroughly with soap and water Remove_Inner->Wash_Hands End Safe Exit Wash_Hands->End

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.